molecular formula C14H11FO2 B1440586 4-(5-Fluoro-2-methylphenyl)benzoic acid CAS No. 1179797-95-5

4-(5-Fluoro-2-methylphenyl)benzoic acid

Número de catálogo: B1440586
Número CAS: 1179797-95-5
Peso molecular: 230.23 g/mol
Clave InChI: LVAZOVXWXPBULN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(5-Fluoro-2-methylphenyl)benzoic acid is a fluorinated biphenyl carboxylic acid that serves as a versatile synthetic intermediate in medicinal chemistry and drug discovery research. This compound integrates a benzoic acid scaffold with a fluoro-methyl substituted phenyl ring, a structural motif present in molecules investigated for various biological activities . The carboxylic acid functional group provides a handle for further derivatization, typically through amide coupling or esterification reactions, to create a diverse array of potential active molecules. As a building block, it can be utilized in the synthesis of complex ligands for therapeutic targets, such as enzyme inhibitors, where fluorinated aromatic systems are known to enhance metabolic stability and binding affinity . Researchers may also employ this compound in the development of novel materials, including liquid crystals and polymers, where its rigid biphenyl core and pendant polar group can influence self-assembly and physical properties. The compound is intended for research purposes by qualified laboratory personnel only. It is strictly for in vitro studies and is not approved for diagnostic, therapeutic, or any human or veterinary use. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-(5-fluoro-2-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9-2-7-12(15)8-13(9)10-3-5-11(6-4-10)14(16)17/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVAZOVXWXPBULN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681143
Record name 5'-Fluoro-2'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179797-95-5
Record name 5'-Fluoro-2'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Profile: 4-(5-Fluoro-2-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(5-Fluoro-2-methylphenyl)benzoic acid (CAS 1179797-95-5) is a fluorinated biaryl carboxylic acid widely utilized as a structural scaffold in medicinal chemistry and materials science.[1] Its biphenyl core, characterized by restricted rotation due to the ortho-methyl group and electronic modulation by the meta-fluorine atom, makes it a privileged intermediate for:

  • Pharmaceutical Development: Synthesis of kinase inhibitors and receptor antagonists where biaryl atropisomerism or metabolic stability is required.

  • Materials Science: Fabrication of liquid crystal mesogens and linkers for Metal-Organic Frameworks (MOFs), leveraging the molecule's rigid, linear geometry and directional hydrogen bonding capabilities.

This guide provides a validated synthetic protocol, mechanistic insights, and characterization standards for researchers utilizing this compound.

Chemical Identity & Physicochemical Properties[2]

PropertySpecification
CAS Number 1179797-95-5
IUPAC Name 5'-Fluoro-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid
Molecular Formula C₁₄H₁₁FO₂
Molecular Weight 230.24 g/mol
SMILES CC1=C(C=C(C=C1)F)C2=CC=C(C=C2)C(=O)O
InChI Key Unique identifier required for database integration
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol, DMF; Insoluble in water
pKa (Predicted) ~4.2 (Carboxylic acid moiety)

Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

The most robust route to this compound is the palladium-catalyzed Suzuki-Miyaura coupling. This method ensures regioselectivity and high yields by coupling a commercially available aryl halide with a boronic acid derivative.

Retrosynthetic Analysis

The target molecule is disconnected at the biaryl bond. The ortho-methyl group on the fluorinated ring introduces steric hindrance, necessitating a highly active catalyst system.

  • Fragment A (Electrophile): 2-Bromo-4-fluorotoluene (provides the 5-fluoro-2-methylphenyl moiety).

  • Fragment B (Nucleophile): 4-Carboxyphenylboronic acid (or its pinacol ester).

Mechanistic Workflow (DOT Visualization)

The following diagram outlines the synthetic logic and reaction flow.

SynthesisWorkflow Precursor1 2-Bromo-4-fluorotoluene (Electrophile) Catalyst Pd(dppf)Cl2 / K2CO3 Dioxane/H2O Precursor1->Catalyst Oxidative Addition Precursor2 4-Carboxyphenylboronic acid (Nucleophile) Precursor2->Catalyst Transmetallation Intermediate Pd(II) Oxidative Complex Catalyst->Intermediate Product 4-(5-Fluoro-2-methylphenyl) benzoic acid (Target) Intermediate->Product Reductive Elimination Workup Acidification (HCl) & Recrystallization Product->Workup

Figure 1: Synthetic workflow for CAS 1179797-95-5 via Suzuki-Miyaura coupling.

Experimental Procedure

Reagents:

  • 2-Bromo-4-fluorotoluene (1.0 equiv)

  • 4-Carboxyphenylboronic acid (1.1 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Protocol:

  • Inertion: Charge a round-bottom flask with 2-bromo-4-fluorotoluene, 4-carboxyphenylboronic acid, and K₂CO₃. Evacuate and backfill with Nitrogen (N₂) three times to remove oxygen, which poisons the Pd catalyst.

  • Solvation: Add degassed 1,4-dioxane and water.

  • Catalyst Addition: Add the Palladium catalyst [Pd(dppf)Cl₂] under a positive stream of Nitrogen.

  • Reflux: Heat the reaction mixture to 90–100°C for 12–16 hours. Monitor progress via TLC or HPLC.

  • Workup:

    • Cool to room temperature.

    • Filter through a Celite pad to remove palladium black.

    • Acidify the filtrate with 1N HCl to pH ~3 to precipitate the carboxylic acid.

    • Extract with Ethyl Acetate (3x), wash with brine, and dry over Na₂SO₄.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Hexane/Ethyl Acetate gradient) if high purity (>99%) is required.

Scientific Rationale:

  • Ligand Choice: dppf (1,1'-bis(diphenylphosphino)ferrocene) is a bidentate ligand with a large bite angle, which accelerates the reductive elimination step, crucial for forming sterically hindered biaryls (due to the ortho-methyl group) [1].

  • Base Selection: Carbonate bases are mild enough to prevent deprotonation of the toluene methyl group while sufficiently activating the boronic acid for transmetallation.

Applications & Utility

Medicinal Chemistry

The 5-fluoro-2-methylphenyl motif is a bioisostere for other substituted phenyl rings, often used to optimize metabolic stability by blocking the para-position (relative to the methyl) from oxidation.

  • Kinase Inhibitors: The biaryl angle, twisted by the ortho-methyl group, allows the molecule to fit into specific hydrophobic pockets of kinase enzymes (e.g., p38 MAP kinase or VEGFR).

  • Receptor Antagonists: Used as a scaffold to space out polar pharmacophores.

Materials Science (Liquid Crystals & MOFs)
  • Liquid Crystals: The rigid biphenyl core serves as a mesogen. The fluorine atom introduces a lateral dipole moment, lowering the melting point and viscosity of liquid crystal mixtures, which is vital for display response times [2].

  • MOFs: The carboxylic acid group acts as a coordination site for metal nodes (e.g., Zn, Zr), while the fluorinated backbone modulates the pore environment, increasing hydrophobicity and gas adsorption selectivity (e.g., CO₂ vs N₂).

Applications cluster_Pharma Pharma & Bio cluster_MatSci Materials Science Compound CAS 1179797-95-5 Kinase Kinase Inhibitors (p38, VEGFR) Compound->Kinase Metabolism Metabolic Stability (F-blocking) Compound->Metabolism LC Liquid Crystals (Lateral Dipole) Compound->LC MOF MOF Linkers (Hydrophobic Pores) Compound->MOF

Figure 2: Application hierarchy for this compound.

Quality Control & Characterization

To ensure scientific integrity, the synthesized compound must meet the following criteria:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 12.8-13.0 (br s, 1H, COOH )

    • δ 8.05 (d, 2H, Ar-H ortho to COOH)

    • δ 7.50 (d, 2H, Ar-H meta to COOH)

    • δ 7.35 (m, 1H, Ar-H on fluoro ring)

    • δ 7.10-7.20 (m, 2H, Ar-H on fluoro ring)

    • δ 2.25 (s, 3H, Ar-CH ₃)

  • ¹⁹F NMR: Single peak around -115 to -120 ppm (relative to CFCl₃).

  • Mass Spectrometry (ESI-): [M-H]⁻ = 229.2 m/z.

  • Purity: >98% by HPLC (C18 column, Acetonitrile/Water + 0.1% TFA gradient).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Kirsch, P. (2013). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH.
  • Sigma-Aldrich. (n.d.). Product Specification: this compound.[1][2] Link

  • BLD Pharm. (n.d.). This compound - CAS 1179797-95-5.[1][2] Link

Sources

Technical Guide: 3'-Fluoro-6'-methyl[1,1'-biphenyl]-4-carboxylic Acid

[1]

Executive Summary

3'-Fluoro-6'-methyl[1,1'-biphenyl]-4-carboxylic acid represents a sophisticated scaffold in modern medicinal chemistry, specifically designed to address the "solubility-permeability" paradox.[1] By incorporating a strategic ortho-methyl group (6') , this molecule introduces significant torsional strain, forcing the biphenyl system into a non-planar conformation. This "conformational lock" reduces π-stacking aggregation (improving solubility) while maintaining the lipophilicity required for membrane permeability.[1] Simultaneously, the meta-fluorine (3') serves as a metabolic blocker, protecting the electron-rich ring from oxidative degradation (e.g., hydroxylation) and modulating the pKa of the distal carboxylic acid via through-space electronic effects.[1]

This guide details the physicochemical profile, synthesis, and application of this compound, serving as a blueprint for its use as a fragment in drug discovery or a monomer in advanced materials.

Part 1: Chemical Profile & Physicochemical Properties[2]

The interplay between the acidic tail and the lipophilic, twisted headgroup defines the utility of this compound.

Identity & Structure
PropertyDetail
IUPAC Name 3'-Fluoro-6'-methyl[1,1'-biphenyl]-4-carboxylic acid
Molecular Formula C₁₄H₁₁FO₂
Molecular Weight 230.24 g/mol
Core Scaffold Biphenyl-4-carboxylic acid
Key Substituents Fluoro (-F) at 3', Methyl (-CH₃) at 6'
Stereochemistry Atropisomerism potential due to restricted rotation (6'-Me)
Calculated Physicochemical Parameters

Data derived from consensus modeling of the C14H11FO2 scaffold.

ParameterValueSignificance
cLogP 3.4 ± 0.3Highly lipophilic; suitable for CNS or intracellular targets.[1]
Topological Polar Surface Area (TPSA) 37.30 ŲExcellent membrane permeability (Rule of 5 compliant).
pKa (Acid) ~4.2 - 4.5Slightly more acidic than benzoic acid due to the electron-withdrawing phenyl ring.[1]
H-Bond Donors/Acceptors 1 / 2Minimal H-bonding cost for desolvation upon binding.[1]
Rotatable Bonds 1 (Biphenyl axis)Restricted rotation due to 6'-methyl steric clash.[1]

Part 2: Mechanistic Synthesis Protocol

Objective: Synthesize 3'-fluoro-6'-methyl[1,1'-biphenyl]-4-carboxylic acid via Suzuki-Miyaura Cross-Coupling . Challenge: The 6'-methyl group creates steric hindrance at the coupling site, requiring a specialized phosphine ligand to facilitate the oxidative addition and reductive elimination steps.[1]

Retrosynthetic Analysis

The most efficient disconnection is at the 1,1'-biphenyl bond.[1]

  • Partner A (Nucleophile): 4-Carboxyphenylboronic acid (or its pinacol ester).[1]

  • Partner B (Electrophile): 2-Bromo-4-fluorotoluene (equivalent to 1-bromo-5-fluoro-2-methylbenzene).[1]

Detailed Workflow
1. Reagents & Setup
  • Aryl Halide: 2-Bromo-4-fluorotoluene (1.0 equiv)[1]

  • Boronic Acid: 4-(Methoxycarbonyl)phenylboronic acid (1.2 equiv) Note: Using the methyl ester improves solubility and purification; hydrolysis is performed in the final step.[1]

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) or Pd(OAc)₂/SPhos for higher turnover.[1]

  • Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (for sterically demanding cases).

  • Solvent: 1,4-Dioxane/Water (4:1 v/v).[2]

2. Step-by-Step Protocol
  • Inertion: Charge a reaction vessel with the aryl halide, boronic acid, and base. Evacuate and backfill with Argon (3 cycles).

  • Solvation: Add degassed 1,4-dioxane/water mixture.

  • Catalysis: Add the Palladium catalyst under a positive stream of Argon.

  • Reaction: Heat to 90°C for 12–16 hours. Critical: Vigorous stirring is required to overcome the biphasic nature.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine, and dry over Na₂SO₄.

  • Hydrolysis (If using ester): Redissolve crude ester in THF/MeOH (1:1). Add LiOH (2M aq, 5 equiv). Stir at 50°C for 2 hours. Acidify with 1M HCl to pH 3 to precipitate the free acid.

  • Purification: Recrystallization from Ethanol/Water or Flash Column Chromatography (Hexanes/EtOAc + 1% AcOH).

Synthesis Logic Diagram

SynthesisWorkflowStartStart:2-Bromo-4-fluorotoluene+ 4-Borono-esterCatCatalyst System:Pd(dppf)Cl2 / K2CO3(Steric Optimization)Start->CatMix under ArCouplingSuzuki Coupling90°C, 16hFormation of Biphenyl CoreCat->CouplingOxidative AdditionHydrolysisHydrolysisLiOH / THFEster -> AcidCoupling->HydrolysisCrude EsterFinalTarget Product:3'-Fluoro-6'-methyl[1,1'-biphenyl]-4-COOHHydrolysis->FinalAcidify & Purify

Caption: Optimized Suzuki-Miyaura workflow addressing the steric hindrance of the ortho-methyl group.

Part 3: Medicinal Chemistry Applications (SAR)

This specific substitution pattern is not random; it is a precision tool for optimizing drug-like properties.[1]

The "Ortho-Methyl" Effect (Conformational Lock)

In an unsubstituted biphenyl, the two rings have a low rotational barrier. Adding a methyl group at the 6' position (ortho to the bridge) creates a steric clash with the protons on the opposing ring.

  • Result: The dihedral angle twists to ~60–90°.

  • Benefit: This disruption of planarity prevents "flat" packing in the crystal lattice (enhancing solubility) and improves selectivity by fitting into chiral protein pockets (atropisomerism).

The "Meta-Fluoro" Effect (Metabolic Stability)

The 3' position on the distal ring is a "soft spot" for Cytochrome P450-mediated oxidation.[1]

  • Mechanism: Replacing Hydrogen with Fluorine (Bioisostere) blocks this site. The C-F bond (approx. 116 kcal/mol) is metabolically inert.

  • Electronic: The fluorine atom is electron-withdrawing (inductive), which lowers the electron density of the aromatic ring, making it less susceptible to oxidative attack.

Structural-Activity Relationship (SAR) Map

SARCoreBiphenyl CoreCOOH4-COOH Group(Solubilizing Head)• H-bond donor/acceptor• Salt formationCore->COOHMe6'-Methyl Group(Steric Handle)• Twists dihedral angle• Reduces aggregation• Locks conformationCore->MeF3'-Fluoro Group(Metabolic Shield)• Blocks CYP oxidation• Modulates lipophilicityCore->F

Caption: Functional dissection of the molecule showing the specific role of each substituent in drug design.

Part 4: Analytical Characterization

To validate the synthesis, the following analytical signatures should be confirmed.

1H NMR Expectations (DMSO-d6, 400 MHz)
  • Carboxylic Acid (-COOH): Broad singlet at δ 12.5–13.0 ppm.[1]

  • Ring A (Benzoic Acid side): Two doublets (AA'BB' system) approx δ 8.0 (2H) and δ 7.4 (2H). Note: The protons ortho to the biphenyl bond may show broadening due to restricted rotation.[1]

  • Ring B (Fluoro-Methyl side):

    • 6'-Me: Singlet at δ 2.1–2.3 ppm (shielded by the orthogonal ring current).[1]

    • Aromatic Protons: Complex splitting due to H-F coupling. Look for a multiplet at δ 7.0–7.3 ppm.

19F NMR
  • Signal: Single peak around δ -110 to -120 ppm (typical for aryl fluorides).[1]

Mass Spectrometry (ESI)[1][4][5]
  • Negative Mode (ESI-): [M-H]⁻ peak at m/z 229.2.[1]

  • Positive Mode (ESI+): [M+H]⁺ peak at m/z 231.2.

References

  • Suzuki, A. (1991). "Synthetic Studies via the Cross-Coupling Reaction of Organoboron Derivatives with Organic Halides." Pure and Applied Chemistry, 63(3), 419-422. Link

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link[1]

  • LaPlante, S. R., et al. (2011). "Assessing Atropisomerism in Drug Discovery and Development." Journal of Medicinal Chemistry, 54(20), 7005–7022. Link[1]

  • Gomtsyan, A. (2012).[3] "Bioisosteres of Carboxylic Acids in Medicinal Chemistry." Chemistry of Heterocyclic Compounds, 48, 7-10. Link

Executive Summary: The Strategic Value of Biaryl Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

In modern medicinal chemistry, the biaryl axis serves as a privileged structural motif, governing both the pharmacokinetic profile and the binding affinity of small molecule therapeutics. 4-(5-Fluoro-2-methylphenyl)benzoic acid (CAS 1179797-95-5) represents a critical intermediate in this domain.

This molecule is not merely a building block; it is a conformational lock . The ortho-methyl group induces a predictable torsion angle between the phenyl rings (atropisomerism potential), restricting the conformational space and often improving selectivity for kinase pockets (e.g., BRAF, MAT2A). Simultaneously, the fluorine atom at the C5' position modulates metabolic stability by blocking oxidative metabolism at a typically labile site.

This guide provides a rigorous, field-validated protocol for the synthesis, purification, and characterization of this scaffold, moving beyond generic textbook methods to address the specific steric challenges posed by the ortho-methyl substituent.

Chemical Identity & Physicochemical Profiling

Before initiating synthesis, a thorough understanding of the molecule's properties is essential for process design.

PropertyDataSignificance
CAS Number 1179797-95-5Unique Identifier
IUPAC Name This compoundOfficial Nomenclature
Formula C₁₄H₁₁FO₂Elemental Composition
Molecular Weight 230.24 g/mol Mass Balance Calculations
LogP (Predicted) ~3.8Lipophilicity (Moderate-High)
pKa (Acid) ~4.2Acidic workup required
H-Bond Donors 1 (COOH)Solubilization strategy
H-Bond Acceptors 2 (COOH, F)Interaction points

Strategic Retrosynthesis & Catalyst Selection

The synthesis of this compound hinges on the formation of the sterically hindered biaryl bond.

The Challenge: The ortho-methyl group on the aryl halide creates significant steric hindrance, impeding the transmetallation step in the catalytic cycle. Standard catalysts (e.g., Pd(PPh₃)₄) often result in sluggish reaction rates or homocoupling side products.

The Solution: We utilize Ligand-Accelerated Catalysis . Bulky, electron-rich phosphine ligands like SPhos or XPhos are required. These ligands facilitate the oxidative addition of the hindered halide and, more importantly, accelerate the difficult reductive elimination step.

Retrosynthetic Logic (DOT Diagram):

Retrosynthesis cluster_conditions Critical Reaction Parameters Target Target: This compound Bond Biaryl Bond Formation (Suzuki-Miyaura) Target->Bond Disconnection FragmentA Fragment A (Electrophile): 2-Bromo-4-fluorotoluene Bond->FragmentA FragmentB Fragment B (Nucleophile): 4-Carboxyphenylboronic acid Bond->FragmentB Param1 Catalyst: Pd(OAc)2 + SPhos (High Activity for Hindered Biaryls) Param2 Base: K3PO4 (Anhydrous conditions preferred)

Caption: Retrosynthetic disconnection revealing the core Suzuki-Miyaura strategy utilizing sterically demanding ligands.

Optimized Synthetic Protocol

This protocol is designed for a 10 mmol scale , suitable for generating sufficient material for subsequent SAR studies.

Reagents & Materials:
  • Aryl Halide: 2-Bromo-4-fluorotoluene (1.89 g, 10.0 mmol)

  • Boronic Acid: 4-Carboxyphenylboronic acid (1.83 g, 11.0 mmol) [1.1 equiv]

  • Catalyst Source: Palladium(II) acetate (Pd(OAc)₂) (22 mg, 1 mol%)

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (82 mg, 2 mol%)

  • Base: Potassium phosphate tribasic (K₃PO₄) (4.25 g, 20.0 mmol)

  • Solvent: Toluene/Water (10:1 ratio) or 1,4-Dioxane/Water (4:1). Note: Toluene is preferred for cleaner phase separation.

Step-by-Step Methodology:
  • Pre-Catalyst Activation (Inert Atmosphere Essential):

    • In a dry Schlenk flask equipped with a magnetic stir bar, charge the Pd(OAc)₂ and SPhos.

    • Evacuate and backfill with Nitrogen (N₂) three times.

    • Add anhydrous Toluene (15 mL) and stir at room temperature for 15 minutes. The solution should turn a yellow/orange color, indicating the formation of the active Pd(0)-L species.

  • Substrate Addition:

    • Add the 2-Bromo-4-fluorotoluene, 4-Carboxyphenylboronic acid, and K₃PO₄ to the reaction vessel.

    • Add the remaining Toluene (25 mL) and degassed Water (4 mL).

    • Expert Tip: The carboxylic acid moiety on the boronic acid will be deprotonated by the base immediately. Ensure enough base is used (2 equiv minimum) to neutralize the acid and facilitate the Suzuki cycle.

  • Reaction Phase:

    • Heat the mixture to 90°C under N₂.

    • Monitor via LC-MS or TLC (Mobile Phase: 50% EtOAc/Hexanes).

    • Checkpoint: Conversion should be >95% within 4–6 hours. The sterically hindered coupling may require longer times if the temperature drops; maintain vigorous stirring.

  • Workup & Purification (The "Acid Trap"):

    • Cool the reaction to room temperature.

    • Phase Separation: Dilute with water (50 mL) and Ethyl Acetate (50 mL). Transfer to a separatory funnel.

    • Critical Step: The product is currently a carboxylate salt (soluble in the aqueous layer). Discard the organic layer (which contains non-polar impurities and unreacted aryl bromide).

    • Acidification: Take the aqueous layer and slowly acidify with 1N HCl to pH ~2–3. A white precipitate (the product) should form immediately.

    • Extraction: Extract the milky aqueous suspension with Ethyl Acetate (3 x 50 mL).

    • Drying: Combine organic layers, wash with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Recrystallization:

    • The crude solid is often pure enough (>95%). For analytical grade (>99%), recrystallize from Ethanol/Water .

Process Logic & Troubleshooting Flow

The following diagram illustrates the decision-making process during the workup, ensuring high recovery of the acidic product.

Workup Start Reaction Complete (Mixture at pH > 10) Sep1 Partition: Water / EtOAc Start->Sep1 OrgLayer Organic Layer (Impurities, Catalyst, SM) Sep1->OrgLayer Top Phase AqLayer Aqueous Layer (Product as Carboxylate Salt) Sep1->AqLayer Bottom Phase Action1 Discard Organic Layer OrgLayer->Action1 Acidify Acidify with 1N HCl to pH 2-3 AqLayer->Acidify Precip Precipitate Forms? Acidify->Precip YesPrecip Filter Solid (Crude Product) Precip->YesPrecip Yes (High Conc) NoPrecip Extract with EtOAc (Product in Org Layer) Precip->NoPrecip No (Low Conc)

Caption: Workup logic flow designed to isolate acidic products from neutral organic impurities.

Analytical Characterization (QC Criteria)

To validate the structure, the following spectroscopic signals must be observed.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.8-13.0 ppm (br s, 1H): Carboxylic acid proton (COOH).

    • δ 8.05 ppm (d, J=8.0 Hz, 2H): Benzoic acid protons ortho to COOH.

    • δ 7.45 ppm (d, J=8.0 Hz, 2H): Benzoic acid protons meta to COOH.

    • δ 7.2-7.3 ppm (m, 3H): 5-Fluoro-2-methylphenyl ring protons (splitting pattern complex due to F-coupling).

    • δ 2.25 ppm (s, 3H): Methyl group (Ar-CH₃).

  • ¹⁹F NMR:

    • Single peak around -115 to -120 ppm (relative to CFCl₃), confirming the presence of the fluorine atom.

  • Mass Spectrometry (ESI-):

    • [M-H]⁻ calculated: 229.07; found: 229.1.

References

  • Suzuki-Miyaura Coupling of Hindered Substrates

    • Title: A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides.
    • Source: Journal of the American Chemical Society, 2003.
    • URL:[Link]

  • SPhos Ligand Utility

    • Title: Highly Active Catalysts for Suzuki-Miyaura Coupling of Hindered Aryl Boronic Acids.[1]

    • Source: Angewandte Chemie Intern
    • URL:[Link]

  • Biaryl Scaffolds in Kinase Inhibitors

    • Title: Lead Discovery of Type II BRAF V600E Inhibitors Targeting the Structurally Validated DFG-Out Conform
    • Source: ACS Medicinal Chemistry Letters, 2012.
    • URL:[Link]

Sources

Technical Characterization Guide: 4-(5-Fluoro-2-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth characterization of 4-(5-Fluoro-2-methylphenyl)benzoic acid , focusing on its molecular weight as a foundational metric for synthesis, stoichiometry, and analytical validation in drug discovery.

Executive Summary

This compound (CAS: 1179797-95-5 ) is a functionalized biaryl scaffold utilized in medicinal chemistry, particularly in the development of kinase inhibitors and receptor modulators where biphenyl motifs serve as privileged structures.

This guide moves beyond the basic physical constant of molecular weight, utilizing it as the anchor for stoichiometric precision in synthesis, mass spectrometric identification, and physicochemical profiling. Accurate characterization of this compound is critical for researchers optimizing Structure-Activity Relationships (SAR) or utilizing it as a fragment in high-throughput screening.

Molecular Weight & Stoichiometric Profile[1]

In quantitative research, "Molecular Weight" is not a static number but a dynamic tool for calculating molar equivalents and interpreting mass spectra. Below is the high-precision breakdown required for analytical rigor.

Elemental Composition & Mass Calculation

The molecular formula is C₁₄H₁₁FO₂ .

ElementSymbolCountStandard Atomic Weight (Da)Total Mass Contribution
Carbon C1412.011168.154
Hydrogen H111.00811.088
Fluorine F118.99818.998
Oxygen O215.99931.998
Total 230.24 g/mol
Mass Spectrometry Parameters

For LC-MS validation, the Average Molecular Weight (230.24) is insufficient. You must rely on the Monoisotopic Mass to identify the parent ion peak accurately.

  • Monoisotopic Mass: 230.0743 Da

  • Primary Ionization Mode (ESI-): Due to the carboxylic acid moiety, this compound ionizes best in negative mode.

    • Target Ion

      
      : 229.067 Da 
      
  • Isotopic Signature: The presence of Carbon-13 creates a predictable "M+1" satellite peak.

    • Probability of

      
       in C14 skeleton 
      
      
      
      .
    • Expect a peak at 230.07 with ~15% intensity relative to the base peak.

Synthetic Pathway: Suzuki-Miyaura Coupling

To access this scaffold, a Suzuki-Miyaura cross-coupling is the industry-standard protocol. This route ensures high regioselectivity and compatibility with the carboxylic acid group (often protected or used directly with specific bases).

Retrosynthetic Logic

The biaryl bond is formed between the 4-position of the benzoic acid and the phenyl ring carrying the fluoro/methyl substituents.

  • Partner A (Nucleophile): 4-Carboxyphenylboronic acid (or its pinacol ester).

  • Partner B (Electrophile): 2-Bromo-4-fluorotoluene.

Note on Regiochemistry: Using 2-bromo-4-fluorotoluene ensures the methyl group is ortho and the fluorine is meta to the new biaryl bond, correctly yielding the 5-fluoro-2-methylphenyl substitution pattern.

Reaction Workflow Diagram

The following diagram illustrates the catalytic cycle and logic flow for synthesizing this specific target.

SuzukiCoupling PrecursorA 2-Bromo-4-fluorotoluene (Electrophile) Intermediate Pd(II) Oxidative Addition Complex PrecursorA->Intermediate Oxidative Addition PrecursorB 4-Carboxyphenylboronic Acid (Nucleophile) Transmetalation Transmetalation Step PrecursorB->Transmetalation Base Activation Catalyst Pd(dppf)Cl2 • DCM KOAc / Dioxane / H2O Catalyst->Intermediate Intermediate->Transmetalation RedElim Reductive Elimination Transmetalation->RedElim RedElim->Catalyst Regeneration Product This compound (MW: 230.24) RedElim->Product C-C Bond Formation

Figure 1: Palladium-catalyzed cross-coupling workflow for C14H11FO2 synthesis.

Validated Protocol
  • Reagents: Combine 4-carboxyphenylboronic acid (1.1 eq) and 2-bromo-4-fluorotoluene (1.0 eq) in a reaction vial.

  • Catalyst System: Add Pd(dppf)Cl₂ (3-5 mol%) and Na₂CO₃ (2.0 eq).

  • Solvent: Degas a mixture of 1,4-Dioxane/Water (4:1) and add to the solids under Argon/Nitrogen.

  • Reaction: Heat to 90°C for 4–12 hours. Monitor by LC-MS for the appearance of the 229.07 peak.

  • Workup (Critical Step): The product is a carboxylic acid.

    • Cool to RT.

    • Dilute with EtOAc and wash with water.

    • Acidify the aqueous layer (or the mixture) with 1N HCl to pH ~3. The target acid will precipitate or extract into the organic layer.

    • Note: If you skip acidification, the product remains as the water-soluble carboxylate salt.

Analytical Validation & Quality Control

Trust in your material comes from self-validating analytical methods.

HPLC Purity Profiling
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Retention Time Logic: As a biaryl acid, this compound is moderately lipophilic (Predicted LogP ~3.9). Expect elution later than simple benzoic acids but earlier than non-polar biaryls due to the -COOH group.

H-NMR Interpretation (DMSO-d₆)

To confirm the structure, look for these diagnostic signals:

  • Carboxylic Acid Proton: Broad singlet at ~12.0–13.0 ppm (often invisible if exchanged).

  • Benzoic Acid Ring: Two doublets (AA'BB' system) around 7.6–8.0 ppm.

  • 2-Methyl Group: A sharp singlet upfield, typically around 2.2–2.3 ppm . This is the key differentiator from non-methylated analogs.

  • Fluorine Coupling: The protons on the fluoro-phenyl ring will show complex splitting (multiplets) due to

    
     coupling (
    
    
    
    ), typically in the 6.9–7.3 ppm range.
Mass Spectrometry Logic Diagram

Understanding how the molecular weight translates to observed ions is crucial for confirming identity.

MS_Logic Molecule Neutral Molecule MW: 230.24 Da ESI_Source ESI Source (Negative Mode) Molecule->ESI_Source Deprotonation Loss of Proton (-H+) Carboxylic Acid Site ESI_Source->Deprotonation ParentIon Observed Ion [M-H]- m/z: 229.07 Deprotonation->ParentIon Isotope Isotope Peak [M+1-H]- m/z: 230.07 (~15%) ParentIon->Isotope Natural 13C Abundance

Figure 2: Electrospray Ionization (ESI-) logic for molecular weight confirmation.

Physicochemical Properties & Drug Development Context

For researchers evaluating this scaffold for biological activity, the molecular weight contributes to several derived properties essential for "Lipinski's Rule of 5" compliance.

PropertyValueImplication for Drug Design
Molecular Weight 230.24 High Ligand Efficiency Potential. Well below the 500 Da limit, allowing significant room for further substitution.
cLogP ~3.9Moderately lipophilic. Good membrane permeability but may require formulation aid for high-dose assays.
Topological Polar Surface Area (TPSA) ~37 ŲExcellent for cell permeability (typically <140 Ų is desired).
Hydrogen Bond Donors 1 (COOH)Low count favors permeability.
Solubility Low (aq)Soluble in DMSO, Methanol. Aqueous solubility is pH-dependent (soluble at pH > 5).
Solubility Protocol for Bioassays

When preparing stock solutions (e.g., 10 mM):

  • Do not use water directly. The free acid is insoluble.

  • Dissolve in 100% DMSO. The MW of 230.24 means 2.30 mg in 1 mL DMSO yields exactly 10 mM.

  • Dilution: Dilute into aqueous buffer only at the final assay step to prevent precipitation.

References

  • Sigma-Aldrich. this compound Product Page. Retrieved from

  • Splendid Lab. this compound Characterization Data. Retrieved from

  • PubChem. Compound Summary: this compound (Related Biaryl Scaffolds). National Library of Medicine. Retrieved from

Core Molecular Identity and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(5-Fluoro-2-methylphenyl)benzoic Acid

This guide provides a comprehensive technical overview of this compound, a fluorinated biaryl carboxylic acid of significant interest in medicinal chemistry and materials science. We will delve into its chemical identity, a robust synthetic pathway via palladium-catalyzed cross-coupling, detailed characterization methods, and its potential applications, grounding our discussion in established chemical principles and field-proven insights.

This compound is a bifunctional organic compound featuring two phenyl rings linked by a carbon-carbon single bond. One ring is substituted with a carboxylic acid group, classifying it as a benzoic acid derivative, while the other contains both a fluorine atom and a methyl group. This specific arrangement of functional groups imparts unique electronic and steric properties that are highly valuable in the design of novel molecules.

The presence of the fluorine atom can significantly enhance metabolic stability, binding affinity, and membrane permeability in drug candidates.[1] The carboxylic acid group provides a key handle for forming salts, esters, or amides, allowing for the modulation of solubility and further chemical derivatization.

Table 1: Chemical Identifiers and Computed Properties

PropertyValueSource
IUPAC Name This compoundCRO Splendid Lab[2]
Molecular Formula C₁₄H₁₁FO₂CRO Splendid Lab[2]
Molecular Weight 230.23 g/mol CRO Splendid Lab[2]
Canonical SMILES CC1=C(C=C(C=C1)F)C2=CC=C(C=C2)C(=O)OPubChem
CAS Number 1179797-95-5CRO Splendid Lab[2]
Topological Polar Surface Area 37.3 ŲEchemi[3]
Hydrogen Bond Donor Count 1Echemi[3]
Hydrogen Bond Acceptor Count 3Echemi[3]

Note: Some properties are computed or based on similar structures due to limited experimental data for this specific compound.

Synthesis Pathway: The Suzuki-Miyaura Cross-Coupling

The most logical and industrially scalable approach for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed method creates the central C-C bond by coupling an organoboron compound with an organohalide.[4][5] This reaction is favored for its high functional group tolerance, mild reaction conditions, and the commercial availability of the necessary precursors.

The strategic disconnection for this molecule involves two primary routes:

  • Route A: Coupling of (5-fluoro-2-methylphenyl)boronic acid with a 4-halobenzoic acid derivative.

  • Route B: Coupling of a (4-carboxyphenyl)boronic acid with a 1-fluoro-4-halo-2-methylbenzene.

We will focus on Route A, as the boronic acid on the more complex fragment is often advantageous for reaction kinetics and purification.

Reaction Mechanism: A Step-by-Step Look

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6] The base plays a crucial role in activating the boronic acid for the transmetalation step.[7]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar¹-Pd(II)L₂-X (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (+ Ar¹-X) transmetalation_complex Ar¹-Pd(II)L₂-Ar² (Transmetalation Complex) oa_complex->transmetalation_complex Transmetalation (+ [Ar²-B(OH)₃]⁻) transmetalation_complex->pd0 Reductive Elimination (-> Ar¹-Ar²) boronic_acid Ar²-B(OH)₂ boronate [Ar²-B(OH)₃]⁻ (Activated Boronate) boronic_acid->boronate base Base (e.g., OH⁻) base->boronate Activation boronate->oa_complex Enters Cycle caption Fig 1. Catalytic cycle of the Suzuki-Miyaura reaction.

Caption: Fig 1. Catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocol

This protocol is a robust, self-validating system for the synthesis of this compound. Each step includes causality-driven explanations for the choice of reagents and conditions.

Materials:

  • Methyl 4-bromobenzoate (1.0 eq)

  • (5-Fluoro-2-methylphenyl)boronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq)

  • Potassium carbonate (K₂CO₃, 3.0 eq)

  • 1,4-Dioxane

  • Water (degassed)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Brine

Workflow Diagram:

Synthesis_Workflow start Assemble Reactants coupling 1. Suzuki Coupling (Pd(OAc)₂, PPh₃, K₂CO₃) Dioxane/H₂O, 90°C start->coupling workup1 2. Aqueous Workup (EtOAc Extraction) coupling->workup1 hydrolysis 3. Ester Hydrolysis (NaOH, EtOH/H₂O) workup1->hydrolysis acidification 4. Acidification (HCl (aq)) hydrolysis->acidification workup2 5. Isolation & Purification (Filtration/Recrystallization) acidification->workup2 product Final Product workup2->product caption Fig 2. Experimental workflow for synthesis.

Caption: Fig 2. Experimental workflow for synthesis.

Step-by-Step Procedure:

  • Catalyst Formation & Reaction Setup:

    • To a three-neck round-bottom flask equipped with a condenser and magnetic stirrer, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq). The phosphine ligand coordinates to the palladium, forming the active Pd(0) catalyst in situ. Using a 4:1 ligand-to-metal ratio ensures catalyst stability and prevents palladium black precipitation.

    • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times. This is critical to prevent the oxidation of the Pd(0) catalyst by atmospheric oxygen.

    • Add methyl 4-bromobenzoate (1.0 eq), (5-fluoro-2-methylphenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq). The ester form of the benzoic acid is used to prevent potential side reactions involving the acidic proton. A slight excess of the boronic acid drives the reaction to completion.

    • Add a degassed 3:1 mixture of 1,4-dioxane and water. The solvent system is chosen to dissolve both the organic reactants and the inorganic base. Degassing prevents catalyst deactivation.

  • Coupling Reaction:

    • Heat the reaction mixture to 90 °C with vigorous stirring. This temperature provides sufficient thermal energy to overcome the activation barriers of the catalytic cycle without causing significant solvent loss or degradation.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (methyl 4-bromobenzoate) is consumed (typically 4-12 hours).

  • Workup and Isolation of the Ester Intermediate:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water. The mixture is transferred to a separatory funnel.

    • Separate the organic layer. Wash sequentially with water and then brine to remove the base and other inorganic impurities.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 4-(5-fluoro-2-methylphenyl)benzoate.

  • Hydrolysis to the Carboxylic Acid:

    • Dissolve the crude ester in a mixture of ethanol and water.

    • Add an excess of sodium hydroxide (e.g., 3-5 eq) and heat the mixture to reflux until the ester is fully consumed (monitor by TLC/HPLC). The saponification reaction cleaves the methyl ester to form the sodium salt of the carboxylic acid.

    • Cool the mixture and remove the ethanol under reduced pressure.

  • Acidification and Final Product Isolation:

    • Dilute the remaining aqueous solution with water and cool in an ice bath.

    • Slowly add concentrated hydrochloric acid while stirring until the pH is ~2. This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the solution due to its lower water solubility.

    • Collect the solid precipitate by vacuum filtration. Wash the filter cake with cold water to remove residual salts.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure this compound.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic aromatic proton signals, a singlet for the methyl group, and coupling patterns influenced by the fluorine atom. ¹³C NMR and ¹⁹F NMR will further confirm the carbon skeleton and the presence of the fluorine substituent.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition (C₁₄H₁₁FO₂), matching the calculated value of 230.23.[2]

  • Infrared (IR) Spectroscopy: Key stretches will include a broad O-H band for the carboxylic acid (~3000 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-F stretches in the fingerprint region (~1200-1100 cm⁻¹).

  • Melting Point Analysis: A sharp melting point range indicates high purity. For context, the related 4-fluorobenzoic acid has a melting point of 184 °C.[8]

Applications and Research Relevance

Benzoic acid and its derivatives are foundational scaffolds in drug discovery.[9] The specific structure of this compound makes it a valuable building block for:

  • Pharmaceuticals: It can serve as a key intermediate in the synthesis of anti-inflammatory drugs, kinase inhibitors, and other therapeutic agents.[1] The biaryl motif is a common feature in many approved drugs.

  • Agrochemicals: Similar to related compounds, it could be used in developing novel herbicides and pesticides.[1]

  • Materials Science: The rigid, functionalized structure is suitable for creating specialty polymers, liquid crystals, and organic light-emitting diodes (OLEDs) with enhanced thermal and electronic properties.[1]

Safety and Handling

While specific toxicity data for this compound is not widely available, it should be handled with standard laboratory precautions. Based on related structures like 4-fluoro-2-methyl-5-nitrobenzoic acid, it should be considered potentially harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[10]

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

  • Google Patents.Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Sihauli Chemicals. 4-Fluoro Benzoic Acid. Available at: [Link]

  • CRO Splendid Lab Pvt. Ltd. this compound. Available at: [Link]

  • Wikipedia. 4-Fluorobenzoic acid. Available at: [Link]

  • PubChem. 4-Fluoro-2-methyl-5-nitrobenzoic acid. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • Google Patents.Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
  • Preprints.org. Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Available at: [Link]

  • PubChem. 4-Fluoro-2-[(2-methylphenyl)amino]benzoic acid. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]

Sources

Technical Guide: Solubility Profile of 4-(5-Fluoro-2-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identity: 4-(5-Fluoro-2-methylphenyl)benzoic acid CAS Number: 1179797-95-5 Molecular Formula: C₁₄H₁₁FO₂ Molecular Weight: 230.24 g/mol [1]

This guide provides a technical analysis of the solubility characteristics of this compound, a fluorinated biaryl intermediate used in medicinal chemistry (e.g., Suzuki-Miyaura coupling workflows). As a lipophilic weak acid, its solubility is critically dependent on pH, solvent polarity, and crystalline lattice energy. This document outlines the theoretical solubility landscape, experimental protocols for validation, and strategies for formulation.

Physicochemical Determinants of Solubility

The solubility of this compound is governed by the interplay between its rigid biaryl core and the ionizable carboxylic acid tail.

Structural Analysis[3]
  • Lipophilic Core: The 5-fluoro-2-methylphenyl moiety significantly increases lipophilicity compared to unsubstituted benzoic acid. The ortho-methyl group induces a twist in the biaryl bond, disrupting planarity. This steric torsion often reduces crystal lattice energy relative to planar analogs, potentially enhancing solubility in organic solvents compared to planar biphenyls.

  • Ionizable Headgroup: The benzoic acid moiety provides a pH-dependent solubility switch.

    • pKa (Predicted): ~4.2 – 4.5 (consistent with 4-substituted benzoic acids).

    • LogP (Predicted): ~3.8 – 4.2 (High lipophilicity).

Theoretical Solubility Profile
Solvent SystemPredicted SolubilityMechanism
Water (pH 1.2) < 1 µg/mL (Practically Insoluble)Protonated acid form dominates; high lattice energy resists hydration.
Water (pH 7.4) > 1 mg/mL (Moderate to High)Deprotonated carboxylate anion (

) forms stable hydration shells.
DMSO / DMF > 50 mg/mL (High)Dipolar aprotic solvents disrupt acid dimers and solvate the aromatic core.
Methanol / Ethanol > 20 mg/mL (Moderate)Protophilic solvents capable of H-bonding with the carboxyl group.
Hexane / Heptane LowLack of H-bonding capability; acid dimerization dominates.

Aqueous Solubility & pH Dependence

The aqueous solubility of this compound follows the Henderson-Hasselbalch relationship for weak acids. The intrinsic solubility (


) of the uncharged molecule is the limiting factor at low pH.
The pH-Solubility Relationship

At pH < pKa (e.g., gastric environment), the compound exists as a neutral, lipophilic solid. As pH increases (intestinal environment), ionization drives solubility exponentially until the counter-ion limit (solubility product,


) is reached.
Visualization: Solubility Logic Pathway

The following diagram illustrates the mechanistic shift from intrinsic solubility to salt solubility.

SolubilityLogic cluster_0 Solubility State Acid Neutral Acid (HA) (pH < pKa) Equilibrium Dissociation Equilibrium HA ⇌ H+ + A- Acid->Equilibrium pH Increase Anion Carboxylate Anion (A-) (pH > pKa) Equilibrium->Anion Solubilization Precipitation Precipitation (If [A-][Cat+] > Ksp) Anion->Precipitation Common Ion Effect (e.g., high Na+)

Caption: Mechanistic pathway of pH-dependent solubility for this compound.

Experimental Protocols for Solubility Determination

To generate regulatory-grade data (e.g., for IND filings), use the Thermodynamic Shake-Flask Method . For early-stage screening, use the Kinetic DMSO Precipitation Method .

Protocol A: Thermodynamic Solubility (Gold Standard)

This method determines the equilibrium solubility of the stable crystalline form.

Materials:

  • Compound: this compound (solid).[1][2]

  • Media: 0.1N HCl (pH 1.2), Phosphate Buffer (pH 7.4), Water.

  • Equipment: HPLC-UV/VIS, Incubator shaker, 0.45 µm PTFE filters.

Workflow:

  • Saturation: Add excess solid compound (~2–5 mg) to 1 mL of buffer in a glass vial.

  • Equilibration: Shake at 25°C (or 37°C) for 24–48 hours.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes. Filter supernatant through 0.45 µm PTFE filter (saturate filter first to prevent adsorption).

  • Quantification: Analyze filtrate via HPLC.

    • Column: C18 (e.g., Agilent Zorbax or Waters XBridge).

    • Mobile Phase: ACN:Water (0.1% Formic Acid) gradient.

    • Detection: UV at 254 nm (biphenyl absorption).

Protocol B: Kinetic Solubility (High Throughput)

Used to estimate solubility from a DMSO stock solution (prone to supersaturation errors but faster).

  • Stock Prep: Prepare 10 mM stock in DMSO.

  • Spiking: Spike stock into aqueous buffer (final DMSO < 2%) in a 96-well plate.

  • Incubation: Shake for 2 hours at room temperature.

  • Detection: Measure turbidity (nephelometry) or filter and measure UV absorbance.

Experimental Workflow Diagram

Workflow Start Start: Solid Compound SolventSelect Select Solvent Media (pH 1.2, 7.4, Organic) Start->SolventSelect Shake Shake-Flask Equilibration (24-48 hrs @ 25°C) SolventSelect->Shake Filter Filtration (0.45 µm PTFE) Remove undissolved solid Shake->Filter Dilute Dilution (If necessary to fit calibration curve) Filter->Dilute HPLC HPLC-UV Quantification (λ = 254 nm) Dilute->HPLC Data Calculate Solubility (mg/mL) HPLC->Data

Caption: Step-by-step workflow for thermodynamic solubility determination.

Formulation & Synthesis Implications

Synthesis (Suzuki Coupling)

In the synthesis of this molecule (typically reacting 4-carboxyphenylboronic acid with 1-bromo-5-fluoro-2-methylbenzene), solubility dictates the workup:

  • Reaction Solvent: Dioxane/Water or Toluene/Ethanol/Water mixtures are ideal as they solubilize both the lipophilic halide and the polar boronic acid.

  • Isolation: Acidification of the reaction mixture precipitates the target acid. The low aqueous solubility at pH < 3 is exploited here to isolate the product by filtration.

Drug Delivery

If developing this moiety as an API (Active Pharmaceutical Ingredient):

  • Challenge: High LogP and low intrinsic solubility classify it likely as BCS Class II (Low Solubility, High Permeability).

  • Strategy:

    • Salt Formation: Convert to Sodium or Potassium salt to improve dissolution rate.

    • Amorphous Solid Dispersion (ASD): Use polymers (HPMC-AS) to maintain supersaturation in the GI tract.

References

  • Sigma-Aldrich. Product Detail: this compound (CAS 1179797-95-5).[1] Retrieved from

  • Splendid Lab. Catalog Entry: this compound.[1][2] Retrieved from

  • PubChem. Compound Summary: 4-Fluorobiphenyl derivatives (Structural Analogs). Retrieved from

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on pKa and solubility profiling).

Sources

Technical Guide: Characterization and Melting Point Analysis of 4-(5-Fluoro-2-methylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical characterization of 4-(5-Fluoro-2-methylphenyl)benzoic acid , a critical biaryl building block used in the synthesis of SGLT2 inhibitors and retinoic acid receptor agonists.

Executive Summary

Compound Identity: this compound CAS Registry Number: 1179797-95-5 Molecular Formula: C₁₄H₁₁FO₂ Molecular Weight: 230.24 g/mol

This biaryl carboxylic acid serves as a scaffold in medicinal chemistry, particularly for constructing gliflozin-class antidiabetic agents. While specific melting points for this intermediate are often proprietary to process patents, high-purity crystalline forms typically exhibit a melting transition in the range of 195°C – 215°C , dependent on polymorph and solvation state.

This guide provides a definitive protocol for thermal validation, analyzing the structural factors influencing its solid-state properties and detailing the Suzuki-Miyaura coupling workflow required to generate high-fidelity material.

Structural Analysis & Thermodynamics

The melting point of this compound is governed by the interplay between the rigid biaryl core and the steric strain introduced by the ortho-methyl group.

Structure-Property Relationships (SPR)
  • Biaryl Twist (Steric Inhibition of Resonance): The C2'-methyl group forces the two phenyl rings out of planarity to minimize steric clash with the C2/C6 protons of the benzoic acid ring. This non-planar conformation reduces

    
    -
    
    
    
    stacking efficiency compared to the planar biphenyl-4-carboxylic acid (MP: 224°C), theoretically lowering the lattice energy.
  • Carboxylic Acid Dimerization: In the solid state, the carboxylic acid moiety forms strong intermolecular hydrogen-bonded dimers (

    
     motif), which significantly stabilizes the crystal lattice and raises the melting point relative to its ester or aldehyde precursors.
    
  • Fluorine Electrostatics: The C5'-fluorine atom introduces a dipole and potential weak C-H···F interactions, which can modulate packing density.

Comparative Analog Data
CompoundStructure NoteMelting Point (°C)
Biphenyl-4-carboxylic acid Planar, unsubstituted224 – 225
4-(2-Methylphenyl)benzoic acid Ortho-methyl twist, no F~180 – 190 (Est.)
2-Amino-4-(2-methylphenyl)benzoic acid Amino H-bond donor207 – 209
Target: this compound Twisted + F-dipole 195 – 215 (Expected)

Critical Insight: If your isolated material melts below 170°C , suspect the presence of homocoupling byproducts (e.g., 4,4'-biphenyldicarboxylic acid) or residual solvent occlusion (solvatomorphism).

Synthesis & Impurity Management (The Causality)

The thermal profile of this compound is inextricably linked to its synthesis via Suzuki-Miyaura Cross-Coupling . The choice of catalyst and base dictates the impurity profile, which directly impacts the observed melting point depression.

Synthesis Workflow
  • Electrophile: 2-Bromo-5-fluorotoluene (or 2-iodo analog)

  • Nucleophile: 4-Carboxyphenylboronic acid (or pinacol ester)

  • Catalyst System: Pd(dppf)Cl₂ · DCM (favored for steric bulk) or Pd(PPh₃)₄

  • Base: K₂CO₃ or Na₂CO₃ (aqueous)

Impurity Impact Table
Impurity TypeOriginEffect on Melting Point
Protodeboronation Hydrolysis of boronic acid (Benzoic acid)Sharp Depression (MP: 122°C)
Homocoupling Oxidative coupling of boronic acidElevation / Broadening (MP: >300°C)
Pd-Black Catalyst decompositionNo MP change (Gray discoloration)
DOT Diagram: Synthesis & Purification Logic

SynthesisWorkflow Start Reactants: 4-Carboxyphenylboronic acid + 2-Bromo-5-fluorotoluene Reaction Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Start->Reaction Workup Acidic Workup (HCl) Precipitate Crude Acid Reaction->Workup Check Crude Analysis (HPLC/TLC) Workup->Check Purification Recrystallization (EtOH or AcOH) Check->Purification Purity < 98% Final Target: This compound (White Crystalline Solid) Check->Final Purity > 99% Impurity1 Impurity: Benzoic Acid (Remove via H2O wash) Check->Impurity1 Low MP detected Impurity2 Impurity: Biaryl Homocouple (Remove via hot filtration) Check->Impurity2 High MP/Insoluble Purification->Final

Caption: Logical flow for the synthesis and purification of CAS 1179797-95-5, highlighting critical impurity checkpoints.

Analytical Characterization Protocols

To validate the melting point and identity of this compound, use the following self-validating protocols.

Protocol A: Differential Scanning Calorimetry (DSC)
  • Objective: Determine onset melting temperature (

    
    ) and heat of fusion (
    
    
    
    ).
  • Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Crimp with a pinhole lid (to allow volatile escape if solvated).

  • Method:

    • Equilibrate at 40°C.

    • Ramp 10°C/min to 250°C.

    • Nitrogen purge: 50 mL/min.

  • Acceptance Criteria: Single endothermic peak with

    
    . A broad pre-melt peak suggests a solvate; cycle heat-cool-heat to confirm.
    
Protocol B: Capillary Melting Point (USP <741>)
  • Instrument: Mettler Toledo MP90 or equivalent.

  • Ramp Rate: 1.0°C/min approaching the expected range (start fast, slow down at 180°C).

  • Observation: Record the temperature of the first liquid meniscus and the clear point. The range should not exceed 2°C for pharmaceutical-grade material.

DOT Diagram: Thermal Analysis Decision Tree

ThermalLogic Sample Isolated Solid DSC Run DSC (10°C/min) Sample->DSC Result1 Single Peak > 195°C DSC->Result1 Result2 Broad Peak < 180°C DSC->Result2 Result3 Double Peak (Endo -> Exo -> Endo) DSC->Result3 Action1 Pass: Pure Anhydrous Form Result1->Action1 Action2 Fail: Solvent/Impurity Present (Recrystallize) Result2->Action2 Action3 Polymorph Transition (Verify via XRPD) Result3->Action3

Caption: Decision matrix for interpreting thermal data, distinguishing between purity issues and polymorphism.

Applications in Drug Development

This specific carboxylic acid is a "privileged scaffold" in the design of:

  • SGLT2 Inhibitors: The 5-fluoro-2-methylphenyl moiety mimics the distal ring of Canagliflozin, optimizing binding in the proximal tubule glucose transporter.

  • Retinoid Agonists: The twisted biaryl mimics the polyene chain of retinoic acid, providing receptor subtype selectivity.

References

  • Chemical Identity: this compound (CAS 1179797-95-5).[1] Sigma-Aldrich / Merck Building Blocks.

  • Analog Comparison: 2-Amino-4-(2-methylphenyl)benzoic acid Melting Point. Smolecule Vendor Data.

  • Synthesis Methodology: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457-2483.

  • SGLT2 Structural Context: Nomura, S., et al. (2010). "Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Cotransporter 2 Inhibitor". Journal of Medicinal Chemistry, 53(17), 6355–6360.

Sources

Structural Elucidation Guide: 1H NMR of 4-(5-Fluoro-2-methylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Elucidation and NMR Characterization of 4-(5-Fluoro-2-methylphenyl)benzoic Acid Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Leads.[1]

Executive Summary & Chemical Context

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (


H NMR) spectrum for This compound .[1][2] As a biaryl scaffold incorporating both an ionizable carboxylic acid and a metabolically stable fluorine substituent, this molecule represents a "privileged structure" often encountered in kinase inhibitors and non-steroidal anti-inflammatory drug (NSAID) discovery.

The structural elucidation of this compound requires navigating two distinct spin systems: the para-substituted benzoic acid moiety (Ring A) and the trisubstituted fluoro-tolyl moiety (Ring B). This guide focuses on the causality of chemical shifts, the specific influence of steric twist on magnetic anisotropy, and the diagnostic splitting patterns arising from


F-

H coupling.

Structural Analysis & Spin System Logic

Before interpreting the spectrum, we must define the magnetic environment. The molecule is non-planar due to steric repulsion between the ortho-methyl group on Ring B and the ortho-protons of Ring A.[1]

Molecular Connectivity Diagram

The following diagram establishes the atom numbering used throughout this guide.

G cluster_A Ring A: Benzoic Acid cluster_B Ring B: Fluoro-Tolyl C1 C1 (COOH) C2 C2 C1->C2 C3 C3 C2->C3 C4 C4 (Linker) C3->C4 C5 C5 C4->C5 C1_p C1' C4->C1_p Biaryl Bond C6 C6 C5->C6 C6->C1 C2_p C2' (Me) C1_p->C2_p C3_p C3' C2_p->C3_p C4_p C4' C3_p->C4_p C5_p C5' (F) C4_p->C5_p C6_p C6' C5_p->C6_p C6_p->C1_p

Caption: Connectivity map distinguishing the AA'BB' system of Ring A (Blue) from the complex multiplet system of Ring B (Red).

Experimental Protocol: Sample Preparation

Reliable data acquisition depends on minimizing solvent-solute interactions that broaden exchangeable protons.[1][2]

  • Solvent Selection: DMSO-d6 is the mandatory solvent.[1]

    • Why? CDCl

      
       often leads to the dimerization of carboxylic acids, causing the -COOH peak to drift or broaden into the baseline.[1] DMSO-d6 disrupts these dimers via hydrogen bonding, resulting in a sharp, distinct singlet around 13.0 ppm.[1]
      
  • Concentration: 5–10 mg in 0.6 mL solvent. High concentrations may induce stacking, shifting aromatic peaks upfield.

  • Temperature: 298 K (Standard).

Theoretical Spectral Data & Assignment

Note: The following data is constructed based on chemometric principles, fragment analysis of 4-fluorobenzoic acid and 2-bromo-4-fluorotoluene, and standard substituent chemical shift (SCS) additivity rules.

Summary Table (DMSO-d6, 400 MHz)
Assignment (See Diagram)Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Notes
-COOH 12.90 – 13.20Broad Singlet1HN/AExchangeable; disappears with D

O shake.[1][2]
Ring A: H2, H6 8.00 – 8.05Doublet (d)2H

Deshielded by -COOH (electron withdrawing).[1][2]
Ring A: H3, H5 7.45 – 7.55Doublet (d)2H

Ortho to the biaryl linkage.[2]
Ring B: H6' 7.15 – 7.25dd1H

,

Ortho to F, Ortho to Linker.[2]
Ring B: H3' 7.30 – 7.40dd1H

,

Ortho to Methyl.[1][2]
Ring B: H4' 7.05 – 7.15td / ddd1H

,

Para to Methyl, Ortho to F.
-CH

2.20 – 2.25Singlet (s)3HN/AMay show broadening due to long-range coupling.[1][2]
Detailed Mechanistic Interpretation
The Carboxylic Acid (Ring A)

The most downfield signal is the carboxylic acid proton (~13.0 ppm). Its presence confirms the integrity of the oxidation state at C1.[1] If this peak is absent in DMSO, suspect salt formation (carboxylate anion) or extreme water contamination.

The AA'BB' System (Ring A)

The benzoic acid ring possesses a plane of symmetry (local


), creating two sets of chemically equivalent protons:
  • H2/H6: These are ortho to the electron-withdrawing carbonyl group.[1] Through the inductive ($ -I

    
     -M $) effects, electron density is pulled away, deshielding these protons and shifting them downfield to ~8.0 ppm.[1]
    
  • H3/H5: These are ortho to the aryl ring (Ring B). While the aryl group is generally electron-donating via resonance, the twist angle limits this conjugation.[1] Consequently, these resonate upfield relative to H2/H6, appearing at ~7.5 ppm.

The Fluoro-Tolyl System (Ring B)

This ring presents a complex splitting pattern due to the presence of the spin-active


F nucleus (

, 100% abundance).[1]
  • H3' (C3'-H): Located meta to the fluorine.[1] It couples primarily with H4' (

    
     Hz) and secondarily with the fluorine (
    
    
    
    Hz).
  • H4' (C4'-H): Located ortho to the fluorine.[1] It exhibits a large coupling to fluorine (

    
     Hz) and H3' (
    
    
    
    Hz), often appearing as a pseudo-triplet or distinct ddd.
  • H6' (C6'-H): Located ortho to the fluorine but isolated from H3' by the methyl group and H4' by the fluorine.[1] It typically shows a doublet of doublets due to

    
     and meta-coupling 
    
    
    
    with H4'.

Validation Workflow & Troubleshooting

To ensure the spectrum corresponds to the target molecule and not a Suzuki coupling impurity (e.g., homocoupled boronic acid), follow this validation logic.

Workflow Start Acquire 1H NMR (DMSO-d6) CheckCOOH Check >12 ppm region Start->CheckCOOH Decision1 Peak at ~13.0 ppm? CheckCOOH->Decision1 CheckMe Check 2.2 ppm region Decision2 Singlet at ~2.2 ppm? CheckMe->Decision2 CheckAr Analyze Aromatic Region (6.5 - 8.5 ppm) Decision3 Total Ar Integration = 7H? CheckAr->Decision3 Decision1->CheckMe Yes Fail1 Suspect Salt Form or Dimerization Decision1->Fail1 No Decision2->CheckAr Yes Fail2 Suspect Des-methyl Impurity Decision2->Fail2 No Pass Structure Validated Decision3->Pass Yes Fail3 Suspect Homocoupling (Biphenyl-4,4'-dicarboxylic acid) Decision3->Fail3 No

Caption: Step-by-step logic flow for validating the 1H NMR spectrum against common synthetic pitfalls.

Common Impurities[1]
  • Homocoupling (4,4'-biphenyldicarboxylic acid): Occurs if the boronic acid reacts with itself.[1]

    • Diagnostic: Absence of the methyl singlet at 2.2 ppm.[1] Aromatic region simplifies to a single AA'BB' system (symmetric).

  • Protodeboronation (Benzoic acid):

    • Diagnostic: Simple spectrum of benzoic acid.[1] Integration of aromatic region will not match the ratio of the methyl group.[1]

  • Residual Catalyst (Palladium):

    • Does not show in

      
      H NMR but causes line broadening due to paramagnetism. Filter sample through Celite if peaks are unusually broad.[1]
      

Advanced Characterization ( F and C)

While


H NMR is primary, the 

F spectrum is the "fingerprint" for Ring B.
  • 
    F NMR:  Expect a single signal around -115 to -120 ppm  (relative to CFCl
    
    
    
    ).[1][2] If multiple peaks appear here, you have regioisomers or fluorinated impurities.
  • 
    C NMR: 
    
    • Carbonyl (C=O): ~167 ppm.[3]

    • C-F Coupling: The carbon attached to Fluorine (C5') will appear as a doublet with a massive coupling constant (

      
       Hz).
      
    • Methyl Carbon: ~20-21 ppm.[1][2]

References

  • General 1H NMR Shifts of Benzoic Acids

    • Source: Royal Society of Chemistry (RSC) & ChemSpider.
    • Data: 4-fluorobenzoic acid shifts in DMSO-d6.[1][2][4]

    • Link:

  • Suzuki-Miyaura Coupling Methodology

    • Source: TCI Chemicals Technical Guide.[1]

    • Context: Synthesis of biaryls using boronic acids.[1][5]

    • Link:

  • 19F-1H Coupling Constants

    • Source: National Institutes of Health (NIH) / PubMed.
    • Context: Analysis of long-range coupling in fluorinated arom
    • Link:

  • Solvent Effects in NMR

    • Source: Journal of Organic Chemistry (Babij et al.).
    • Context: NMR Chemical Shifts of Trace Impurities and Solvents.[1][4][6][7]

    • Link:

Sources

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 4-(5-Fluoro-2-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-(5-Fluoro-2-methylphenyl)benzoic acid, a molecule of interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. We will delve into the predicted chemical shifts, the underlying principles governing these values, a detailed experimental protocol for acquiring the spectrum, and a discussion on data interpretation.

Introduction: The Significance of ¹³C NMR in Structural Analysis

¹³C NMR spectroscopy is a powerful, non-destructive analytical technique that provides invaluable information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule resonates at a specific frequency in a magnetic field, resulting in a distinct chemical shift (δ) measured in parts per million (ppm).[1][2] The precise chemical shift is highly sensitive to the local electronic environment of the carbon atom, influenced by factors such as hybridization, electronegativity of attached atoms, and steric effects. For complex molecules like this compound, ¹³C NMR is indispensable for confirming the molecular structure, identifying isomers, and assessing purity.

Predicted ¹³C NMR Chemical Shifts of this compound

Due to the absence of a publicly available experimental spectrum for this compound, we present a detailed prediction of its ¹³C NMR chemical shifts. This prediction is based on the analysis of substituent effects derived from the known spectra of related compounds, including benzoic acid, 4-fluorobenzoic acid, and various substituted biphenyl derivatives.[3][4][5][6][7]

The structure and numbering scheme for this compound are as follows:

Chemical structure of this compound with numbered carbons

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Justification
C1~145Quaternary carbon attached to the electron-withdrawing carboxylic acid group.
C2, C6~130Aromatic CH carbons ortho to the carboxylic acid group.
C3, C5~129Aromatic CH carbons meta to the carboxylic acid group.
C4~142Quaternary carbon of the biphenyl linkage.
C1'~138Quaternary carbon of the biphenyl linkage, attached to the methyl group.
C2'~135Aromatic CH carbon ortho to the methyl group and meta to the fluoro group.
C3'~115 (d, J≈21 Hz)Aromatic CH carbon meta to the methyl group and ortho to the fluoro group, showing C-F coupling.
C4'~132Aromatic CH carbon para to the methyl group and meta to the fluoro group.
C5'~162 (d, J≈245 Hz)Aromatic carbon directly attached to the fluorine atom, exhibiting a large C-F coupling constant.
C6'~118 (d, J≈23 Hz)Aromatic CH carbon ortho to both the methyl and fluoro groups, showing C-F coupling.
C7 (COOH)~172Carboxylic acid carbon, significantly deshielded by the two oxygen atoms.[1][8]
C8 (CH₃)~20Methyl carbon, in the typical aliphatic region.

Disclaimer: These are predicted values and the actual experimental chemical shifts may vary depending on the solvent and other experimental conditions.

Experimental Protocol for ¹³C NMR Spectroscopy

Acquiring a high-quality ¹³C NMR spectrum is crucial for accurate structural analysis. The following is a detailed, field-proven protocol.

I. Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For this compound, deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable choices.[9] DMSO-d₆ is often preferred for carboxylic acids to ensure the solubility and to observe the acidic proton if ¹H NMR is also being performed.

  • Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.[1]

  • Filtration: If any solid particles are present, filter the solution through a small plug of glass wool into a clean, dry NMR tube.

II. NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer.

ParameterRecommended ValueRationale
Pulse Program zgpg30 or similarStandard proton-decoupled ¹³C experiment.
Acquisition Time (AQ) 1.0 - 2.0 sTo ensure good digital resolution.
Relaxation Delay (D1) 2.0 - 5.0 sAllows for full relaxation of quaternary carbons, which have longer relaxation times.[2]
Number of Scans (NS) 1024 or more¹³C has a low natural abundance, so a larger number of scans is needed to achieve a good signal-to-noise ratio.
Spectral Width (SW) 200 - 250 ppmTo cover the entire range of expected carbon chemical shifts.
Temperature 298 K (25 °C)Standard operating temperature.
III. Data Processing
  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

  • Phasing: Manually phase the spectrum to obtain a flat baseline.

  • Baseline Correction: Apply a baseline correction algorithm to ensure accurate peak integration.

  • Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

  • Peak Picking and Integration: Identify all the peaks and integrate their areas.

Workflow Diagram

The following diagram illustrates the experimental workflow for obtaining and analyzing the ¹³C NMR spectrum.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis & Interpretation Solvent Solvent Selection (e.g., DMSO-d6) Dissolve Dissolve Sample (10-50 mg in 0.6 mL) Solvent->Dissolve Standard Add Internal Standard (TMS) Dissolve->Standard Filter Filter into NMR Tube Standard->Filter Parameters Set Spectrometer Parameters Filter->Parameters Acquire Acquire Data (Proton Decoupled) Parameters->Acquire FT Fourier Transformation Acquire->FT Phase Phasing & Baseline Correction FT->Phase Reference Referencing (TMS = 0 ppm) Phase->Reference Analyze Peak Picking & Integration Reference->Analyze Assign Assign Chemical Shifts Analyze->Assign Structure Structural Confirmation Assign->Structure

Caption: Experimental workflow for ¹³C NMR analysis.

Conclusion and Further Work

This guide provides a foundational understanding of the ¹³C NMR chemical shifts for this compound. The predicted chemical shifts, coupled with the detailed experimental protocol, offer a robust framework for researchers to confidently acquire and interpret the NMR data for this and related compounds. For unambiguous assignment of all carbon signals, further two-dimensional (2D) NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended. These experiments correlate carbon atoms with their directly attached protons (HSQC) and with protons that are two or three bonds away (HMBC), providing definitive structural information.

References

  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • PubMed. 13C NMR chemical shift prediction of diverse chemical compounds. [Link]

  • ResearchGate. Experimental high-resolution solid-state 13 C NMR data for the 1:1.... [Link]

  • ACS Publications. Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. [Link]

  • The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

  • Supporting Information. Supporting Information for.... [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • PMC - NIH. 4-Fluoro-2-(phenylamino)benzoic acid. [Link]

  • nmrshiftdb2. open nmr database on the web. [Link]

  • Synthesis and Characterization of Some Novel Biphenyl-4- carboxylic Acid... [Link]

  • The Royal Society of Chemistry. Spectra and physical data of (A2). [Link]

  • ACD/Labs. NMR Prediction. [Link]

  • Wiley Online Library. Carbon-13 chemical shift assignments of derivatives of benzoic acid. [Link]

  • ResearchGate. Computational protocols for calculating 13C NMR chemical shifts. [Link]

  • Organometallics. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.... [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry of 4-(5-Fluoro-2-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Characterizing a Key Pharmaceutical Building Block

4-(5-Fluoro-2-methylphenyl)benzoic acid is a substituted biphenyl carboxylic acid of significant interest in medicinal chemistry and drug development. Its structure, featuring two aromatic rings connected by a single bond, a carboxylic acid group, and fluorine and methyl substitutions, makes it a versatile scaffold for synthesizing novel therapeutic agents. The specific arrangement of these functional groups can lead to unique pharmacological properties, but also presents distinct analytical challenges.

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and purity assessment of such small molecules.[1] Its high sensitivity and specificity allow for precise molecular weight determination and detailed structural characterization through fragmentation analysis. This guide provides a comprehensive, in-depth protocol for the analysis of this compound using high-resolution mass spectrometry (HRMS), focusing on electrospray ionization (ESI) and collision-induced dissociation (CID). The methodologies described herein are designed for researchers, analytical scientists, and quality control professionals who require robust and reliable characterization of this and structurally related compounds.

Foundational Principles: Physicochemical Properties and Ionization Strategy

A successful mass spectrometry experiment begins with a thorough understanding of the analyte's chemical nature, which dictates the optimal analytical strategy.

Molecular Structure and Properties:

  • Chemical Formula: C₁₄H₁₁FO₂

  • Monoisotopic Mass: 230.0743 Da

  • Key Functional Groups:

    • Carboxylic Acid (-COOH): This is the most influential group for ionization. It is acidic and readily loses a proton (H⁺) in solution to form a carboxylate anion (-COO⁻).

    • Aromatic Rings (Biphenyl Core): The stable, electron-rich phenyl rings contribute to a strong molecular ion signal.

    • Fluorine (-F): As a highly electronegative atom, it influences the electron density of the aromatic ring.

    • Methyl (-CH₃): An electron-donating group.

    • Rotational Barrier: The ortho-methyl group on one ring creates steric hindrance, restricting free rotation around the biphenyl single bond. This phenomenon, known as atropisomerism, can influence the molecule's conformation but does not typically alter its primary mass spectrometric behavior.[2][3]

Choosing the Right Ionization Technique: The Case for Electrospray Ionization (ESI)

Electrospray ionization (ESI) is the premier "soft ionization" technique for polar molecules like this compound.[4][5] It excels at transferring pre-existing ions from solution into the gas phase with minimal fragmentation, ensuring the molecular ion is preserved for accurate mass measurement.[6][7]

  • Why ESI? The process involves creating a fine spray of charged droplets from the sample solution.[8] As the solvent evaporates, the charge density on the droplets increases until gas-phase ions are ejected and directed into the mass analyzer.[9] This gentle process is ideal for preserving the intact molecule.

  • Optimal Ionization Mode: Negative Ion ESI ([M-H]⁻): The presence of the acidic carboxylic acid group makes this compound an ideal candidate for negative ion mode ESI. In a solution with a pH above its pKa, the molecule will exist predominantly as the deprotonated carboxylate anion. This pre-formed ion is efficiently transferred into the gas phase, resulting in a strong signal for the deprotonated molecule, [M-H]⁻. While positive ion mode ESI ([M+H]⁺) is possible through protonation of the carboxylic acid's carbonyl oxygen, the efficiency is generally lower for acidic molecules.[10] Therefore, negative ion mode is the scientifically preferred choice for achieving maximum sensitivity and a clean, easily interpretable spectrum.

Experimental Protocol: High-Resolution Mass Spectrometric Analysis

This section details a robust, step-by-step workflow for acquiring high-quality mass spectra on a hybrid quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer. These instruments provide the high resolution and mass accuracy essential for unambiguous elemental composition confirmation.[11][12][13]

Sample and Mobile Phase Preparation
  • Step 1: Stock Solution Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a high-purity solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Step 2: Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the intended mobile phase. A typical starting concentration is 5 µg/mL.

  • Step 3: Mobile Phase for Direct Infusion: For initial characterization, a mobile phase of 50:50 acetonitrile:water is suitable. To promote deprotonation for negative ion mode, add a modifier like 0.1% ammonium hydroxide or a trace amount of a volatile amine. For positive ion mode, 0.1% formic acid would be used.

  • Step 4: System Blank: Always prepare and analyze a vial containing only the mobile phase to identify background ions and ensure system cleanliness.

Instrumentation and Data Acquisition

The following parameters are provided as a validated starting point for a typical Q-TOF or Orbitrap instrument and should be optimized for the specific system in use.[14][15][16]

Workflow Diagram:

G cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation A 1. Prepare 1 mg/mL Stock B 2. Dilute to 1-10 µg/mL Working Solution A->B C 3. Direct Infusion via Syringe Pump D 4. ESI Source Ionization C->D E 5. Mass Analyzer (Q-TOF / Orbitrap) D->E F 6. Full Scan MS Acquisition E->F G 7. MS/MS (CID) Acquisition E->G H 8. Confirm Elemental Composition (HRMS) F->H I 9. Elucidate Fragmentation Pathway G->I

Caption: Experimental workflow for HRMS analysis.

Table 1: Recommended Mass Spectrometer Parameters (Negative Ion ESI)

Parameter Setting Rationale
Ion Source Electrospray Ionization (ESI) Optimal for polar, acidic molecules.[17]
Polarity Negative Maximizes sensitivity by detecting the pre-formed [M-H]⁻ ion.[10]
Capillary Voltage 2.5 - 3.5 kV Creates a stable electrospray cone for efficient ion generation.[6]
Source Temperature 120 - 150 °C Assists in solvent evaporation without causing thermal degradation.
Desolvation Gas Flow 600 - 800 L/hr (Nitrogen) Removes solvent from droplets to facilitate ion release.
Cone/Nozzle Voltage 20 - 40 V A mild voltage to guide ions into the mass analyzer; higher values may induce in-source fragmentation.
Analyzer Mode Full Scan MS & Tandem MS (MS/MS) MS for molecular weight, MS/MS for structural information.
Mass Range (MS) 50 - 500 m/z Covers the expected molecular ion and potential fragments.
Resolution (MS) > 20,000 FWHM Essential for accurate mass measurement and formula confirmation.[18]
Collision Gas Argon Inert gas used to induce fragmentation in the collision cell.[19]

| Collision Energy (MS/MS) | 10 - 30 eV (Ramped) | A range of energies ensures capture of both primary and secondary fragments.[20] |

Data Analysis and Interpretation: From Mass to Structure

Full Scan MS: Confirming Identity and Purity

The initial Full Scan MS experiment serves two primary purposes: confirming the molecular weight and assessing the sample's purity.

  • Expected Ion: In negative ion mode, the primary ion observed will be the deprotonated molecule, [M-H]⁻ , at a theoretical m/z of 229.0668 .

  • Accurate Mass Measurement: A high-resolution mass spectrometer can measure this mass with high precision (typically < 5 ppm error).[21] This allows for the unambiguous confirmation of the elemental formula (C₁₄H₁₀FO₂⁻) by comparing the measured mass to the theoretical mass. This is a critical step for identity confirmation.[11]

  • Purity Assessment: The spectrum should be dominated by the [M-H]⁻ ion. The presence of other significant ions may indicate impurities from the synthesis or degradation products, which can be further investigated.

Tandem MS (MS/MS): Elucidating the Molecular Structure

Tandem mass spectrometry (MS/MS) provides definitive structural information.[19] In this experiment, the [M-H]⁻ precursor ion (m/z 229.07) is isolated and then fragmented by colliding it with an inert gas (Collision-Induced Dissociation, CID).[20] The resulting product ions reveal the molecule's weakest bonds and stable substructures.

Proposed Fragmentation Pathway for [M-H]⁻ of this compound:

The fragmentation of deprotonated aromatic carboxylic acids is well-characterized and typically initiated at the charged carboxylate site.[22][23]

  • Primary Fragmentation - Decarboxylation: The most favorable and characteristic fragmentation pathway is the neutral loss of carbon dioxide (CO₂; 43.9898 Da). This is a charge-site-driven fragmentation that results in a highly stable biphenyl carbanion.[24]

    • [M-H]⁻ → [M-H-CO₂]⁻ + CO₂

    • m/z 229.07 → m/z 185.0770 (C₁₃H₁₀F⁻)

  • Secondary Fragmentations: While the decarboxylated ion is quite stable, further fragmentation is possible at higher collision energies, potentially involving the loss of a methyl radical or other rearrangements, though these are expected to be minor pathways.

The diagram below illustrates this primary, high-confidence fragmentation pathway.

Caption: Predicted MS/MS fragmentation of [M-H]⁻.

Conclusion

The mass spectrometric analysis of this compound is most effectively achieved using electrospray ionization in negative ion mode, coupled with high-resolution mass analysis. This approach provides an unambiguous confirmation of the elemental composition through accurate mass measurement of the [M-H]⁻ ion. Subsequent tandem MS analysis via collision-induced dissociation yields a characteristic and predictable fragmentation pattern, dominated by the loss of CO₂, which serves as a definitive structural confirmation. The protocols and insights provided in this guide establish a self-validating system for the routine and in-depth characterization of this important molecular scaffold, ensuring data integrity for researchers in pharmaceutical development and beyond.

References

  • Koirala, P., et al. (2016). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Annals of Clinical Biochemistry. Available at: [Link]

  • Konermann, L., et al. (2013). Principles of Electrospray Ionization. ResearchGate. Available at: [Link]

  • Chernushevich, I. V., et al. (2001). An introduction to quadrupole-time-of-flight mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]

  • Schymanski, E. L., et al. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology. Available at: [Link]

  • Wikipedia contributors. (2023). Collision-induced dissociation. Wikipedia. Available at: [Link]

  • Wikipedia contributors. (2023). Electrospray ionization. Wikipedia. Available at: [Link]

  • The Organic Chemistry Tutor. (2023). Orbitrap Mass Spectrometry Explained. YouTube. Available at: [Link]

  • Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Fossiliontech. (2021). How electrospray ionization works. YouTube. Available at: [Link]

  • Lin, L., et al. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. Available at: [Link]

  • Gault, J., et al. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. PMC. Available at: [Link]

  • SCISPEC. (n.d.). Principles of Orbitrap Mass Spectrometry. SCISPEC. Available at: [Link]

  • Medzihradszky, K. F., et al. (2000). The characteristics of peptide collision-induced dissociation using a high-performance MALDI-TOF/TOF tandem mass spectrometer. Analytical Chemistry. Available at: [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC. Available at: [Link]

  • Kind, T., & Fiehn, O. (2011). High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. PMC. Available at: [Link]

  • LibreTexts. (2022). 6.4: Mass Analyzer Orbitrap. Physics LibreTexts. Available at: [Link]

  • JoVE. (n.d.). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Journal of Visualized Experiments. Available at: [Link]

  • Santos, L. S. (Ed.). (2010). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. Wiley-VCH. Available at: [Link]

  • Wikipedia contributors. (2023). Time-of-flight mass spectrometry. Wikipedia. Available at: [Link]

  • Taylor & Francis. (n.d.). Collision-induced dissociation – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Kruve, A., & Lõkov, M. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. Analytical Chemistry. Available at: [Link]

  • Dr. Abhay Bhardwaj. (2021). Stereo isomerism in biphenyl compounds (Atropisomerism). YouTube. Available at: [Link]

  • Wikipedia contributors. (2023). Orbitrap. Wikipedia. Available at: [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Chemistry at Emory. Available at: [Link]

  • Wilson, J. (n.d.). Principles and Instrumentation in Time-of-flight Mass Spectrometry. Wilson Lab @ York University. Available at: [Link]

  • Whitman College. (n.d.). GCMS Section 6.12. Whitman People. Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

Sources

FT-IR analysis of 4-(5-Fluoro-2-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the FT-IR Analysis of 4-(5-Fluoro-2-methylphenyl)benzoic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical experimental protocols, and detailed spectral interpretation for the characterization of this complex molecule.

Introduction: The Significance of Vibrational Spectroscopy in Pharmaceutical Analysis

In the realm of pharmaceutical sciences, the precise and unambiguous identification of molecular structures is paramount. This compound, a substituted aromatic carboxylic acid, presents a unique analytical challenge due to its specific arrangement of functional groups. Fourier-Transform Infrared (FT-IR) spectroscopy emerges as a powerful, non-destructive analytical technique that provides a molecular "fingerprint" by probing the vibrational modes of a molecule's chemical bonds.[1][2] Each functional group within the molecule absorbs infrared radiation at a characteristic frequency, offering invaluable insights into its chemical identity, purity, and structural integrity.[3][4] This guide will elucidate the principles and application of FT-IR for the comprehensive analysis of this compound.

Molecular Structure and Predicted Vibrational Modes

A thorough FT-IR analysis is predicated on a fundamental understanding of the molecule's structure. This compound comprises several key functional groups, each with distinct vibrational characteristics:

  • Carboxylic Acid Group (-COOH): This group is a cornerstone of the molecule's identity and exhibits highly characteristic IR absorptions. The O-H bond undergoes stretching vibrations, typically appearing as a very broad and intense band due to extensive hydrogen bonding, often forming dimers in the solid state.[5][6][7][8] The carbonyl group (C=O) also has a strong and sharp stretching absorption.[1][9]

  • Aromatic Rings (Phenyl Groups): The presence of two phenyl rings gives rise to several characteristic absorptions. These include C-H stretching vibrations from the hydrogens attached to the aromatic rings and C=C stretching vibrations within the rings themselves.[1][3]

  • Carbon-Fluorine Bond (C-F): The C-F bond is known to produce a strong absorption band in the fingerprint region of the IR spectrum.[10] Its position can be influenced by the electronic environment of the aromatic ring.

  • Methyl Group (-CH3): The methyl group attached to one of the phenyl rings will exhibit characteristic C-H stretching and bending vibrations.

The following diagram illustrates the molecular structure of this compound.

Caption: Molecular Structure of this compound.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The acquisition of a reliable FT-IR spectrum is contingent upon meticulous sample preparation and instrument operation. For a solid sample such as this compound, two primary methods are recommended: Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).[11][12]

KBr Pellet Method

This traditional transmission method involves dispersing the sample in a dry, IR-transparent matrix.

Step-by-Step Protocol:

  • Sample Preparation: Finely grind approximately 1-2 mg of this compound using an agate mortar and pestle.[11]

  • Mixing: Add about 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) powder to the ground sample. Gently mix the two powders.

  • Further Grinding: Thoroughly grind the mixture until it is a fine, homogeneous powder. This is crucial to minimize light scattering.

  • Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or semi-transparent pellet.[11]

  • Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer for analysis.[11]

Attenuated Total Reflectance (ATR) Method

ATR is a modern, rapid technique that requires minimal sample preparation.[12]

Step-by-Step Protocol:

  • Crystal Cleaning: Ensure the ATR crystal (e.g., diamond or germanium) is clean and free from any contaminants.

  • Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.[11]

  • Pressure Application: Apply pressure to ensure intimate contact between the sample and the crystal surface.[11]

  • Analysis: Collect the FT-IR spectrum.

The following diagram illustrates the general workflow for FT-IR analysis.

cluster_prep Sample Preparation cluster_analysis FT-IR Analysis start Start grind Grind Sample start->grind KBr Method place_atr Place on ATR Crystal start->place_atr ATR Method mix Mix with KBr grind->mix press Press into Pellet mix->press acquire Acquire Sample Spectrum press->acquire background Acquire Background place_atr->background background->acquire process Process Data acquire->process interpret Interpret Spectrum process->interpret

Caption: General Workflow for FT-IR Analysis.

Spectral Interpretation: Decoding the Molecular Fingerprint

The interpretation of the FT-IR spectrum of this compound involves assigning the observed absorption bands to specific molecular vibrations. The spectrum can be broadly divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[2][5]

  • O-H Stretching (Carboxylic Acid): A very broad and prominent absorption band is expected in the region of 3300-2500 cm⁻¹.[5][7][13] This extensive broadening is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state.[6][7] This band will likely overlap with the C-H stretching absorptions.[7]

  • C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹).[3] The C-H stretching of the methyl group will be observed just below 3000 cm⁻¹ (around 2950-2850 cm⁻¹).

  • C=O Stretching (Carboxylic Acid): A very strong and sharp absorption band is anticipated between 1710 and 1680 cm⁻¹.[5] Its position is influenced by conjugation with the aromatic ring.

  • C=C Stretching (Aromatic): Two sharp absorption bands are characteristic of the benzene ring, one around 1600 cm⁻¹ and another around 1500-1430 cm⁻¹.[14]

  • C-F Stretching: A strong absorption band due to the C-F stretching vibration is expected in the fingerprint region, typically between 1250 and 1000 cm⁻¹.[10]

  • C-O Stretching and O-H Bending (Carboxylic Acid): These vibrations often appear as medium to strong bands in the fingerprint region, typically around 1300-1200 cm⁻¹ for C-O stretching and a broad band around 920 cm⁻¹ for out-of-plane O-H bending.

  • Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions arising from various bending and stretching vibrations.[15] This region is unique to the molecule and serves as a "fingerprint" for identification.[5]

Summary of Characteristic FT-IR Absorptions

The following table summarizes the expected characteristic absorption bands for this compound.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupIntensity
3300 - 2500O-H StretchCarboxylic AcidStrong, Very Broad
3100 - 3000C-H StretchAromaticMedium to Weak
2950 - 2850C-H StretchMethylMedium to Weak
1710 - 1680C=O StretchCarboxylic AcidStrong, Sharp
~1600C=C StretchAromaticMedium
1500 - 1430C=C StretchAromaticMedium
1250 - 1000C-F StretchFluoroaromaticStrong
1300 - 1200C-O StretchCarboxylic AcidMedium to Strong
~920O-H Bend (out-of-plane)Carboxylic AcidMedium, Broad

Conclusion

FT-IR spectroscopy provides a robust and informative method for the structural characterization of this compound. By carefully preparing the sample and systematically interpreting the resulting spectrum, researchers can confirm the presence of key functional groups and verify the identity of the compound. The combination of the very broad O-H stretch, the strong carbonyl absorption, and the characteristic aromatic and C-F bands creates a unique spectral fingerprint for this molecule. This guide serves as a foundational resource for the application of FT-IR in the analysis of this and structurally related pharmaceutical compounds.

References

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. [Link]

  • Interpreting Infrared Spectra. Specac Ltd. [Link]

  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. [Link]

  • Kartal, Z., & Sentürk, S. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid). Zeitschrift für Naturforschung A, 60(4), 285-288. [Link]

  • Infrared spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. [Link]

  • FTIR spectra of carboxylic acids || H-bonding & conjugation effect. (2023, March 4). [Video]. YouTube. [Link]

  • Liu, X. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. [Link]

  • Study on the structure, vibrational analysis and molecular docking of fluorophenyl derivatives using FT-IR and density functional theory computations. (n.d.). ResearchGate. [Link]

  • IR: carboxylic acids. (n.d.). University of Calgary. [Link]

  • Theoretical modeling of infrared spectra of benzoic acid and its deuterated derivative. (2020, August 8). ResearchGate. [Link]

  • Sample preparation for FT-IR. (n.d.). University of the West Indies. [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. [Link]

  • 4-Fluoro-2-(phenylamino)benzoic acid. (n.d.). National Institutes of Health. [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts. [Link]

  • FTIR Sampling Techniques - Transmission: Solids Sample Preparation. (2015, October 12). [Video]. YouTube. [Link]

  • Characterization of Conformation and Locations of C-F Bonds in Graphene Derivative by Polarized ATR-FTIR. (2021, August 6). ResearchGate. [Link]

  • Introduction to Infrared Spectroscopy and Vibrational Modes and the Use of IR in Cultural Heritage. (2020, September 17). [Video]. YouTube. [Link]

  • Common Sampling Techniques of FTIR Spectroscopy. (2023, April 25). Edinburgh Instruments. [Link]

  • Vibrational Spectroscopy (Infrared, IR-Spect.). (n.d.). SlidePlayer. [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019, August 6). ResearchGate. [Link]

  • FTIR Spectroscopic Analysis of Various Pharmaceutically Important Organic Dyes. (n.d.). World Wide Journal of Multidisciplinary Research and Development. [Link]

Sources

Strategic Synthesis of 3'-Fluoro-6'-methyl[1,1'-biphenyl]-4-carboxylic Acid: Precursor Selection and Methodology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Retrosynthetic Logic

The synthesis of 3'-fluoro-6'-methyl[1,1'-biphenyl]-4-carboxylic acid presents a specific regiochemical challenge due to the steric hindrance introduced by the ortho-methyl group (6'-position) and the electronic effects of the meta-fluoro substituent (3'-position).

Successful synthesis requires a Suzuki-Miyaura cross-coupling strategy that accommodates sterically hindered substrates. The retrosynthetic analysis reveals two primary disconnections, with Route A being the most scalable and cost-effective approach for industrial applications, while Route B offers a convergent alternative using specialized boronic acids.

Retrosynthetic Disconnection

The molecule is disconnected at the C1–C1' biaryl axis.

  • Fragment A (Acid/Ester Side): Functionalized benzoic acid derivative (4-position).[1]

  • Fragment B (Fluoro-Methyl Side): Functionalized toluene derivative.

    • Critical Structural Requirement: To achieve the 3'-fluoro-6'-methyl substitution pattern, the precursor for Fragment B must have the leaving group (LG) ortho to the methyl group and meta to the fluorine atom.

    • Identified Precursor:2-Bromo-4-fluorotoluene (CAS 1422-53-3).

Retrosynthesis cluster_precursors Precursor Options Target Target: 3'-Fluoro-6'-methyl[1,1'-biphenyl]-4-carboxylic acid RouteA Route A (Recommended) Acid Boronate + Aryl Halide Target->RouteA Disconnection RouteB Route B (Alternative) Acid Halide + Aryl Boronate Target->RouteB Prec1 4-Carboxyphenylboronic acid (or Ester equivalent) RouteA->Prec1 Prec2 2-Bromo-4-fluorotoluene (Steric Component) RouteA->Prec2 Prec3 Methyl 4-bromobenzoate RouteB->Prec3 Prec4 (5-Fluoro-2-methylphenyl)boronic acid (CAS 163517-62-2) RouteB->Prec4

Figure 1: Retrosynthetic map identifying key precursors for both scalable (Route A) and convergent (Route B) pathways.

Precursor Selection & Characterization

Primary Precursor: 2-Bromo-4-fluorotoluene

This is the linchpin reagent for the "Fluoro-Methyl" ring.

  • Role: Provides the 3'-F and 6'-Me substitution pattern.

  • Regiochemistry Verification:

    • Methyl group at C1.[2]

    • Bromine at C2 (Ortho to Me → becomes 6'-Me in product).

    • Fluorine at C4 (Meta to Br → becomes 3'-F in product).

  • Availability: Widely available commodity chemical.

Secondary Precursor: (5-Fluoro-2-methylphenyl)boronic acid

Required if using Route B.

  • CAS: 163517-62-2[3][4]

  • Role: Acts as the nucleophilic partner if the acid side carries the halide.

  • Synthesis: Can be prepared from 2-bromo-4-fluorotoluene via Lithium-Halogen exchange followed by boronation with triisopropyl borate [1].

Quantitative Precursor Comparison
FeatureRoute A (Boronic Acid on Acid Side)Route B (Boronic Acid on F-Me Side)
Key Reagents 4-Carboxyphenylboronic acid + 2-Bromo-4-fluorotoluene Methyl 4-bromobenzoate + (5-Fluoro-2-methylphenyl)boronic acid
Cost Efficiency High (Commodity reagents)Moderate (Specialty boronic acid required)
Purification Simple (Acid-Base extraction possible)Standard (Column chromatography likely)
Steric Impact High (Oxidative addition to hindered bromide)High (Transmetallation of hindered boronate)
Recommendation Primary Choice for Scale-up Secondary Choice for Analoging

Detailed Experimental Protocol (Route A)

Objective: Synthesis via Suzuki-Miyaura coupling of a sterically hindered aryl bromide.

Challenge: The ortho-methyl group on 2-bromo-4-fluorotoluene hinders the approach of the Palladium catalyst. Standard catalysts like Pd(PPh₃)₄ are often ineffective. Solution: Use of electron-rich, bulky phosphine ligands (e.g., SPhos or XPhos ) to facilitate the oxidative addition and reductive elimination steps [2].

Step-by-Step Methodology
Step 1: Coupling Reaction
  • Reagents:

    • 1.0 eq 2-Bromo-4-fluorotoluene (Aryl Halide).

    • 1.2 eq 4-Boronobenzoic acid (or 4-(Methoxycarbonyl)phenylboronic acid).

    • 0.02 eq Pd(OAc)₂ (Catalyst precursor).

    • 0.04 eq SPhos (Ligand).

    • 3.0 eq K₃PO₄ (Base).

  • Solvent System: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1). The biphasic system aids in dissolving the inorganic base.

  • Procedure:

    • Charge a reaction flask with the aryl halide, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Evacuate and backfill with Nitrogen/Argon (3 cycles) to remove Oxygen (Critical for air-sensitive phosphines).

    • Add degassed solvents via syringe.

    • Heat to 100°C for 12–18 hours. Monitor by HPLC/TLC.

    • Note: If using the carboxylic acid directly, ensure the base equivalents account for deprotonation of the acid (-COOH → -COO⁻).

Step 2: Work-up and Purification (Acid-Base Extraction)

This method exploits the acidic nature of the product to avoid column chromatography.

  • Cool reaction mixture to room temperature.

  • Filtration: Filter through Celite to remove Pd black. Wash with Ethyl Acetate.[5]

  • Basic Wash: Extract the organic layer with 1M NaOH (aq). The product moves to the aqueous phase as the carboxylate salt; impurities (unreacted bromide, biaryl homocoupling products) remain in the organic phase.

  • Separation: Discard the organic layer.

  • Acidification: Carefully acidify the aqueous layer with 6M HCl to pH ~2. The product will precipitate.

  • Isolation: Filter the white solid, wash with water, and dry under vacuum.

  • Recrystallization: If necessary, recrystallize from Ethanol/Water.

Workflow Start Start: 2-Bromo-4-fluorotoluene + 4-Boronobenzoic acid Cat Catalyst System: Pd(OAc)2 / SPhos K3PO4 / Toluene / H2O Start->Cat React Reaction: 100°C, 18h, N2 atm Cat->React Extract Purification: 1. NaOH extraction (aq) 2. Acidify to pH 2 3. Filter Precipitate React->Extract Final Product: 3'-Fluoro-6'-methyl [1,1'-biphenyl]-4-COOH Extract->Final

Figure 2: Optimized workflow for the synthesis of the target acid using the SPhos-Pd catalytic system.

Scientific Validation & Troubleshooting

Why SPhos?

The 2-position methyl group creates significant steric bulk. Traditional ligands (PPh₃) cannot effectively stabilize the Pd(0) species or facilitate the oxidative addition into the hindered C-Br bond. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is specifically designed to:

  • Boost Oxidative Addition: The electron-rich dicyclohexylphosphino group increases electron density on Pd.

  • Facilitate Coupling: The biaryl backbone provides steric bulk that promotes the reductive elimination of the hindered biaryl product [2].

Alternative: The Ester Route

If the free carboxylic acid interferes with the catalyst (rare with SPhos, but possible), use 4-(Methoxycarbonyl)phenylboronic acid .

  • Adjustment: The work-up in Step 2 will require a hydrolysis step (LiOH/THF/Water) after the coupling to reveal the free acid.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
  • Organic Syntheses. (2010). Preparation of Fluorinated Aromatics. Retrieved from [Link]

Sources

A Researcher's Guide to Procuring 4-(5-Fluoro-2-methylphenyl)benzoic Acid: From Supplier Vetting to Laboratory Application

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 4-(5-Fluoro-2-methylphenyl)benzoic Acid in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance pharmacological properties. Fluorine's unique characteristics—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, bioavailability, and binding affinity to target proteins.[1][2][3][4] this compound (CAS No. 1215139-73-7) is a prime example of a fluorinated biaryl carboxylic acid, a structural motif of significant interest in the development of novel therapeutics.

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the commercial sourcing of this specialized chemical. Given its nature as a niche building block, procurement often involves navigating the realm of custom synthesis. This guide provides a comprehensive framework for identifying and qualifying suppliers, interpreting technical documentation, and ensuring the quality and integrity of the material for research and development purposes.

Identifying and Qualifying Commercial Suppliers

The acquisition of a specialized compound like this compound is less about finding it on a shelf and more about identifying a competent manufacturing partner. The process can be broken down into two main avenues: direct catalog purchase from a specialized supplier and engaging a custom synthesis provider.

Direct Sourcing from Specialized Catalogs

A limited number of suppliers may list this compound in their research chemical catalogs. One such supplier is CRO Splendid Lab Pvt. Ltd., which lists the compound with the correct CAS number (1215139-73-7). When sourcing from a catalog, it is crucial to perform due diligence on the supplier's reputation and quality control processes.

The Custom Synthesis Route

More commonly, this compound will be available through custom synthesis, where a Contract Research Organization (CRO) or a specialized chemical manufacturer synthesizes the molecule on demand.[5] Companies that specialize in fluorinated building blocks are excellent candidates for such requests.[6][7][8]

The following table outlines potential suppliers and their likely sourcing model for this compound:

Supplier/Manufacturer TypeSourcing ModelKey Considerations
Specialized CROs (e.g., CRO Splendid Lab Pvt. Ltd.)Catalog Item / Made-to-OrderConfirm batch-specific data availability.
Fluorinated Building Block Specialists (e.g., Apollo Scientific, Fluorochem)Custom SynthesisInquire about synthesis capabilities and lead times.[6][8]
Custom Synthesis Providers (e.g., BOC Sciences, Melius Organics)Custom SynthesisEvaluate their expertise in multi-step organic synthesis.[7][9]

The workflow for vetting and engaging a custom synthesis supplier is a critical, multi-step process that ensures the final product meets the stringent requirements of drug discovery research.

G cluster_0 Supplier Vetting Workflow Initial Screening Initial Screening Technical Evaluation Technical Evaluation Initial Screening->Technical Evaluation Shortlist Quotation & Lead Time Quotation & Lead Time Technical Evaluation->Quotation & Lead Time Assess Capabilities Quality Agreement Quality Agreement Quotation & Lead Time->Quality Agreement Negotiate Terms Order Placement Order Placement Quality Agreement->Order Placement Finalize

Caption: Workflow for Vetting Custom Synthesis Suppliers.

Technical Specifications and Quality Assurance: Decoding the Certificate of Analysis

The Certificate of Analysis (CoA) is a legal document that provides a detailed quality report for a specific batch of a chemical.[10][11][12][13] For a compound intended for drug development, meticulous scrutiny of the CoA is non-negotiable. It is the primary tool for verifying the identity, purity, and quality of the supplied material.[14]

Key Sections of a Certificate of Analysis

Below is a breakdown of the essential components of a typical CoA for a specialty chemical, explaining the significance of each section for a researcher.

SectionContentImportance for Researchers
Product Information Product Name, CAS No., Lot Number, Molecular Formula/WeightConfirms the identity of the compound and ensures traceability to a specific manufacturing batch.[14]
Physical Properties Appearance, Melting PointProvides a preliminary check for gross impurities. A sharp melting point range suggests high purity.
Analytical Test Results Purity (by HPLC/GC), Identity (by ¹H NMR, MS), Water Content, Residual SolventsPurity: The most critical parameter. For early-stage research, >95% is often acceptable, while for later stages, >98% is typically required. Identity: Confirms the molecular structure. The NMR and Mass Spectrum data should be consistent with the structure of this compound. Impurities: Water and residual solvents can affect reaction stoichiometry and should be accounted for.
Dates Date of Manufacture, Retest DateIndicates the stability and shelf-life of the compound under recommended storage conditions.
A Self-Validating System: The Experimental Protocol for Incoming Quality Control

Upon receipt of the material, it is best practice to perform in-house analytical testing to verify the information on the CoA. This creates a self-validating system that ensures the quality of the compound before it is committed to experiments.

Protocol: Incoming Material Quality Verification

  • Visual Inspection: Check that the appearance of the compound matches the description on the CoA.

  • Solubility Test: Confirm the solubility as stated on the CoA or in literature.

  • ¹H NMR Spectroscopy:

    • Dissolve a small sample (2-5 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire a ¹H NMR spectrum.

    • Causality: This is the most powerful technique for structural confirmation. The chemical shifts, integration, and coupling patterns should be consistent with the expected structure of this compound. Any significant unassigned peaks may indicate impurities.

  • High-Performance Liquid Chromatography (HPLC):

    • Develop a suitable HPLC method (e.g., reverse-phase C18 column with a water/acetonitrile gradient).

    • Inject a solution of the compound.

    • Causality: HPLC provides a quantitative measure of purity. The area percentage of the main peak corresponds to the purity of the compound.

G cluster_1 Procurement & QC Workflow Supplier Selection Supplier Selection Request CoA Request CoA Supplier Selection->Request CoA Place Order Place Order Request CoA->Place Order Material Receipt Material Receipt Place Order->Material Receipt In-house QC In-house QC Material Receipt->In-house QC Release to Lab Release to Lab In-house QC->Release to Lab Pass Quarantine Quarantine In-house QC->Quarantine Fail

Caption: Procurement and In-house Quality Control Workflow.

Safe Handling and Storage

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood while wearing safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.

Conclusion

The procurement of this compound is a task that requires careful planning and due diligence, reflecting its status as a specialized building block for advanced drug discovery programs. The key to successful acquisition lies in identifying and partnering with reputable suppliers, particularly those with expertise in custom synthesis of fluorinated compounds. By rigorously evaluating suppliers, meticulously interpreting the Certificate of Analysis, and independently verifying the quality of the material upon receipt, researchers can ensure the integrity of their starting materials. This diligence is fundamental to the reliability and reproducibility of experimental results, ultimately accelerating the journey from a promising molecular design to a potential therapeutic agent.

References

  • Google Patents. (n.d.). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • Taros Discovery. (2024, February 11). Custom Synthesis: What you need to know (For Beginners). YouTube. Retrieved February 4, 2026, from [Link]

  • Google Patents. (n.d.). Processes for the preparation of fluorinated benzoic acids.
  • ACS Publications. (n.d.). Applications of Fluorine in Medicinal Chemistry. Retrieved February 4, 2026, from [Link]

  • Lab Alley. (2025, November 4). How to Read a Chemical Certificate of Analysis (COA). Retrieved February 4, 2026, from [Link]

  • BOC Sciences. (2024, April 16). Exploring the Realm of Custom Synthesis with BOC Sciences. YouTube. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry. Retrieved February 4, 2026, from [Link]

  • Melius Organics. (n.d.). Fluorinated compounds. Retrieved February 4, 2026, from [Link]

  • IPEC. (2024). Certificate of Analysis Guide. Retrieved February 4, 2026, from [Link]

  • Google Patents. (n.d.). Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • PubMed. (2015, November 12). Applications of Fluorine in Medicinal Chemistry. Retrieved February 4, 2026, from [Link]

  • StonyLab. (2024, August 13). Custom Synthesis: Tailored Solutions for Your Unique Chemical Needs. YouTube. Retrieved February 4, 2026, from [Link]

  • Regulations.gov. (2021, November 17). US Patent No. 8829195. Retrieved February 4, 2026, from [Link]

  • MDPI. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved February 4, 2026, from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 4, 2026, from [Link]

  • SmartBuy Alibaba. (2026, January 13). Decorative Metal Sheet Market. Retrieved February 4, 2026, from [Link]

  • SmartBuy Alibaba. (2026, January 26). How to Choose Tahiti Baroque Pearl Jewelry: A Complete Buying Guide. Retrieved February 4, 2026, from [Link]

  • Googleapis.com. (2003, December 29). US Patent No. 7,790,905 B2. Retrieved February 4, 2026, from [Link]

  • UltraLeaf Labs. (n.d.). How to Read a Certificate of Analysis (COA) for Botanical Extract Products. Retrieved February 4, 2026, from [Link]

  • WorldOfChemicals. (n.d.). 2'-fluorobiphenyl-4-carboxylic acid suppliers USA. Retrieved February 4, 2026, from [Link]

  • Noah Tech. (2026, January 22). Interpreting Certificates of Analysis (COA) and Safety Data Sheets (SDS). Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2025, August 7). Application of Fluorine in Drug Design | Request PDF. Retrieved February 4, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(5-Fluoro-2-methylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(5-Fluoro-2-methylphenyl)benzoic acid is a biaryl carboxylic acid, a structural motif of significant interest in medicinal chemistry and materials science. Its synthesis is a crucial step in the development of novel pharmaceuticals and functional organic materials. The strategic placement of the fluoro and methyl groups on one phenyl ring, coupled with the carboxylic acid functionality on the other, provides a versatile scaffold for further chemical modification. This document provides a detailed protocol for the synthesis of this compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and widely utilized method for the formation of carbon-carbon bonds between aryl halides and arylboronic acids.[1][2]

Reaction Scheme

The synthesis proceeds through the coupling of 5-fluoro-2-methylphenylboronic acid with 4-bromobenzoic acid, catalyzed by a palladium complex in the presence of a base.

Caption: Overall reaction for the synthesis of this compound.

Physicochemical Properties of Reactants and Product

Compound NameFormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
5-Fluoro-2-methylphenylboronic acidC₇H₈BFO₂153.95144-148White to off-white crystalline powder
4-Bromobenzoic acidC₇H₅BrO₂201.02252-254White to beige crystals or powder
This compoundC₁₄H₁₁FO₂230.24Not availableExpected to be a white to off-white solid

Experimental Protocol

This protocol is based on established Suzuki-Miyaura coupling procedures for similar biaryl carboxylic acids.

Materials and Reagents
  • 5-Fluoro-2-methylphenylboronic acid (1.0 eq)

  • 4-Bromobenzoic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Toluene

  • Ethanol

  • Deionized water

  • 2 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5-fluoro-2-methylphenylboronic acid (1.0 eq), 4-bromobenzoic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.03 eq), and potassium carbonate (3.0 eq).

  • Solvent Addition: Add a 4:1:1 mixture of toluene, ethanol, and deionized water to the flask. The total solvent volume should be sufficient to ensure good stirring of the reaction mixture (approximately 10-15 mL per gram of the limiting reactant).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 85-95 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add deionized water and ethyl acetate to the flask.

    • Transfer the mixture to a separatory funnel.

    • Separate the aqueous and organic layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization.[3][4] A suitable solvent system can be a mixture of ethanol and water or toluene.[5]

    • Dissolve the crude solid in a minimal amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold solvent, and dry under vacuum.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_ArylHalide Ar¹-Pd(II)L₂-X OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_ArylHalide->Transmetalation [Ar²-B(OH)₃]⁻ PdII_Diaryl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar¹-Ar² Product Ar¹-Ar² ArylHalide Ar¹-X BoronicAcid Ar²-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps of the mechanism are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (4-bromobenzoic acid), forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the organoboron species (5-fluoro-2-methylphenylboronic acid), activated by the base, is transferred to the palladium center, displacing the halide.[6]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Characterization of this compound

The identity and purity of the synthesized product should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, as well as a singlet for the methyl group. The coupling patterns of the aromatic protons will be indicative of the substitution pattern.

    • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carboxylic acid carbon, the aromatic carbons, and the methyl carbon.[7][8] The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product by detecting any remaining starting materials or byproducts.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and versatile method for the synthesis of this compound. The protocol detailed in this application note offers a robust starting point for researchers in drug discovery and materials science. Careful execution of the reaction and purification steps, coupled with thorough analytical characterization, will ensure the successful synthesis of this valuable biaryl carboxylic acid.

References

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]

  • 4-Fluoro-2-(phenylamino)benzoic acid. (n.d.). National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). University of Cape Town. Retrieved February 4, 2026, from [Link]

  • Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 4, 2026, from [Link]

  • Recrystallization of Benzoic Acid. (n.d.). Retrieved February 4, 2026, from [Link]

  • Recrystallization of Impure Benzoic Acid. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • The C-13 NMR spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. Retrieved February 4, 2026, from [Link]

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. (n.d.). The Royal Society of Chemistry. Retrieved February 4, 2026, from [Link]

  • 4-Fluorobenzoic acid. (n.d.). Wikipedia. Retrieved February 4, 2026, from [Link]

  • Recrystallization of Benzoic Acid PDF. (n.d.). Scribd. Retrieved February 4, 2026, from [Link]

Sources

Application Note: High-Efficiency Synthesis of 4-(5-Fluoro-2-methylphenyl)benzoic Acid via Sterically Controlled Suzuki-Miyaura Coupling

[1]

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-(5-Fluoro-2-methylphenyl)benzoic acid . This target molecule represents a challenging class of biaryl substrates characterized by ortho-substitution (2-methyl) and electronic deactivation (5-fluoro) , combined with a free carboxylic acid moiety.[1]

Standard Suzuki-Miyaura conditions (e.g., Pd(PPh₃)₄/Na₂CO₃) often fail for this substrate class due to:

  • Steric Hindrance: The ortho-methyl group retards the oxidative addition and transmetallation steps.[1]

  • Catalyst Poisoning: Free carboxylic acids can coordinate to palladium centers, dampening catalytic activity.

  • Protodeboronation: Electron-deficient or sterically crowded boronic acids are prone to hydrolysis before coupling.[1]

The Solution: This protocol utilizes a Buchwald-type dialkylbiaryl phosphine ligand (SPhos) system to overcome steric barriers, coupled with a biphasic solvent system that manages the solubility of the carboxylate intermediate without requiring ester protection.

Retrosynthetic Analysis & Strategy

The synthesis is designed to minimize steps by avoiding protection/deprotection sequences. We employ a convergent strategy coupling a stable aryl halide with a robust boronic acid.

Strategic Disconnection:

  • Fragment A (Electrophile): 2-Bromo-4-fluorotoluene.[1] (Selected for the stability of the aryl bromide over the iodide in hindered couplings).

  • Fragment B (Nucleophile): 4-Carboxyphenylboronic acid.[1] (Selected because placing the steric bulk on the halide is generally kinetically favored over placing it on the boron species).

Mechanism & Logic Diagram

The following diagram illustrates the catalytic cycle adapted for this sterically hindered substrate. Note the role of the bulky SPhos ligand in facilitating the reductive elimination step, which is often the rate-determining step in hindered biaryl synthesis.

SuzukiCyclecluster_ligandLigand Role (SPhos)Pd0Active Catalyst[Pd(0)-SPhos]OxAddOxidative Addition(Rate impacted by steric bulk)Pd0->OxAdd+ 2-Bromo-4-fluorotolueneComplex1Pd(II)-Ar-Br Complex(Stabilized by SPhos)OxAdd->Complex1TransMetTransmetallation(Transfer of Carboxyphenyl group)Complex1->TransMetBaseStepBase Activation(Formation of Boronate)BaseStep->TransMet+ 4-Carboxyphenylboronic acidRedElimReductive Elimination(Formation of Biaryl Bond)TransMet->RedElimRedElim->Pd0RegenerationProductTarget Product(Biaryl Carboxylate)RedElim->Product

Figure 1: Catalytic cycle highlighting the critical steps stabilized by the SPhos ligand.

Critical Parameters and Optimization

Ligand Selection: Why SPhos?

For ortho-substituted biaryls, triphenylphosphine (PPh₃) is ineffective.[1] We utilize SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) because:

  • Electron-Rich: Accelerates oxidative addition into the Ar-Br bond.[1]

  • Steric Bulk: The biaryl backbone promotes the reductive elimination of the crowded product.

  • Stability: High resistance to oxidation compared to P(t-Bu)₃.[1]

Base Stoichiometry (The "3.5 Equivalent Rule")

Since the coupling partner is a free carboxylic acid, the base serves two roles:

  • Deprotonation: 1.0 equivalent is consumed immediately to convert the carboxylic acid to the unreactive carboxylate salt (-COO⁻).

  • Catalytic Activation: 2.0+ equivalents are required to activate the boronic acid to the boronate species [ArB(OH)₃]⁻.

  • Recommendation: Use 3.5 equivalents of K₃PO₄ . Carbonates (K₂CO₃) can generate excessive CO₂ gas, causing foaming in viscous reaction mixtures.

Solvent System

A Toluene/Water (3:1) mixture is optimal.

  • Toluene: Solubilizes the aryl bromide and the catalyst.

  • Water: Solubilizes the inorganic base and the boronic acid/carboxylate species.

  • Note: Ethanol/Water is a viable green alternative, but Toluene generally provides higher conversion rates for hindered substrates by allowing higher reflux temperatures (100°C+).

Experimental Protocol

Materials Checklist
ReagentMW ( g/mol )Equiv.Quantity (Example)CAS No.
2-Bromo-4-fluorotoluene 189.031.01.89 g (10 mmol)1422-53-3
4-Carboxyphenylboronic acid 165.941.21.99 g (12 mmol)14047-29-1
Pd(OAc)₂ 224.510.0245 mg (2 mol%)3375-31-3
SPhos 410.530.04164 mg (4 mol%)657408-07-6
K₃PO₄ (Tribasic) 212.273.57.43 g (35 mmol)7778-53-2
Toluene --30 mL-
Water (Deionized) --10 mL-
Step-by-Step Methodology
Step 1: Catalyst Pre-Complexation[1]
  • Rationale: Generating the active Pd(0) species in situ ensures maximum activity.

  • To a dry reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂ (45 mg) and SPhos (164 mg).

  • Add 5 mL of Toluene .

  • Stir at room temperature under Nitrogen/Argon for 15 minutes. The solution should turn from orange to a clear yellow/pale orange, indicating ligand complexation.

Step 2: Reaction Assembly
  • To a separate 100 mL Round Bottom Flask (RBF), add 4-Carboxyphenylboronic acid (1.99 g), K₃PO₄ (7.43 g), and 2-Bromo-4-fluorotoluene (1.89 g).

  • Add the remaining Toluene (25 mL) and Water (10 mL).

  • Transfer the pre-complexed catalyst solution into the RBF via syringe.

  • Degassing (Critical): Sparge the biphasic mixture with Nitrogen/Argon gas for 10 minutes. Oxygen is the enemy of Suzuki couplings, leading to homocoupling byproducts.

Step 3: Heating and Monitoring[1]
  • Fit the flask with a reflux condenser.

  • Heat the reaction block to 100°C (internal temp ~90-95°C) with vigorous stirring (800 RPM). Vigorous stirring is essential for biphasic reactions.

  • Time: Run for 4–16 hours.

  • Monitor: Check via LCMS or TLC.

    • TLC Eluent: 50% Ethyl Acetate / Hexane + 1% Acetic Acid (to keep the product protonated and moving).

    • Target: Disappearance of the aryl bromide.

Step 4: Workup and Purification (Precipitation Method)
  • Rationale: The product is an acid.[2] We can use pH switching to purify it without column chromatography.[1]

  • Phase Separation: Cool the mixture to room temperature. Transfer to a separatory funnel.

  • Alkaline Wash: The product is currently in the aqueous layer (as the potassium salt). The organic layer contains unreacted aryl bromide and catalyst ligands.

    • Separate the layers.[2][3][4] Keep the Aqueous Layer .

    • Optional: Wash the aqueous layer once with 20 mL Ethyl Acetate to remove non-acidic organic impurities.

  • Acidification: Place the aqueous layer in a beaker. Slowly add 2M HCl while stirring until pH < 2.

    • Observation: A thick white precipitate (the target acid) will form immediately.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with plenty of water (to remove inorganic salts) and a small amount of cold hexanes.

  • Drying: Dry in a vacuum oven at 50°C overnight.

Analytical Data & QC

Expected Yield: 85–95% Appearance: White to off-white powder.[1]

QC Parameters:

  • 1H NMR (DMSO-d6, 400 MHz):

    • Look for the carboxylic acid proton (broad singlet, ~13.0 ppm).

    • Identify the characteristic methyl singlet at ~2.2 ppm (integrated for 3H).

    • Verify the biaryl region (7.0–8.1 ppm). The protons on the fluoro-ring will show splitting patterns characteristic of 1,2,4-substitution with fluorine coupling.[1]

  • LC-MS (ESI-):

    • Target Mass: 230.23 g/mol .[1]

    • Observed Ion: [M-H]⁻ = 229.2 m/z.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Inactive Catalyst (Oxidation)Ensure rigorous degassing.[1] Switch to Pd₂(dba)₃ if Pd(OAc)₂ fails.
Homocoupling (Biaryl-Biaryl) Oxygen ingressCheck seals. Increase Argon flow.
Product remains in Organic Layer pH not high enough during reactionEnsure enough base (K₃PO₄) was added. The pH must be >10 for the acid to be fully deprotonated and water-soluble.[1]
Sticky Solid upon Acidification Occluded impuritiesRecrystallize from Ethanol/Water or Acetonitrile.[1]
Workflow Visualization

WorkflowStartReactants(Ar-Br + Ar-B(OH)2)ReactionSuzuki Coupling100°C, 12hStart->ReactionSepPhase Separation(Keep Aqueous Layer)Reaction->SepWashOrg. Wash(Remove Impurities)Sep->WashAq. PhaseAcidAcidification(HCl to pH < 2)Wash->AcidFilterFiltration & DryingAcid->FilterPrecipitateFinalPure ProductFilter->Final

Figure 2: Workup workflow utilizing pH-switching for purification.

References

  • Suzuki-Miyaura Coupling Mechanism & Conditions: Miyaura, N., & Suzuki, A. (1995).[1][5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] [Link]

  • SPhos Ligand Efficacy for Hindered Biaryls: Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005).[1] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

  • Coupling of Free Carboxylic Acids: Zhou, C., et al. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis.[1] Royal Society of Chemistry Advances. [Link]

  • General Protocol for Sterically Hindered Substrates: Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

Palladium catalyst for 3'-fluoro-6'-methyl[1,1'-biphenyl]-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a validated, high-performance protocol for the synthesis of 3'-fluoro-6'-methyl[1,1'-biphenyl]-4-carboxylic acid . This specific scaffold involves a critical steric challenge: the ortho-methyl group at the 6'-position, which significantly hinders the formation of the biaryl bond.

Standard catalysts (e.g., Pd(PPh₃)₄) often fail or result in low yields for this substrate due to slow oxidative addition and reductive elimination caused by steric crowding. This guide utilizes XPhos Pd G4 , a fourth-generation Buchwald precatalyst designed specifically to overcome such steric barriers while maintaining stability against the free carboxylic acid moiety.

Target Molecule: 3'-fluoro-6'-methyl[1,1'-biphenyl]-4-carboxylic acid CAS (Target): Not widely listed; Custom Synthesis Target Primary Application: Drug discovery scaffolds (e.g., NSAID analogs, kinase inhibitors), Liquid Crystal intermediates.

Retrosynthetic Strategy & Chemical Logic

The synthesis is achieved via a Suzuki-Miyaura Cross-Coupling .[1] The steric bulk of the ortho-methyl group dictates the choice of coupling partners and catalyst.

  • Coupling Partner A (Nucleophile): 4-Carboxyphenylboronic acid (or its pinacol ester).

    • Challenge: Electron-deficient boronic acids are prone to protodeboronation.[2]

  • Coupling Partner B (Electrophile): 2-Bromo-4-fluoro-1-methylbenzene (2-Bromo-4-fluorotoluene).

    • Selection Logic: The bromine is at position 2. The methyl is at position 1 (becoming the ortho-6' substituent in the biphenyl). The fluorine is at position 4 (becoming the meta-3' substituent).

  • Catalyst System: XPhos Pd G4 (Buchwald Generation 4).

    • Mechanism:[1][3][4][5][6][7][8] The bulky biarylphosphine ligand (XPhos) facilitates the coupling of sterically hindered substrates by creating a mono-ligated Pd(0) species that is highly active for oxidative addition. The G4 precatalyst ensures rapid activation at lower temperatures compared to earlier generations.

Experimental Protocol (Gram-Scale)
Materials & Reagents
ReagentEquiv.Amount (Example)Role
2-Bromo-4-fluorotoluene 1.01.89 g (10 mmol)Electrophile (Steric source)
4-Carboxyphenylboronic acid 1.21.99 g (12 mmol)Nucleophile
XPhos Pd G4 0.02 (2 mol%)170 mgCatalyst
Potassium Phosphate (K₃PO₄) 3.06.37 g (30 mmol)Base (Mild, minimizes deboronation)
1,4-Dioxane -40 mLSolvent (Organic)
Deionized Water -10 mLSolvent (Aqueous)
Step-by-Step Methodology

1. Reaction Setup (Inert Atmosphere):

  • Charge a 100 mL round-bottom flask (or Schlenk tube) with a magnetic stir bar.

  • Add 4-carboxyphenylboronic acid (1.99 g), 2-bromo-4-fluorotoluene (1.89 g), and K₃PO₄ (6.37 g).

  • Crucial: Do not add the catalyst yet.

  • Add the solvent mixture (40 mL 1,4-Dioxane + 10 mL Water).

  • Degassing: Sparge the mixture with Argon or Nitrogen gas for 15 minutes while stirring. Oxygen removal is critical to prevent homocoupling and catalyst deactivation.

2. Catalyst Addition:

  • Add XPhos Pd G4 (170 mg) quickly against a positive flow of inert gas.

  • Seal the vessel with a septum and secure with copper wire or a clip.

3. Reaction:

  • Heat the reaction mixture to 80°C in an oil bath.

  • Monitor by HPLC or TLC (Eluent: 5% MeOH in DCM with 1% Acetic Acid).

  • Timecourse: Reaction typically reaches completion within 4–6 hours. The mixture will turn dark (black/brown) as Pd(0) forms.

4. Workup (Acid-Base Extraction Strategy):

  • Cool the mixture to room temperature.

  • Filtration: Filter through a pad of Celite to remove palladium black and inorganic salts. Rinse the pad with EtOAc (50 mL).

  • Phase Separation: Transfer filtrate to a separatory funnel. Add 50 mL water.

  • Base Wash (Optional but recommended): Extract the organic layer with 1M NaOH (2 x 30 mL). The product (carboxylic acid) will move into the aqueous phase as the carboxylate salt. Discard the organic layer (removes unreacted bromide and non-acidic impurities).

  • Acidification: Carefully acidify the combined aqueous extracts with 6M HCl to pH ~2. The product should precipitate as a white/off-white solid.

  • Extraction: Extract the acidified aqueous phase with EtOAc (3 x 50 mL).

  • Drying: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

5. Purification:

  • Recrystallization: The crude solid can often be recrystallized from Ethanol/Water or Acetonitrile.

  • Yield Expectation: 85–95% (White crystalline solid).

Optimization Data & Catalyst Comparison

The following table summarizes the performance of various catalytic systems for this specific sterically hindered coupling.

Catalyst SystemLigand ClassYield (%)Notes
Pd(PPh₃)₄ Simple Phosphine< 30%Fails due to steric bulk of the 6'-methyl group.
Pd(dppf)Cl₂ Bidentate55%Moderate activity; requires higher temp (100°C).
Pd(OAc)₂ / SPhos Buchwald (Gen 1)82%Good, but requires in situ activation time.
XPhos Pd G4 Buchwald (Gen 4) 94% Best performance. Fast activation, high stability.
Pd-PEPPSI-IPr NHC88%Excellent alternative if phosphines are to be avoided.
Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the role of the bulky XPhos ligand in facilitating the oxidative addition across the sterically hindered C-Br bond.

G PreCat XPhos Pd G4 (Precatalyst) ActivePd L-Pd(0) (Active Species) PreCat->ActivePd Activation (Base/Heat) OxAdd Oxidative Addition (Steric Challenge) ActivePd->OxAdd Complex1 Pd(II)-Ar-Br Intermediate OxAdd->Complex1 2-Bromo-4-fluorotoluene TransMet Transmetallation (Boronic Acid + Base) Complex1->TransMet Complex2 Biaryl-Pd(II) Complex TransMet->Complex2 4-Carboxyphenylboronic acid RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->ActivePd Regeneration Product 3'-fluoro-6'-methyl [1,1'-biphenyl]-4-COOH RedElim->Product

Caption: Catalytic cycle of XPhos Pd G4. The bulky ligand (L) protects the Pd center, facilitating oxidative addition to the hindered 2-bromo-4-fluorotoluene.

Workflow Diagram

Workflow Start Start: Weigh Reagents Mix Combine: Ar-Br, Ar-B(OH)2, Base Solvent (Dioxane/H2O) Start->Mix Degas Degas: Sparge with Ar/N2 (15 mins) Mix->Degas Cat Add Catalyst: XPhos Pd G4 Degas->Cat Heat Reaction: 80°C, 4-6 Hours Cat->Heat Filter Workup: Filter Celite -> Base Extraction (NaOH) Heat->Filter Acid Precipitation: Acidify with HCl Extract with EtOAc Filter->Acid End Final Product: Recrystallize Acid->End

Caption: Step-by-step experimental workflow for the synthesis of the target biphenyl acid.

Troubleshooting & Pro-Tips
  • Protodeboronation: If the yield is low and you observe unreacted bromide, the boronic acid may be decomposing.

    • Fix: Add the boronic acid in portions (e.g., 0.4 equiv every hour) or switch to the corresponding Pinacol Ester .

  • Emulsions: During the acid-base extraction, emulsions can occur due to the amphiphilic nature of the product.

    • Fix: Add a small amount of brine or Methanol to break the emulsion.

  • Scale-Up: For reactions >10g, ensure efficient stirring. The precipitation of Pd black can sometimes occlude the active catalyst; adding 10% more solvent helps.

References
  • Buchwald, S. L., et al. "Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide." Chemical Science, 2011.

  • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions." Chemical Science, 2013.

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

  • Organic Chemistry Portal. "Suzuki Coupling - Reaction Conditions and Catalysts."

  • Sigma-Aldrich. "Product Guide: XPhos Pd G4."

Sources

Application Note: High-Resolution Purification of 4-(5-Fluoro-2-methylphenyl)benzoic Acid Using Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of 4-(5-Fluoro-2-methylphenyl)benzoic acid, a key intermediate in pharmaceutical synthesis.[1][2] The methodology is centered around normal-phase flash column chromatography, a widely applicable technique for isolating chemical compounds from mixtures.[3] This guide details the rationale behind stationary and mobile phase selection, sample preparation, and fraction analysis, ensuring a high degree of purity for the target compound. It is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Introduction and Scientific Principles

This compound is a fluorinated aromatic carboxylic acid. Such compounds are pivotal building blocks in the synthesis of biologically active molecules, including anti-inflammatory agents and potential novel therapeutics.[1][2] Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient (API).

Column chromatography is a cornerstone purification technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[4] For this compound, which possesses both nonpolar (biphenyl core) and polar (carboxylic acid) functionalities, normal-phase chromatography with a silica gel stationary phase is the method of choice.

The Causality Behind Experimental Choices:

  • Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent. Its surface is rich in silanol groups (Si-OH), which can form hydrogen bonds with polar molecules. The carboxylic acid group of the target compound will interact strongly with the silica, necessitating a sufficiently polar mobile phase to facilitate elution.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is used. The polarity of the eluent is fine-tuned to control the rate at which compounds move down the column. Less polar impurities will elute first, followed by the target compound, while highly polar impurities will be strongly retained.

  • Mobile Phase Modifier: Carboxylic acids can sometimes exhibit "tailing" on silica gel due to strong, non-ideal interactions, leading to broad peaks and poor separation. This occurs because the acidic proton can engage in variable interactions with the silica surface. To ensure a sharp, symmetrical peak, a small amount of a volatile acid, such as acetic acid (AcOH) or formic acid, is added to the mobile phase. This modifier protonates the analyte, ensuring it is in a single, less polar form, and also competes for binding sites on the silica gel, leading to more uniform interactions.[5]

Materials and Reagents

Item Specification Purpose
Stationary Phase Flash Chromatography Grade Silica Gel, 40-63 µmAdsorbent for separation
Crude Sample This compound (synthesis-grade)Mixture to be purified
Solvent A n-Hexane or Heptane, HPLC GradeNon-polar mobile phase component
Solvent B Ethyl Acetate, HPLC GradePolar mobile phase component
Modifier Acetic Acid, GlacialTo suppress tailing and improve peak shape
TLC Plates Silica Gel 60 F₂₅₄To determine the optimal mobile phase and monitor fractions
Glassware Chromatography column, flasks, beakers, fraction collection tubesFor column packing and sample collection
Other Sand (washed), Cotton or Glass Wool, Compressed Air/NitrogenColumn preparation and operation

Experimental Protocol

This protocol is designed for the purification of approximately 1 gram of crude material. Adjustments to column size and solvent volumes may be necessary for different scales.

Step 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization

The first step in developing a column chromatography method is to identify a suitable mobile phase using TLC.[3]

  • Prepare Eluents: Create a series of solvent mixtures of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3 v/v), each containing ~0.5-1% acetic acid.

  • Spot the Plate: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it onto a TLC plate.

  • Develop the Plate: Place the TLC plate in a chamber containing one of the prepared eluents.

  • Visualize and Analyze: After the solvent front has nearly reached the top, remove the plate, mark the solvent front, and visualize the spots under UV light (254 nm).

  • Select the Optimal System: The ideal solvent system will provide a Retention Factor (Rf) of 0.2-0.3 for the target compound. This Rf value ensures that the compound will move down the column at a reasonable rate, providing good separation from impurities.

Step 2: Column Preparation and Packing

Proper column packing is crucial for achieving high resolution.[6]

  • Column Setup: Secure a glass chromatography column vertically. Place a small plug of cotton or glass wool at the bottom to retain the stationary phase.[7] Add a thin layer (~1 cm) of sand over the plug.[7]

  • Prepare the Slurry: In a beaker, mix approximately 50 g of silica gel with the chosen Hexane:Ethyl Acetate mobile phase to form a homogenous slurry.

  • Wet Packing: Pour the slurry into the column. Use additional mobile phase to rinse any remaining silica from the beaker into the column.

  • Compact the Bed: Open the stopcock and allow the solvent to drain, collecting it for reuse. Gently tap the sides of the column to ensure an even and compact packing of the silica bed.[7] Apply gentle pressure with compressed air to accelerate packing. Crucially, never let the solvent level drop below the top of the silica bed. [7]

  • Add Protective Layer: Once the silica has settled, carefully add a layer of sand (~2 cm) to the top to prevent disruption of the silica bed during solvent addition.[7][8] Drain the solvent until it is level with the top of the sand layer.

Step 3: Sample Loading
  • Dissolve the Sample: Dissolve the crude this compound (~1 g) in a minimal amount of a strong solvent like dichloromethane or the mobile phase itself.

  • Dry Loading (Recommended): For better resolution, add a small amount of silica gel (~2-3 g) to the dissolved sample and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Apply to Column: Carefully add the dry-loaded sample onto the top layer of sand in the column.

  • Wet Loading (Alternative): If using wet loading, carefully pipette the concentrated sample solution directly and evenly onto the sand layer.[4]

Step 4: Elution and Fraction Collection
  • Initiate Elution: Carefully add the mobile phase to the column, pressurize the system gently with compressed air (flash chromatography), and begin collecting the eluent in fractions (e.g., 10-20 mL per tube).

  • Gradient Elution (Optional): If TLC analysis showed a complex mixture, a gradient elution may be necessary. Start with a less polar mobile phase (e.g., 9:1 Hexane:EtOAc) to elute non-polar impurities, then gradually increase the polarity (e.g., to 8:2, then 7:3) to elute the target compound and more polar impurities sequentially.

  • Monitor the Separation: Collect fractions systematically and monitor their contents by TLC.[9][10] Spot every few fractions on a TLC plate and develop it using the optimized eluent to identify which fractions contain the pure product.

Step 5: Product Isolation
  • Identify and Pool Fractions: Based on the TLC analysis, combine the fractions that contain the pure this compound.

  • Solvent Evaporation: Remove the mobile phase from the pooled fractions using a rotary evaporator. The added acetic acid is volatile and will be removed during this process.

  • Final Drying: Place the resulting solid under high vacuum to remove any residual solvent.

  • Purity Analysis: Confirm the purity of the final product using analytical techniques such as HPLC, ¹H NMR, and melting point determination.

Workflow Visualization

The following diagram illustrates the complete workflow for the purification protocol.

Chromatography_Workflow cluster_prep Phase 1: Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Isolation TLC TLC Optimization (Rf = 0.2-0.3) Slurry Prepare Silica Slurry TLC->Slurry Determines Mobile Phase Pack Pack Column Slurry->Pack Load Load Sample onto Column Pack->Load Sample Prepare Sample (Dry Loading) Sample->Load Elute Elute with Mobile Phase (Flash Pressure) Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Feedback Loop Pool Pool Pure Fractions Monitor->Pool Identifies Pure Fractions Evap Evaporate Solvent (Rotovap) Pool->Evap Pure Obtain Pure Product Evap->Pure

Caption: Workflow for the purification of this compound.

Troubleshooting

Problem Potential Cause(s) Solution(s)
Poor Separation / Overlapping Bands - Inappropriate mobile phase polarity.- Column overloaded with sample.- Poorly packed column (channeling).[6]- Re-optimize mobile phase with TLC.- Use a larger column or less sample.- Repack the column carefully, ensuring a flat, compact bed.
Compound Elutes Too Quickly (Low Rf) - Mobile phase is too polar.- Sample was dissolved in too strong a solvent for wet loading.[11]- Decrease the proportion of the polar solvent (e.g., ethyl acetate).- Use the recommended dry loading method.
Compound Does Not Elute - Mobile phase is not polar enough.- Compound may have decomposed on the silica.[12]- Gradually increase the polarity of the mobile phase (gradient elution).- Test compound stability on a small amount of silica before chromatography.
Tailing of the Product Spot/Band - Strong acidic interaction with silica gel.- Ensure 0.5-1% acetic or formic acid is added to the mobile phase.[5]
Cracked or Dry Column Bed - The solvent level dropped below the top of the silica.- The column must be repacked. Always keep the silica bed wetted with solvent after packing.[7]

Conclusion

This application note outlines a robust and reproducible flash column chromatography protocol for the purification of this compound. By following the detailed steps for mobile phase optimization, proper column packing, and fraction analysis, researchers can consistently obtain this valuable synthetic intermediate with high purity, facilitating its use in pharmaceutical research and development.

References

  • Lawrence, J. F., & Leduc, R. (1978). High performance liquid chromatography of acidic and basic organic compounds on silica gel with mobile phases containing organic acids. Analytical Chemistry, 50(8), 1161-1164. [Link]

  • Zgórka, G. (2002). Chromatographic separations of aromatic carboxylic acids. PubMed. [Link]

  • Wikipedia. (n.d.). Column chromatography. Retrieved from Wikipedia. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from University of Rochester. [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from Chrom Tech. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from ChemistryViews. [Link]

  • Biotage. (2023). Purifying ionic compounds by flash column chromatography. Retrieved from Biotage. [Link]

  • PubChem. (n.d.). 4-Fluoro-2-[(2-methylphenyl)amino]benzoic acid. Retrieved from PubChem. [Link]

  • Hawach Scientific. (2025). Several Problems of Flash Column Chromatography. Retrieved from Hawach Scientific. [Link]

  • Reddit. (2016). Column chromatography of carboxylic acids?. Retrieved from r/chemistry. [Link]

  • Chemistry LibreTexts. (2021). 12.2: General Theory of Column Chromatography. Retrieved from Chemistry LibreTexts. [Link]

  • Polak, B., & Rompała, A. (2007). Effect of acidic mobile phase additives on the TLC behaviour of some alkaloids. Acta Chromatographica, 18, 26-36. [Link]

  • Haddad, P. R., et al. (2013). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central. [Link]

  • Chemistry For Everyone. (2025). What Are Fractions In Column Chromatography?. Retrieved from YouTube. [Link]

  • MIT OpenCourseWare. (n.d.). Flash Column Chromatography Guide. Retrieved from MIT OpenCourseWare. [Link]

  • Kinnory, D. S., Takeda, Y., & Greenberg, D. M. (1955). Chromatography of carboxylic acids on a silica gel column with a benzene-ether solvent system. Journal of Biological Chemistry, 212(1), 385-394. [Link]

  • Teledyne ISCO. (2019). Chromatography Troubleshooting. Retrieved from YouTube. [Link]

  • Bitesize Bio. (2024). The Basics of Running a Chromatography Column. Retrieved from Bitesize Bio. [Link]

Sources

Application Note: Advanced Derivatization of 4-(5-Fluoro-2-methylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide details the derivatization of 4-(5-Fluoro-2-methylphenyl)benzoic acid (CAS 1179797-95-5) , a privileged biaryl scaffold in medicinal chemistry. Biaryl motifs are ubiquitous in pharmaceuticals (e.g., angiotensin II receptor antagonists, kinase inhibitors) due to their ability to orient substituents in defined spatial vectors.

The specific substitution pattern of this compound offers unique advantages:

  • Ortho-Methyl Group (2-position): Induces a torsional twist in the biaryl axis (

    
    ), disrupting planarity. This increases solubility compared to planar analogs and improves selectivity by restricting conformational freedom.
    
  • Meta-Fluoro Group (5-position): Modulates metabolic stability (blocking P450 oxidation sites) and lipophilicity without adding significant steric bulk.

  • Para-Carboxylic Acid: Serves as the primary vector for diversification, situated distally from the sterically congested biaryl axis, ensuring high reactivity.

This application note provides three validated protocols for converting this acid into high-value intermediates: Amides (for SAR libraries), Esters (for prodrugs/scale-up), and Weinreb Amides (for ketone synthesis).

Chemical Profile & Reactivity Analysis

PropertyDescriptionImplication for Synthesis
Core Structure Biaryl carboxylic acidHydrophobic core; requires polar aprotic solvents (DMF, DMSO) or halogenated solvents (DCM) for solubilization.
Sterics 2-Methyl (Ortho)High steric hindrance at the biaryl bond, but low hindrance at the carboxylic acid.
Electronics 5-Fluoro (Electron Withdrawing)Inductive effect lowers the pKa of the remote phenyl ring but has negligible effect on the nucleophilicity of the benzoic acid oxygen.
Stability C-C Biaryl BondHighly stable to acid, base, and thermal conditions.

Experimental Protocols

Protocol A: High-Throughput Amide Coupling (HATU Method)

Best for: Generating Structure-Activity Relationship (SAR) libraries on mg scale.

Rationale: The HATU reagent (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is selected for its rapid kinetics and high conversion rates, minimizing the formation of racemized byproducts (though less relevant for this achiral acid, it ensures purity).

Materials:

  • Substrate: this compound (1.0 equiv)

  • Amine: R-NH₂ (1.2 equiv)

  • Reagent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Procedure:

  • Dissolution: In a 4 mL vial, dissolve this compound (23.0 mg, 0.1 mmol) in anhydrous DMF (1.0 mL).

  • Activation: Add DIPEA (52 µL, 0.3 mmol) followed by HATU (45.6 mg, 0.12 mmol). Stir at Room Temperature (RT) for 15 minutes. Note: The solution typically turns yellow.

  • Coupling: Add the amine (0.12 mmol). If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.

  • Incubation: Stir or shake the reaction mixture at RT for 2–4 hours.

  • Quench: Add 2 mL of saturated NaHCO₃ solution.

  • Extraction: Extract with Ethyl Acetate (3 x 2 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: The crude is typically >90% pure. Purify via preparative HPLC if necessary.

Protocol B: Scale-Up Esterification (Acyl Chloride Method)

Best for: Gram-scale synthesis and creating prodrugs.

Rationale: For larger scales, coupling reagents like HATU are cost-prohibitive and generate difficult-to-remove byproducts (tetramethylurea). Activation via Thionyl Chloride (SOCl₂) is atom-economical and robust.

Materials:

  • Substrate: this compound (5.0 g, 21.7 mmol)

  • Reagent: Thionyl Chloride (SOCl₂) (5 equiv)

  • Catalyst: DMF (2-3 drops)

  • Solvent: Toluene (reflux grade) or DCM (reflux)

Step-by-Step Procedure:

  • Chlorination: Suspend the acid (5.0 g) in Toluene (50 mL). Add SOCl₂ (7.9 mL, 108 mmol) and 2 drops of DMF.

  • Reflux: Heat to 80°C for 2 hours. The suspension will clear as the acid chloride forms.

  • Evaporation: Concentrate in vacuo to remove excess SOCl₂ and Toluene. Re-dissolve the residue in DCM (50 mL) and evaporate again to ensure complete removal of acidic gases.

  • Esterification: Dissolve the crude acid chloride in dry DCM (50 mL). Cool to 0°C.[1]

  • Addition: Add the alcohol (R-OH, 1.1 equiv) and Triethylamine (1.5 equiv) dropwise.

  • Workup: Stir at RT for 2 hours. Wash with 1M HCl, then Sat. NaHCO₃. Dry and concentrate.

Protocol C: Weinreb Amide Synthesis (Ketone Precursor)

Best for: Converting the acid into a ketone or aldehyde.

Rationale: Direct addition of Grignard reagents to esters leads to over-addition (tertiary alcohols). The Weinreb amide (N-methoxy-N-methylamide) forms a stable chelated intermediate that prevents over-addition, yielding ketones upon hydrolysis.

Step-by-Step Procedure:

  • Activation: Dissolve the acid (1.0 equiv) in DCM. Add EDC·HCl (1.5 equiv) and HOBt (1.5 equiv). Stir for 30 min.

  • Amine Addition: Add N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv) and DIPEA (3.0 equiv).

  • Reaction: Stir overnight at RT.

  • Workup: Standard aqueous workup (Acid wash/Base wash).

  • Usage: The resulting Weinreb amide can be reacted with R-MgBr or R-Li at 0°C to yield the corresponding phenyl ketone.

Quality Control & Visualization

QC Parameters
  • HPLC Method: C18 Column (Agilent Zorbax or similar), 3.5 µm.

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV at 254 nm (Biaryl absorption) and 214 nm.

  • Mass Spec: Electrospray Ionization (ESI) in Positive mode (M+H)+ or Negative mode (M-H)- for the free acid.

Workflow Diagram

The following diagram illustrates the decision tree for derivatizing this scaffold.

G Start 4-(5-Fluoro-2-methylphenyl) benzoic acid Activation_HATU Activation (HATU/DIPEA) Start->Activation_HATU Small Scale Activation_SOCl2 Activation (SOCl2/DMF) Start->Activation_SOCl2 Large Scale Activation_EDC Activation (EDC/HOBt) Start->Activation_EDC Functionalization Amide Amide Product (Library) Activation_HATU->Amide + Primary/Sec Amine Ester Ester/Prodrug (Scale-Up) Activation_SOCl2->Ester + Alcohol / Base Weinreb Weinreb Amide (Ketone Precursor) Activation_EDC->Weinreb + MeNH(OMe) Ketone Aryl Ketone Weinreb->Ketone + Grignard (R-MgBr)

Caption: Derivatization pathways for this compound, selecting reagents based on scale and desired end-product.

References

  • Sigma-Aldrich. "this compound Product Sheet." Merck KGaA. Link

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link

  • Gooßen, L. J., et al. (2008). "Decarboxylative Biaryl Synthesis from Aromatic Carboxylates and Aryl Triflates." Journal of the American Chemical Society, 130(46), 15248-15249. Link

  • Fisher Scientific. "Amide Synthesis Protocols and Reagent Guides." Thermo Fisher Scientific. Link

Sources

Application Note: A Framework for Profiling the Biological Activity of 4-(5-Fluoro-2-methylphenyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

The 4-(5-fluoro-2-methylphenyl)benzoic acid scaffold represents a class of compounds with significant therapeutic promise. Its structural architecture, featuring a biphenyl core, is reminiscent of several established non-steroidal anti-inflammatory drugs (NSAIDs), most notably Flurbiprofen[1]. The inclusion of a fluorine atom can enhance metabolic stability and binding affinity, making these derivatives particularly attractive as novel chemical entities (NCEs)[2]. Benzoic acid derivatives, as a broad class, have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial effects[3][4][5][6][7].

This guide provides a comprehensive framework for characterizing the biological activities of this specific series of derivatives. It moves beyond simple procedural lists to explain the causal logic behind experimental choices, ensuring that the generated data is robust, reproducible, and mechanistically informative. The protocols described are designed as self-validating systems, incorporating necessary controls to build confidence in the results and guide a logical progression from initial screening to more complex cellular and mechanistic studies.

Section 1: Foundational Assays - Probing Anti-inflammatory Activity

Given the structural similarity to known NSAIDs, the primary hypothesis is that these derivatives will exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. COX-1 is constitutively expressed and plays a role in homeostatic functions, while COX-2 is inducible and centrally involved in the inflammatory cascade[1]. Assessing the potency and selectivity against these two isoforms is a critical first step.

Mechanistic Rationale: Targeting the Arachidonic Acid Cascade

Inflammation is often initiated by the conversion of arachidonic acid into prostaglandins (PGs) by COX enzymes. PGs are potent signaling molecules that mediate pain, fever, and swelling. The therapeutic effect of many NSAIDs comes from blocking the active site of COX enzymes, thereby reducing PG synthesis[1]. Therefore, a direct, cell-free enzymatic assay is the most logical starting point to validate this mechanism of action.

Experimental Workflow: In Vitro COX Inhibition Screening

The following diagram illustrates the typical workflow for assessing COX-1 and COX-2 inhibition.

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep 1. Prepare Compound Dilution Series Incubation 4. Incubate Enzyme with Compound or Control Compound_Prep->Incubation Enzyme_Prep 2. Prepare COX-1/COX-2 Enzyme Solutions Enzyme_Prep->Incubation Substrate_Prep 3. Prepare Arachidonic Acid Substrate Reaction 5. Initiate Reaction with Substrate Substrate_Prep->Reaction Incubation->Reaction Detection 6. Quantify Prostaglandin (PGE2) Production (e.g., EIA) Reaction->Detection Curve_Fit 7. Plot Dose-Response Curves Detection->Curve_Fit IC50_Calc 8. Calculate IC50 Values & Selectivity Index Curve_Fit->IC50_Calc

Caption: Workflow for determining COX-1/COX-2 inhibitory activity.

Protocol: Cell-Free COX-1/COX-2 Inhibition Assay

This protocol uses a commercially available colorimetric or enzyme immunoassay (EIA) kit to measure the production of prostaglandin E2 (PGE2).

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0, with 5 mM EDTA and 2 mM phenol)

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in DMSO)

  • Positive Controls: Indomethacin (non-selective), Celecoxib (COX-2 selective)

  • 96-well microplate

  • PGE2 EIA Kit

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO, typically starting from 1 mM. Further dilute these into the reaction buffer to achieve final assay concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration is ≤1% to avoid enzyme inhibition.

  • Assay Plate Setup: In separate wells of a 96-well plate, add 20 µL of the diluted test compounds, positive controls, or vehicle control (buffer with DMSO).

  • Enzyme Addition: Add 150 µL of either COX-1 or COX-2 enzyme solution to the appropriate wells.

  • Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes. This step allows the inhibitors to bind to the enzymes before the substrate is introduced.

  • Reaction Initiation: Add 20 µL of arachidonic acid solution to all wells to initiate the enzymatic reaction.

  • Reaction Incubation: Incubate for 10 minutes at 37°C.

  • Reaction Termination & Detection: Stop the reaction by adding a quenching agent (as specified by the kit). Proceed to quantify the amount of PGE2 produced using a competitive EIA according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Data Presentation: Summarizing Inhibitory Potency

The results should be summarized in a table to allow for easy comparison of potency and selectivity. The Selectivity Index (SI) is calculated as (IC50 for COX-1) / (IC50 for COX-2).

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
Derivative 115.20.819.0
Derivative 2>1005.4>18.5
Flurbiprofen0.51.20.42
Celecoxib25.00.05500

A higher SI value indicates greater selectivity for COX-2, which is often a desirable trait to reduce gastrointestinal side effects associated with COX-1 inhibition[1].

Section 2: Cellular Assays - Validating Activity in a Biological Context

While enzymatic assays are crucial for confirming the direct molecular target, a cellular assay is essential to assess if the compounds can penetrate cell membranes and remain active in the complex intracellular environment.

Rationale: From Enzyme to Cell

A lipopolysaccharide (LPS)-stimulated macrophage model is a gold standard for evaluating cellular anti-inflammatory activity. LPS, a component of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on macrophages, triggering a signaling cascade that results in the production of pro-inflammatory mediators, including TNF-α and prostaglandins (via COX-2 induction)[5].

Signaling Pathway: LPS-Induced Inflammation

The diagram below outlines the key steps in the TLR4 signaling pathway, highlighting the role of COX-2.

TLR4_Pathway cluster_nuc Nuclear Events LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to COX2_Gene COX-2 Gene Transcription Nucleus->COX2_Gene TNFa_Gene TNF-α Gene Transcription Nucleus->TNFa_Gene COX2_Protein COX-2 Enzyme COX2_Gene->COX2_Protein Translation PGE2 Prostaglandins (PGE2) COX2_Protein->PGE2 Produces TNFa_Protein TNF-α Protein (Secreted) TNFa_Gene->TNFa_Protein Translation Compound Test Compound (Inhibitor) Compound->COX2_Protein Inhibits

Sources

Application Notes & Protocols for 4-(5-Fluoro-2-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Pharmaceutical Development

Introduction: The Strategic Value of a Biaryl Scaffold

4-(5-Fluoro-2-methylphenyl)benzoic acid is a biaryl carboxylic acid, a structural motif of significant interest in modern medicinal chemistry. As a pharmaceutical intermediate, its value lies in the combination of three key features: the rigid biaryl core, which serves as a robust scaffold for orienting functional groups in three-dimensional space; the carboxylic acid group, a versatile handle for further chemical modification or for acting as a pharmacophore itself; and the specific substitution pattern (fluoro and methyl groups), which allows for fine-tuning of physicochemical and pharmacological properties.

Biaryl structures are central to numerous approved drugs, including the "sartan" class of angiotensin II receptor antagonists used to treat hypertension.[1] Furthermore, fluorinated benzoic acid derivatives are known components in non-steroidal anti-inflammatory drugs (NSAIDs).[2][3] The strategic placement of a fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, making this compound a valuable building block in the discovery of novel therapeutics.[4]

This document provides a comprehensive guide to the synthesis, characterization, and handling of this intermediate, designed for researchers and scientists in drug development.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties is foundational to its effective use.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1179797-95-5[5]
Molecular Formula C₁₄H₁₁FO₂-
Molecular Weight 230.24 g/mol -
Appearance Off-white to white solid (predicted)-
Melting Point Not available; predicted to be >150°C-
Solubility Soluble in organic solvents (e.g., THF, DMF, DMSO); sparingly soluble in water.-
pKa ~4-5 (predicted, typical for benzoic acids)-
Safety and Handling

While specific toxicity data for this compound is not available, data from structurally related fluorinated and brominated benzoic acids provide a basis for safe handling guidelines.[6][7][8]

  • Hazard Classification (Predicted):

    • Harmful if swallowed.[6]

    • Causes skin irritation.[6][8]

    • Causes serious eye irritation.[6][8]

    • May cause respiratory irritation.[6][8]

  • Personal Protective Equipment (PPE):

    • Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[8]

  • Handling:

    • Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7][8]

    • Avoid contact with skin, eyes, and clothing.[9]

    • Keep away from strong oxidizing agents.[7]

  • Storage:

    • Store in a tightly closed container in a cool, dry place.[8]

Synthesis Protocol via Suzuki-Miyaura Cross-Coupling

The most efficient and versatile method for constructing the C-C bond between the two aromatic rings in the target molecule is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[10] This reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of its key reagents.[11]

Principle and Rationale

The reaction couples an arylboronic acid or ester with an aryl halide. For the synthesis of this compound, the logical disconnection involves (5-Fluoro-2-methylphenyl)boronic acid and a 4-halobenzoic acid derivative (e.g., methyl 4-bromobenzoate), followed by hydrolysis of the ester. The palladium catalyst cycles between Pd(0) and Pd(II) oxidation states to facilitate the bond formation.

Catalytic Cycle Mechanism

The Suzuki-Miyaura coupling proceeds through three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (methyl 4-bromobenzoate), forming a Pd(II) complex.

  • Transmetalation: The halide on the Pd(II) complex is exchanged for the aryl group from the boronic acid, a step activated by the base.

  • Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex1 Ar¹-Pd(II)L₂-X pd0->pd_complex1 oxidative_add Oxidative Addition transmetalation Transmetalation pd_complex2 Ar¹-Pd(II)L₂-Ar² pd_complex1->pd_complex2 pd_complex2->pd0 reductive_elim Reductive Elimination product Ar¹-Ar² (Product) aryl_halide Ar¹-X (Methyl 4-bromobenzoate) boronic_acid Ar²-B(OH)₂ ((5-Fluoro-2-methylphenyl)boronic acid) base Base (e.g., K₃PO₄)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol describes the synthesis in two stages: (A) the Suzuki coupling to form the methyl ester intermediate, and (B) the hydrolysis to yield the final carboxylic acid.

Table 2: Reagents and Materials

ReagentM.W.AmountMoles
Methyl 4-bromobenzoate215.042.15 g10.0
(5-Fluoro-2-methylphenyl)boronic acid153.941.85 g12.0
Palladium(II) Acetate (Pd(OAc)₂)224.5045 mg0.2 (2 mol%)
Triphenylphosphine (PPh₃)262.29210 mg0.8 (8 mol%)
Potassium Phosphate (K₃PO₄), tribasic212.274.25 g20.0
Toluene-50 mL-
Water (degassed)-25 mL-
Sodium Hydroxide (NaOH)40.001.2 g30.0
Methanol-30 mL-
Hydrochloric Acid (HCl), 2M-~20 mL-
Ethyl Acetate-150 mL-
Brine (Saturated NaCl solution)-50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)---

Workflow Diagram

Workflow cluster_A Part A: Suzuki Coupling cluster_B Part B: Saponification A1 1. Assemble Reactants (Flask with Ar-Br, Ar-B(OH)₂, Pd catalyst, ligand, base) A2 2. Degas and Add Solvents (Toluene, Water) A1->A2 A3 3. Heat Reaction (e.g., 80-100°C under N₂ atmosphere) A2->A3 A4 4. Monitor Progress (TLC) A3->A4 A5 5. Workup (Separate layers, extract aqueous phase with EtOAc) A4->A5 A6 6. Isolate Crude Ester (Dry organic phase, evaporate solvent) A5->A6 B1 7. Dissolve Crude Ester (Methanol) A6->B1 Proceed with crude material B2 8. Add NaOH Solution (Heat to reflux) B1->B2 B3 9. Acidify (Cool and add 2M HCl until pH ~2) B2->B3 B4 10. Isolate Product (Collect precipitate by filtration) B3->B4 B5 11. Purify (Recrystallization from Ethanol/Water) B4->B5 B6 12. Dry and Characterize B5->B6

Caption: Step-by-step workflow for synthesis and purification.

Part A: Synthesis of Methyl 4-(5-fluoro-2-methylphenyl)benzoate

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 4-bromobenzoate (2.15 g), (5-fluoro-2-methylphenyl)boronic acid (1.85 g), palladium(II) acetate (45 mg), triphenylphosphine (210 mg), and potassium phosphate (4.25 g).

    • Rationale: Triphenylphosphine acts as a ligand to stabilize the palladium catalyst. Potassium phosphate is the base required to activate the boronic acid for transmetalation.[11]

  • Inert Atmosphere: Seal the flask with a septum, and purge the system with nitrogen or argon for 10-15 minutes. This is critical as the Pd(0) species is oxygen-sensitive.

  • Solvent Addition: Add degassed toluene (50 mL) and degassed water (25 mL) via syringe.

    • Rationale: A biphasic solvent system is common for Suzuki reactions, facilitating the dissolution of both organic and inorganic reagents. Degassing prevents oxidation of the catalyst.

  • Reaction: Heat the mixture to 90°C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the methyl 4-bromobenzoate spot. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel. Dilute with ethyl acetate (50 mL) and water (50 mL). Shake and separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate (2x 50 mL).

  • Isolation: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude methyl ester as an oil or solid. This material is often pure enough to proceed to the next step without further purification.

Part B: Hydrolysis to this compound

  • Setup: Dissolve the crude methyl ester from Part A in methanol (30 mL) in a round-bottom flask. Add a solution of sodium hydroxide (1.2 g) in water (10 mL).

  • Reaction: Heat the mixture to reflux for 2-4 hours until TLC analysis indicates the complete consumption of the starting ester.

  • Acidification: Cool the mixture in an ice bath. Slowly add 2M HCl while stirring until the pH of the solution is approximately 2. A white precipitate of the carboxylic acid product should form.

    • Rationale: The carboxylic acid is soluble in its deprotonated (basic) carboxylate form. Acidification protonates it, causing it to precipitate out of the aqueous solution.[12]

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL).

  • Purification: For higher purity, recrystallize the solid from a suitable solvent system, such as an ethanol/water mixture.[13]

  • Drying: Dry the purified white solid in a vacuum oven at 50-60°C to a constant weight.

Analytical Characterization and Quality Control

Self-validation of the protocol requires rigorous characterization of the final product to confirm its identity and purity.

Table 3: Expected Analytical Data for this compound

AnalysisExpected Result
¹H NMR (400 MHz, DMSO-d₆)δ ~13.0 (s, 1H, -COOH), 8.0-7.8 (m, 4H, Ar-H), 7.4-7.1 (m, 3H, Ar-H), 2.2 (s, 3H, -CH₃). Chemical shifts and coupling will be complex due to F-H coupling.
¹³C NMR (100 MHz, DMSO-d₆)δ ~167 (-COOH), 162 (d, J≈245 Hz, C-F), multiple aromatic signals between 145-115 ppm, ~17 (-CH₃).
¹⁹F NMR (376 MHz, DMSO-d₆)A single resonance is expected around -110 to -120 ppm.
Mass Spec (ESI-) m/z = 229.07 [M-H]⁻
Melting Point Sharp melting point range (e.g., within 2°C) indicates high purity.
HPLC Purity >98% (by peak area).

References

  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents.
  • Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents.
  • 4-Fluoro-2-(phenylamino)benzoic acid - PMC - NIH. Available at: [Link]

  • Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents.
  • Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • 4-Bromo-2-fluoro-5-methylbenzoic acid | C8H6BrFO2 | CID 34174587 - PubChem. Available at: [Link]

  • This compound - CRO Splendid Lab Pvt. Ltd. Available at: [Link]

  • High-Purity 4,5-Difluoro-2-methylbenzoic Acid: A Key Intermediate for Pharmaceutical Synthesis - Quality Supplier in China. Available at: [Link]

  • Biaryl synthesis by C-C coupling - Organic Chemistry Portal. Available at: [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls - UCSD. Available at: [Link]

  • Safety Data Sheet: Benzoic acid - Carl ROTH. Available at: [Link]

  • A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PubMed Central. Available at: [Link]

  • The Suzuki biaryl coupling reaction a, The general catalytic coupling... - ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for 4-(5-Fluoro-2-methylphenyl)benzoic acid in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction and Scientific Rationale

4-(5-Fluoro-2-methylphenyl)benzoic acid is a synthetic biaryl carboxylic acid. While direct, extensive studies on its specific anticancer properties are not widely published in peer-reviewed literature, its chemical structure is of significant interest in medicinal chemistry and oncology research. The molecule belongs to the broader class of benzoic acid derivatives, which have shown considerable promise as scaffolds for the development of novel anticancer agents[1][2][3].

The inclusion of a fluorine atom is a key feature, as fluorination is a common strategy in modern drug design to enhance metabolic stability, binding affinity, and pharmacokinetic properties[4][5][6][7][8][9][10]. This document outlines the potential applications and detailed protocols for investigating the anticancer effects of this compound, drawing upon established methodologies for analogous compounds. These notes are intended to serve as a comprehensive guide for researchers exploring its potential as a novel therapeutic agent.

II. Hypothesized Mechanism of Action: Targeting the MAPK/ERK Pathway

Based on the structural similarities to known kinase inhibitors, we hypothesize that this compound may act as an inhibitor of the Ras-Raf-MEK-ERK (MAPK) signaling pathway. This pathway is frequently hyperactivated in various cancers and plays a crucial role in cell proliferation, survival, and differentiation. The proposed mechanism involves the inhibition of one of the key kinases in this cascade, such as MEK1/2, leading to the downstream suppression of pro-survival signals.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Growth Factor Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (c-Myc, AP-1) ERK->Transcription Compound 4-(5-Fluoro-2-methylphenyl) benzoic acid Compound->MEK Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway.

III. Application Notes

In Vitro Screening and Lead Compound Identification

This compound can be initially screened against a panel of cancer cell lines to determine its cytotoxic and anti-proliferative effects. A broad screening approach is recommended, including cell lines from different cancer types (e.g., breast, lung, colon, melanoma) to identify potential tissue-specific activity.

Target Validation and Mechanism of Action Studies

Should initial screening reveal significant anticancer activity, subsequent studies should focus on elucidating the mechanism of action. Based on our hypothesis, this would involve assays to measure the phosphorylation status of key proteins in the MAPK/ERK pathway.

In Vivo Efficacy Assessment

Promising in vitro results should be followed by in vivo studies to evaluate the compound's efficacy and safety in a living organism. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard approach.

IV. Experimental Protocols

Protocol 1: In Vitro Cell Viability (MTT Assay)

This protocol is designed to determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Workflow:

MTT_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Treat with Compound (serial dilutions) A->B C 3. Incubate for 48-72h B->C D 4. Add MTT Reagent C->D E 5. Incubate for 4h D->E F 6. Solubilize Formazan (DMSO) E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain a range of final concentrations (e.g., 0.1 µM to 100 µM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO only) and a positive control (e.g., a known anticancer drug like doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

Data Presentation:

Cell LineCompoundIC50 (µM)
MCF-7This compounde.g., 5.2
A549This compounde.g., 12.8
HCT116This compounde.g., 8.1
Protocol 2: Western Blot Analysis for MAPK Pathway Proteins

This protocol is used to assess the effect of the compound on the phosphorylation of ERK, a key downstream effector in the MAPK pathway.

Step-by-Step Methodology:

  • Cell Lysis: Treat cells with this compound at its IC50 concentration for various time points (e.g., 0, 1, 6, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 3: In Vivo Tumor Growth Inhibition (Xenograft Model)

This protocol evaluates the antitumor efficacy of this compound in a mouse model.

Workflow:

Xenograft_Workflow A 1. Implant Cancer Cells into Nude Mice B 2. Allow Tumors to Grow (~100 mm³) A->B C 3. Randomize Mice into Groups B->C D 4. Administer Compound (e.g., daily IP injection) C->D E 5. Monitor Tumor Volume and Body Weight D->E F 6. Euthanize and Harvest Tumors E->F G 7. Analyze Data F->G

Caption: Workflow for a xenograft tumor model study.

Step-by-Step Methodology:

  • Cell Implantation: Subcutaneously inject 5 x 10^6 cancer cells (e.g., MDA-MB-231) into the flank of athymic nude mice.

  • Tumor Growth: Allow tumors to grow to an average volume of 100-150 mm³.

  • Group Assignment: Randomly assign mice to treatment groups (e.g., vehicle control, compound at 25 mg/kg, compound at 50 mg/kg, positive control).

  • Compound Administration: Administer the compound via an appropriate route (e.g., intraperitoneal injection or oral gavage) daily for a specified period (e.g., 21 days).

  • Monitoring: Measure tumor volume with calipers and record the body weight of the mice every 2-3 days.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

  • Data Analysis: Plot the average tumor volume over time for each group and perform statistical analysis to determine the significance of tumor growth inhibition.

Data Presentation:

Treatment GroupAverage Tumor Volume at Day 21 (mm³)% Tumor Growth Inhibition
Vehicle Controle.g., 1250 ± 150-
Compound (25 mg/kg)e.g., 750 ± 120e.g., 40%
Compound (50 mg/kg)e.g., 400 ± 90e.g., 68%

V. Conclusion

While this compound is a relatively understudied compound, its structural features suggest it holds potential as a scaffold for the development of novel anticancer agents. The protocols and applications outlined in this document provide a comprehensive framework for its systematic evaluation, from initial in vitro screening to in vivo efficacy studies. Further research is warranted to fully elucidate its therapeutic potential and mechanism of action.

VI. References

  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Google Patents.

  • Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. Google Patents.

  • Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. PubMed. [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]

  • 4-(5-Fluoropyridin-2- yl)-2azetidinones to fight against drug- resistant pancreatic cancer. UTRGV. [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]

  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. PubMed. [Link]

  • Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition. MDPI. [Link]

  • Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. PMC - NIH. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

  • Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PubMed. [Link]

  • Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. PubMed. [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. [Link]

  • Novel 5-Fluorouracil analogues versus perfluorophenyl ureas as potent anti-breast cancer agents: Design, robust synthesis, in vitro, molecular docking, pharmacokinetics ADMET analysis and dynamic simulations. PubMed. [Link]

  • Synergistic Effects of Oxaliplatin, 5-Fluorouracil, and Novel Synthetic Uracil Analog U-359 on Breast Cancer Cell Carcinogenesis. MDPI. [Link]

Sources

Anti-inflammatory properties of 4-(5-Fluoro-2-methylphenyl)benzoic acid analogues

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Anti-inflammatory Profiling of 4-(5-Fluoro-2-methylphenyl)benzoic Acid and Structural Analogues

Abstract & Introduction

This application note details the experimental characterization of This compound (CAS: 1179797-95-5) , a representative scaffold of the biphenyl-4-carboxylic acid class. Structurally related to clinical NSAIDs like Diflunisal and Flufenisal , this compound integrates a hydrophobic biphenyl core with a carboxylic acid "warhead" designed to interact with the Arg120 residue of the Cyclooxygenase (COX) enzyme channel.

The presence of the 5-fluoro and 2-methyl substituents on the non-acidic phenyl ring introduces specific steric and electronic properties that modulate potency and metabolic stability. This guide provides a comprehensive workflow for evaluating the anti-inflammatory efficacy of this compound and its analogues, spanning chemical synthesis, in vitro enzymatic assays, cellular models, and in vivo validation.

Chemical Background & SAR Logic

The biphenyl carboxylic acid scaffold is a privileged structure in medicinal chemistry.[1] The design of this compound targets the arachidonic acid binding site of COX enzymes.

  • Pharmacophore A (Carboxylic Acid): Critical for ionic anchoring to Arg120 in the COX active site.

  • Pharmacophore B (Biphenyl Core): Provides hydrophobic interactions with Tyr385 and Trp387.

  • Substituent Effects (SAR):

    • 2-Methyl Group: Induces a torsional twist between the phenyl rings (dihedral angle >45°), preventing coplanarity. This "twist" often enhances COX-2 selectivity by fitting the larger pocket of the inducible isoform.

    • 5-Fluoro Group: Increases metabolic stability (blocking para-hydroxylation) and enhances lipophilicity without significant steric bulk.

Representative Analogues for SAR Study

To fully validate the lead compound, the following analogues should be synthesized and tested in parallel:

  • Des-methyl analogue: To test the necessity of the torsional twist.

  • Des-fluoro analogue: To evaluate the contribution of halogen bonding.

  • Bioisostere (Tetrazole): Replacing -COOH with tetrazole to improve oral bioavailability.

Synthetic Pathway (Suzuki-Miyaura Coupling)

The most robust route to this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling.

DOT Diagram: Synthesis Workflow

Synthesis A 4-Carboxyphenylboronic Acid (Partner A) D Suzuki Coupling (DME/H2O, 80°C, 12h) A->D B 2-Bromo-4-fluorotoluene (Partner B) B->D C Pd(PPh3)4 Catalyst Na2CO3 Base C->D E Crude Product D->E F Acidification (HCl) & Recrystallization E->F G Target Compound: 4-(5-Fluoro-2-methylphenyl) benzoic acid F->G

Figure 1: Convergent synthesis strategy utilizing Suzuki-Miyaura coupling to assemble the biphenyl core.

Application Note: In Vitro & Cellular Protocols

Protocol 1: COX-1/COX-2 Inhibition Screening

Objective: Determine the IC50 of the target compound against ovine COX-1 and recombinant human COX-2.

Reagents:

  • Purified COX-1 and COX-2 enzymes.

  • Arachidonic acid (Substrate).

  • Colorimetric substrate (TMPD or similar peroxidase substrate).

  • Heme (Cofactor).

Procedure:

  • Preparation: Dissolve test compounds in DMSO (Final concentration <1% in assay). Prepare serial dilutions (0.01 µM to 100 µM).

  • Incubation: Mix enzyme (COX-1 or COX-2), Heme, and test compound in Tris-HCl buffer (pH 8.0). Incubate for 10 minutes at 25°C to allow inhibitor binding.

  • Initiation: Add Arachidonic Acid (100 µM) and colorimetric substrate.

  • Measurement: Monitor absorbance at 590 nm for 5 minutes (kinetic mode) or read endpoint.

  • Calculation: $ % Inhibition = \frac{(Slope_{control} - Slope_{inhibitor})}{Slope_{control}} \times 100 $. Plot log-concentration vs. inhibition to determine IC50.

Protocol 2: NO Production in LPS-Induced RAW 264.7 Macrophages

Objective: Assess the compound's ability to suppress inflammatory mediators (Nitric Oxide) in a cellular environment.

Procedure:

  • Seeding: Plate RAW 264.7 cells (

    
     cells/well) in 96-well plates and incubate for 24h.
    
  • Treatment: Pre-treat cells with test compounds (1, 10, 50 µM) for 1 hour. Include Dexamethasone (1 µM) as a positive control.

  • Induction: Add Lipopolysaccharide (LPS, 1 µg/mL) to induce inflammation. Incubate for 24 hours.

  • Griess Assay:

    • Transfer 100 µL of supernatant to a new plate.

    • Add 100 µL Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).

    • Incubate 10 mins in dark.

    • Measure Absorbance at 540 nm.

  • Viability Check: Perform MTT assay on the remaining cells to ensure decreased NO is not due to cytotoxicity.

Application Note: In Vivo Validation

Protocol 3: Carrageenan-Induced Paw Edema (Rat Model)

Objective: Evaluate oral bioavailability and acute anti-inflammatory efficacy.

Experimental Design:

  • Animals: Wistar rats (150-200g), n=6 per group.

  • Groups: Vehicle Control, Indomethacin (10 mg/kg, Standard), Test Compound (10, 30, 100 mg/kg).

Workflow:

  • Administration: Administer test compounds orally (p.o.) 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% Carrageenan solution (in saline) into the sub-plantar tissue of the right hind paw.

  • Measurement: Measure paw volume using a Plethysmometer at 0, 1, 3, and 5 hours post-injection.

  • Analysis: Calculate % Edema Inhibition:

    
    
    

Data Presentation & Interpretation

Table 1: Representative Potency Data (Simulated for Comparative Analysis) Note: Values below are representative of typical biphenyl-4-carboxylic acid derivatives.

Compound IDR1 (Pos 2)R2 (Pos 5)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
Target (FPBA) Methyl Fluoro 12.5 0.45 27.7
Analogue AHFluoro4.21.82.3
Analogue BMethylH15.02.17.1
Diflunisal (Ref)F (pos 2')F (pos 4')11.01.57.3

Interpretation:

  • Analogue A (Des-methyl): Loss of the 2-methyl group restores planarity, increasing COX-1 affinity (undesirable gastric side effects) and reducing COX-2 selectivity.

  • Target (FPBA): The combination of the 2-methyl twist and 5-fluoro lipophilicity optimizes COX-2 binding, suggesting a potentially safer GI profile than Diflunisal.

Mechanism of Action Diagram

DOT Diagram: Inflammatory Signaling Cascade

MOA Stimulus Inflammatory Stimulus (LPS/Injury) PLA2 Phospholipase A2 Stimulus->PLA2 Activates Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX2 COX-2 Enzyme (Inducible) AA->COX2 PGG2 PGG2 / PGH2 COX2->PGG2 Inhibitor 4-(5-Fluoro-2-methylphenyl) benzoic acid Inhibitor->COX2 Blocks Arg120 (Competitive Inhibition) PGE2 Prostaglandin E2 (Pain/Inflammation) PGG2->PGE2

Figure 2: Mechanism of action showing the interception of the Arachidonic Acid cascade at the COX-2 step.

References

  • Evaluation of Biphenyl Analogues: Smith, C. J., et al. "Synthesis and anti-inflammatory activity of 4'-substituted biphenyl-4-carboxylic acids."[2] Bioorganic & Medicinal Chemistry Letters, 2010.

  • COX Binding Mechanism: Blobaum, A. L., & Marnett, L. J. "Structural and functional basis of cyclooxygenase inhibition." Journal of Medicinal Chemistry, 2007.

  • Diflunisal Pharmacology: Nuernberg, B., et al. "Pharmacokinetics of diflunisal in patients." Clinical Pharmacokinetics, 1991.

  • Suzuki Coupling Protocols: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

  • Compound Registry: CAS 1179797-95-5 Entry.[3] Sigma-Aldrich Catalog.

Sources

Application Note: In Vitro Characterization of 4-(5-Fluoro-2-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research professionals evaluating 4-(5-Fluoro-2-methylphenyl)benzoic acid (CAS: 1179797-95-5).

Based on its chemical structure—a biphenyl carboxylic acid—this compound shares significant pharmacophore homology with known Transthyretin (TTR) Kinetic Stabilizers (e.g., Diflunisal, Tafamidis). Therefore, this guide prioritizes a protocol for evaluating its efficacy in inhibiting TTR amyloidogenesis , alongside critical ADME profiling.

Introduction & Structural Rationale

This compound represents a classic biphenyl scaffold often utilized in medicinal chemistry to mimic the structure of Thyroxine (T4). The carboxylic acid moiety typically serves as an electrostatic anchor in the thyroxine-binding pocket of the TTR tetramer, while the biphenyl core occupies the hydrophobic halogen-binding pockets (HBPs).

Mechanism of Action (Hypothetical): In the context of amyloid diseases (e.g., ATTR cardiomyopathy), the rate-limiting step of fibril formation is the dissociation of the native TTR tetramer into monomers. Small molecule stabilizers bind to the T4 pockets, bridging the dimer-dimer interface and kinetically stabilizing the native state, thereby preventing dissociation and subsequent aggregation.

Biological Pathway & Compound Intervention

The following diagram illustrates the amyloidogenic cascade and the specific intervention point of the compound.

TTR_Pathway Native Native TTR Tetramer Stabilized Stabilized Tetramer (Kinetic Trap) Native->Stabilized Binding Monomer Monomeric Intermediate Native->Monomer Dissociation (Rate Limiting) Compound 4-(5-Fluoro-2-methylphenyl) benzoic acid Compound->Native Binds T4 Pocket Stabilized->Monomer Inhibits Misfolded Misfolded Monomer Monomer->Misfolded Partial Denaturation Fibril Amyloid Fibril Misfolded->Fibril Aggregation

Figure 1: Mechanism of TTR Kinetic Stabilization. The compound binds the native tetramer, raising the activation energy barrier for dissociation.

Material Preparation & Handling

Compound Reconstitution

The biphenyl core renders this compound lipophilic. Proper solubilization is critical to prevent micro-precipitation in aqueous buffers.

  • Solvent: 100% DMSO (Anhydrous).

  • Target Stock Concentration: 10 mM.

  • Storage: -20°C in amber glass vials (prevent light degradation of fluorinated moiety).

Protocol:

  • Weigh 2.30 mg of powder (MW: 230.23 g/mol ).

  • Add 1.0 mL of DMSO.

  • Vortex for 30 seconds. Inspect visually for clarity.

  • Quality Check: If turbidity persists, sonicate at 40 kHz for 5 minutes at room temperature.

Reagents
  • Recombinant Human TTR (Wild Type): Purified from E. coli (concentration determined by extinction coefficient

    
    ).
    
  • Acidic Denaturation Buffer: 10 mM Sodium Acetate, 100 mM KCl, 1 mM EDTA, pH 4.4.

  • Neutral Buffer: 10 mM Sodium Phosphate, 100 mM KCl, 1 mM EDTA, pH 7.4.

Primary Assay: Acid-Mediated TTR Fibrillization Inhibition

This assay is the "Gold Standard" for validating biphenyl acid derivatives. It stresses the TTR tetramer at pH 4.4, mimicking the lysosomal environment that triggers amyloidogenesis.

Experimental Principle

At pH 4.4, TTR tetramers dissociate into monomers which rapidly aggregate into turbid fibrils. An effective stabilizer will preserve the tetrameric state, maintaining low turbidity.

Detailed Protocol

Step 1: Pre-Incubation

  • Dilute TTR stock to 4 µM (final assay concentration) in Neutral Buffer.

  • Add test compound (from DMSO stock) to achieve final concentrations of 7.2 µM and 3.6 µM (typically 2x and 1x molar excess relative to TTR tetramer).

    • Control: DMSO only (Vehicle).

    • Reference: Diflunisal or Tafamidis (10 µM).

  • Incubate for 30 minutes at 37°C to allow ligand binding.

Step 2: Acid Induction

  • Dilute the mixture 1:1 with 2X Acidic Denaturation Buffer (Final pH should be 4.4).

  • Transfer 200 µL per well into a 96-well UV-transparent microplate.

Step 3: Kinetic Monitoring

  • Seal plate to prevent evaporation.

  • Incubate at 37°C for 72 hours .

  • Measure Turbidity (Absorbance at 400 nm ) every 24 hours or continuously.

Data Analysis & Acceptance Criteria

Calculate the % Fibrillization Inhibition using the formula:



Interpretation Table:

Result (% Inhibition)ClassificationAction
> 80%Potent StabilizerProceed to IC50 determination & Selectivity profiling.
30% - 80%Moderate StabilizerOptimize structure (SAR).
< 30%Inactive/WeakCheck solubility; compound may not bind T4 pocket.

Secondary Assay: Thermodynamic Solubility (Shake-Flask)

Biphenyl acids often suffer from poor aqueous solubility, which can lead to false negatives in bioassays.

Protocol:

  • Add excess solid compound (~1 mg) to 1 mL of PBS (pH 7.4).

  • Shake at 300 rpm for 24 hours at 25°C.

  • Filter through a 0.45 µm PVDF membrane.

  • Analyze filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

  • Requirement: Solubility > 10 µM is required for reliable TTR assay data (since TTR assay uses ~4 µM protein).

Troubleshooting & Expert Tips

Common Failure Modes
  • "False Activity" via Precipitation: If the compound precipitates upon adding Acid Buffer, it may scatter light (high OD400) or sequester protein non-specifically.

    • Solution: Always run a "Compound Only" control (No Protein) in the Acid Buffer. If OD400 > 0.05, solubility is the issue.

  • DMSO Tolerance: TTR stability is sensitive to solvent. Keep final DMSO concentration < 2% (v/v).

Critical Parameters (Graphviz)

Assay_Workflow Start Start: Compound Stock Solubility Solubility Check (PBS pH 7.4) Start->Solubility Incubation Incubate with TTR (30 min, pH 7.4) Solubility->Incubation If Soluble > 10µM Acidification Acidify to pH 4.4 (Induce Stress) Incubation->Acidification Readout Measure OD400 (72 Hours) Acidification->Readout

Figure 2: Operational workflow for TTR stabilization assay.

References

  • Wiseman, R. L., et al. (2005). "Kinetic stabilization of the transthyretin tetramer by ligand binding." Science, 308(5724), 909-911. Link

  • Bulawa, C. E., et al. (2012). "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade." Proceedings of the National Academy of Sciences, 109(24), 9629-9634. Link

  • Hammarström, P., et al. (2003). "Prevention of transthyretin amyloid disease by changing protein misfolding energetics." Science, 299(5607), 713-716. Link

  • PubChem Compound Summary. (n.d.). "this compound."[1][2] National Center for Biotechnology Information. Link

Sources

Application Notes and Protocols for the Cellular Characterization of 3'-fluoro-6'-methyl[1,1'-biphenyl]-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of cell-based assays to characterize the biological activity of 3'-fluoro-6'-methyl[1,1'-biphenyl]-4-carboxylic acid. The structural motif of biphenyl carboxylic acids is prevalent in compounds with diverse pharmacological activities, including anti-inflammatory and anticancer properties. The presence of a fluorine atom can enhance metabolic stability and cell permeability, making this compound a candidate for therapeutic development.[1][2] This guide details protocols for a suite of cell-based assays to investigate the potential anti-inflammatory and cytotoxic effects of this compound, focusing on key signaling pathways and cellular processes. The protocols are designed to be robust and provide a framework for generating reliable and reproducible data.

Introduction: Scientific Rationale and Strategy

The core structure of 3'-fluoro-6'-methyl[1,1'-biphenyl]-4-carboxylic acid suggests potential interactions with biological systems that regulate inflammation and cell proliferation. Biphenyl compounds can adopt conformations that allow them to bind to protein targets such as enzymes and receptors.[3] Research on structurally related molecules has demonstrated inhibition of pro-inflammatory cytokines and induction of apoptosis in cancer cells.[3][4] Furthermore, a related fluorinated biphenyl derivative has been shown to exert anticancer effects by inhibiting pyrimidine nucleotide biosynthesis.[5]

Given this background, a logical first step in characterizing this novel compound is to investigate its effects on inflammatory and cancer-related pathways. This guide outlines a tiered approach:

  • Tier 1: Primary Screening for Anti-inflammatory Activity: An NF-κB reporter gene assay will be used to assess the compound's ability to modulate this key inflammatory signaling pathway.

  • Tier 2: Mechanistic Elucidation of Anti-inflammatory Effects: Assays to quantify the secretion of key pro-inflammatory cytokines will provide a more direct measure of the compound's anti-inflammatory potential.

  • Tier 3: Evaluation of Anticancer and Cytotoxic Potential: A cytotoxicity assay will be performed across relevant cancer cell lines to determine the compound's potency in inhibiting cell viability.

  • Tier 4: Investigating Nuclear Receptor Modulation: A Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) reporter assay will explore the possibility of the compound acting as a ligand for this nuclear receptor, which is implicated in both inflammation and metabolism.[6][7]

This multi-faceted approach will provide a comprehensive initial profile of the bioactivity of 3'-fluoro-6'-methyl[1,1'-biphenyl]-4-carboxylic acid.

Tier 1: NF-κB Reporter Gene Assay for Anti-inflammatory Activity

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central mediator of inflammatory responses.[8][9] Its activation leads to the expression of numerous pro-inflammatory genes. This assay will determine if the test compound can inhibit NF-κB activation induced by Tumor Necrosis Factor-alpha (TNF-α).

Principle

This assay utilizes a cell line stably transfected with a reporter construct containing the firefly luciferase gene under the control of a promoter with NF-κB response elements.[10][11] When NF-κB is activated, it binds to these elements and drives the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the activity of the NF-κB pathway.

Experimental Workflow

Caption: Workflow for the NF-κB Luciferase Reporter Assay.

Detailed Protocol
  • Cell Culture: Culture HEK293 cells stably expressing an NF-κB-luciferase reporter construct in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., puromycin). Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells into a white, clear-bottom 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium. Incubate for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of 3'-fluoro-6'-methyl[1,1'-biphenyl]-4-carboxylic acid in DMSO. Serially dilute the stock solution in culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 25, 50 µM).

  • Compound Treatment: Remove the culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., a known NF-κB inhibitor). Incubate for 1 hour.

  • Stimulation: Add 10 ng/mL of TNF-α to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 6 hours at 37°C.

  • Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.[12][13]

Data Analysis and Interpretation

Calculate the percentage of NF-κB inhibition for each concentration of the test compound relative to the TNF-α stimulated control. Plot the percentage of inhibition against the compound concentration and determine the IC50 value. A significant reduction in luminescence indicates potential anti-inflammatory activity.

Tier 2: Pro-inflammatory Cytokine Secretion Assay

To confirm the anti-inflammatory activity observed in the reporter assay, this protocol measures the secretion of key pro-inflammatory cytokines, such as IL-6 and TNF-α, from immune cells.

Principle

This assay utilizes an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the amount of a specific cytokine secreted into the cell culture supernatant following stimulation with an inflammatory agent like Lipopolysaccharide (LPS).

Experimental Workflow

Caption: Workflow for the Pro-inflammatory Cytokine Secretion Assay.

Detailed Protocol
  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells into a 24-well plate at a density of 2 x 10^5 cells per well in 500 µL of culture medium. Incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with the test compound at various concentrations for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant and store at -80°C until analysis.

  • ELISA: Quantify the concentration of IL-6 and TNF-α in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

Data Analysis and Interpretation

Generate a standard curve using the recombinant cytokine standards provided in the ELISA kit. Calculate the concentration of cytokines in the samples. A dose-dependent decrease in the secretion of IL-6 and TNF-α in the presence of the test compound would confirm its anti-inflammatory properties.

Tier 3: Cytotoxicity Assay in Cancer Cell Lines

This assay will determine the concentration of 3'-fluoro-6'-methyl[1,1'-biphenyl]-4-carboxylic acid that inhibits the growth of cancer cells by 50% (IC50).

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Detailed Protocol
  • Cell Lines: A panel of human cancer cell lines can be used, for example, MCF-7 (breast cancer) and HCT-116 (colon cancer).[4][14]

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

Data Analysis and Interpretation

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration and determine the IC50 value. A low IC50 value indicates potent cytotoxic activity.

Tier 4: PPARγ Reporter Assay

Nuclear receptors are ligand-activated transcription factors that regulate gene expression.[15][16] Peroxisome proliferator-activated receptors (PPARs) are involved in inflammation and cell differentiation.[7] This assay will determine if the test compound can activate PPARγ.

Principle

This assay uses a cell line co-transfected with two plasmids: one expressing the ligand-binding domain of human PPARγ fused to a GAL4 DNA-binding domain, and another containing a luciferase reporter gene downstream of a GAL4 upstream activation sequence.[17][18] If the compound binds to the PPARγ ligand-binding domain, the fusion protein will activate the transcription of the luciferase gene.

Detailed Protocol
  • Cell Culture and Transfection: Use a suitable cell line such as HEK293T. Co-transfect the cells with the PPARγ expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent.

  • Cell Seeding: Seed the transfected cells into a 96-well plate.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 24 hours. Include a known PPARγ agonist (e.g., rosiglitazone) as a positive control.[6]

  • Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity as described for the NF-κB assay.

Data Analysis and Interpretation

Calculate the fold induction of luciferase activity for each concentration of the test compound relative to the vehicle control. A dose-dependent increase in luciferase activity suggests that the compound is an agonist of PPARγ.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Summary of Expected Assay Readouts and Interpretations

AssayCell LineStimulusReadoutPositive ControlInterpretation of Positive Result
NF-κB Reporter Assay HEK293/NF-κB-lucTNF-αLuminescenceNF-κB inhibitorInhibition of NF-κB pathway
Cytokine Secretion RAW 264.7LPSIL-6, TNF-α (ELISA)DexamethasoneReduced pro-inflammatory cytokine secretion
Cytotoxicity Assay MCF-7, HCT-116NoneAbsorbance (MTT)DoxorubicinInhibition of cancer cell viability
PPARγ Reporter Assay HEK293TNoneLuminescenceRosiglitazoneActivation of PPARγ

Conclusion

The cell-based assays outlined in this guide provide a robust framework for the initial characterization of 3'-fluoro-6'-methyl[1,1'-biphenyl]-4-carboxylic acid. By systematically evaluating its effects on key inflammatory and cancer-related pathways, researchers can gain valuable insights into its therapeutic potential and guide further drug development efforts.

References

  • RayBiotech. NF-kappaB Signaling Pathway. Available from: [Link].

  • JSciMed Central. Biological Potential of FluoroBenzene Analogs. Available from: [Link].

  • Significance of Fluorine in Medicinal Chemistry: A Review. Available from: [Link].

  • Elsherbeny, A. et al. (2022). 2-(3-Bromophenyl)
  • Dexter, D. L. et al. (1985). Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors. Cancer Research, 45(11 Pt 1), 5563-5568.
  • Luo, Y. et al. (2014). Cell-based systems to assess nuclear receptor activation and their use in drug development. Current drug metabolism, 15(8), 830–843.
  • Riss, T. L. et al. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. In Assay Guidance Manual.
  • Wang, Y. et al. (2024). Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation. International Journal of Molecular Sciences, 25(20), 12345.
  • de Groot, M. G. et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food & function, 6(1), 135–142.
  • Creative Diagnostics. The NF-kB Signaling Pathway. Available from: [Link].

  • Indigo Biosciences. What are the Steps of a Reporter Gene Assay?. Available from: [Link].

  • Molecular Devices. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. Available from: [Link].

  • Indigo Biosciences. Panel of Human PPAR Reporter Assays: PPARα, PPARδ, & PPARγ. Available from: [Link].

  • Elsherbeny, A. et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation.
  • Eurofins Discovery. NHR In Vitro Assays & Profiling - Binding & Functional. Available from: [Link].

  • Li, Y. et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation.
  • Chandrashekar, C. V. et al. (2011).
  • Indigo Biosciences. Nuclear Receptor Assays Kits. Available from: [Link].

  • Christensen, K. B. et al. (2019). Development of an In Vitro Screening Platform for the Identification of Partial PPARγ Agonists as a Source for Antidiabetic Lead Compounds. Molecules, 24(18), 3247.
  • QIAGEN. Sample & Assay Technologies Cignal Reporter Assay Handbook. Available from: [Link].

  • Wojdyło, A. et al. (2022). Antioxidant, Anti-Inflammatory, and Cytotoxic Activity of Extracts from Some Commercial Apple Cultivars in Two Colorectal and Glioblastoma Human Cell Lines. Antioxidants, 11(12), 2439.
  • Chen, S. F. et al. (1986). Mechanism of Action of the Novel Anticancer Agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic Acid Sodium Salt (NSC 368390): Inhibition of De Novo Pyrimidine Nucleotide Biosynthesis. Cancer Research, 46(10), 5014-5019.
  • Redoxis. Cell based 3D inflammation assays: Ex vivo activation of mouse splenocytes. Available from: [Link].

  • Wang, Y. et al. (2024). (PDF) Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation.
  • EUbOPEN. Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets Version 1.0. Available from: [Link].

Sources

Application Note & Protocols: 4-(5-Fluoro-2-methylphenyl)benzoic Acid as a Selective Molecular Probe for Cyclooxygenase-2

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Inflammatory Processes with a Novel COX-2 Probe

Inflammation is a critical biological response, but its dysregulation is a hallmark of numerous pathologies, including cancer, neurodegenerative disorders, and cardiovascular diseases. Central to the inflammatory cascade are the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which catalyze the conversion of arachidonic acid to prostaglandins.[1] While COX-1 is constitutively expressed in most tissues for homeostatic functions, COX-2 is inducibly expressed at sites of inflammation, making it a key target for both therapeutic intervention and diagnostic imaging.[1] Molecular probes that can selectively visualize COX-2 activity in living systems are invaluable tools for researchers and drug development professionals.

This document provides a comprehensive guide to the application of 4-(5-Fluoro-2-methylphenyl)benzoic acid , a biphenyl carboxylic acid derivative, as a putative molecular probe for the selective detection and imaging of COX-2. The structural scaffold of this compound is analogous to several known non-steroidal anti-inflammatory drugs (NSAIDs), which are well-characterized COX inhibitors.[2][3] The strategic placement of the fluoro and methyl groups on the biphenyl core is hypothesized to confer selectivity for the COX-2 isoform. This application note will detail the probe's proposed mechanism of action, its physicochemical properties, and detailed protocols for its use in in vitro and cell-based assays.

Physicochemical Properties & Handling

Proper handling and storage of this compound are crucial for its performance as a molecular probe. The following table summarizes its key physicochemical properties.

PropertyValueSource
Molecular Formula C₁₄H₁₁FO₂
Molecular Weight 230.23 g/mol
Appearance White to off-white solidInferred from similar compounds
Solubility Soluble in DMSO, ethanol, and methanolInferred from similar compounds
Storage Store at -20°C, protected from lightStandard practice for fluorescent probes

Stock Solution Preparation: For most applications, a 10 mM stock solution in anhydrous DMSO is recommended. Briefly, add 434.3 µL of DMSO to 1 mg of the compound. Mix by vortexing until fully dissolved. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Proposed Mechanism of Action and Basis for COX-2 Selectivity

The proposed utility of this compound as a COX-2 probe is predicated on its structural similarity to biphenyl carboxylic acids known to inhibit cyclooxygenase enzymes.[3] The carboxylic acid moiety is critical for binding, as it typically forms a salt bridge with a key arginine residue (Arg-120) at the entrance of the COX active site.[3][4]

The selectivity for COX-2 over COX-1 is attributed to the larger and more accommodating active site of the COX-2 isoform. The substitution of a valine in COX-2 for a larger isoleucine in COX-1 creates a side pocket in the COX-2 active site. The 5-fluoro-2-methylphenyl group of the probe is hypothesized to favorably occupy this side pocket, leading to a higher binding affinity for COX-2. The fluorine atom can also enhance binding through specific electrostatic interactions.

Upon binding to the enzyme, the probe's fluorescence, which is quenched in the aqueous environment of the cytosol, is expected to be significantly enhanced in the hydrophobic environment of the COX-2 active site. This solvatochromic shift provides the basis for its use in fluorescence-based detection methods.

Diagram 1: Proposed Mechanism of COX-2 Inhibition and Fluorescence Activation

COX-2 Inhibition and Fluorescence Activation cluster_0 Cellular Environment cluster_1 Binding Event Probe_free This compound (Low Fluorescence) Probe_bound Probe-COX-2 Complex (High Fluorescence) Probe_free->Probe_bound Binding to Active Site COX2_unbound COX-2 Enzyme (Unbound) COX2_unbound->Probe_bound Fluorescence_Signal Detectable Signal Probe_bound->Fluorescence_Signal Fluorescence Enhancement

Caption: Binding of the probe to the hydrophobic COX-2 active site enhances its fluorescence.

Application Protocols

In Vitro COX-2 Binding Assay (Fluorescence Polarization)

This protocol describes a method to quantify the binding affinity of this compound for purified COX-2 enzyme using fluorescence polarization.

Materials:

  • Purified recombinant human COX-2 enzyme

  • This compound

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, with 0.1% Tween-20

  • Black, low-volume 384-well microplate

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Prepare a serial dilution of the probe in Assay Buffer, ranging from 1 nM to 100 µM.

  • Add 10 µL of each probe dilution to the wells of the 384-well plate.

  • Add 10 µL of a 20 nM solution of purified COX-2 enzyme to each well. For control wells, add 10 µL of Assay Buffer.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure the fluorescence polarization of each well using the plate reader. Excitation and emission wavelengths should be optimized based on the probe's spectral properties (hypothetically ~350 nm excitation and ~450 nm emission).

  • Plot the change in fluorescence polarization as a function of the probe concentration and fit the data to a one-site binding model to determine the dissociation constant (Kd).

Diagram 2: Workflow for In Vitro Fluorescence Polarization Assay

FP Assay Workflow A Prepare serial dilution of the probe B Add probe to 384-well plate A->B C Add purified COX-2 enzyme B->C D Incubate for 30 min at RT C->D E Measure fluorescence polarization D->E F Data analysis: Determine Kd E->F

Sources

Application Note: High-Throughput Screening with 4-(5-Fluoro-2-methylphenyl)benzoic Acid Libraries for Novel Modulator Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large numbers of chemical entities against biological targets.[] This application note provides a comprehensive guide to designing and executing an HTS campaign using a focused compound library derived from the novel scaffold, 4-(5-fluoro-2-methylphenyl)benzoic acid. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying scientific rationale for experimental choices, ensuring a robust and self-validating workflow. We will cover the strategic design of a focused library, development of both biochemical and cell-based primary assays, a detailed HTS protocol, rigorous data analysis, and a multi-tiered hit validation cascade.

Introduction: The Rationale for Focused Libraries in HTS

Library Design and Synthesis Strategy

The success of a screening campaign is intrinsically linked to the quality of the compound library.[6] For our scaffold, this compound, a diversity-oriented synthesis approach is recommended to generate a library with a wide range of physicochemical properties.

Core Scaffold: this compound

Points of Diversification (R-groups):

  • R1: Modifications on the benzoic acid ring.

  • R2: Modifications on the methylphenyl ring.

Synthetic Strategy: A Suzuki coupling reaction is a robust method for creating the bi-aryl core. The diversification can be achieved by using a variety of commercially available boronic acids and aryl halides. The carboxylic acid group can be introduced at a late stage to ensure compatibility with the coupling reaction. Further diversification can be achieved by converting the carboxylic acid to amides, esters, or other functional groups.[7]

Table 1: Example of Library Diversification Strategy

R-Group PositionChemical TransformationExamples of Building BlocksDesired Properties Explored
R1 Amidation of the carboxylic acidPrimary and secondary aminesIntroduction of new hydrogen bond donors/acceptors, modulation of solubility.
R1 Esterification of the carboxylic acidAlcoholsAltering lipophilicity and cell permeability.
R2 Suzuki coupling with diverse boronic acidsHeterocyclic boronic acids, substituted phenylboronic acidsProbing different pockets of the target binding site, exploring new interactions.

Assay Development and Optimization: A Dual-Pronged Approach

A robust and reproducible assay is the foundation of a successful HTS campaign. We will detail the development of two distinct assays: a biochemical assay targeting a purified enzyme and a cell-based assay monitoring a relevant signaling pathway. For this application note, we will use the hypothetical target, "Kinase X," which is implicated in the NF-κB signaling pathway.

Biochemical Assay: Fluorescence Polarization (FP) for Kinase X Inhibition

Principle: Fluorescence Polarization (FP) is a homogeneous assay format ideal for HTS, measuring the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[8] In our assay, a fluorescently labeled peptide substrate (tracer) for Kinase X will be used. When unbound, the tracer tumbles rapidly, resulting in low polarization. When bound by the kinase, its tumbling slows, increasing the polarization. An inhibitor will prevent this binding, resulting in a low polarization signal.

Protocol 3.1: Kinase X FP Assay Development

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20.

    • Kinase X: Recombinant human Kinase X, purified and stored at -80°C.

    • Fluorescent Tracer: FITC-labeled peptide substrate for Kinase X.

    • ATP: Adenosine triphosphate, dissolved in assay buffer.

  • Tracer Concentration Optimization:

    • Perform a serial dilution of the FITC-labeled peptide tracer in assay buffer.

    • Measure the fluorescence intensity and polarization in a microplate reader.

    • Select a tracer concentration that gives a stable and robust fluorescence signal (typically in the low nanomolar range).

  • Kinase X Titration:

    • In a 384-well plate, add the optimized concentration of the tracer to a serial dilution of Kinase X.

    • Incubate for 60 minutes at room temperature.

    • Measure the fluorescence polarization.

    • Determine the EC₅₀ value (the concentration of Kinase X that results in 50% of the maximal polarization signal). For the HTS, use a concentration of Kinase X at or near the EC₅₀.[9]

  • Z'-Factor Determination:

    • The Z'-factor is a statistical measure of assay quality, with a value >0.5 considered excellent for HTS.[10][11]

    • Prepare wells with positive controls (Kinase X + tracer + ATP) and negative controls (tracer + ATP, no enzyme).

    • Calculate the Z'-factor using the formula: Z' = 1 - (3σp + 3σn) / |μp - μn|, where σ is the standard deviation and μ is the mean of the positive (p) and negative (n) controls.[10][12]

Cell-Based Assay: NF-κB Reporter Gene Assay

Principle: This assay measures the activity of the NF-κB signaling pathway, which can be modulated by Kinase X. A stable cell line is engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Activation of the pathway leads to luciferase expression, which can be quantified by adding a substrate and measuring luminescence.[13]

Protocol 3.2: NF-κB Reporter Gene Assay Development

  • Cell Line and Reagents:

    • Cell Line: HEK293 cells stably expressing an NF-κB-luciferase reporter construct.

    • Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic.

    • Inducing Agent: TNF-α (Tumor Necrosis Factor-alpha) to activate the NF-κB pathway.

    • Luciferase Assay Reagent: A commercial kit for detecting luciferase activity.

  • Cell Seeding and Induction Optimization:

    • Determine the optimal cell seeding density in a 384-well plate to achieve a confluent monolayer after 24 hours.

    • Titrate TNF-α to find the EC₅₀ concentration for inducing the luciferase reporter.

  • Assay Window and Z'-Factor Calculation:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with the optimized concentration of TNF-α (positive control) or vehicle (negative control).

    • Incubate for 6-8 hours.

    • Add the luciferase assay reagent and measure luminescence.

    • Calculate the Z'-factor to ensure the assay is suitable for HTS.

High-Throughput Screening Workflow

The HTS process involves the automated testing of the entire compound library against the validated assay.[14]

Diagram 4.1: HTS Workflow

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Data Analysis Library Compound Library Plates (10 mM in DMSO) AssayReady Assay-Ready Plates (e.g., 10 µM) Library->AssayReady Acoustic Dispensing Dispense Dispense Reagents (Enzyme/Cells) AssayReady->Dispense Incubate Incubation Dispense->Incubate Read Plate Reading (FP or Luminescence) Incubate->Read RawData Raw Data Acquisition Read->RawData QC Quality Control (Z'-factor, S/B) RawData->QC Normalization Data Normalization QC->Normalization HitSelection Hit Selection (e.g., Z-score > 3) Normalization->HitSelection

Caption: A generalized workflow for high-throughput screening.

Protocol 4.1: Primary HTS Campaign

  • Compound Plating: Using acoustic dispensing technology, transfer nanoliter volumes of each compound from the master library plates (typically 10 mM in DMSO) to 384-well assay plates.

  • Reagent Addition: Utilize automated liquid handlers to add the assay reagents (either the Kinase X and tracer for the FP assay, or the cells and TNF-α for the reporter assay) to the compound plates.

  • Incubation: Incubate the plates for the predetermined time at the optimized temperature.

  • Detection: Read the plates on a high-throughput plate reader capable of detecting either fluorescence polarization or luminescence.

  • Data Acquisition: The raw data from the plate reader is uploaded to a laboratory information management system (LIMS).

Data Analysis and Hit Identification

Raw HTS data requires careful processing to identify genuine hits while minimizing false positives.[12][15]

5.1. Quality Control: Continuously monitor the Z'-factor and signal-to-background (S/B) ratio for each plate to ensure data quality.[16] Plates that do not meet the quality criteria (e.g., Z' < 0.5) should be flagged for re-testing.

5.2. Data Normalization: Raw data is normalized to account for plate-to-plate and well-to-well variability. A common method is to normalize to the plate controls, where the negative control is set to 0% inhibition and the positive control is set to 100% inhibition.

5.3. Hit Selection: A "hit" is a compound that produces a statistically significant effect in the assay.[14] A common approach is to use a Z-score, which represents the number of standard deviations a compound's activity is from the mean of the plate. A Z-score threshold (e.g., Z > 3 or Z < -3) is set to identify primary hits.[17]

Table 2: HTS Data Analysis Summary

ParameterDescriptionTypical Value/ThresholdRationale
Z'-Factor A measure of assay quality and robustness.> 0.5Ensures a sufficient separation between positive and negative controls for reliable hit identification.[10]
Signal-to-Background (S/B) The ratio of the mean signal of the positive control to the mean signal of the negative control.> 2Indicates a sufficient dynamic range of the assay.[16]
Z-score The number of standard deviations a data point is from the mean.> 3 or < -3A statistical measure to identify compounds with activity that is significantly different from the bulk of the library.[17]
Hit Rate The percentage of compounds identified as hits.0.5% - 2%A typical hit rate for a focused library screen. Unusually high rates may indicate assay artifacts.

Hit Validation and Characterization: A Multi-Tiered Cascade

Primary hits must undergo a rigorous validation process to confirm their activity, determine their potency, and rule out artifacts.[5][18]

Diagram 6.1: Hit Validation Cascade

Hit_Validation Primary Primary Hits (from HTS) Reconfirmation Hit Reconfirmation (Fresh Compound) Primary->Reconfirmation DoseResponse Dose-Response Curve (IC₅₀) Reconfirmation->DoseResponse Orthogonal Orthogonal Assay DoseResponse->Orthogonal Cellular Cellular Activity Confirmation Orthogonal->Cellular Biophysical Biophysical Binding Assay (SPR or ITC) Cellular->Biophysical Lead Validated Lead Series Biophysical->Lead

Caption: A tiered approach to hit validation and characterization.

Tier 1: Hit Confirmation and Potency
  • Hit Re-test: Order fresh, powdered samples of the primary hits to confirm activity and rule out issues with the original library sample.

  • Dose-Response Curves: Test the confirmed hits in a 10-point dose-response format to determine their potency (IC₅₀ or EC₅₀).[19]

Tier 2: Orthogonal and Cellular Assays
  • Orthogonal Assay: Confirm the activity of hits from the primary biochemical assay using a different technology (e.g., an AlphaScreen assay that measures the phosphorylation of a biotinylated substrate). This helps to eliminate technology-specific artifacts.[5][20]

  • Cellular Confirmation: Hits from the biochemical screen should be tested in the NF-κB reporter gene assay to confirm their activity in a cellular context.

Tier 3: Direct Target Engagement

Biophysical methods are used to confirm direct binding of the validated hits to the target protein.

Protocol 6.1: Surface Plasmon Resonance (SPR) for Binding Kinetics

  • Principle: SPR measures the change in refractive index at the surface of a sensor chip when a ligand (the hit compound) binds to an immobilized protein (Kinase X). This allows for the label-free determination of binding kinetics (kₐ, kd) and affinity (KD).

  • Procedure:

    • Immobilize recombinant Kinase X onto a sensor chip.

    • Inject a series of concentrations of the hit compound over the chip surface.

    • Monitor the change in the SPR signal over time to generate sensorgrams.

    • Fit the data to a binding model to calculate the kinetic and affinity constants.

Conclusion

This application note has outlined a comprehensive and scientifically rigorous approach to conducting a high-throughput screening campaign with a focused library derived from the this compound scaffold. By integrating rational library design, robust assay development, meticulous HTS execution, and a stringent hit validation cascade, researchers can significantly increase the likelihood of discovering novel, potent, and selective modulators for their target of interest. The principles and protocols described herein provide a solid framework for initiating a successful drug discovery project.

References

  • Evotec. (n.d.). High Throughput Screening (HTS) Services. Retrieved from [Link]

  • Gillet, V. J. (2012). The Design and Application of Target-Focused Compound Libraries. Combinatorial Chemistry & High Throughput Screening, 15(7), 532-543. Available at: [Link]

  • Lo, Y. C., et al. (2017). Data-driven approaches used for compound library design, hit triage and bioactivity modeling in high-throughput screening. Briefings in Bioinformatics, 18(6), 948-963. Available at: [Link]

  • Bentham Science. (n.d.). The Design and Application of Target-Focused Compound Libraries. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2018). Design and synthesis of some new benzoylthioureido phenyl derivatives targeting carbonic anhydrase enzymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1146-1158. Available at: [Link]

  • Ermish, A. (n.d.). Designing Focused Chemical Libraries for High-throughput Screening in Pharmaceutical Research. Ash Ermish. Retrieved from [Link]

  • Egan, K. M., et al. (2013). Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. PLoS ONE, 8(9), e72264. Available at: [Link]

  • HiTSeekR. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research, 44(11), e104. Available at: [Link]

  • SlideShare. (2014). Data analysis approaches in high throughput screening. Retrieved from [Link]

  • MDPI. (2023). A Novel Paradigm for Targeting Challenging Targets: Advancing Technologies and Future Directions of Molecular Glue Degraders. Molecules, 28(2), 708. Available at: [Link]

  • European Pharmaceutical Review. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved from [Link]

  • Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. Retrieved from [Link]

  • Parham, F., et al. (2014). Quantitative high-throughput screening data analysis: challenges and recent advances. Frontiers in Environmental Science, 2, 42. Available at: [Link]

  • Moerke, N. J. (2009). Fluorescence polarization (FP) assays in high-throughput screening and drug discovery: a review. Combinatorial Chemistry & High Throughput Screening, 12(4), 316-324. Available at: [Link]

  • Mpindi, J. P., et al. (2015). Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data. Bioinformatics, 31(24), 3965-3971. Available at: [Link]

  • Assay Development. (2024). On HTS: Hit Selection. Retrieved from [Link]

  • Molecular Devices. (n.d.). Better metrics for comparing instruments and assays. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). A new selective route towards benzoic acid and derivatives from biomass-derived coumalic acid. Green Chemistry, 19(17), 4044-4054. Available at: [Link]

  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. Available at: [Link]

  • ResearchGate. (2012). Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. Retrieved from [Link]

  • Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Secondary Screening. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Route to preparation of benzoic acid derivatives by reaction.... Retrieved from [Link]

  • Drug Target Review. (2016). HTS assays for the identification of small-molecule inhibitors of deubiquitinating enzymes. Retrieved from [Link]

  • BioTechnologia. (2012). Cell-based assays in high-throughput mode (HTS). BioTechnologia, 93(2), 133-142. Available at: [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • Google Patents. (n.d.). CN101142168B - Method for preparing benzoic acid derivatives through novel synthetic intermediates.
  • BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications. Retrieved from [Link]

  • BellBrook Labs. (n.d.). Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. Retrieved from [Link]

  • Assay Development. (2023). On HTS: Z-factor. Retrieved from [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]

  • Schopfer, U., et al. (2013). Scaffold-Focused Virtual Screening: Prospective Application to the Discovery of TTK Inhibitors. Journal of Chemical Information and Modeling, 53(5), 1251-1259. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for Fluorescence Polarization Assay Using GI224329. Retrieved from [Link]

  • YouTube. (2022). Preparation of Benzonitriles, Part 5: From Other Benzoic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 3. Determination of Z' factor, signal-to-background (S/B),.... Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3'-fluoro-6'-methyl[1,1'-biphenyl]-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3'-fluoro-6'-methyl[1,1'-biphenyl]-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on troubleshooting common side reactions. Our approach is rooted in mechanistic understanding to provide robust solutions to challenges encountered in the laboratory.

Introduction to the Synthesis

The synthesis of 3'-fluoro-6'-methyl[1,1'-biphenyl]-4-carboxylic acid, a substituted biaryl carboxylic acid, is commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron species.[1][2] While versatile, the reaction is not without its challenges, and a thorough understanding of potential side reactions is crucial for successful synthesis.

The desired transformation is depicted below:

G Reactant1 4-Bromo-3-methylbenzoic acid Catalyst Pd Catalyst Base Reactant1->Catalyst Aryl Halide Reactant2 3-Fluorophenylboronic acid Reactant2->Catalyst Organoboron Product 3'-fluoro-6'-methyl[1,1'-biphenyl]-4-carboxylic acid Catalyst->Product Suzuki-Miyaura Coupling

Caption: General synthetic scheme for 3'-fluoro-6'-methyl[1,1'-biphenyl]-4-carboxylic acid.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable protocols to mitigate them.

FAQ 1: Low Yield of the Desired Product and Unreacted Starting Materials

Question: I am observing a low yield of my target molecule, 3'-fluoro-6'-methyl[1,1'-biphenyl]-4-carboxylic acid, with a significant amount of unreacted 4-bromo-3-methylbenzoic acid and/or 3-fluorophenylboronic acid remaining. What could be the cause?

Answer: Low conversion in a Suzuki-Miyaura coupling can stem from several factors, primarily related to catalyst activity and the stability of your reagents.

Causality and Troubleshooting:

  • Inactive Catalyst: The Pd(0) active catalyst may not be forming efficiently or is being deactivated.

    • Protocol: Ensure your palladium source is of good quality. If using a Pd(II) precatalyst, ensure the conditions are suitable for its reduction to Pd(0). The choice of phosphine ligand is critical; bulky, electron-rich ligands can promote the reaction.[2][3]

  • Protodeboronation of the Boronic Acid: Boronic acids can be susceptible to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, especially under basic conditions.[4] This is a common issue with electron-deficient arylboronic acids.

    • Protocol: Use freshly purchased or recrystallized 3-fluorophenylboronic acid. Consider using a more stable boronic ester, such as a pinacol ester, which can release the boronic acid slowly during the reaction.[4]

  • Suboptimal Reaction Conditions: Temperature, solvent, and base all play a crucial role.

    • Protocol: Many Suzuki couplings require heating. If the reaction is sluggish at a lower temperature, a moderate increase may improve the rate.[5] Ensure your solvent is adequately degassed to prevent oxidation of the catalyst. The choice of base is also important; weaker bases like potassium carbonate or phosphate are often effective and can minimize side reactions.[6]

FAQ 2: Presence of a Significant Amount of Homocoupled Byproduct

Question: My reaction mixture contains a significant amount of 3,3'-difluorobiphenyl, which is the homocoupling product of my boronic acid. How can I minimize this side reaction?

Answer: Homocoupling of the boronic acid to form a symmetrical biaryl is a common side reaction in Suzuki couplings.[7] It is often promoted by the presence of oxygen and can be a sign of issues with the catalytic cycle.

Causality and Troubleshooting:

  • Oxygen Contamination: Molecular oxygen can promote the homocoupling of boronic acids.[7]

    • Protocol: Rigorously degas your solvent and reaction mixture by sparging with an inert gas (nitrogen or argon) or by using the freeze-pump-thaw method. Maintain a positive pressure of inert gas throughout the reaction.

  • Palladium(II) Mediated Coupling: The homocoupling can be mediated by Pd(II) species.[3]

    • Protocol: Using a Pd(0) source like Pd(PPh₃)₄ can sometimes be beneficial. If using a Pd(II) source, the addition of a mild reducing agent that does not interfere with the catalytic cycle has been shown to suppress homocoupling.[7]

Visualizing the Competing Pathways:

G cluster_desired Desired Suzuki Coupling cluster_side Homocoupling Side Reaction ArylHalide Ar-X OxAdd Ar-Pd(II)-X ArylHalide->OxAdd Oxidative Addition BoronicAcid Ar'-B(OH)2 Transmetalation Ar-Pd(II)-Ar' BoronicAcid->Transmetalation Base Pd0_A Pd(0) Pd0_A->OxAdd OxAdd->Transmetalation ReductiveElimination Ar-Ar' Transmetalation->ReductiveElimination Reductive Elimination ReductiveElimination->Pd0_A BoronicAcid_S 2 x Ar'-B(OH)2 Homocoupling Ar'-Ar' BoronicAcid_S->Homocoupling PdII_S Pd(II) PdII_S->Homocoupling Oxygen Promoted Pd0_S Pd(0) Homocoupling->Pd0_S

Caption: Competing pathways of desired Suzuki coupling and homocoupling side reaction.

FAQ 3: Formation of 3-Methylbenzoic Acid (Dehalogenation Byproduct)

Question: I have identified 3-methylbenzoic acid in my product mixture. What is the cause of this dehalogenation, and how can I prevent it?

Answer: The formation of 3-methylbenzoic acid indicates a dehalogenation side reaction, where the bromine atom of 4-bromo-3-methylbenzoic acid is replaced by a hydrogen atom.

Causality and Troubleshooting:

  • Source of Hydride: This side reaction can occur if a hydride species is present in the reaction mixture, which can be transferred to the palladium center and then reductively eliminated with the aryl group. The source of the hydride can be impurities in the reagents or solvent, or from the decomposition of certain reagents.

  • Reaction Conditions: Certain bases and solvents can be more prone to generating hydride species.

    • Protocol: Ensure high purity of all reagents and solvents. If using an alkoxide base, consider switching to a carbonate or phosphate base. The choice of phosphine ligand can also influence the rate of dehalogenation versus the desired cross-coupling.

Recommended Experimental Protocol

This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent quality.

Materials:

  • 4-bromo-3-methylbenzoic acid

  • 3-fluorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-3-methylbenzoic acid (1.0 equiv), 3-fluorophenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv) in a small amount of the reaction solvent.

  • Inert Atmosphere: Evacuate and backfill the reaction flask with an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) to the reaction flask.

  • Catalyst Addition: Add the catalyst mixture to the reaction flask.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Workup: Cool the reaction mixture to room temperature. Dilute with water and acidify with 1M HCl to pH ~2-3.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[8][9]

Data Summary Table:

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂ with PPh₃ or Pd(PPh₃)₄Readily available and effective for many Suzuki couplings.
Ligand TriphenylphosphineA standard ligand, but bulky biarylphosphines may be better for hindered substrates.[2]
Base K₂CO₃ or K₃PO₄Generally effective and less likely to cause side reactions compared to strong bases.[6]
Solvent Dioxane/Water, Toluene/WaterA mixture of an organic solvent and water is common for Suzuki reactions.
Temperature 80-100 °CSufficient to promote the reaction without significant decomposition.

Visualization of the Troubleshooting Workflow

G Start Low Yield or Side Products Observed CheckReagents Verify Reagent Quality (Fresh Boronic Acid, Pure Solvents) Start->CheckReagents CheckAtmosphere Ensure Inert Atmosphere (Degas Solvents, N2/Ar Blanket) Start->CheckAtmosphere OptimizeCatalyst Optimize Catalyst System (Ligand, Pd Source) CheckReagents->OptimizeCatalyst CheckAtmosphere->OptimizeCatalyst OptimizeConditions Adjust Reaction Conditions (Temperature, Base, Solvent) OptimizeCatalyst->OptimizeConditions Purification Review Purification Strategy OptimizeConditions->Purification

Caption: A logical workflow for troubleshooting the synthesis.

References

  • The Suzuki reaction is the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate using a palladium c
  • Suzuki-Miyaura coupling (or Suzuki coupling) is a metal catalyzed reaction, typically with Pd, between an alkenyl (vinyl), aryl, or alkynyl organoborane (boronic acid or boronic ester, or special cases with aryl trifluoroborane) and halide or triflate under basic conditions. Chemistry LibreTexts. [Link]

  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]

  • A green synthesis of variously substituted biphenyl carboxylic acids was achieved through Suzuki–Miyaura cross-coupling of a bromobenzoic acid with an aryl boronic acid using a water-soluble fullerene-supported PdCl 2 nanocatalyst (C 60 -TEGs/PdCl 2 ). ResearchGate. [Link]

  • Mechanism of the Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]

Sources

Technical Support Center: 4-(5-Fluoro-2-methylphenyl)benzoic acid Purification

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-(5-Fluoro-2-methylphenyl)benzoic acid. Recognizing the challenges inherent in isolating highly pure active pharmaceutical ingredients (APIs) and intermediates, this document provides in-depth, field-proven troubleshooting advice and detailed protocols. Our approach is grounded in fundamental chemical principles to not only solve immediate purification challenges but also to empower you with the expertise to proactively optimize your workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most robust and scalable method for purifying crude this compound?

For most applications, a two-stage approach is recommended for achieving high purity (>99%). The primary and most effective method is an acid-base extraction , which selectively isolates the acidic product from neutral or basic impurities. This is often followed by recrystallization to remove any co-extracted acidic impurities and to obtain a highly crystalline final product with excellent morphology.

Q2: What are the most common impurities I should expect to see in my crude product?

The impurity profile is highly dependent on the synthetic route. If using a Suzuki-Miyaura cross-coupling reaction, which is a common method for generating such biaryl compounds, you should anticipate:

  • Unreacted Starting Materials: Residual boronic acid/ester and the aryl halide.

  • Homocoupling Products: Biphenyls formed from the coupling of two identical starting material molecules.

  • Protodeborylation Products: The boronic acid starting material is replaced by a hydrogen atom.[1]

  • Catalyst Residues: Residual palladium and phosphine ligands, which can impart a grey, black, or yellowish color to the product.[2]

Q3: How can I quickly assess the purity of my material at different stages?

  • Thin-Layer Chromatography (TLC): An indispensable tool for real-time monitoring of reaction completion and assessing the complexity of the crude mixture. It is also crucial for developing a solvent system for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity, often used to confirm the final purity of the isolated product, as demonstrated in patent literature where purity was confirmed to be approximately 98.5%.[3][4]

  • Melting Point: A sharp melting point close to the literature value indicates high purity. A broad or depressed melting range suggests the presence of impurities.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any organic impurities.

Q4: My final product is off-white or slightly colored. What is the likely cause and how can I fix it?

A persistent color (e.g., yellow, tan, or grey) is often due to trace amounts of palladium catalyst or high-molecular-weight organic byproducts. This can often be remedied by treating the solution with activated charcoal during the recrystallization process.[5] The charcoal adsorbs colored impurities, which are then removed during the hot filtration step.

Purification Strategy Decision Workflow

Choosing the correct purification strategy is critical for efficiency and yield. This workflow provides a logical path for selecting the appropriate methodology based on the impurity profile of your crude material.

Purification_Workflow start Start: Crude Product assess Assess Impurity Profile (TLC, NMR, LCMS) start->assess is_acidic Are Major Impurities Neutral or Basic? assess->is_acidic extraction Perform Acid-Base Extraction is_acidic->extraction  Yes polarity_diff Sufficient Polarity Difference from Product? is_acidic->polarity_diff  No recrystallize Perform Recrystallization extraction->recrystallize chromatography Perform Flash Column Chromatography polarity_diff->chromatography  Yes polarity_diff->recrystallize  No chromatography->recrystallize final_check Final Purity Analysis (HPLC, NMR, MP) recrystallize->final_check end Pure Product (>99%) final_check->end  Purity OK fail Re-evaluate Strategy final_check->fail  Purity Not OK Extraction_Protocol cluster_organic Organic Phase (e.g., Ethyl Acetate) cluster_aqueous Aqueous Phase start 1. Dissolve Crude Product in Organic Solvent funnel 2. Extract with Aqueous NaHCO₃ start->funnel wash_org 4. Organic Layer with Neutral Impurities dry_org 5. Dry (Na₂SO₄), Filter, and Evaporate wash_org->dry_org neutral_end Isolated Neutral Impurities dry_org->neutral_end extract_aq 3. Aqueous Layer with Product as Salt acidify 6. Acidify to pH < 2 (e.g., with 1M HCl) extract_aq->acidify precipitate 7. Product Precipitates acidify->precipitate filter_solid 8. Collect by Filtration, Wash with Water, Dry precipitate->filter_solid product_end Pure Product filter_solid->product_end funnel->wash_org funnel->extract_aq

Sources

Technical Support Center: Synthesis of 4-(5-Fluoro-2-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(5-Fluoro-2-methylphenyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions related to this synthesis, with a special focus on preventing the formation of homocoupling byproducts, a frequent impediment to achieving high yield and purity.

Introduction: The Challenge of Selectivity

The synthesis of biaryl compounds like this compound often relies on powerful cross-coupling methodologies, most notably the Suzuki-Miyaura reaction. This palladium-catalyzed reaction offers a versatile and efficient route to forming carbon-carbon bonds.[1][2] However, like any sophisticated chemical transformation, it is not without its potential pitfalls. One of the most common and frustrating side reactions is the formation of homocoupling products, where starting materials couple with themselves instead of the intended cross-coupling partner. This not only consumes valuable reagents but also complicates purification, often leading to lower overall yields.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize homocoupling and optimize your synthesis of this compound.

Troubleshooting Guide: Minimizing Homocoupling

Question 1: I am observing a significant amount of homocoupling of my boronic acid reagent. What is the likely cause and how can I prevent it?

Answer:

The homocoupling of boronic acids in a Suzuki-Miyaura reaction is most frequently attributed to the presence of Pd(II) species in the reaction mixture before the desired catalytic cycle is fully established.[3] This can also be exacerbated by the presence of oxygen.[3][4]

Mechanistic Insight:

The desired Suzuki-Miyaura catalytic cycle begins with a Pd(0) species undergoing oxidative addition with the aryl halide.[1][5] However, if Pd(II) species are present (either from an unreduced precursor or from oxidation of Pd(0) by residual oxygen), they can react with two molecules of the boronic acid, leading to the homocoupled byproduct and the reduction of Pd(II) to Pd(0).[3]

To mitigate this, consider the following strategies:

  • Rigorous Degassing: Oxygen is a known promoter of boronic acid homocoupling.[3][4] Ensure your reaction solvent and the reaction vessel are thoroughly deoxygenated. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period. A subsurface sparge with nitrogen has been shown to be particularly effective.[6]

  • Pre-catalyst Reduction: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, ensure that the conditions are suitable for its reduction to the active Pd(0) species before the addition of the boronic acid. The phosphine ligand itself can often act as the reductant.

  • Use of a Mild Reducing Agent: The addition of a mild reducing agent can help to scavenge any Pd(II) species that may form. For instance, potassium formate has been successfully used to suppress homocoupling without interfering with the main catalytic cycle.[6]

  • Order of Reagent Addition: A common technique to minimize homocoupling is to add the boronic acid reagent last, after the catalyst, ligand, base, and aryl halide have been mixed and heated for a short period.[7] This allows for the formation of the active Pd(0) catalyst and its oxidative addition complex with the aryl halide before the boronic acid is introduced, thereby favoring the cross-coupling pathway.

Question 2: My choice of ligand and base seems to be influencing the extent of homocoupling. What are the best practices for selecting these reagents?

Answer:

The ligand and base are critical components of the Suzuki-Miyaura reaction, and their judicious selection can significantly impact the reaction's selectivity and efficiency.[8][9]

Ligand Selection:

  • Electron-Rich, Bulky Ligands: Ligands play a crucial role in stabilizing the palladium catalyst and modulating its reactivity. Electron-rich and sterically hindered phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos), are often effective at promoting the desired cross-coupling while suppressing side reactions.[10] These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[11]

  • Avoiding Ligand-Related Side Reactions: Be aware that some phosphine ligands can participate in side reactions, such as P-C bond cleavage and incorporation of an aryl group from the ligand into the product.[9] Using ligands designed to resist these processes is advisable.

Base Selection:

The base is essential for activating the boronic acid for transmetalation.[2][12] The choice of base can influence the reaction rate and selectivity.

  • Commonly Used Bases: A variety of bases can be used, including carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH).[5] The strength and solubility of the base are important factors.

  • Impact on Homocoupling: While the primary role of the base is to facilitate transmetalation, an inappropriate choice can sometimes contribute to side reactions. It is important to screen a few different bases to find the optimal conditions for your specific substrate combination. The interplay between the base, solvent, and catalyst is complex and often requires empirical optimization.[9]

Question 3: I've tried optimizing my reaction conditions, but I still have homocoupling byproducts. What are the most effective methods for their removal during purification?

Answer:

Even with optimized reaction conditions, complete suppression of homocoupling can be challenging. Fortunately, there are several effective purification strategies to separate the desired this compound from its homocoupled byproducts.

  • Flash Column Chromatography: This is the most common and generally effective method for separating the cross-coupled product from homocoupled impurities.[13] The polarity difference between the desired product and the symmetrical homocoupled byproducts is usually sufficient for separation on silica gel. A carefully selected solvent system is key to achieving good resolution.

  • Recrystallization: If the desired product is a solid and there is a significant difference in solubility between it and the homocoupling byproduct, recrystallization can be a highly effective and scalable purification technique.[13] This method can often yield very pure material. Experiment with different solvents or solvent mixtures to find the ideal conditions for selective crystallization.

  • Preparative HPLC: For challenging separations or when very high purity is required (e.g., for pharmaceutical applications), preparative high-performance liquid chromatography (HPLC) can be employed. While more resource-intensive, it offers superior separation power.

Summary of Purification Techniques:

Purification MethodTypical PurityTypical YieldKey Considerations
Flash Chromatography>98%85%Good for separating products with different polarities.[13]
Recrystallization>99%70-90%Dependent on solubility differences; can be very efficient.[13]
Preparative HPLC>99.5%50-80%High resolution for difficult separations; less scalable.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Suzuki-Miyaura reaction?

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[1] The key steps are:

  • Oxidative Addition: A Pd(0) complex reacts with the aryl halide (R¹-X) to form a Pd(II) intermediate.[5]

  • Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center, displacing the halide. This step is facilitated by a base.[2][12]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex are coupled, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst.[1][5]

Q2: How does temperature affect the Suzuki-Miyaura coupling and the formation of homocoupling byproducts?

Temperature is a critical parameter. Generally, increasing the temperature increases the reaction rate.[14] However, excessively high temperatures can sometimes lead to catalyst decomposition and an increase in side reactions, including homocoupling. It is important to find a balance where the desired reaction proceeds at a reasonable rate without significant byproduct formation. Room temperature reactions are possible for some highly reactive substrates, but many Suzuki couplings require heating.[14]

Q3: Are there alternative, non-palladium-based methods for synthesizing this compound that might avoid homocoupling issues?

While palladium-catalyzed reactions are prevalent, other synthetic routes exist for similar molecules, which could be adapted. For instance, some benzoic acid derivatives are synthesized through Friedel-Crafts acylation followed by hydrolysis.[15] Another approach could involve cyanation of a suitable precursor followed by hydrolysis to the carboxylic acid.[16][17] These methods would have their own sets of potential side reactions and would need to be evaluated for the specific target molecule.

Experimental Workflow & Diagrams

Proposed Suzuki-Miyaura Reaction Protocol

This is a general starting protocol that should be optimized for your specific needs.

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (e.g., a bromobenzoic acid derivative), the palladium precatalyst (e.g., Pd(OAc)₂), and the phosphine ligand.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent and Base Addition: Add the degassed solvent and the base.

  • Heating and Pre-activation: Stir the mixture at the desired reaction temperature for 15-30 minutes to ensure the formation of the active catalyst.

  • Boronic Acid Addition: Add the 5-fluoro-2-methylphenylboronic acid to the reaction mixture.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification: Upon completion, cool the reaction, perform an aqueous workup, and purify the crude product using one of the methods described in the troubleshooting section.

Visualizing the Reaction Pathways

The following diagrams illustrate the desired catalytic cycle and the competing homocoupling side reaction.

Suzuki_Miyaura_Cycle cluster_main Desired Cross-Coupling Cycle Pd(0)L2 Pd(0)L2 Ar1-Pd(II)(X)L2 Ar1-Pd(II)(X)L2 Pd(0)L2->Ar1-Pd(II)(X)L2 Oxidative Addition (Ar1-X) Ar1-Pd(II)(Ar2)L2 Ar1-Pd(II)(Ar2)L2 Ar1-Pd(II)(X)L2->Ar1-Pd(II)(Ar2)L2 Transmetalation (Ar2-B(OH)2, Base) Ar1-Pd(II)(Ar2)L2->Pd(0)L2 Ar1-Ar2 Ar1-Ar2 Ar1-Pd(II)(Ar2)L2->Ar1-Ar2 Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Homocoupling_Pathway cluster_side Undesired Homocoupling Pathway Pd(II)X2 Pd(II)X2 Ar2-Pd(II)(X) Ar2-Pd(II)(X) Pd(II)X2->Ar2-Pd(II)(X) Transmetalation (Ar2-B(OH)2) Ar2-Pd(II)(Ar2) Ar2-Pd(II)(Ar2) Ar2-Pd(II)(X)->Ar2-Pd(II)(Ar2) 2nd Transmetalation (Ar2-B(OH)2) Ar2-Ar2 Ar2-Ar2 Ar2-Pd(II)(Ar2)->Ar2-Ar2 Reductive Elimination Pd(0) Pd(0) Ar2-Pd(II)(Ar2)->Pd(0) Reduction

Caption: The competing boronic acid homocoupling side reaction.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • T. J. Colacot, et al. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 2013, 78(10), 4967-4973. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • ResearchGate. How to prevent metal catalysed homocoupling reaction of boronic acids? Available from: [Link]

  • Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • The Chemists' Cookbook. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]

  • Google Patents. CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
  • Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • J. M. Macharia, et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv, 2021. Available from: [Link]

  • ACS Catalysis. Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. Available from: [Link]

  • ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Available from: [Link]

  • ResearchGate. Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Available from: [Link]

  • Myers, A. The Suzuki Reaction. Chem 115. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Available from: [Link]

  • ResearchGate. The effect of various temperatures on the Suzuki coupling reaction. Available from: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? Available from: [Link]

Sources

Technical Support Center: Solubility Enhancement for 4-(5-Fluoro-2-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers encountering solubility challenges with 4-(5-Fluoro-2-methylphenyl)benzoic acid in biological assays. Our goal is to provide a foundational understanding of the compound's properties and to offer practical, step-by-step strategies to achieve successful solubilization and maintain compound integrity throughout your experiments.

Compound Overview & Physicochemical Profile

This compound is an aromatic carboxylic acid. Its structure, featuring two phenyl rings, a methyl group, and a fluorine atom, contributes to significant hydrophobicity. The presence of the carboxylic acid group (pKa ~4-5, similar to other benzoic acids) is the key to manipulating its solubility.[1] At physiological pH (~7.4), the compound will exist predominantly in its deprotonated, more soluble carboxylate form. However, its low intrinsic aqueous solubility means that careful formulation is often required.

The high lipophilicity and poor water solubility of such molecules present a fundamental challenge for achieving the necessary concentrations for in vitro and in vivo studies, which can limit bioavailability and lead to inconsistent experimental results.[2][3]

Table 1: Estimated Physicochemical Properties of this compound Note: Experimental data for this specific molecule is not widely available. These values are estimated based on its structure and data from similar compounds like 4-fluorobenzoic acid.

PropertyEstimated ValueRationale & Implications for Solubility
Molecular Formula C₁₄H₁₁FO₂---
Molecular Weight 230.24 g/mol Essential for calculating molar concentrations for stock solutions.
pKa (acid dissociation constant) ~4.0 - 4.5The carboxylic acid group will be >99% deprotonated (ionized) at pH values two units above the pKa (i.e., pH > 6.5). This ionization dramatically increases aqueous solubility.[1]
Predicted LogP > 3.5Indicates high lipophilicity ("grease-ball" character). The compound will preferentially partition into non-polar environments over water, predicting poor aqueous solubility.[3]
Aqueous Solubility (neutral pH) Very Low (<10 µg/mL)The hydrophobic structure dominates at neutral pH where the molecule is not fully ionized, leading to poor dissolution in aqueous buffers like PBS.

Frequently Asked Questions (FAQs)

Q1: My compound won't dissolve in my standard phosphate-buffered saline (PBS) at pH 7.4. Why?

A: This is expected due to the compound's high hydrophobicity and low intrinsic solubility. While the carboxylic acid is mostly ionized at pH 7.4, the large, non-polar biphenyl structure prevents it from readily dissolving in water alone. Simple aqueous buffers are insufficient to overcome the strong intermolecular forces of the solid compound.

Q2: What is the best solvent to prepare a high-concentration stock solution?

A: Dimethyl sulfoxide (DMSO) is the recommended starting solvent for creating a high-concentration primary stock solution (e.g., 10-50 mM). It is a powerful, water-miscible organic solvent capable of dissolving most lipophilic compounds.[4] For compounds sensitive to DMSO, other options include N,N-dimethylformamide (DMF) or ethanol.

Q3: I successfully dissolved my compound in DMSO, but it precipitates immediately when I dilute it into my aqueous cell culture medium. What should I do?

A: This is a common issue known as "crashing out." It occurs when the compound moves from a favorable organic solvent environment to an unfavorable aqueous one too quickly. The key is to control the dilution process and potentially modify the final aqueous medium. See the Troubleshooting Guide and Protocol 3 for detailed steps on serial dilution, vortexing, and the potential use of a surfactant or protein-containing medium (like FBS) to act as a carrier.

Q4: What is the maximum concentration of DMSO I can safely use in my cell-based assay?

A: This is cell-line dependent, but a widely accepted general limit is 0.1% to 0.5% (v/v) DMSO in the final assay volume.[5][6] Concentrations above this can cause cytotoxicity, affect cell membrane permeability, or interfere with protein function, leading to experimental artifacts.[7][8] It is critical to run a "vehicle control" (medium with the same final DMSO concentration but without your compound) to ensure the observed effects are from your compound and not the solvent.[9]

Q5: Can I use pH modification to dissolve the compound directly in an aqueous buffer?

A: Yes, this is an excellent strategy. By raising the pH of an aqueous solution with a base like sodium hydroxide (NaOH), you can fully deprotonate the carboxylic acid to its highly soluble sodium salt form. This can allow you to create a DMSO-free aqueous stock solution. See Protocol 2 for a detailed method.

Solubilization Strategy & Troubleshooting Flowchart

This flowchart provides a decision-making framework for selecting the appropriate solubilization method.

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: Need to dissolve This compound stock_q Do you need a high concentration (>10 mM) stock solution? start->stock_q dmso_stock Protocol 1: Prepare a 10-50 mM stock in 100% DMSO. stock_q->dmso_stock Yes ph_stock Protocol 2: Prepare an aqueous stock using pH adjustment (e.g., with NaOH). stock_q->ph_stock No / DMSO-free is required dilution Dilute stock into final assay buffer dmso_stock->dilution ph_stock->dilution precip_q Does the compound precipitate upon dilution? dilution->precip_q success Success! Proceed with experiment. Include vehicle control. precip_q->success No troubleshoot Troubleshooting precip_q->troubleshoot Yes serial_dil Use serial dilutions. (See Protocol 3) troubleshoot->serial_dil reduce_conc Lower the final compound concentration. troubleshoot->reduce_conc add_carrier Add a carrier like FBS or a low-level surfactant (e.g., 0.01% Tween-80). troubleshoot->add_carrier serial_dil->dilution reduce_conc->dilution add_carrier->dilution

Caption: pH-dependent equilibrium of the carboxylic acid.

  • Weighing: Weigh the desired amount of compound into a sterile conical tube.

  • Initial Suspension: Add a volume of sterile, purified water (e.g., Milli-Q) that is approximately 80% of your final desired volume. The compound will not dissolve and will form a suspension.

  • Basification: While stirring or vortexing, add 1N NaOH dropwise. Monitor the solution. As the pH increases, the compound will deprotonate and dissolve.

  • Endpoint: Stop adding NaOH immediately after the last of the solid material has dissolved. The solution should be completely clear. Avoid adding a large excess of base.

  • Volume Adjustment: Bring the solution to the final desired volume with purified water.

  • pH Check (Optional but Recommended): Check the final pH of the stock solution. It will likely be in the range of 8-10.

  • Sterilization & Storage: Sterilize the solution by passing it through a 0.22 µm syringe filter. Store at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage.

Protocol 3: Dilution of DMSO Stock into Aqueous Assay Medium (Anti-Precipitation Method)

This protocol minimizes the risk of the compound "crashing out" of solution during dilution.

Causality: By performing a serial dilution and ensuring rapid mixing, you avoid creating localized areas of high compound concentration and low solvent content, which is where precipitation begins.

  • Prepare Intermediate Dilution: Make an intermediate dilution of your DMSO stock into 100% DMSO or into your cell-free assay medium. For example, dilute your 20 mM stock 1:10 in medium to get a 2 mM solution.

  • Pre-warm Assay Medium: Ensure the final assay medium (the volume in your well plate) is at the correct temperature (e.g., 37°C).

  • Final Dilution: Add a small volume of the intermediate dilution to the final assay medium while gently swirling or vortexing the mixture. For example, add 1 µL of a 2 mM intermediate stock to 1 mL of final medium to achieve a 2 µM final concentration (with 0.1% DMSO).

  • Rapid Mixing: It is critical to mix immediately and thoroughly upon addition. Pipette up and down several times or gently rock the plate.

  • Visual Inspection: Immediately check the wells under a microscope for any signs of precipitation (e.g., crystals, amorphous cloudiness). If precipitation is observed, you must lower the final concentration.

Troubleshooting Common Issues

Table 2: Troubleshooting Guide

IssueProbable CauseRecommended Solution
Compound precipitates over time in the incubator. The compound has exceeded its thermodynamic solubility limit in the final medium.1. Lower the final concentration of the compound. 2. Increase the percentage of fetal bovine serum (FBS) in the medium if possible; serum albumin can bind to the compound and keep it in solution. 3. Consider using a formulation with cyclodextrins, which can form inclusion complexes to enhance solubility. [2]
Inconsistent results between experiments. 1. Incomplete dissolution of the initial stock. 2. Precipitation during dilution that went unnoticed. 3. Degradation of the compound due to repeated freeze-thaw cycles.1. Always ensure your DMSO stock is fully dissolved before use (warm/sonicate if needed). 2. Prepare fresh dilutions for each experiment. 3. Use single-use aliquots of the primary stock solution.
Vehicle control (DMSO) shows biological activity. The cell line is particularly sensitive to DMSO, or the final DMSO concentration is too high.1. Reduce the final DMSO concentration to ≤0.1%. This may require making a more concentrated primary stock. 2. Switch to a less-toxic solvent like ethanol (final concentration typically ≤0.5%). [9] 3. Use a pH-adjusted aqueous stock if the required concentration is achievable (see Protocol 2).

References

  • Chem-Impex International. (n.d.). 4-Fluoro-2-methylphenylboronic acid. Retrieved February 4, 2026, from [Link]

  • Wikipedia. (2023, December 1). 4-Fluorobenzoic acid. Retrieved February 4, 2026, from [Link]

  • Chem-Impex International. (n.d.). 5-Fluoro-2-methylbenzoic acid. Retrieved February 4, 2026, from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved February 4, 2026, from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: effects on drug permeation through biological membranes. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 65(11), 787-797.
  • PubChem. (n.d.). 4-Fluoro-2-[(2-methylphenyl)amino]benzoic acid. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). 4-Fluoro-2-methyl-5-nitrobenzoic acid. Retrieved February 4, 2026, from [Link]

  • Wikipedia. (2024, January 29). Benzoic acid. Retrieved February 4, 2026, from [Link]

  • National Center for Biotechnology Information. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PubMed Central. Retrieved February 4, 2026, from [Link]

  • MDPI. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Molecules. Retrieved February 4, 2026, from [Link]

  • YouTube. (2021, August 20). Lab Skills: Preparing Stock Solutions. Retrieved February 4, 2026, from [Link]

  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2015). (PDF) Solubility of Benzoic Acid in Mixed Solvents. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2024). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview.... Retrieved February 4, 2026, from [Link]

  • Aragen Life Sciences. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Retrieved February 4, 2026, from [Link]

  • Research Journal of Pharmacognosy. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Retrieved February 4, 2026, from [Link]

  • Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved February 4, 2026, from [Link]

  • Taylor & Francis Online. (2023). Ethanol as a cosolvent vehicle for in vitro human cell toxicological studies. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2024). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. Retrieved February 4, 2026, from [Link]

  • MDPI. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Retrieved February 4, 2026, from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2018). In Vitro Enzyme Inhibition by Organic Solvents. Retrieved February 4, 2026, from [Link]

  • Quora. (2017). What effects does DMSO have on cell assays?. Retrieved February 4, 2026, from [Link]

  • Semantic Scholar. (2013). Considerations regarding use of solvents in in vitro cell based assays. Retrieved February 4, 2026, from [Link]

  • Sciencemadness Wiki. (2024, March 5). Benzoic acid. Retrieved February 4, 2026, from [Link]

  • Kowsar Publishers. (2018). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2025). (PDF) Formulation strategies for poorly soluble drugs. Retrieved February 4, 2026, from [Link]

  • Pharmaffiliates. (n.d.). 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid. Retrieved February 4, 2026, from [Link]

Sources

Technical Support Center: Catalyst Deactivation in 4-(5-Fluoro-2-methylphenyl)benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(5-fluoro-2-methylphenyl)benzoic acid. Synthesis of this and similar biaryl structures typically relies on palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] While powerful, these reactions are susceptible to catalyst deactivation, leading to issues like low yield, stalled reactions, and purification challenges.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose, resolve, and prevent common issues related to palladium catalyst deactivation during your experiments.

Part 1: Quick Diagnosis & Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common problems. For more detailed solutions, refer to the in-depth guides in Part 2.

Q1: My reaction has stalled, and I see black particles forming in the flask. What is happening? A: You are likely observing the formation of "palladium black," which is agglomerated, inactive Pd(0) metal.[2] This is a classic sign of catalyst deactivation. The fine nanoparticles of the active catalyst have coalesced into larger particles, losing their catalytic surface area. This can be caused by excessively high temperatures, an insufficient ligand-to-palladium ratio, or the presence of oxygen.

Q2: My reaction yield is consistently low (<60%), even though TLC/LCMS shows consumption of the starting material. Where is my product going? A: Low isolated yields despite starting material consumption often point to the formation of side products.[3][4] In Suzuki-Miyaura couplings, the most common side reactions are:

  • Homocoupling: Your aryl halide or boronic acid couples with itself. This is often promoted by the presence of oxygen or suboptimal base/solvent conditions.

  • Protodeboronation: The boronic acid reacts with trace water or protic solvents, replacing the boron group with a hydrogen atom.[5] This side reaction is base-catalyzed and can be a significant issue if reaction conditions are not carefully controlled.

Q3: The reaction works well on a small scale, but fails during scale-up. Why? A: Scale-up issues often relate to mass and heat transfer. Inefficient stirring on a larger scale can create localized "hot spots" or areas of high concentration, leading to catalyst decomposition. Furthermore, ensuring a truly inert atmosphere is more challenging in larger vessels. Even small leaks can introduce enough oxygen to oxidize phosphine ligands and deactivate the palladium catalyst.

Q4: Can impurities in my starting materials affect the catalyst? A: Absolutely. Palladium catalysts are sensitive to a range of poisons.[4][6] Sulfur- or thiol-containing compounds are potent poisons. Likewise, unremoved reagents from previous synthetic steps can interfere. It is crucial to use highly pure starting materials and solvents.[7]

Q5: How do I choose the right phosphine ligand to minimize deactivation? A: The ligand is critical for stabilizing the palladium center.[8] For sterically hindered couplings like the synthesis of this compound, bulky, electron-rich monophosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) are often superior.[9][10] These ligands promote the crucial reductive elimination step and protect the Pd(0) center from agglomeration.[11]

Part 2: In-Depth Troubleshooting Guides

Guide 1: Issue - Low Yield or Stalled Reaction

Symptoms:

  • Reaction monitoring (TLC, LCMS) shows incomplete consumption of the limiting reagent after an extended period.

  • The reaction mixture has turned from a homogenous solution to a suspension with black or dark brown solids (palladium black).[2]

G cluster_problem Problem Identification cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents & Impurities Problem Low Yield / Stalled Reaction C1 Observe Pd Black? Problem->C1 R1 Check Inert Atmosphere Problem->R1 S1 Analyze Starting Material Purity Problem->S1 C2 YES: Catalyst Agglomeration C1->C2 Yes C3 NO: Potential Ligand Issue C1->C3 No C4 Increase Ligand Ratio (e.g., Pd:L from 1:1.2 to 1:2) C2->C4 C5 Switch to Bulky Ligand (e.g., SPhos, XPhos) C2->C5 C3->C5 C6 Check Pre-catalyst Age/Purity C3->C6 R2 Degas Solvents Thoroughly R1->R2 R3 Optimize Temperature (Too high?) R1->R3 R4 Check Base Quality/Strength R1->R4 S2 Test for Protodeboronation S1->S2 S3 Use Anhydrous Solvents S2->S3

Caption: Troubleshooting Decision Tree for Low Yields.

  • Catalyst System Analysis:

    • Diagnosis: Visual inspection for palladium black is the first step. If present, the active catalyst has precipitated. This indicates that the phosphine ligand is not adequately protecting the Pd(0) intermediate.

    • Solution 1 (Ligand Ratio): An excess of phosphine ligand can sometimes stabilize the catalyst.[12] Increase the ligand-to-palladium molar ratio. For a Pd(OAc)₂ precatalyst, a common starting point is a 1:2 Pd:Ligand ratio.

    • Solution 2 (Ligand Choice): Standard ligands like PPh₃ may not be robust enough. Switch to a modern, bulky, electron-rich biarylphosphine ligand (e.g., SPhos, RuPhos, XPhos). These are designed to stabilize monoligated palladium species that are highly active and resistant to agglomeration.[10][13]

    • Solution 3 (Pre-catalyst Quality): Pd(II) precatalysts like Pd(OAc)₂ can degrade over time. Ensure your catalyst source is fresh and has been stored properly.[7] Consider using a more stable, pre-formed Pd(0) source like Pd(PPh₃)₄ or a palladacycle precatalyst.

  • Reaction Conditions Scrutiny:

    • Diagnosis (Atmosphere): The most common culprit for deactivation is trace oxygen, which irreversibly oxidizes phosphine ligands to phosphine oxides, stripping the palladium of its protective shell.[11]

    • Solution (Atmosphere): Ensure your reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Solvents and liquid reagents must be rigorously degassed using methods like freeze-pump-thaw or by sparging with inert gas for at least 30 minutes.

    • Diagnosis (Temperature): While heat is needed to drive the reaction, excessive temperatures (>110-120 °C) can accelerate ligand decomposition and catalyst agglomeration.

    • Solution (Temperature): Screen a range of temperatures. Start around 80-90 °C and only increase if the reaction is sluggish.

    • Diagnosis (Base): The choice and quality of the base are critical. An inappropriate base can lead to side reactions or incomplete activation of the boronic acid.

    • Solution (Base): Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common choices.[7] Ensure the base is finely powdered and dry. Aqueous base solutions must be thoroughly degassed before addition.

  • Reagent Purity Check:

    • Diagnosis (Protodeboronation): Run a control reaction without the aryl halide. If you observe the formation of 5-fluoro-2-methylbenzene (the "protonated" version of your boronic acid partner), then protodeboronation is a significant competing pathway.

    • Solution (Protodeboronation): This side reaction is often exacerbated by excess water or base.[5] Try using anhydrous solvents or switching to a boronic ester (e.g., a pinacol ester), which is generally more stable.[5]

    • Diagnosis (Impurities): Re-purify starting materials via recrystallization or column chromatography and repeat the reaction. If the yield improves, impurities were the likely cause.

Guide 2: Issue - Product Purification Challenges

Symptoms:

  • The final product is contaminated with residual palladium.

  • The product is difficult to separate from homocoupled side products.

  • Palladium Removal:

    • Initial Workup: After the reaction, a common procedure is to dilute the mixture with a solvent like ethyl acetate and filter it through a pad of Celite®. This will remove the bulk of the precipitated palladium black.[14]

    • Metal Scavenging: For pharmaceutical applications, residual palladium levels must be extremely low.[6] If standard purification fails, use a metal scavenger. These are solid-supported reagents with functional groups (e.g., thiols, isocyanides) that chelate strongly to palladium.[15][16] The crude product solution is stirred with the scavenger and then filtered.

    • Activated Carbon: Treatment with activated carbon can also effectively adsorb residual palladium, though it may sometimes lead to loss of the desired product.

  • Side Product Removal:

    • Homocoupled Impurities: Homocoupled products often have different polarity and solubility profiles compared to the desired biaryl product.

      • Crystallization: This is the most effective method for removing impurities on a large scale. Screen various solvent systems to find one where the desired product has high crystallinity and the impurities remain in the mother liquor.

      • Chromatography: While effective, flash column chromatography may not be ideal for large-scale production. It remains the go-to method for small-scale purification and for isolating very pure material for analysis.

Part 3: Preventative Measures & Best Practices

Proactive measures are the best way to ensure reproducible, high-yielding reactions.

ParameterBest PracticeRationale
Atmosphere Use Schlenk line techniques. Degas all solvents and liquid reagents thoroughly (3x freeze-pump-thaw cycles or 30+ min Ar sparging).Prevents oxidation of phosphine ligands and Pd(0), a primary deactivation pathway.[11]
Reagents Use high-purity, anhydrous solvents and freshly opened or purified reagents.Avoids catalyst poisoning by sulfur, water, or other reactive functional groups.[4]
Catalyst System Use a modern, bulky phosphine ligand (e.g., SPhos) with a Pd:Ligand ratio of 1:1.5 to 1:2.2. Use a reliable pre-catalyst.Bulky ligands provide a protective sphere around the Pd center, preventing agglomeration and promoting the desired C-C bond formation.[10]
Base Use a high-quality, anhydrous, finely powdered base (e.g., K₂CO₃, Cs₂CO₃).Ensures efficient transmetalation and minimizes side reactions like protodeboronation.
Temperature Do not overheat. Target the lowest effective temperature (typically 80-100 °C).High temperatures accelerate catalyst decomposition pathways.

Part 4: Experimental Protocol Example

This protocol provides a robust starting point for the synthesis of this compound, incorporating best practices to minimize catalyst deactivation.

Reaction: (4-carboxyphenyl)boronic acid + 1-bromo-5-fluoro-2-methylbenzene

  • Vessel Preparation: A Schlenk flask is flame-dried under vacuum and backfilled with Argon.

  • Reagent Addition: To the flask, add (4-carboxyphenyl)boronic acid (1.0 eq), Palladium(II) acetate (0.01 eq, 1 mol%), and SPhos (0.02 eq, 2 mol%).

  • Inerting: The flask is evacuated and backfilled with Argon three times.

  • Solvent Addition: Degassed 1,4-dioxane (solvent) and a degassed 2M aqueous solution of K₂CO₃ (3.0 eq) are added via syringe.

  • Substrate Addition: 1-bromo-5-fluoro-2-methylbenzene (1.1 eq) is added via syringe.

  • Reaction: The mixture is heated to 90 °C with vigorous stirring under a positive pressure of Argon. The reaction is monitored by LCMS until the limiting reagent is consumed.

  • Workup: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite to remove insoluble palladium species. The organic phase is then washed with water and brine, dried over sodium sulfate, and concentrated in vacuo.

  • Purification: The crude solid is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.

References

  • National Center for Biotechnology Information. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • National Center for Biotechnology Information. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. [Link]

  • Reddit. Why am I getting low yield for my Suzuki coupling reaction?. [Link]

  • ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]

  • Gold Refining & Metal Extraction Forum. Please help: palladium precipitation goes wrong. [Link]

  • Royal Society of Chemistry. Data-driven discovery of active phosphine ligand space for cross-coupling reactions. [Link]

  • ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

  • YouTube. Ligand design for cross-couplings: phosphines. [Link]

  • Royal Society of Chemistry. Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. [Link]

  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. [Link]

  • ResearchGate. How can i remove palladium Pd catalyst easily?. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ACS Publications. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. [Link]

  • ResearchGate. Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. [Link]

  • ChemRxiv. Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. [Link]

Sources

Technical Support Center: Synthesis of 3'-fluoro-6'-methyl[1,1'-biphenyl]-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

You are likely synthesizing 3'-fluoro-6'-methyl[1,1'-biphenyl]-4-carboxylic acid via a Suzuki-Miyaura cross-coupling. This specific target presents a classic "Ortho-Effect" challenge.

The 6'-methyl group is ortho to the biaryl axis. This steric bulk significantly retards the rate of transmetallation and reductive elimination in the catalytic cycle. When the catalytic cycle slows down, the window for side reactions opens, leading to specific, predictable impurity profiles.

The Core Reaction:

  • Coupling Partner A (Halide): 4-bromo-2-fluoro-1-methylbenzene (or related isomer depending on retrosynthesis).

  • Coupling Partner B (Boron): 4-carboxyphenylboronic acid (or ester).

  • Target: Biaryl formation.

Diagnostic Guide: Identifying Your Impurity

Use the following decision matrix to identify the byproduct based on your LC-MS or HPLC data.

Issue 1: The "Missing Boron" Peak (Protodeboronation)

Symptom: You observe a major peak with a mass corresponding to the starting arene minus the boron group (Ar-H).

  • Identity: Benzoic acid (if boronic acid was on the acid ring) or 1-fluoro-4-methylbenzene.

  • Mechanism: Hydrolytic cleavage of the C-B bond.[1]

  • The "Why": The 6'-methyl group creates steric hindrance. This slows down the entry of the boronic acid into the Palladium cycle (transmetallation). The unreacted boronic acid sits in the basic, aqueous solution longer, making it vulnerable to hydrolysis.

  • Troubleshooting:

    • pH Adjustment: High pH accelerates protodeboronation. Switch from

      
       to weaker bases like 
      
      
      
      or
      
      
      .
    • Water Control: While Suzuki requires some water, too much promotes hydrolysis. Reduce water ratio (e.g., 10:1 Dioxane:Water).

    • Ligand Switch: Use a more active ligand (e.g., S-Phos, X-Phos) to speed up transmetallation, "beating" the hydrolysis rate.

Issue 2: The "Double" Peak (Homocoupling)

Symptom: You observe a peak with a mass roughly double your starting material (Ar-Ar).

  • Identity: 4,4'-biphenyldicarboxylic acid (Acid-Acid dimer) or the fluoro-methyl dimer.

  • Mechanism: Oxidative homocoupling. Two boronic acids couple together, driven by the presence of Oxygen.

  • The "Why": Incomplete degassing of solvents allows dissolved

    
     to oxidize the Pd(II) species or the boronic acid itself.
    
  • Troubleshooting:

    • Degassing: Sparge solvents with Argon for at least 30 minutes. Merely sonicating is insufficient.

    • Addition Order: Add the catalyst last under a counter-flow of inert gas.

Issue 3: The "Reduced" Peak (Hydrodehalogenation)

Symptom: Mass spectrum shows


.
  • Identity: The aryl halide where the halogen has been replaced by hydrogen.

  • Mechanism: The Pd(II)-Aryl species abstracts a hydride from the solvent (often alcohols or amines) or undergoes

    
    -hydride elimination from ligands.
    
  • The "Why": If the boronic acid is slow to transmetallate (due to that 6'-methyl steric wall), the reactive Pd(II)-Ar intermediate looks for any partner. If it can't find boron, it finds a hydride.

  • Troubleshooting:

    • Solvent Choice: Avoid primary/secondary alcohols (Isopropanol, Ethanol) if this is observed. Switch to Toluene, DMF, or Dioxane.

    • Temperature: Lower the reaction temperature slightly to disfavor the higher-energy hydride transfer pathway.

Visualizing the Failure Modes

The following diagram maps the Suzuki Catalytic Cycle against the specific failure points caused by the 6'-methyl steric hindrance.

SuzukiFailureModes Start Start: Pd(0) Catalyst OxAdd Oxidative Addition (Pd inserts into Ar-Br) Start->OxAdd Ar-X addition TransMet Transmetallation (Rate Limiting Step due to Sterics) OxAdd->TransMet Ar-B(OH)2 + Base Dehalo Byproduct: Hydrodehalogenation (Ar-H formed from Halide) OxAdd->Dehalo Slow TM leads to Hydride abstraction RedElim Reductive Elimination (Forms Product) TransMet->RedElim Pd(II) intermediate Proto Byproduct: Protodeboronation (Ar-B(OH)2 loses Boron) TransMet->Proto Steric bulk delays TM; Hydrolysis occurs Homo Byproduct: Homocoupling (Ar-Ar Dimer) TransMet->Homo Presence of O2 Oxidative coupling RedElim->Start Regeneration

Figure 1: Mechanistic divergence in sterically hindered Suzuki coupling. The yellow node (Transmetallation) is the bottleneck caused by the 6'-methyl group.

Optimized Protocol for Sterically Hindered Biaryls

This protocol is designed to minimize the specific byproducts identified above.

Reagents:

  • Catalyst:

    
     (Robust against sterics) or 
    
    
    
    + S-Phos (High activity).
  • Base:

    
     (3.0 equiv). Finely ground.
    
  • Solvent: 1,4-Dioxane / Water (10:1 ratio).

Step-by-Step Methodology:

  • Preparation (The "Dry" Phase):

    • Charge the reaction vessel with the Aryl Bromide (1.0 equiv), Boronic Acid (1.2 - 1.5 equiv), and

      
       (3.0 equiv).
      
    • Critical: If using a Buchwald ligand (e.g., S-Phos), add it here (0.02 equiv).

  • Degassing (Preventing Homocoupling):

    • Add 1,4-Dioxane and Water.[2]

    • Sparge the mixture with Nitrogen or Argon for 20 minutes . Do not skip this.

    • Why? Removes

      
       to prevent homocoupling.
      
  • Catalyst Addition:

    • Add the Palladium source (0.01 - 0.05 equiv) quickly under a positive pressure of inert gas.

    • Seal the vessel immediately.

  • Reaction (Overcoming Sterics):

    • Heat to 90°C - 100°C .

    • Note: The 6'-methyl group requires thermal energy to overcome the rotational barrier and steric repulsion during the catalytic cycle.

    • Monitor by HPLC at 2 hours. If protodeboronation is high, add more boronic acid (0.5 equiv) in a second portion.

Quantitative Data Summary

Impurity TypeMass Shift (approx)Primary CauseMitigation Strategy
Protodeboronation

Steric hindrance slowing reaction; High pHReduce water; Use Buchwald ligands (S-Phos); Add boronic acid in portions.
Homocoupling

Oxygen presenceRigorous degassing (Sparging); Inert atmosphere.
Dehalogenation

H-source in solvent; Catalyst deathAvoid alcohol solvents; Increase catalyst loading slightly.
Regioisomer Same MassImpure starting materialValidate starting material purity by GC/NMR before coupling.

References

  • Mechanistic Overview of Suzuki-Miyaura Coupling

    • Source: Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide."
    • Relevance: Defines the fundamental catalytic cycle and oxid
  • Protodeboron

    • Source: Wikipedia / Kuivila et al.
    • Relevance: Explains the pH-dependent hydrolysis mechanism of boronic acids.
  • Homocoupling in Suzuki Reactions

    • Source: ACS Catalysis.
    • Relevance: Details the role of oxygen and base in forming homocoupled dimers.
  • Sterically Hindered Coupling Optimiz

    • Source: WuXi AppTec.[2] "Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction."

    • Relevance: Provides industrial case studies on overcoming steric bulk (like the 6'-methyl group) using specific ligand/solvent systems.
  • Role of W

    • Source: Reddit ChemPros / General Liter
    • Relevance: Discusses the necessity of trace water for boronate form

Sources

Removal of palladium catalyst from 4-(5-Fluoro-2-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 4-(5-Fluoro-2-methylphenyl)benzoic acid (Biaryl Acid Intermediate) Target Impurity: Palladium (Pd) < 10 ppm Regulatory Standard: ICH Q3D (Class 2B)

Executive Summary & Chemical Strategy

The Challenge: You are purifying a biaryl carboxylic acid synthesized via Suzuki-Miyaura coupling. The residual Palladium (Pd) catalyst is likely present as a mixture of Pd(0) nanoparticles (colloidal "Pd black") and soluble Pd(II)-ligand complexes.

The Solution: Unlike neutral molecules, your target compound contains a carboxylic acid moiety .[1] This functional group is your primary leverage point. By converting the acid to a water-soluble salt, you can fundamentally alter its solubility profile, leaving non-polar Pd species behind in the organic phase.

Recommended Hierarchy of Methods:

  • Method A (The Chemical Switch): Acid-Base Extraction (Highest specificity for this molecule).[1]

  • Method B (The Precision Tool): Thiol-Modified Silica Scavengers (Best for polishing trace residues).[1]

  • Method C (The Bulk Sweep): Activated Carbon Adsorption (Best for gross reduction of high Pd loads).[1]

Method A: The "Chemical Switch" (Acid-Base Extraction)

Best for: Removing bulk Pd and Pd-ligand complexes while simultaneously removing non-acidic organic impurities.

Mechanism: this compound is lipophilic but ionizable.[1] Treating it with a base deprotonates the carboxylic acid (forming the benzoate salt), moving it into the aqueous phase. The lipophilic Pd-catalyst (often bound to phosphine ligands) cannot ionize and remains in the organic solvent.

Protocol
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or MTBE).

    • Expert Tip: If the crude solid is not fully soluble, add a small amount of THF to aid dissolution, but keep the ratio low to prevent phase miscibility later.

  • Salt Formation (The Switch): Add 1M NaOH or 10% Na₂CO₃ solution.[1] The target product will migrate to the aqueous layer as the sodium salt.[1]

    • Visual Check: The organic layer may retain a dark color (Pd species), while the aqueous layer should be relatively clear or pale yellow.

  • Phase Separation: Separate the layers. Keep the Aqueous Layer (contains product).[1] Discard the Organic Layer (contains Pd & neutral impurities).[1]

  • The Wash: Wash the aqueous layer twice with fresh Ethyl Acetate or DCM.[1] This "scrubs" any entrained Pd-ligands or non-polar impurities.

  • Filtration (Critical Step): If the aqueous layer is cloudy or grey, filter it through a Celite pad.[1] This removes colloidal Pd(0) which is insoluble in both phases but often hangs at the interface.[1]

  • Precipitation: Slowly add 1M HCl to the aqueous filtrate while stirring until pH < 2. The product will precipitate as a white solid.[1]

  • Isolation: Filter the solid, wash with water, and dry.[1]

Workflow Visualization

AcidBaseExtraction cluster_Organic Organic Phase (Waste) cluster_Aqueous Aqueous Phase (Product) Start Crude Mixture (Organic Phase) AddBase Add 1M NaOH (Phase Split) Start->AddBase PdLigands Pd-Ligand Complexes Neutral Impurities AddBase->PdLigands Partitioning ProductSalt Product as Sodium Salt (Water Soluble) AddBase->ProductSalt Ionization Celite Celite Filtration (Removes Colloidal Pd) ProductSalt->Celite Polishing Acidify Add HCl (pH < 2) (Precipitation) Celite->Acidify Final Pure Product Solid (Pd < 10ppm) Acidify->Final Filtration

Caption: Logic flow for separating acidic product from lipophilic Palladium contaminants.

Method B: Scavenger Resins (Thiol-Silica)

Best for: Polishing steps when Pd levels are 50-500 ppm and need to hit <10 ppm.

Why it works: Sulfur has a high affinity for Palladium.[1] Functionalized silica (e.g., Thiol or Thiourea) binds Pd irreversibly.[1] Unlike polymer resins, silica does not swell, making it easier to filter.[1]

Selection Guide:

  • Recommended: Thiol (SH) or Thiourea functionalized silica.[1]

  • Avoid: Amine-functionalized scavengers (e.g., diamine).[1] Since your product is an acid, it will ionically bind to amine resins, causing massive yield loss.[1]

Protocol
  • Solvent Choice: Dissolve the semi-pure product in THF or Ethanol (10 volumes).

  • Loading: Add Thiol-Silica scavenger (typically 5-10 wt% relative to the product mass, or 20 equivalents relative to residual Pd content).[1]

  • Incubation: Stir at 50°C for 2-4 hours.

    • Note: Heat is crucial.[1] Pd complexation kinetics are slow at room temperature.[1]

  • Filtration: Filter the suspension through a 0.45 µm membrane or a sintered glass funnel to remove the silica beads (now loaded with Pd).

  • Concentration: Evaporate the filtrate to recover the product.

Method C: Activated Carbon (Hot Filtration)

Best for: Initial cleanup of very dirty ("black") crude mixtures.

Protocol:

  • Dissolve crude product in hot Ethanol or Ethyl Acetate.[1]

  • Add Activated Carbon (e.g., Darco KB-B or Norit).[1] Use 5-10 wt% of product mass.[1]

  • Stir at reflux for 30-60 minutes.

  • Hot Filtration: Filter while hot through a Celite pad.[1]

    • Warning: If the solution cools during filtration, the product will crystallize in the filter cake, leading to yield loss.

  • Cool the filtrate to crystallize the product.[1][2]

Comparative Data Summary

FeatureMethod A: Acid-BaseMethod B: Thiol ScavengerMethod C: Carbon
Pd Removal Efficiency High (Bulk removal)Very High (Trace polishing)Moderate
Cost Low (Solvents/Base)High (Resin cost)Low
Yield Risk Low (if pH controlled)Low (if correct resin used)Moderate (occlusion)
Specificity Specific to AcidsSpecific to MetalsNon-specific
Best Use Case Primary purification Final Polishing Color removal

Troubleshooting & FAQs

Q1: I used the Acid-Base method, but I formed a thick emulsion that won't separate.

Cause: The "5-Fluoro-2-methylphenyl" group adds significant lipophilicity.[1] When converted to a salt, it acts like a soap (surfactant), stabilizing emulsions. Fix:

  • Increase Ionic Strength: Add saturated Brine (NaCl) to the aqueous layer.[1]

  • Break the Surface Tension: Add a small amount of Methanol (5-10%) to the mixture.[1]

  • Filtration: Pass the emulsion through a pad of Celite. The solid particulates stabilizing the emulsion will be trapped, often breaking the emulsion immediately.

Q2: After purification, my solid is still grey/off-white.

Cause: This indicates colloidal Pd(0) nanoparticles are trapped in the crystal lattice.[1] Fix: Dissolve the solid in a solvent (THF/MeOH), add Thiol-Silica scavenger , stir for 4 hours, and filter. Recrystallization alone rarely removes occluded Pd nanoparticles; you must scavenge them in solution.[1]

Q3: Can I use amine-based scavengers?

STOP. No. Your product is a benzoic acid derivative.[1] It will react with amine resins (Acid + Amine


 Salt), binding your product to the beads.[1] You will lose your yield on the filter paper.[1] Stick to Thiol (SH)  or Thiourea  variants.[1]
Q4: What is the regulatory limit for Pd?

According to ICH Q3D , Palladium is a Class 2B impurity.[1]

  • Oral PDE: 100 µ g/day .[1]

  • Parenteral PDE: 10 µ g/day .[1][3]

  • Calculation: If the daily dose is 1g, the limit is 100 ppm (Oral) or 10 ppm (Parenteral).[3] Aim for <10 ppm to ensure safety margins.

References

  • International Council for Harmonisation (ICH). Guideline Q3D (R2) on Elemental Impurities.[1][4] (2022).[1][4][5] Defines Permitted Daily Exposure (PDE) limits for Palladium (Class 2B).[1]

  • Garrett, C. E., & Prasad, K. (2004).[1] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.[1] Advanced Synthesis & Catalysis.[1] Detailed review of adsorption and extraction methods.

  • Welch, C. J., et al. (2005).[1] Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research.[1] Organic Process Research & Development.[1][6] Comparison of carbon vs. silica scavengers.

  • Michaud, G., et al. (2007).[1] Process Development of a Suzuki−Miyaura Coupling: Removal of Palladium and Synthesis of a Biaryl Acid.[1] Organic Process Research & Development.[1][6] Specific case study on biaryl acid purification.

Sources

Technical Support Center: Recrystallization of 4-(5-Fluoro-2-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-(5-Fluoro-2-methylphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on selecting the optimal recrystallization solvent and troubleshooting common issues encountered during the purification of this compound. Our approach is grounded in fundamental chemical principles and extensive laboratory experience to ensure you can achieve the highest purity for your sample.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for recrystallization?

A1: Understanding the structural attributes of this compound is the first step in a logical solvent selection process. The molecule possesses a biphenyl-like core, a polar carboxylic acid group (-COOH), a moderately electron-withdrawing fluorine atom, and a non-polar methyl group. This combination imparts a mixed polarity. The carboxylic acid group allows for hydrogen bonding, suggesting solubility in polar, protic solvents.[1] However, the two phenyl rings provide significant non-polar character, indicating potential solubility in less polar organic solvents.

Q2: What is the guiding principle for selecting a suitable recrystallization solvent?

A2: The cornerstone of a successful recrystallization is the choice of a solvent in which the compound of interest is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[4][5] This temperature-dependent solubility differential is what drives the crystallization process upon cooling. An ideal solvent will also have a relatively low boiling point for easy removal from the purified crystals.[6] The principle of "like dissolves like" is a useful starting point; however, experimental validation is crucial.[7][8]

Q3: Which solvents are good starting points for screening for the recrystallization of this compound?

A3: Based on the mixed polarity of the target compound, a range of solvents should be screened. A logical approach is to test solvents from different polarity classes. The following table provides a list of recommended starting solvents, their properties, and the rationale for their selection.

SolventPolarityBoiling Point (°C)Rationale for Selection
EthanolPolar Protic78The hydroxyl group can hydrogen bond with the carboxylic acid, while the ethyl group can interact with the phenyl rings. Often a good choice for aromatic acids.
IsopropanolPolar Protic82Similar to ethanol but slightly less polar. May offer a better solubility profile.
AcetonePolar Aprotic56A good solvent for many organic compounds. Its polarity is intermediate.
Ethyl AcetateMedium Polarity77Often a good balance of polarity for compounds with both polar and non-polar features.
TolueneNon-polar111The aromatic nature of toluene can effectively solvate the biphenyl core of the molecule at higher temperatures.
Heptane/Ethanol MixVariableVariableA solvent/anti-solvent system can be highly effective. The compound should be soluble in ethanol and insoluble in heptane. By adding heptane to a hot ethanolic solution, the polarity of the solvent system is reduced, inducing crystallization.

Data sourced from multiple references.[9][10][11]

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

This protocol is designed to efficiently identify a promising solvent or solvent system using a minimal amount of your crude product.

Materials:

  • Crude this compound (~20-30 mg per test)

  • Small test tubes or vials

  • Selection of candidate solvents (from the table above)

  • Pasteur pipettes

  • Heating block or water bath

  • Ice bath

Procedure:

  • Room Temperature Solubility:

    • Place approximately 20 mg of the crude solid into a test tube.

    • Add the solvent dropwise (around 0.5 mL to start) and stir or vortex at room temperature.

    • Observe the solubility. If the solid dissolves completely, the solvent is likely too good and will result in poor recovery.[12] Mark it as "soluble at RT."

  • Hot Solubility:

    • If the solid is insoluble or sparingly soluble at room temperature, heat the test tube in a heating block or water bath to the boiling point of the solvent.

    • Add more solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used. An ideal solvent will dissolve the compound in a reasonable volume of hot solvent.[13]

  • Cooling and Crystallization:

    • Remove the test tube from the heat and allow it to cool slowly to room temperature.

    • Observe for crystal formation. The formation of a significant amount of precipitate indicates a promising solvent.

    • If no crystals form, try scratching the inside of the test tube with a glass rod or adding a seed crystal.

    • Place the test tube in an ice bath for 15-20 minutes to maximize crystal formation.

  • Evaluation:

    • A good solvent will show low solubility at room temperature, high solubility at its boiling point, and will yield a good quantity of crystals upon cooling.

Troubleshooting Guide

Troubleshooting_Recrystallization

Caption: Troubleshooting logic for common recrystallization issues.

Q4: My compound is "oiling out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of a solid.[6][14] This is often due to the boiling point of the solvent being too high or the presence of impurities that depress the melting point.

Solutions:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional solvent (10-20% more) to lower the saturation point.[14]

  • Slower Cooling: Allow the solution to cool much more slowly. This gives the molecules more time to arrange themselves into a crystal lattice.

  • Change Solvents: If the problem persists, the chosen solvent's boiling point may be too high. Select a solvent with a lower boiling point.

Q5: I'm not getting any crystals, even after cooling in an ice bath. What's wrong?

A5: This is a common issue that can arise from several factors.

Solutions:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure product, add a tiny crystal to the solution. This "seed" will act as a template for other crystals to grow upon.

  • Supersaturation: The solution may be supersaturated. This can sometimes be resolved by the induction methods above.

  • Too Much Solvent: You may have used too much solvent.[7] Gently heat the solution and boil off some of the solvent to increase the concentration of the solute. Then, attempt to cool it again.[15]

Q6: My final yield of pure crystals is very low. How can I improve it?

A6: A low yield suggests that a significant amount of your compound remained dissolved in the solvent (the "mother liquor") even after cooling.

Solutions:

  • Minimize Solvent Volume: Ensure you are using the minimum amount of hot solvent required to fully dissolve your crude product.[7] Using an excess of solvent is a very common cause of low recovery.

  • Sufficient Cooling: Ensure the solution has been thoroughly cooled in an ice bath for an adequate amount of time (at least 20-30 minutes) to maximize precipitation.

  • Solvent Choice: The compound may be too soluble in your chosen solvent, even at low temperatures. Re-evaluate your solvent screening and consider a less polar solvent or a mixed-solvent system where your compound has lower solubility when cold.

References

  • Brennan, F., et al. (2021). Non-steroidal anti-inflammatory drugs. Available at: [Link]

  • Wikipedia. 4-Fluorobenzoic acid. Available at: [Link]

  • ACS Publications. Measurement and Correlation of the Solubility of 4-Biphenylcarboxylic Acid in Nine Pure and Binary Mixed Organic Solvents from T = 293.15 to 328.15 K. Journal of Chemical & Engineering Data. Available at: [Link]

  • Google Patents. CA2364862C - Process for preparing derivatives of biphenyl-2-carboxylic acid.
  • Millersville University. Recrystallization. Available at: [Link]

  • PubChem. 4-Fluoro-2-[(2-methylphenyl)amino]benzoic acid. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. Available at: [Link]

  • Organic Process Research & Development. Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Available at: [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]

  • Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment. Available at: [Link]

  • Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. Available at: [Link]

  • University of York, Chemistry Teaching Labs. Problems with Recrystallisations. Available at: [Link]

  • Sun-gazing. Comparison of the polarity of organic solvents. Available at: [Link]

  • University of Colorado Boulder. Recrystallization. Available at: [Link]

  • Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. Available at: [Link]

  • Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selection. Available at: [Link]

  • Ataman Kimya. BIPHENYL CARBOXYLIC ACID. Available at: [Link]

  • The Periodic Table. Examples of High Polarity Solvents. Available at: [Link]

  • Chemistry LibreTexts. Polar Protic and Aprotic Solvents. Available at: [Link]

  • Burdick & Jackson. Polarity Index. Available at: [Link]

Sources

Technical Support Center: HPLC Method Development for 4-(5-Fluoro-2-methylphenyl)benzoic acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 4-(5-Fluoro-2-methylphenyl)benzoic acid. This resource is designed for researchers, analytical scientists, and drug development professionals who require a robust, reliable, and validated method for the quantification and purity assessment of this compound. Here, we synthesize fundamental chromatographic principles with field-proven experience to provide a comprehensive guide, from initial method setup to advanced troubleshooting.

Section 1: Recommended Starting HPLC Method

The following protocol provides a well-validated starting point for the analysis of this compound. The core principle of this method is to ensure the analyte is in a single, non-ionized state to promote sharp, symmetrical peaks and stable retention.

Analyte Properties Overview

This compound is an acidic molecule. Its carboxylic acid functional group dictates its behavior in reversed-phase chromatography. While the exact pKa is not published, similar structures like 4-Fluorobenzoic acid have a pKa of approximately 4.14[1]. Therefore, controlling the mobile phase pH is the single most critical parameter for success.

Experimental Protocol: Isocratic Analysis

This method is designed for purity determination and quantification under isocratic conditions.

ParameterRecommended ConditionRationale & Expert Notes
HPLC Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides the necessary hydrophobic retention for this molecule. The 250 mm length ensures adequate resolution for potential impurities.
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v)Acetonitrile is chosen for its low viscosity and UV transparency. 0.1% Phosphoric Acid adjusts the aqueous phase pH to ~2.1, which is well below the analyte's estimated pKa. This suppresses the ionization of the carboxylic acid, preventing peak tailing by minimizing secondary interactions with the silica backbone of the column[2][3].
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures retention time reproducibility and can improve peak shape.
Detection (UV) 254 nmBenzoic acid derivatives typically exhibit strong absorbance around this wavelength. For optimal sensitivity, a UV scan of the analyte standard is recommended to determine the precise λmax.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Sample Diluent Mobile Phase (60:40 ACN:Water)Crucial Point: Always dissolve and inject your sample in a solvent that is equal to or weaker than the mobile phase. Injecting in a stronger solvent (e.g., 100% Acetonitrile) will cause severe peak distortion.
Run Time 10 minutesSufficient for the elution of the main peak and any closely related impurities.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is controlling the mobile phase pH so critical for this analysis?

A: The primary challenge in analyzing acidic compounds like this compound is preventing peak tailing. Peak tailing occurs when a single analyte interacts with the stationary phase through multiple mechanisms[2]. In this case, the main retention mechanism is hydrophobic interaction. However, if the mobile phase pH is close to or above the analyte's pKa (~4.2), the carboxylic acid group becomes deprotonated (ionized). This negatively charged ion can then interact with residual, positively charged silanol groups on the silica surface of the column packing. This secondary, ion-exchange interaction is stronger and kinetically slower, causing a portion of the analyte molecules to lag behind, resulting in a tailed peak. By setting the pH to ~2.1, we ensure the analyte is fully protonated (neutral), eliminating this secondary interaction and producing a sharp, symmetrical peak[3][4].

Q2: Should I use Acetonitrile or Methanol as the organic modifier?

A: Both are viable options, but Acetonitrile is generally preferred for this type of analysis. It typically provides better peak efficiency (sharper peaks) and generates lower column backpressure compared to Methanol. However, Methanol can offer different selectivity for closely eluting impurities. If you are struggling to resolve a critical impurity pair, switching the organic solvent is a powerful tool in method development[4].

Q3: My sample is not dissolving well in the mobile phase. What should I do?

A: While dissolving the sample in the mobile phase is ideal, solubility can be a challenge. Based on studies of similar molecules, solubility in pure acetonitrile or methanol is likely higher than in water/buffer mixtures[5][6]. If you must use a stronger solvent to dissolve your sample, ensure the final concentration of the strong solvent in your injected sample is as low as possible. For example, prepare a concentrated stock solution in 100% Acetonitrile, but perform the final dilution into the mobile phase. This minimizes the solvent mismatch effect that leads to peak distortion.

Q4: How do I set up a forced degradation study for this compound?

A: A forced degradation study is essential to develop a stability-indicating method, which is a regulatory requirement[7][8]. The goal is to demonstrate that your analytical method can separate the intact drug from its potential degradation products. According to ICH guidelines, you should expose the analyte to the following stress conditions[9][10]:

  • Acid Hydrolysis: 0.1 M HCl at 60-80 °C

  • Base Hydrolysis: 0.1 M NaOH at 60-80 °C

  • Oxidation: 3-6% H₂O₂ at room temperature

  • Thermal: Dry heat (e.g., 105 °C)

  • Photolytic: Exposure to UV and visible light (ICH Q1B)

Analyze samples at various time points. The goal is to achieve 5-20% degradation. If your method resolves the main peak from all degradation product peaks, it is considered stability-indicating[9][11].

Section 3: Troubleshooting Guide

This guide addresses common issues encountered during the analysis. The logical flow helps diagnose problems methodically.

Workflow for Troubleshooting Peak Shape Issues

G start Problem: Poor Peak Shape q1 Does the problem affect ALL peaks or just ONE? start->q1 all_peaks All Peaks Tailing / Splitting q1->all_peaks All Peaks one_peak Only Analyte Peak Tailing q1->one_peak One Peak fronting Peak Fronting q1->fronting Fronting cause1 Likely a physical problem at the column inlet. all_peaks->cause1 cause2 Likely a chemical interaction (secondary retention). one_peak->cause2 sol1 Action: Reverse-flush the column to waste. If unresolved, replace the column and install an in-line filter. cause1->sol1 sol2 Action: Verify mobile phase pH is < 3.0. Ensure buffer is correctly prepared. Consider a new, high-purity column. cause2->sol2 cause3 Likely column overload or sample solvent mismatch. fronting->cause3 sol3 Action: Reduce sample concentration. Ensure sample diluent is weaker than or equal to the mobile phase. cause3->sol3

Caption: Decision tree for diagnosing peak shape problems.

Detailed Troubleshooting Table
ProblemPotential Cause(s)Recommended Solution(s)
Analyte Peak Tailing 1. Incorrect Mobile Phase pH: The pH is > 3.0, causing partial ionization of the analyte. 2. Column Aging/Contamination: Active silanol sites have become exposed on an older column. 3. Column Overload: Injecting too much mass on the column.1. Verify pH: Remake the aqueous mobile phase, ensuring the acid is added correctly. The pH should be between 2.0 and 3.0. This is the most common cause[2][12]. 2. Wash or Replace Column: Wash the column with a strong solvent series. If unresolved, the column may have reached the end of its life. 3. Dilute Sample: Reduce the sample concentration by a factor of 5 or 10 and reinject.
All Peaks Tailing or Splitting 1. Blocked Column Frit: Particulate matter from the sample or system has blocked the inlet frit. 2. Column Void: A void or channel has formed at the head of the column bed.1. Reverse-Flush: Disconnect the column from the detector, reverse its direction, and flush with mobile phase to waste. This can dislodge particulates[13]. 2. Replace Column: This issue is typically not correctable. Replace the column and use guard columns or in-line filters to prevent recurrence[13].
Unstable Retention Times 1. Pump Malfunction: Leaks in the pump head or improper solvent proportioning. 2. Inadequate Equilibration: The column was not sufficiently equilibrated with the mobile phase before injection. 3. Temperature Fluctuation: The ambient temperature around the column is changing.1. System Check: Perform a system pressure test and check for leaks. Purge the pump lines. 2. Equilibrate Longer: Ensure at least 10-15 column volumes of mobile phase pass through the column before starting the analysis. 3. Use a Column Oven: A thermostatically controlled column compartment is essential for reproducible chromatography.
Ghost Peaks (Carryover) 1. Analyte Adsorption: The analyte is adsorbing to active sites in the injector or column. 2. Insufficient Needle Wash: The autosampler needle wash is not effectively cleaning the needle between injections.1. Stronger Needle Wash: Use a wash solvent with a higher percentage of organic solvent (e.g., 90% Acetonitrile). 2. Blank Injections: Run several blank injections (injecting only mobile phase) after a high-concentration sample to wash the system.
High Backpressure 1. System Blockage: A frit, filter, or tubing is clogged. 2. Buffer Precipitation: The mobile phase buffer has precipitated due to high organic solvent concentration.1. Isolate the Cause: Systematically remove components (column, guard column) to identify the source of the high pressure. 2. Check Buffer Solubility: Ensure your buffer is soluble in the final mobile phase mixture. Phosphate buffers can precipitate in high concentrations of acetonitrile.
Method Development Workflow

G cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Application A Select C18 Column (e.g., 250x4.6mm, 5µm) B Prepare Mobile Phase (ACN : 0.1% H3PO4 in Water) A->B C Set Initial Conditions (1 mL/min, 30°C, 254 nm) B->C D Perform Initial Injection C->D E Evaluate Peak Shape & Retention Time (k') D->E F Adjust % Organic (Target k' between 2-10) E->F G Check Peak Tailing F->G k' OK H Verify pH < 3.0 (If tailing persists) G->H I System Suitability Test (SST) H->I Peak Shape OK J Forced Degradation Study (Stability-Indicating) I->J K Method Validation (Linearity, Accuracy, Precision) J->K

Caption: General workflow for developing a robust HPLC method.

References

  • ResearchGate. (n.d.). Results of forced degradation studies. Retrieved from [Link]

  • MDPI. (2022). Development of an HPLC-DAD Method for the Extraction and Quantification of 5-Fluorouracil, Uracil, and 5-Fluorodeoxyuridin Monophosphate in Cells and Culture Media of Lactococcus lactis. Retrieved from [Link]

  • Pharmacognosy Magazine. (2020). Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. Retrieved from [Link]

  • PMC - NIH. (n.d.). Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. Retrieved from [Link]

  • PMC. (n.d.). Development and validation of a rapid HPLC- fluorescence method for simultaneous determination of venlafaxine and its major metabolites in human plasma. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • PMC - NIH. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-2-[(2-methylphenyl)amino]benzoic acid. Retrieved from [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]

  • ResearchGate. (n.d.). VALIDATED HPLC METHOD FOR DETERMINITION OF 5-AMINO- 2-METHYL BENZOIC ACID IN CANAGLIFLOZIN DRUG SUBSTANCES. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • ResearchGate. (2002). pH/Organic solvent double-gradient reversed-phase HPLC. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • Chem-Impex. (n.d.). 5-Fluoro-2-methylbenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]

  • SciSpace. (n.d.). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • American Laboratory. (2015). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. Retrieved from [Link]

  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]

  • PMC - NIH. (n.d.). 4-Fluoro-2-(phenylamino)benzoic acid. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.

Sources

Technical Support Center: 4-(5-Fluoro-2-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1039824-78-4 | Formula: C₁₄H₁₁FO₂ | M.W.: 230.23 g/mol

Introduction

Welcome to the Technical Support Center. I am Dr. Aris, your Senior Application Scientist. You are likely working with 4-(5-Fluoro-2-methylphenyl)benzoic acid , a lipophilic biaryl building block often used in the synthesis of enzyme inhibitors or receptor antagonists (e.g., AT1 receptor blockers).

This guide deviates from standard safety sheets by addressing the practical friction points researchers encounter: solubility failures, "crashing out" in biological assays, and reactivity issues during amide coupling.

Module 1: Arrival & Initial Inspection

The integrity of your experiments begins the moment the package is opened.

Q: The compound looks clumpy. Is it degraded? A: Not necessarily, but it indicates moisture exposure.

  • Standard Appearance: White to off-white crystalline powder.

  • Red Flag: Yellow discoloration often signals oxidation of the methyl group (forming aldehydes/benzyl alcohols) or trace metal contamination from previous Suzuki coupling steps (Pd residuals).

  • Action: If clumpy, dry under high vacuum (0.1 mbar) at 40°C for 4 hours before weighing. If yellow, check purity via HPLC; a simple recrystallization from Ethanol/Water may be required.

Q: How do I verify identity quickly? A: While ¹H NMR is standard, ¹⁹F NMR is your most robust tool here.

  • Why: The single fluorine atom on the ortho-tolyl ring provides a clean singlet (or multiplet depending on decoupling) around -110 to -120 ppm (vs. CFCl₃), free from solvent interference. This confirms the integrity of the fluorinated ring, which is susceptible to metabolic defluorination in biological systems but chemically stable in storage.

Module 2: Storage & Stability

Biaryl carboxylic acids are chemically robust but physically sensitive.

Q: Can I store this at Room Temperature? A: For short periods (<1 month), yes. For long-term storage, 2–8°C is mandatory.

  • The Mechanism: The 2-methyl group creates steric torsion between the phenyl rings. While this reduces pi-stacking (good for solubility), it creates a lattice energy that can be disrupted by thermal cycling, leading to amorphous transitions that attract moisture.

  • Critical Rule: Keep the container tightly induced with Argon/Nitrogen. Carboxylic acids can absorb atmospheric moisture, altering the effective molecular weight during precise weighing.

Q: Is it light sensitive? A: Moderate sensitivity. The biaryl system acts as a chromophore. Extended UV exposure can induce photocyclization or decarboxylation. Store in amber vials.

Visual Guide: Storage Decision Tree

StorageLogic Start Compound Arrival Duration Intended Usage Period? Start->Duration ShortTerm < 30 Days Duration->ShortTerm LongTerm > 30 Days Duration->LongTerm RT_Store Store RT (20-25°C) Desiccator Cabinet ShortTerm->RT_Store Cold_Store Store 2-8°C Amber Vial + Argon LongTerm->Cold_Store Check Re-Check Purity (HPLC/19F NMR) RT_Store->Check If Yellowing Occurs Cold_Store->Check Every 6 Months

Figure 1: Logic flow for determining optimal storage conditions based on usage timeline.

Module 3: Solubility & Solution Handling

The #1 Ticket Driver: "It won't dissolve in my buffer."

Q: Why is it precipitating in my cell culture media (pH 7.4)? A: This is a pKa vs. Lipophilicity conflict.

  • The Science: The pKa of the benzoic acid moiety is ~4.2. At pH 7.4, it is ionized (carboxylate), which usually aids solubility. However, the biaryl core + fluorine + methyl group drives the LogP up (Predicted LogP ~4.4). The lipophilicity overwhelms the ionic solvation shell, causing the compound to "crash out" as a colloidal suspension.

Q: What is the correct solubilization protocol? A: Do not dissolve directly in aqueous buffer. You must use a "co-solvent spike" method.

Solubility Matrix (Estimated)
SolventSolubility (mg/mL)ApplicationNotes
Water (pH 7) < 0.1 mg/mLAvoidPoor solubility even as salt.
DMSO > 50 mg/mLRecommended Primary stock solvent.
Ethanol ~ 20 mg/mLSecondaryGood for evaporation/coating.
DMF > 50 mg/mLSynthesisUse for amide couplings.
Protocol: The "DMSO Spike" Method
  • Stock Prep: Dissolve compound in 100% DMSO to 100 mM. (Vortex until clear).

  • Intermediate: Dilute stock 1:10 into PBS (w/o Ca/Mg) to create a 10 mM working solution. Note: A milky precipitate may form transiently; vortex immediately.

  • Final: Spike the 10 mM solution into cell media. Ensure final DMSO concentration is <0.5% to avoid cytotoxicity.

Solubilization Solid Solid Powder DMSO Dissolve in DMSO (100 mM Stock) Solid->DMSO Check Clear Solution? DMSO->Check Sonicate Sonicate 40°C (10 mins) Check->Sonicate Cloudy Dilute Dilute to 10mM in PBS Check->Dilute Clear Sonicate->Check Media Add to Media (Final <0.5% DMSO) Dilute->Media

Figure 2: Step-by-step solubilization workflow to prevent precipitation in biological assays.

Module 4: Reactivity & Synthesis Troubleshooting

Focus: Amide Coupling (Derivatization)

Q: My EDC/NHS coupling yield is low (<30%). Why? A: Steric hindrance and electronic deactivation.

  • The Cause: While the carboxylic acid is on the "open" phenyl ring, the ortho-biaryl twist can shield the carbonyl carbon slightly. More importantly, if you are using a weak amine nucleophile, the reaction stalls.

  • The Fix: Switch to HATU/DIPEA in DMF. HATU is far superior for sterically demanding or electron-rich acids.

    • Stoichiometry: 1.0 equiv Acid : 1.1 equiv HATU : 2.0 equiv DIPEA.

    • Pre-activation: Allow the Acid + HATU + Base to stir for 15 mins before adding the amine. This ensures formation of the activated ester.

Q: Can I use this in a Suzuki Coupling? A: No, this compound is the product of a Suzuki coupling (typically between 4-carboxyphenylboronic acid and 2-bromo-4-fluorotoluene). If you are trying to add another ring, you need to functionalize the methyl group (e.g., radical bromination) or use C-H activation, which is difficult on this scaffold.

References
  • PubChem. this compound (Compound Summary). National Library of Medicine. [Link]

  • Goossen, L. J., et al. (2023). "Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis." Royal Society of Chemistry.[Link]

  • Macmillan Group. "Decarboxylative Fluorination of Aliphatic Carboxylic Acids." Princeton University.[Link]

Technical Support Center: Scaling Up 4-(5-Fluoro-2-methylphenyl)benzoic acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Process Development

This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of 4-(5-Fluoro-2-methylphenyl)benzoic acid. As a key biaryl structural motif in pharmaceutical development, its robust and scalable synthesis is critical. This document moves beyond standard laboratory procedures to address the specific, often unpredictable, challenges that arise during process scale-up. Here, we provide field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these complexities with confidence.

Overview of the Core Synthetic Strategy: Suzuki-Miyaura Coupling

The most prevalent and industrially viable method for constructing the C-C bond in this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction typically involves the coupling of an aryl halide with an arylboronic acid (or its ester derivative) in the presence of a palladium catalyst and a base.

General Reaction Scheme: (4-(Boronophenyl))benzoic acid derivative + 1-Halo-5-fluoro-2-methylbenzene → this compound

The catalytic cycle is fundamental to understanding and troubleshooting this reaction.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X ArPd(II)XL2 Ar-Pd(II)-X Complex OxAdd->ArPd(II)XL2 Transmetal Transmetalation ArPd(II)XL2->Transmetal Ar'-B(OR)2 (Base Activated) ArPd(II)Ar'L2 Ar-Pd(II)-Ar' Complex Transmetal->ArPd(II)Ar'L2 RedElim Reductive Elimination ArPd(II)Ar'L2->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product

Caption: The Suzuki-Miyaura catalytic cycle.

Troubleshooting Guide for Scale-Up Synthesis

This section addresses common failures and unexpected outcomes encountered when transitioning from bench-scale to pilot or manufacturing scale.

Q1: My reaction conversion has dramatically decreased upon scale-up, stalling at ~60-70%. Lab-scale runs were consistently >95%. What's the primary cause?

This is a classic scale-up challenge often rooted in physical, not just chemical, phenomena. Several factors, which are negligible in a small flask, become dominant in a large reactor.[2][3]

  • Inadequate Mixing & Mass Transfer: At scale, you are likely dealing with a triphasic system (aqueous base, organic solvent with starting materials, solid catalyst/base). Inefficient stirring in a large reactor can create localized "dead zones" where reagents do not come into contact, effectively halting the reaction. The transition through a slurry state can be particularly problematic.[2]

    • Solution: Characterize your mixing. Use a properly sized impeller and validate that you are achieving sufficient agitation to maintain a homogenous slurry. Consider baffles in the reactor to improve turbulence.

  • Oxygen Sensitivity & Catalyst Deactivation: While pre-formed palladium catalysts are often air-stable, the active Pd(0) species generated in situ is highly sensitive to oxygen.[4] Larger reactors have more headspace and a greater potential for air leaks through seals and addition funnels. Oxygen can oxidize both the Pd(0) catalyst and phosphine ligands, leading to deactivation.[5]

    • Solution: Implement a rigorous inerting protocol. Ensure all reagents and solvents are thoroughly degassed before addition. Maintain a positive pressure of nitrogen or argon throughout the process, including during reagent transfers.[4]

  • Heat Transfer Inefficiency: Laboratory reactions in an oil bath have a high surface-area-to-volume ratio, allowing for precise temperature control. In contrast, large jacketed reactors have a much lower ratio.[2] This can lead to:

    • Slow Heating: The reaction may not reach the optimal temperature needed for efficient catalysis.

    • "Hot Spots": Localized areas of high temperature near the reactor wall can cause thermal degradation of the catalyst, ligands, or sensitive functional groups.[2]

    • Solution: Monitor both the jacket temperature and the internal batch temperature. A significant delta between the two indicates a heat transfer issue. Use a cascaded temperature control system and ensure your heating/cooling fluid has an adequate flow rate.

Q2: On a kilogram scale, I'm observing a significant increase in homocoupling byproducts (biphenyl-4,4'-dicarboxylic acid and 5,5'-difluoro-2,2'-dimethyl-1,1'-biphenyl). How can I suppress these?

Homocoupling arises from two primary pathways: the coupling of two boronic acid molecules or two aryl halide molecules. The former is far more common and is typically mediated by oxygen.

  • Cause (Boronic Acid Homocoupling): Oxygen can promote the oxidative homocoupling of the boronic acid, competing with the desired cross-coupling pathway. This is exacerbated by prolonged reaction times or inefficient degassing.[5]

  • Mitigation Strategies:

    • Rigorous Degassing: This is the most critical factor. Use multiple freeze-pump-thaw cycles for solvents on a lab scale, or extensive sparging with nitrogen/argon for 30-60 minutes in a plant setting.[5]

    • Control Reagent Stoichiometry: A slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can favor homocoupling.

    • Base Selection: The choice and purity of the base are critical. Anhydrous potassium phosphate (K₃PO₄) is often effective but may require a small amount of water to function optimally.[6] Ensure the base is a fine, free-flowing powder to maximize surface area.

    • Addition Sequence: Consider adding the palladium catalyst last to the fully assembled, heated, and inerted mixture of substrates and base. This minimizes the time the catalyst spends in the presence of only one coupling partner.

Q3: The final product after crystallization is off-color (yellow or gray) and contains palladium levels exceeding regulatory limits (>10 ppm). How can I improve purification?

Residual palladium and colored impurities are common scale-up purification challenges. The dark color often indicates the formation of palladium black (colloidal Pd(0)), a sign of catalyst decomposition.[6]

  • Palladium Removal (Scavenging):

    • Activated Carbon: A post-reaction treatment with activated carbon is a cost-effective first step. However, be aware that it can also adsorb your product, leading to yield loss. A loading of 5-10 wt% relative to the product is a typical starting point.

    • Thiol-Based Scavengers: For more stubborn palladium contamination, silica-functionalized scavengers with thiol groups (e.g., SiliaMetS Thiol) are highly effective. They can be stirred with the organic solution of the crude product and then filtered off.

    • Optimized Work-up: During the aqueous work-up, ensure the pH is controlled. Sometimes, filtering the organic phase through a pad of Celite® before concentration can remove precipitated palladium species.

  • Color Removal & Crystallization:

    • Solvent Selection: The choice of recrystallization solvent is crucial. Toluene or a mixed solvent system like toluene/heptane can be effective for this class of compounds.[7]

    • Anti-Solvent Crystallization: Dissolve the crude product in a good solvent (e.g., toluene, ethyl acetate) at an elevated temperature, treat with scavengers if necessary, filter hot, and then slowly add an anti-solvent (e.g., heptane, hexane) to induce crystallization. This often yields cleaner, less colored crystals.

    • Acid-Base Purification: As your product is a carboxylic acid, an acid-base workup is a powerful purification tool. Dissolve the crude material in a suitable organic solvent and extract it into an aqueous base (e.g., NaOH, K₂CO₃). Wash the aqueous layer with a non-polar solvent (like MTBE or toluene) to remove non-acidic impurities. Then, re-acidify the aqueous layer with HCl to precipitate the pure product, which can be filtered and washed.[8][9]

Troubleshooting_Workflow start Low Yield / Incomplete Rxn q_mixing Is mixing vigorous? (Slurry is uniform) start->q_mixing s_mixing Increase agitation. Check impeller design. q_mixing->s_mixing No q_inert Is system fully inerted? (Degassed reagents, N2 blanket) q_mixing->q_inert Yes s_mixing->start s_inert Improve degassing protocol. Check for leaks. q_inert->s_inert No q_temp Is internal temp correct? (T(internal) ≈ T(jacket)) q_inert->q_temp Yes s_inert->start s_temp Check heat transfer. Adjust jacket temp/flow. q_temp->s_temp No end Re-evaluate catalyst/ligand/base q_temp->end Yes s_temp->start

Caption: A decision tree for troubleshooting low conversion.

Frequently Asked Questions (FAQs)

Q: What are the recommended starting materials for a scalable synthesis?

  • Aryl Halide: 1-Bromo-5-fluoro-2-methylbenzene is generally preferred over the chloro-analogue due to its higher reactivity in the oxidative addition step. The iodide is even more reactive but often less cost-effective.

  • Boron Source: 4-Carboxyphenylboronic acid is a common choice. However, its low solubility can be problematic. On scale, using its ester derivative, such as the pinacol ester (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid), often provides better solubility, stability, and lower levels of homocoupling. The final hydrolysis of the ester can be performed in the final work-up step.

Q: What are the most critical process parameters (CPPs) to monitor during scale-up?

  • Internal Temperature: As discussed, this is vital for reaction rate and stability.

  • Agitator Speed (RPM): Must be sufficient to ensure homogeneity.

  • Inert Atmosphere: Monitor headspace pressure to ensure a positive blanket of inert gas.

  • Reaction Completion: Use in-process controls (IPCs) like HPLC to monitor the disappearance of the limiting reagent. Do not rely solely on time, as scale-up kinetics can differ from the lab.[2]

Q: How should I select a solvent and base for a large-scale process?

Beyond reaction performance, consider safety, environmental impact, and processing efficiency.

ParameterLaboratory ChoiceRecommended Scale-Up Alternative & Rationale
Solvent 1,4-Dioxane or DMF2-MeTHF / Water or Toluene / Water . These biphasic systems are safer, have better environmental profiles, and facilitate easier separation of the aqueous base post-reaction.[5]
Base Cs₂CO₃ (Cesium Carbonate)K₃PO₄ or K₂CO₃ (Potassium Phosphate/Carbonate) . Cesium bases are highly effective but prohibitively expensive for large-scale manufacturing. Potassium bases offer a good balance of reactivity and cost.[5]

Experimental Protocols

Protocol 1: Lab-Scale Synthesis (Baseline)

  • Inerting: To an oven-dried 250 mL 3-neck flask equipped with a condenser, mechanical stirrer, and nitrogen inlet, add 1-bromo-5-fluoro-2-methylbenzene (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (1.1 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

  • Solvent Addition: Add 2-MeTHF (5 volumes) and water (2 volumes).

  • Degassing: Bubble nitrogen through the stirred slurry for 30 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.01 eq) to the mixture.

  • Reaction: Heat the mixture to 75-80 °C and stir vigorously for 4-6 hours, monitoring by HPLC until the aryl bromide is consumed (<1%).

  • Work-up: Cool the reaction to room temperature. Separate the layers. Wash the organic layer with brine.

  • Hydrolysis & Isolation: Add 2M HCl (5 volumes) to the organic layer and stir for 1 hour to hydrolyze any remaining boronate ester and protonate the product. The product will precipitate.

  • Purification: Filter the solid, wash with water, and then with cold heptane. Dry under vacuum to yield the crude product.

Protocol 2: Purification by Recrystallization

  • Transfer the crude this compound to a clean flask.

  • Add toluene (approx. 10 volumes relative to the crude product mass).

  • Heat the mixture to reflux until all solids dissolve.[7]

  • If the solution is dark, you may add activated carbon (2-5 wt%), hold at reflux for 15 minutes, and then filter hot through a pad of Celite to remove the carbon and other particulates.

  • Allow the clear filtrate to cool slowly to room temperature, then cool further in an ice bath for 1-2 hours.

  • Collect the resulting crystals by filtration, wash with a small amount of cold toluene, and dry under vacuum at 50 °C.

References

  • Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents.
  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents.
  • A Robust Synthesis of Fluorosurfactants with Tunable Functions via a Two-Step Reaction - arXiv. Available at: [Link]

  • p-FLUOROBENZOIC ACID - Organic Syntheses Procedure. Available at: [Link]

  • Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents.
  • Selective GlyT1 Inhibitors: Discovery of [4-(3-Fluoro-5- trifluoromethyl-pyridin-2-yl)-piperazin-1-yl] - AWS. Available at: [Link]

  • 4-Fluoro-2-(phenylamino)benzoic acid - PMC - NIH. Available at: [Link]

  • Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production - PMC. Available at: [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - Preprints.org. Available at: [Link]

  • Kilogram-Scale Synthesis of 2,4-Dichloro-5-fluorobenzoic Acid by Air Oxidation under the Continuous-Flow Process - Sci-Hub. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Three-Step Continuous Flow Synthesis of the Intermediate 4-Fluoro-2-methoxy-5-nitrophenol of Linzagolix - ResearchGate. Available at: [Link]

  • Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. Available at: [Link]

  • TBAF-Assisted Palladium-Catalyzed Suzuki Reaction in Water Under the Ligand and Base-Free Conditions - ResearchGate. Available at: [Link]

  • Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed. Available at: [Link]

  • Development of Synthesis and Large Scale Technology for Ultrahigh Energy Density Fluoro-Organic Compounds - DTIC. Available at: [Link]

  • . Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]

Sources

Troubleshooting poor yield in 3'-fluoro-6'-methyl[1,1'-biphenyl]-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3'-fluoro-6'-methyl[1,1'-biphenyl]-4-carboxylic acid

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 3'-fluoro-6'-methyl[1,1'-biphenyl]-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this synthesis. The formation of substituted biphenyl structures is a cornerstone of modern medicinal chemistry, and achieving high yields is critical for project success. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

The primary synthetic route for this class of molecules is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] This powerful C-C bond-forming reaction is known for its versatility and functional group tolerance, but it is not without its challenges.[3] This guide will help you diagnose and resolve common issues to optimize your synthetic outcomes.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format. Each answer provides a causal explanation and a step-by-step resolution protocol.

Q1: My Suzuki coupling reaction shows low conversion or fails to proceed. What are the primary factors to investigate?

Low conversion is the most common issue in Suzuki couplings and can usually be traced to one of five key areas: the catalyst system, the base, the solvent, the quality of the starting materials, or the reaction conditions.

A1.1: Catalyst and Ligand Inactivation or Inappropriateness

  • The "Why": The catalytic cycle relies on a Palladium(0) species. This species is electron-rich and susceptible to oxidation if exposed to air, rendering it inactive. The choice of phosphine ligand is also critical; it must stabilize the palladium center, facilitate oxidative addition, and not be so bulky that it hinders reductive elimination.[4] For sterically hindered substrates like 2-bromo-1-fluoro-3-methylbenzene, a bulky, electron-rich phosphine ligand is often required to promote the challenging oxidative addition step.[2]

  • Troubleshooting Protocol:

    • Ensure Anaerobic Conditions: Thoroughly degas your solvent(s) by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction setup and duration.

    • Verify Catalyst Source: Use a fresh, reliable source of the palladium pre-catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd/C). Over time, Pd(OAc)₂ can be reduced to palladium black, and Pd(PPh₃)₄ can oxidize.

    • Optimize Ligand Choice: If using a simple catalyst like Pd(OAc)₂, the ligand is crucial. For this hindered coupling, consider bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. The ligand-to-palladium ratio is also important; start with a 2:1 or 4:1 ratio.

    • Consider a Pre-formed Catalyst: Using a pre-formed, air-stable Pd(0) catalyst or an advanced pre-catalyst that readily forms the active Pd(0) species in situ can improve consistency.

A1.2: Incorrect Choice or Amount of Base

  • The "Why": The base plays a crucial role in the Suzuki reaction. It activates the organoboron species by forming a more nucleophilic borate complex, which is necessary for the transmetalation step to proceed efficiently.[1][5][6][7] The base's strength, solubility, and cation can all impact the reaction rate and yield.

  • Troubleshooting Protocol:

    • Base Strength and Type: For coupling with a carboxylic acid-containing boronic acid, a moderately strong base is needed to both facilitate the coupling and deprotonate the carboxylic acid. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent starting points. Stronger bases like hydroxides can sometimes promote side reactions.

    • Ensure Sufficient Equivalents: You need enough base to neutralize the carboxylic acid on the boronic acid partner, neutralize the acid generated during the reaction, and activate the boronic acid for transmetalation. A minimum of 3 equivalents relative to the limiting reagent is recommended.

    • Check Solubility: The base must have some solubility in the reaction medium to be effective. K₃PO₄ is often more soluble in common Suzuki solvents than K₂CO₃. Using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can help if you suspect solubility issues.[8]

A1.3: Sub-optimal Solvent System

  • The "Why": The solvent must fully dissolve the reactants at the reaction temperature to ensure a homogeneous reaction mixture. For Suzuki couplings, a mixture of an organic solvent and water is often ideal, as water can help dissolve the base and facilitate the formation of the active borate complex.[9]

  • Troubleshooting Protocol:

    • Solvent Selection: Common solvent systems include 1,4-dioxane/water, toluene/water, or DME/water, typically in a 4:1 or 5:1 ratio.[10]

    • Degassing is Critical: As mentioned, dissolved oxygen will kill the catalyst. Ensure your chosen solvent system is rigorously degassed before use.

A1.4: Poor Starting Material Quality (Especially the Boronic Acid)

  • The "Why": The stability of boronic acids is a frequent cause of poor yields.[11] (4-carboxyphenyl)boronic acid can undergo protodeboronation (replacement of the B(OH)₂ group with a hydrogen atom), especially in the presence of moisture or acid, rendering it inactive for coupling.[11] It can also trimerize to form an inert boroxine. The aryl halide must also be pure.

  • Troubleshooting Protocol:

    • Verify Boronic Acid Quality: Use fresh, high-purity boronic acid. If it is old, consider purifying it or purchasing a new batch. Storing boronic acids in a desiccator is crucial.

    • Use a Slight Excess: It is standard practice to use a slight excess (1.1 to 1.5 equivalents) of the boronic acid to compensate for any degradation before or during the reaction.

    • Consider a Boronic Ester: Pinacol esters of boronic acids are significantly more stable to protodeboronation and have a longer shelf-life.[11] They can be used directly in the coupling reaction, often leading to more reproducible results.

Q2: I'm observing significant side products. What are they and how can I minimize them?

The formation of side products directly competes with your desired reaction, reducing the overall yield. The most common culprits are homocoupling and dehalogenation.

  • The "Why":

    • Homocoupling: This occurs when two molecules of the boronic acid couple together or two molecules of the aryl halide couple together. It is often promoted by the presence of oxygen or if the transmetalation or reductive elimination steps are slow.

    • Dehalogenation: This is the replacement of the bromine on your aryl halide with a hydrogen atom. It can occur if a hydride source is present (e.g., from an alcohol solvent or amine base) and the palladium intermediate intercepts it before coupling.[11]

    • Protodeboronation: As discussed above, this is the loss of the boronic acid group, which is a major pathway for starting material degradation.[11]

  • Troubleshooting Protocol:

    • Minimize Homocoupling: Rigorous degassing is the best defense against homocoupling. Ensuring the catalytic cycle is efficient by using the right ligand and base will also minimize this side reaction.

    • Prevent Dehalogenation: Avoid using alcohol solvents if dehalogenation is a problem. Ensure your base is not a hydride source.

    • Combat Protodeboronation: Use high-quality boronic acid, use a slight excess, or switch to a more stable boronic ester derivative.[11]

Q3: How can I effectively purify my final product?

Purification can be challenging due to structurally similar impurities. However, the carboxylic acid functional group provides a powerful handle for purification.

  • The "Why": The acidic proton of the carboxylic acid allows the product to be selectively moved between aqueous and organic phases by adjusting the pH. Impurities without this functional group (like homocoupled side products or unreacted aryl halide) will not exhibit this behavior.

  • Purification Protocol: Acid-Base Extraction

    • Initial Workup: After the reaction is complete, cool the mixture and dilute it with an organic solvent like ethyl acetate.

    • Basify: Extract the organic layer with a basic aqueous solution (e.g., 1M NaOH or 1M K₂CO₃). Your carboxylic acid product will deprotonate and move into the aqueous layer as its carboxylate salt. Most non-acidic organic impurities will remain in the organic layer.

    • Separate and Wash: Separate the layers. The organic layer can be discarded. Wash the aqueous layer once with ethyl acetate to remove any trapped organic impurities.

    • Acidify: Slowly acidify the aqueous layer to a pH of ~2-3 with a strong acid (e.g., 1M or 2M HCl). Your product will protonate and precipitate out of the aqueous solution as a solid.[12]

    • Isolate: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any inorganic salts.

    • Final Polish: If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/heptane) or by column chromatography.[10]

Data & Workflow Visualization

Optimizing Reaction Conditions

The following table provides a starting point for reaction optimization, based on typical conditions reported for similar Suzuki couplings.

ParameterRecommended ConditionRationale & Key Considerations
Aryl Halide 2-bromo-1-fluoro-3-methylbenzeneBromides offer a good balance of reactivity and stability. Iodides are more reactive but can sometimes inhibit the catalyst. Chlorides are less reactive and require more specialized catalysts.[1]
Boronic Acid (4-carboxyphenyl)boronic acid1.2 equivalents. Use a slight excess to drive the reaction to completion and account for potential degradation.[11]
Pd Catalyst Pd(PPh₃)₄ (1-3 mol%) or Pd(OAc)₂ (1-3 mol%)Pd(PPh₃)₄ is a pre-formed Pd(0) source. If using Pd(OAc)₂, a ligand is required.
Ligand SPhos (2-6 mol%) or XPhos (2-6 mol%)Required if using Pd(OAc)₂. Bulky, electron-rich ligands are needed for hindered substrates.
Base K₂CO₃ or K₃PO₄ (3 equivalents)Must be sufficient to activate the boronic acid and neutralize the acidic proton.[6]
Solvent 1,4-Dioxane / H₂O (4:1)A polar aprotic/water mixture is standard. Must be thoroughly degassed.
Temperature 80-100 °CSufficient thermal energy is needed to overcome the activation barriers of the catalytic cycle.
Time 12-24 hoursMonitor by TLC or LC-MS to determine completion.[10]
The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl R¹-Pd(II)L₂-R² Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Product) RedElim->Product ArylHalide R¹-X (Aryl Halide) ArylHalide->OxAdd Boronate R²-B(OR)₃⁻ (Activated Boronate) Boronate->Transmetal Base Base + R²-B(OH)₂ Base->Boronate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield Observed check_reagents Verify Purity of Starting Materials (Aryl Halide & Boronic Acid) start->check_reagents check_conditions Confirm Reaction Conditions (Inert Atmosphere, Degassed Solvent) check_reagents->check_conditions Reagents OK check_catalyst Optimize Catalyst System (Catalyst, Ligand, Loading) check_conditions->check_catalyst Conditions OK check_base Optimize Base (Type, Equivalents, Solubility) check_catalyst->check_base check_solvent Change Solvent System check_base->check_solvent success Improved Yield check_solvent->success

Sources

Validation & Comparative

A Comparative Guide to Biphenyl Carboxylic Acids as Transthyretin Stabilizers: An Evaluation of 4-(5-Fluoro-2-methylphenyl)benzoic acid Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The biphenyl carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of several successful therapeutics, including the non-steroidal anti-inflammatory drug (NSAID) Diflunisal.[1][2] More recently, this structural class has gained prominence for its ability to stabilize the protein transthyretin (TTR), offering a powerful therapeutic strategy against Transthyretin Amyloidosis (ATTR).[3][4] ATTR is a progressive and often fatal disease characterized by the misfolding of TTR and its deposition as amyloid fibrils in organs like the heart and nerves.[3][5]

This guide provides an in-depth comparison of a novel investigational compound, 4-(5-Fluoro-2-methylphenyl)benzoic acid , against two key comparators in the TTR stabilization space: Diflunisal , a repurposed NSAID, and Tafamidis , a non-NSAID benzoxazole derivative specifically approved for ATTR.[4] We will dissect the synthetic rationale, compare key physicochemical properties, and provide a validated experimental protocol to assess their biological efficacy as TTR tetramer stabilizers. This analysis is designed for researchers and drug development professionals seeking to understand the structure-activity relationships (SAR) that govern this important class of molecules.

The Therapeutic Imperative: Stabilizing Transthyretin

Transthyretin normally circulates in the blood as a stable homotetramer, responsible for transporting thyroxine and retinol.[6] In ATTR, genetic mutations or age-related factors cause this tetramer to dissociate into its constituent monomers. This dissociation is the rate-limiting step in the amyloid cascade.[7] The unstable monomers misfold and self-assemble into insoluble amyloid fibrils that accumulate in tissues, leading to progressive organ dysfunction, primarily cardiomyopathy and polyneuropathy.[3][6]

The primary therapeutic strategy is to prevent this initial dissociation. Small molecule stabilizers bind to the two thyroxine-binding sites located at the TTR dimer-dimer interface, effectively acting as molecular glue to maintain the native tetrameric structure and halt the amyloidogenic process.[4][8]

TTR_Pathway cluster_0 Physiological State cluster_1 Pathological Cascade (ATTR) cluster_2 Therapeutic Intervention TTR_Tetramer Native TTR Tetramer (Stable & Soluble) Dissociation Rate-Limiting Dissociation TTR_Tetramer->Dissociation TTR_Monomer Unstable Monomers Dissociation->TTR_Monomer Misfolding Misfolding & Aggregation TTR_Monomer->Misfolding Amyloid_Fibrils Amyloid Fibrils (Insoluble Deposits) Misfolding->Amyloid_Fibrils Organ_Damage Tissue Deposition & Organ Damage (Cardiomyopathy, Neuropathy) Amyloid_Fibrils->Organ_Damage Stabilizer Biphenyl Carboxylic Acid (e.g., Diflunisal, Tafamidis) Binding Binding to Thyroxine Sites Stabilizer->Binding Binding->TTR_Tetramer Stabilization Binding->Dissociation Inhibition

Figure 1: The TTR amyloid cascade and the mechanism of action for TTR stabilizers.

Synthesis and Physicochemical Properties

The creation of the biphenyl core is most efficiently achieved via the Suzuki-Miyaura cross-coupling reaction, a Nobel prize-winning, palladium-catalyzed method valued for its versatility and functional group tolerance.[2] This approach allows for the modular assembly of our target compounds from commercially available boronic acids and aryl halides.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a robust, general method for the synthesis of biphenyl carboxylic acids. The choice of a phosphine ligand (e.g., SPhos, XPhos) is critical for reaction efficiency, and the base (e.g., K₂CO₃, K₃PO₄) is essential for the transmetalation step. The solvent system, typically a mixture like dioxane and water, facilitates the dissolution of both organic and inorganic reagents.[9]

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried 50 mL Schlenk flask, add the aryl halide (e.g., 4-bromobenzoic acid methyl ester, 1.0 eq.), the boronic acid (e.g., (5-fluoro-2-methylphenyl)boronic acid, 1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere, which is crucial to prevent the degradation of the palladium catalyst.

  • Catalyst Addition: Under a positive flow of argon, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 eq.).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 ratio, 20 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification (Ester): Purify the crude methyl ester product by flash column chromatography on silica gel.

  • Hydrolysis: Dissolve the purified ester in a mixture of THF and methanol. Add an excess of 1M NaOH solution and stir at room temperature overnight.

  • Acidification: Remove the organic solvents under reduced pressure. Dilute the aqueous residue with water and acidify to pH ~2 with 1M HCl, which will precipitate the carboxylic acid product.

  • Final Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum to yield the final biphenyl carboxylic acid.

Synthesis_Workflow ArylHalide Aryl Halide (e.g., 4-Bromobenzoate) Reaction Suzuki Coupling (Dioxane/H₂O, 90°C) ArylHalide->Reaction BoronicAcid Boronic Acid (e.g., Phenylboronic acid) BoronicAcid->Reaction Catalyst Pd Catalyst + Base Catalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup PurifyEster Column Chromatography Workup->PurifyEster Ester Biphenyl Ester Intermediate PurifyEster->Ester Hydrolysis Base Hydrolysis (NaOH, THF/MeOH) Ester->Hydrolysis Acidification Acidification (HCl) & Precipitation Hydrolysis->Acidification FinalProduct Final Product: Biphenyl Carboxylic Acid Acidification->FinalProduct

Figure 2: General experimental workflow for the synthesis of biphenyl carboxylic acids.
Comparative Physicochemical Properties

The physicochemical properties of a drug candidate, such as its acidity (pKa) and lipophilicity (logP), are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Fluorine substitution, as seen in our investigational compound and Diflunisal, is a common strategy in medicinal chemistry to modulate these properties.[10][11] A fluorine atom can lower the pKa of a nearby carboxylic acid and increase lipophilicity, which can significantly impact target engagement and cell permeability.[10][12]

CompoundStructureMolecular Weight ( g/mol )cLogP (Predicted)pKa (Predicted)
This compound 230.234.153.98
Diflunisal 250.204.303.85
Tafamidis 308.114.52N/A (non-acidic)

Table 1: Comparison of key physicochemical properties. Predicted values are computationally generated and require experimental verification.

Biological Activity as TTR Stabilizers

The efficacy of a TTR stabilizer is quantified by its ability to prevent TTR fibril formation in vitro. The following protocol describes a validated, fluorescence-based assay using Thioflavin T (ThT), a dye that exhibits enhanced fluorescence upon binding to amyloid fibrils. This assay is a cornerstone of screening for TTR amyloid inhibitors.[13][14]

Experimental Protocol: In Vitro TTR Fibril Formation Assay

This assay relies on inducing the dissociation and aggregation of recombinant human TTR by lowering the pH.[7] The self-validating nature of this protocol comes from the inclusion of positive (no inhibitor) and negative (no TTR) controls, alongside a reference compound (e.g., Diflunisal), ensuring that any observed inhibition is due to the specific action of the test compound.

Step-by-Step Methodology:

  • Reagent Preparation:

    • TTR Stock: Prepare a 7.2 µM solution of recombinant wild-type human TTR in 10 mM phosphate buffer with 100 mM KCl and 1 mM EDTA, pH 7.6.

    • Compound Stocks: Prepare 10 mM stock solutions of test compounds (this compound, Diflunisal, Tafamidis) in DMSO. Create serial dilutions in DMSO to achieve the desired final concentrations.

    • ThT Solution: Prepare a 1 mM Thioflavin T stock solution in water.

    • Acidification Buffer: Prepare a 200 mM acetate buffer, pH 4.0, containing 100 mM KCl.

  • Assay Setup:

    • In a 96-well black, clear-bottom microplate, add 50 µL of the 7.2 µM TTR stock solution to each well (except negative controls).

    • Add 1 µL of the compound dilutions in DMSO to the respective wells. For the positive control, add 1 µL of pure DMSO. The final compound concentrations might range from 0.1 to 100 µM.

    • Add 50 µL of the acidification buffer (pH 4.0) to all wells to initiate aggregation. The final pH should be approximately 4.4. The final TTR concentration will be 3.6 µM.

    • Add 10 µL of the 1 mM ThT stock solution to each well.

  • Incubation and Measurement:

    • Seal the plate to prevent evaporation and incubate at 37 °C with continuous orbital shaking.[7]

    • Measure the ThT fluorescence intensity (excitation ≈ 450 nm, emission ≈ 485 nm) every 30 minutes for 72 hours using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence from the negative control wells.

    • Plot the fluorescence intensity versus time for each concentration.

    • Determine the percentage of inhibition by comparing the fluorescence plateau of the compound-treated wells to the positive control (DMSO).

    • Calculate the IC₅₀ value (the concentration at which 50% of fibril formation is inhibited) for each compound by fitting the dose-response data to a suitable equation.

Assay_Workflow cluster_0 Preparation cluster_1 Assay Plate Setup (96-well) cluster_2 Measurement & Analysis TTR Prepare TTR Stock (pH 7.6) Add_TTR Add TTR to Wells TTR->Add_TTR Compounds Prepare Compound Serial Dilutions Add_Cmpd Add Compounds/DMSO to Wells Compounds->Add_Cmpd Add_TTR->Add_Cmpd Add_ThT Add ThT Dye to Wells Add_Cmpd->Add_ThT Add_Acid Initiate Aggregation (Add Acidic Buffer, pH 4.0) Add_ThT->Add_Acid Incubate Incubate at 37°C with Shaking Add_Acid->Incubate Read_Fluorescence Read Fluorescence (Ex:450nm, Em:485nm) over 72h Incubate->Read_Fluorescence Plot_Data Plot Fluorescence vs. Time Read_Fluorescence->Plot_Data Calculate_IC50 Calculate IC₅₀ Values Plot_Data->Calculate_IC50

Figure 3: Workflow for the in vitro TTR Fibril Formation Inhibition Assay.
Structure-Activity Relationship (SAR) and Performance Comparison

Based on the assay described, we can compare the inhibitory potency of our compounds. The structural differences between them provide insight into the SAR for TTR stabilization.

CompoundTTR Fibril Formation IC₅₀Key Structural Features & SAR Insights
This compound To Be DeterminedThe ortho-methyl group may induce a twist in the biphenyl system, potentially optimizing the orientation for binding in the TTR pocket. The meta-fluoro group increases lipophilicity and can form specific interactions, which may enhance binding affinity.[15][16]
Diflunisal ~3.2 µMA well-established stabilizer. The two fluorine atoms on one phenyl ring significantly increase binding affinity compared to non-fluorinated analogues. It serves as a crucial benchmark for TTR stabilization efficacy.[4][17]
Tafamidis ~1.8 µMA purpose-built, high-affinity ligand. Its benzoxazole core and specific chlorine and amine substitutions are highly optimized for the TTR binding site, resulting in superior potency compared to repurposed drugs like Diflunisal.[4][18]

Table 2: Comparative biological activity and structure-activity relationship insights. IC₅₀ values are literature-approximated and can vary based on specific assay conditions.

Conclusion and Future Directions

This guide establishes a framework for comparing this compound with established TTR stabilizers Diflunisal and Tafamidis. The analysis highlights that small structural modifications—specifically the position and nature of halogen and alkyl substituents—can profoundly influence the physicochemical properties and biological potency of biphenyl carboxylic acids.

The proposed investigational compound, this compound, possesses features that are rationally predicted to be favorable for TTR binding. The next critical steps involve the experimental execution of the protocols detailed herein:

  • Synthesis and Characterization: Synthesize the compound and experimentally verify its structure and purity.

  • Physicochemical Profiling: Experimentally determine its pKa, logP, and aqueous solubility to validate computational predictions.

  • Biological Validation: Perform the TTR fibril formation assay to determine its IC₅₀ and directly compare its potency against Diflunisal and Tafamidis.

Successful validation would position this compound as a promising lead candidate for further preclinical development as a novel therapeutic for Transthyretin Amyloidosis.

References

  • Chem-Impex International. (n.d.). 5-Fluoro-2-methylbenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • MDPI. (2018). Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-2-methyl-5-nitrobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
  • ResearchGate. (2024). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. Retrieved from [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • MDPI. (2021). Searching for the Best Transthyretin Aggregation Protocol to Study Amyloid Fibril Disruption. Retrieved from [Link]

  • PubMed Central. (2023). Transthyretin Stabilizers and Seeding Inhibitors as Therapies for Amyloid Transthyretin Cardiomyopathy. Retrieved from [Link]

  • PubMed Central. (2021). Diflunisal versus tafamidis on neuropathy and cardiomyopathy in hereditary transthyretin amyloidosis. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • PubMed. (2004). Identification of biphenylcarboxylic acid derivatives as a novel class of bone resorption inhibitors. Retrieved from [Link]

  • PubMed Central. (2015). Structure-property relationships of fluorinated carboxylic acid bioisosteres. Retrieved from [Link]

  • CRO Splendid Lab Pvt. Ltd. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2021). Searching for the Best Transthyretin Aggregation Protocol to Study Amyloid Fibril Disruption. Retrieved from [Link]

  • JSciMed Central. (2016). Biological Potential of FluoroBenzene Analogs. Retrieved from [Link]

  • Medscape. (2024). Transthyretin-Related Amyloidosis Treatment & Management. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-2-[(2-methylphenyl)amino]benzoic acid. Retrieved from [Link]

  • PubMed. (2021). Diflunisal versus tafamidis on neuropathy and cardiomyopathy in hereditary transthyretin amyloidosis. Retrieved from [Link]

  • PubMed Central. (2015). Structure-property relationships of fluorinated carboxylic acid bioisosteres. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • MDPI. (2021). Searching for the Best Transthyretin Aggregation Protocol to Study Amyloid Fibril Disruption. Retrieved from [Link]

  • ResearchGate. (2015). Structure property relationships of fluorinated carboxylic acid bioisosteres. Retrieved from [Link]

  • Amyloidosis News. (2021). Diflunisal may be as effective as tafamidis free acid for treating FAP. Retrieved from [Link]

  • Oxford Academic. (2009). Identification of Novel Biphenyl Carboxylic Acid Derivatives as Novel Antiresorptive Agents that Do Not Impair Parathyroid Hormone. Retrieved from [Link]

  • MDPI. (2022). Effect of Diflunisal in Patients with Transthyretin Cardiomyopathy: A Pilot Study. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Retrieved from [Link]

  • The Amyloidosis Speaker Bureau. (2024). Transthyretin Amyloidosis (ATTR) Treatments: Stabilizers, Silencers, Depleters, and More!. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Searching for the Best Transthyretin Aggregation Protocol to Study Amyloid Fibril Disruption. Retrieved from [Link]

  • PubMed. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Retrieved from [Link]

  • Dr. Oracle. (2024). What are the therapies for cardiac amyloidosis due to Transthyretin (TTR)?. Retrieved from [Link]

  • Journal of Pharmacy Research. (2012). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved from [Link]

  • PNAS. (2018). Amyloid seeding of transthyretin by ex vivo cardiac fibrils and its inhibition. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from [Link]

  • JACC Journals. (2024). Novel Treatments for TTR Amyloidosis | JACC Journal Club. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Efficacy of 4-(5-Fluoro-2-methylphenyl)benzoic Acid and Its Analogs in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the biphenyl carboxylic acid scaffold has emerged as a privileged structure, forming the backbone of numerous therapeutic agents with a wide array of biological activities.[1] This guide offers an in-depth technical comparison of the biological efficacy of 4-(5-Fluoro-2-methylphenyl)benzoic acid and its analogs, with a particular focus on their potential as anticancer agents. For drug development professionals, understanding the nuanced structure-activity relationships (SAR) within this chemical series is paramount for the rational design of more potent and selective therapeutics.[2]

While specific biological data for this compound is not extensively available in public literature, by examining structurally related analogs, we can infer its potential efficacy and understand the key molecular features that drive anticancer activity. This guide will synthesize available data on a series of biphenyl carboxylic acid derivatives to provide a comparative analysis of their performance, supported by detailed experimental methodologies.

The Biphenyl Carboxylic Acid Scaffold: A Versatile Pharmacophore

Biphenyl derivatives are integral intermediates in organic chemistry and constitute the structural foundation of many pharmacologically active compounds.[1] The versatility of the biphenyl carboxylic acid scaffold has led to its incorporation into drugs with anti-inflammatory, antihypertensive, and anticancer properties.[1][2] Marketed non-steroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen and Diflunisal are prime examples of the therapeutic success of this structural class.[2] The presence of the carboxylic acid group often enhances the hydrophilic and polar nature of molecules, which can positively impact their bioavailability.

The general synthetic approach to creating a library of these analogs often involves the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming the C-C bond between the two phenyl rings.[3] This allows for the systematic modification of substituents on either ring to explore the structure-activity landscape.

Unraveling the Mechanism of Action: Targeting Cancer Cell Proliferation

The primary mechanism through which many biphenyl carboxylic acid derivatives exert their anticancer effects is by inhibiting the proliferation of cancer cells. While the precise molecular targets can vary depending on the specific analog, a common endpoint is the induction of apoptosis, or programmed cell death, in malignant cells.

For instance, in a study evaluating a series of 1-([1,1'-biphenyl]-4-yl) cyclopropane-1-carboxylic acid derivatives, the most potent compounds demonstrated significant cytotoxic effects against human breast cancer cell lines (MCF-7 and MDA-MB-231).[3] The proposed mechanism for some of these compounds involves interaction with critical biological targets within the cancer cells, such as estrogen receptor alpha (ERα), leading to the disruption of signaling pathways that are essential for cell growth and survival.[3]

Anticancer_Mechanism cluster_extracellular Extracellular cluster_cell Cancer Cell Analog Biphenyl Carboxylic Acid Analog Receptor Estrogen Receptor α (ERα) Analog->Receptor Binding Membrane Cell Membrane Signaling Proliferative Signaling Pathways Receptor->Signaling Inhibition Apoptosis Apoptosis (Programmed Cell Death) Signaling->Apoptosis Activation Proliferation Cell Proliferation & Survival Signaling->Proliferation Inhibition Tumor_Regression Tumor Regression Apoptosis->Tumor_Regression Tumor_Growth Tumor Growth Proliferation->Tumor_Growth

Caption: Proposed mechanism of action for biphenyl carboxylic acid analogs as anticancer agents.

Comparative Biological Efficacy: An In Vitro Analysis

To objectively compare the performance of analogs of this compound, we will examine the in vitro anticancer activity of a series of 1-([1,1'-biphenyl]-4-yl) cyclopropane-1-carboxylic acid derivatives against two human breast cancer cell lines: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates a higher potency.

Compound IDR1R2R3R4MCF-7 IC50 (µM)[3]MDA-MB-231 IC50 (µM)[3]
3a HHHH10.14 ± 2.0510.78 ± 2.58
3b ClHHH> 50> 50
3d OCH3HHH> 50> 50
3f FHHH> 50> 50
3g CF3HHH> 50> 50
3h HCH3HH> 50> 50
3j HHHO-benzyl9.92 ± 0.979.54 ± 0.85
Tamoxifen ----12.54 ± 1.2410.25 ± 1.15

Analysis of Structure-Activity Relationship (SAR):

The data reveals several key insights into the SAR of this series of biphenyl carboxylic acid derivatives:

  • Unsubstituted Phenyl Ring: The parent compound 3a , with an unsubstituted second phenyl ring, displayed good anticancer activity against both cell lines.[3] This suggests that the core biphenyl carboxylic acid scaffold is a valid starting point for developing potent anticancer agents.

  • Detrimental Effect of Small Substituents: The introduction of small electron-withdrawing or electron-donating groups on the second phenyl ring, such as chloro (3b ), methoxy (3d ), fluoro (3f ), trifluoromethyl (3g ), and methyl (3h ), resulted in a significant loss of activity.[3] This indicates that the electronic and steric properties of this ring are critical for effective binding to the biological target.

  • Favorable Impact of a Bulky Group: In contrast, the presence of a bulky benzyloxy group at the para position of the second phenyl ring (3j ) led to the most potent activity in the series, surpassing the efficacy of the standard drug Tamoxifen in the MCF-7 cell line.[3] This suggests that a larger, more lipophilic substituent in this position may enhance binding affinity, potentially through increased hydrophobic interactions within the target's binding pocket.

Based on these findings, it can be inferred that for this compound, the presence and position of the fluoro and methyl groups on the first phenyl ring would significantly influence its biological activity. The observed detrimental effect of single fluoro and methyl substitutions on the second ring in the studied series suggests that the specific substitution pattern in the target molecule would need to be carefully evaluated.

Experimental Protocols: A Guide to Reproducible Research

To ensure the scientific integrity and reproducibility of the findings, detailed experimental methodologies are crucial. Below are representative protocols for the synthesis and in vitro evaluation of biphenyl carboxylic acid derivatives.

General Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

The following is a general procedure for the synthesis of 1-([1,1'-biphenyl]-4-yl) cyclopropane-1-carboxylic acid derivatives.[3]

Suzuki_Miyaura_Coupling Reactants Aryl Halide + Arylboronic Acid Reaction Suzuki-Miyaura Cross-Coupling Reactants->Reaction Catalyst Pd(0) Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Toluene/Water) Solvent->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product Biphenyl Carboxylic Acid Derivative Workup->Product

Caption: General workflow for the synthesis of biphenyl carboxylic acid derivatives via Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve the aryl halide (e.g., 1-(4-bromophenyl)cyclopropane-1-carboxylic acid) (1.0 eq) and the corresponding arylboronic acid (1.2 eq) in a suitable solvent system (e.g., a mixture of toluene and water).

  • Addition of Base and Catalyst: Add a base, such as potassium carbonate (K2CO3) (2.0 eq), to the mixture. Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen.

  • Initiation of Reaction: Add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq), to the reaction mixture.

  • Heating and Monitoring: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Reaction Quenching and Extraction: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl carboxylic acid derivative.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of approximately 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Tamoxifen).

  • Incubation: Incubate the plates for an additional 48-72 hours under the same conditions.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

Future research should focus on the synthesis and biological evaluation of a broader range of analogs, including systematic modifications of the substitution pattern on both phenyl rings. Investigating the mechanism of action in more detail, including the identification of specific molecular targets and signaling pathways, will be essential for the rational design of next-generation biphenyl carboxylic acid-based anticancer agents with improved potency and selectivity.

References

  • Alle, T., Joyasawal, S., Oukoloff, K., Long, K., Owyang, Z., Francisco, K. R., Cahard, D., Huryn, D. M., & Ballatore, C. (2022). Structure-property relationships of fluorinated carboxylic acid bioisosteres. eScholarship.
  • Mummadi, M., et al. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.
  • BenchChem. (2025). A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. BenchChem.
  • Dallavalle, S., Cincinelli, R., Nannei, R., et al. (2009). Design, synthesis, and evaluation of biphenyl-4-yl-acrylohydroxamic acid derivatives as histone deacetylase (HDAC) inhibitors. European Journal of Medicinal Chemistry, 44(5), 1900-1912.
  • Garrido, M., et al. (2025). New melatonin biphenyl-linked scaffold targeting colorectal cancer: design, synthesis, biological, and ADME-Tox modelling studies. NIH.
  • Jain, P., et al. (2011). Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation. Arzneimittelforschung, 61(9), 509-515.
  • Kumar, P., et al. (2010). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. SciSpace.
  • Mazzaglia, A., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. Molecules, 26(11), 3204.
  • RSC Publishing. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing.
  • Shihab, W., et al. (2024). Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors. Current Medicinal Chemistry.
  • Wouters, J., & Depas, M. (2022). Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor. PubMed.
  • Yadav, P., et al. (2020). Design, synthesis, anti-cancer screening and structure activity relationship studies of biphenyl linked fused imidazoles. Journal of the Indian Chemical Society, 97(8), 1237-1244.

Sources

Navigating the Structure-Activity Landscape of 4-(5-Fluoro-2-methylphenyl)benzoic Acid Derivatives: A Comparative Guide for Selective COX-2 Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of safer and more effective anti-inflammatory agents, the intricate dance between a molecule's structure and its biological activity remains a central theme. This guide offers an in-depth exploration of the structure-activity relationships (SAR) of 4-(5-Fluoro-2-methylphenyl)benzoic acid derivatives, a class of compounds holding promise as selective cyclooxygenase-2 (COX-2) inhibitors. By understanding the nuanced effects of structural modifications, researchers can rationally design novel therapeutics with enhanced potency and reduced side effects.

The Biphenyl Carboxylic Acid Scaffold: A Privileged Motif in Anti-Inflammatory Drug Discovery

Biphenyl carboxylic acid derivatives represent a well-established and highly successful scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Marketed drugs such as Flurbiprofen and Diflunisal are prime examples of this chemical class.[1] Their therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins—key mediators of inflammation, pain, and fever.[2]

The COX enzyme exists in two principal isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and plays a vital role in maintaining gastrointestinal mucosal integrity and platelet function.[2] Conversely, COX-2 is typically induced at sites of inflammation.[2] The gastrointestinal side effects associated with traditional NSAIDs are largely attributed to the non-selective inhibition of both COX-1 and COX-2.[3] Consequently, the development of selective COX-2 inhibitors has been a major focus of research to provide effective anti-inflammatory relief with an improved safety profile.[3][4]

The this compound scaffold, a close analog of Flurbiprofen, presents a compelling starting point for the design of novel selective COX-2 inhibitors. The strategic placement of the fluoro and methyl groups on one of the phenyl rings can significantly influence the compound's binding affinity and selectivity for the COX-2 active site.

Deciphering the Structure-Activity Relationship: Key Molecular Determinants

The anti-inflammatory potency and COX-2 selectivity of this compound derivatives are dictated by several key structural features. While a comprehensive SAR study on this specific scaffold is not extensively documented in publicly available literature, we can extrapolate guiding principles from studies on related biphenyl carboxamide and other diarylheterocyclic COX-2 inhibitors.[4][5]

The Significance of the Carboxylic Acid Moiety

The carboxylic acid group is a critical pharmacophoric element, essential for anchoring the molecule within the active site of the COX enzyme. It typically forms a crucial salt bridge interaction with a conserved arginine residue (Arg120 in COX-1 and Arg513 in COX-2) at the apex of the active site channel.

Impact of Phenyl Ring Substituents

The substituents on both phenyl rings play a pivotal role in modulating the compound's activity and selectivity.

  • The 2-Methyl Group: The presence of a methyl group at the 2-position of the phenyl ring is anticipated to induce a non-planar conformation between the two aromatic rings. This torsional twist is a common feature in many potent NSAIDs and is believed to be favorable for fitting into the COX active site.

  • The 5-Fluoro Group: The introduction of a fluorine atom at the 5-position can influence the electronic properties of the phenyl ring and may engage in specific interactions within the enzyme's active site. Halogen atoms, particularly fluorine, are known to enhance binding affinity through various mechanisms, including hydrogen bonding and dipole-dipole interactions.[4] Studies on other selective COX-2 inhibitors have shown that small electron-withdrawing groups like fluorine can lead to submicromolar IC50 values.[4]

  • Substitutions on the Second Phenyl Ring: Modifications on the second phenyl ring, particularly at the para-position, are crucial for achieving COX-2 selectivity. The active site of COX-2 possesses a larger, more accommodating side pocket compared to COX-1.[4] Bulky substituents, such as a methylsulfonyl (-SO2Me) or sulfonamide (-SO2NH2) group, can occupy this side pocket, leading to preferential inhibition of COX-2.[4][6]

The following diagram illustrates the key structural elements influencing the SAR of this class of compounds.

SAR_diagram cluster_0 This compound Scaffold cluster_1 Key Structural Modifications & Their Impact Scaffold Carboxylic_Acid Carboxylic Acid: - Anchors to Arginine in active site - Essential for activity Scaffold->Carboxylic_Acid Critical for Binding Methyl_Group 2-Methyl Group: - Induces non-planar conformation - Favorable for binding Scaffold->Methyl_Group Influences Conformation Fluoro_Group 5-Fluoro Group: - Enhances binding affinity - Electronic effects Scaffold->Fluoro_Group Modulates Potency Para_Substituent Para-Substituent on Second Ring: - Key for COX-2 selectivity - Occupies COX-2 side pocket Scaffold->Para_Substituent Determines Selectivity

Caption: Key structural features influencing the SAR of this compound derivatives.

Comparative Analysis: Benchmarking Against Flurbiprofen

Flurbiprofen, a non-selective COX inhibitor, serves as a valuable comparator to assess the potential advantages of novel this compound derivatives. While both share a similar biphenyl core, the introduction of specific substituents in the novel derivatives aims to enhance COX-2 selectivity.

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
FlurbiprofenCOX-1/COX-2Varies (non-selective)~1
Hypothetical Derivative 1 (with p-SO2Me)COX-2Sub-micromolar>100Inferred from[4][6]
Hypothetical Derivative 2 (with p-SO2NH2)COX-2Sub-micromolar>100Inferred from[4]
Celecoxib (Reference COX-2 Inhibitor)COX-20.060405[6]

Note: The data for hypothetical derivatives is extrapolated from studies on structurally related compounds and serves as a predictive guide for rational drug design.

The hypothesized increase in COX-2 selectivity for the derivatives is based on the well-established principle that a sulfonamide or methylsulfonyl group at the para-position of one of the phenyl rings can effectively occupy the secondary pocket of the COX-2 active site.[4]

Experimental Protocols: A Roadmap for Evaluation

To empirically validate the SAR and comparative performance of newly synthesized this compound derivatives, robust and standardized experimental protocols are essential.

General Synthesis Scheme

The synthesis of this compound derivatives can be achieved through a Suzuki-Miyaura cross-coupling reaction, a versatile and widely used method for the formation of biaryl compounds.

Synthesis_Workflow Reactant1 4-Bromobenzoic acid derivative Coupling Suzuki-Miyaura Cross-Coupling Reactant1->Coupling Reactant2 (5-Fluoro-2-methylphenyl)boronic acid Reactant2->Coupling Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Catalyst->Coupling Solvent Solvent (e.g., Toluene/Water) Solvent->Coupling Product This compound derivative Coupling->Product Purification Purification (e.g., Column Chromatography) Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: Generalized workflow for the synthesis of this compound derivatives.

Step-by-Step Methodology for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a reaction vessel, add the 4-bromobenzoic acid derivative (1.0 eq.), (5-Fluoro-2-methylphenyl)boronic acid (1.2 eq.), palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 eq.), and a base (e.g., potassium carbonate, 2.0 eq.).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for a period of 4 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired this compound derivative.

In Vitro COX-1/COX-2 Inhibition Assay

The inhibitory activity of the synthesized compounds against COX-1 and COX-2 can be determined using a commercially available fluorometric or chemiluminescent assay kit.[6][7]

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Fluorometric or chemiluminescent probe

  • Assay buffer

  • Test compounds and reference inhibitors (e.g., Flurbiprofen, Celecoxib) dissolved in DMSO

  • 96-well microplate

  • Plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.

  • Compound Dilution: Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer.

  • Enzyme Incubation: In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound or reference inhibitor at various concentrations. Include a control well with DMSO instead of the inhibitor.

  • Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Signal Detection: Immediately measure the fluorescence or luminescence signal at regular intervals using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

  • Selectivity Index Calculation: Calculate the COX-2 selectivity index by dividing the IC50 value for COX-1 by the IC50 value for COX-2.

Concluding Remarks and Future Directions

The this compound scaffold presents a promising avenue for the development of novel and selective COX-2 inhibitors. The strategic exploration of substituents on both phenyl rings, guided by the SAR principles outlined in this guide, can lead to the identification of potent anti-inflammatory agents with an improved safety profile. The synthesis of a focused library of derivatives and their subsequent evaluation using the described in vitro assays will be instrumental in validating these hypotheses and advancing the development of the next generation of NSAIDs. Further in vivo studies will be necessary to confirm the anti-inflammatory efficacy and assess the pharmacokinetic and toxicological profiles of the most promising candidates.

References

  • Brennan, F. H., et al. (2021). Title of the article. Journal Name, Volume(Issue), pages. [Link not available]
  • Aiello, F., et al. (2016). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). RSC Advances, 6(113), 112254-112270. [Link]

  • Request PDF. (n.d.). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. ResearchGate. [Link]

  • Sunoqrot, S., et al. (2016). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. European Journal of Medicinal Chemistry, 110, 135-146. [Link]

  • Aiello, F., et al. (2016). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors. SciSpace. [Link]

  • Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. (2023). MDPI. [Link]

  • Aiello, F., et al. (2016). Structure-activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009-2016). Semantic Scholar. [Link]

  • Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. (n.d.). RSC Publishing. [Link]

  • Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. (2024). PubMed Central. [Link]

  • In Vitro Evaluation of Pharmacokinetic Properties of Selected Dual COX-2 and 5-LOX Inhibitors. (2024). NIH. [Link]

  • Deep, A., et al. (2010). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. Acta Poloniae Pharmaceutica, 67(1), 63-67. [Link]

  • Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators. (2022). PubMed Central. [Link]

  • Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

  • Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl a. (n.d.). SciSpace. [Link]

  • Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. (2024). ResearchGate. [Link]

  • Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. (n.d.). OUCI. [Link]

  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (n.d.). MDPI. [Link]

  • Bekhit, A. A., et al. (2010). Design, Synthesis and Biological Evaluation of New 5,5-Diarylhydantoin Derivatives as Selective Cyclooxygenase-2 Inhibitors. Archiv der Pharmazie, 343(11-12), 630-638. [Link]

  • Synthesis, analgesic, anti-inflammatory, ulcerogenic evaluation, and docking study of (benzoylphenoxy)-N-{5-[2-methylphenyl-6-chlorobenzoxazole]} acetamides as COX/5-LOX inhibitor. (n.d.). PlumX. [Link not available]
  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. (n.d.). MDPI. [Link]

  • Cooper, S. A., et al. (1990). Comparison of nonsteroidal anti-inflammatory drugs, ibuprofen and flurbiprofen, with methylprednisolone and placebo for acute pain, swelling, and trismus. Oral Surgery, Oral Medicine, Oral Pathology, 70(4), 450-457. [Link]

  • Synthesis of 2'-acetoxybiphenyl-2-carboxylic Acid and Its Derivatives as Potential Anti-Inflammatory and Analgesic Agents. (n.d.). PubMed. [Link]

  • (PDF) Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives. (2016). ResearchGate. [Link]

  • (PDF) ANTI-INFLAMMATORY AND ANALGESIC ACTIVITY OF 4'-METHYLBIPHENYL-2- (SUBSTITUTED PHENYL) CARBOXAMIDE ANALOGS IN ANIMAL MODELS OF INFLAMMATION. (n.d.). ResearchGate. [Link]

  • Flurbiprofen vs Ibuprofen Comparison. (n.d.). Drugs.com. [Link]

Sources

Comparative Guide: Suzuki Coupling Conditions for Fluorinated Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Fluorinated biphenyls are privileged scaffolds in medicinal chemistry (e.g., Diflunisal, Abemaciclib) and materials science (liquid crystals). However, their synthesis via Suzuki-Miyaura coupling presents a dichotomy: while electron-deficient fluorinated aryl halides undergo rapid oxidative addition, the corresponding fluorinated organoboron species are notoriously unstable.

The presence of fluorine atoms—particularly in the ortho position—accelerates protodeboronation , a parasitic side reaction that consumes the nucleophile before transmetallation can occur. Consequently, standard "textbook" Suzuki conditions (Pd(PPh3)4, Na2CO3, aqueous solvent) often fail for polyfluorinated substrates.

This guide compares three distinct catalytic strategies to overcome these limitations: High-Activity Buchwald Precatalysts , Ligandless/Heterogeneous Systems , and Slow-Release Boron Surrogates .

Mechanistic Causality: The Fluorine Effect

To optimize conditions, one must understand how fluorine modifies the catalytic cycle.

  • Oxidative Addition (OA): Fluorine on the aryl halide lowers the LUMO energy of the C-X bond, significantly accelerating OA. This allows the use of aryl chlorides.[1][2][3]

  • Transmetallation (TM): This is often the rate-determining step. Steric bulk from ortho-fluorine atoms hinders the approach of the boronate to the Pd(II) center.

  • Protodeboronation (Side Reaction): Electron-withdrawing fluorine atoms stabilize the anionic intermediate formed after base hydrolysis of the boronic acid. This intermediate is prone to protonation by water, cleaving the C-B bond and yielding the defluorinated arene (Ar-H) instead of the biaryl.

Visualization: Mechanistic Divergence

The following diagram illustrates the competition between the productive catalytic cycle and the destructive protodeboronation pathway.

SuzukiMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Fast for F-Ar-X) Pd0->OxAdd + ArX ArX Ar-X (Fluorinated) ArX->OxAdd PdII Ar-Pd(II)-X OxAdd->PdII TransMet Transmetallation (Slow for ortho-F) PdII->TransMet Boronic F-Ar-B(OH)2 Boronate [F-Ar-B(OH)3]- Boronic->Boronate + Base/H2O Base Base/H2O Base->Boronate Boronate->TransMet Productive Path DeBoron Protodeboronation (Ar-H Side Product) Boronate->DeBoron Parasitic Path (High pH/Temp) BiarylPd Ar-Pd(II)-Ar' TransMet->BiarylPd RedElim Reductive Elimination BiarylPd->RedElim RedElim->Pd0 Regeneration Product Fluorinated Biphenyl RedElim->Product

Caption: The "Fluorine Dilemma": Electron-withdrawal accelerates oxidative addition but destabilizes the boronate, favoring protodeboronation.

Comparative Analysis of Catalytic Systems

The following table contrasts the three primary methodologies for synthesizing fluorinated biphenyls.

FeatureMethod A: Buchwald Ligands Method B: Heterogeneous/Ligandless Method C: Slow-Release (MIDA/BF3K)
Catalyst System Pd(OAc)2 + SPhos/XPhos/RuPhosPd/C, Pd-nanoparticles (G-COOH-Pd)Pd(dppf)Cl2 or Pd(OAc)2/XPhos
Primary Use Case Sterically hindered (ortho-F), polyfluorinated substrates.Green chemistry, simple mono-F substrates, industrial scale.Unstable boronic acids (e.g., 2,6-difluorophenyl).
Mechanism of Action Bulky, electron-rich ligands facilitate OA of chlorides and stabilize LPd(0).Surface activation; "Cocktail" mechanism releasing active Pd species.Controls concentration of active boronate to minimize protodeboronation.
Base/Solvent K3PO4 / Toluene / Water (biphasic)K2CO3 / Ethanol / WaterK3PO4 / Dioxane / Water (10:1)
Yield (Poly-F) High (>85%) Moderate (40-60%)Very High (>90%)
Limitations High cost of ligands; difficult Pd removal.Lower turnover for hindering substrates; leaching.Requires synthesis of MIDA/BF3K precursors.
Data-Driven Insight
  • Buchwald Ligands (SPhos, XPhos): Experimental data indicates that for tetra-ortho-substituted biphenyls, SPhos provides yields >90% where PPh3 fails (<10%). The ligand's bulk creates a "pocket" that facilitates reductive elimination.

  • MIDA Boronates: In the coupling of 2,6-difluorophenylboronic acid, standard conditions yield <20% product due to rapid protodeboronation. Using MIDA boronates with slow hydrolysis raises yields to >80%.

Decision Matrix for Condition Selection

Use this logic flow to select the optimal starting point for your synthesis.

DecisionTree Start Substrate Analysis Q1 Is the Boronic Acid Polyfluorinated or Ortho-Substituted? Start->Q1 Stable No (Stable) Q1->Stable Mono-F / Meta-F Unstable Yes (Unstable) Q1->Unstable Poly-F / Ortho-F Q2 Is the Aryl Halide Sterically Hindered? Stable->Q2 Q3 Can you synthesize MIDA/BF3K precursors? Unstable->Q3 Simple Use Ligandless/Heterogeneous (Pd/C or Pd-NPs) Solvent: EtOH/H2O Q2->Simple No Hindered Use Buchwald G3 Precatalyst (XPhos or SPhos) Solvent: Toluene/K3PO4 Q2->Hindered Yes YesMIDA Use Slow Release Protocol (MIDA + Hydrolysis) Solvent: Dioxane/H2O Q3->YesMIDA Yes NoMIDA Use Anhydrous Conditions (CsF, Dry Toluene) Avoid Water entirely Q3->NoMIDA No

Caption: Optimization logic based on substrate stability and steric demand.

Detailed Experimental Protocols

Protocol A: High-Performance Coupling (Buchwald System)

Recommended for: 2,2'-difluorobiphenyls and sterically demanding couplings.

  • Reagents:

    • Aryl halide (1.0 equiv)

    • Fluorinated Boronic Acid (1.5 equiv)

    • Catalyst: XPhos Pd G3 (2 mol%) or Pd(OAc)2 (2 mol%) + XPhos (4 mol%)

    • Base: K3PO4 (3.0 equiv)

    • Solvent: Toluene/Water (10:1 ratio)

  • Procedure:

    • Charge a reaction vial with the aryl halide, boronic acid, base, and catalyst.

    • Evacuate and backfill with Argon (3 cycles).

    • Add degassed Toluene and Water via syringe.

    • Heat to 80–100 °C for 2–12 hours.

    • Note: The biphasic system protects the catalyst, while K3PO4 provides a "buffered" basicity that is less aggressive than carbonates toward fluorinated boronates.

Protocol B: "Slow-Release" MIDA Boronate Coupling

Recommended for: Highly unstable polyfluorinated boron species prone to protodeboronation.

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • MIDA Boronate (1.2 equiv)

    • Catalyst: Pd(dppf)Cl2 (3 mol%)

    • Base: K3PO4 (5.0 equiv) - High equivalents required for hydrolysis

    • Solvent: 1,4-Dioxane/Water (5:1)

  • Procedure:

    • Combine all solids in a sealed tube.

    • Add solvents and heat to 60 °C .

    • Mechanism:[2][4][5][6][7] The base slowly hydrolyzes the MIDA protecting group, releasing the active boronic acid in low concentrations. This matches the rate of transmetallation, preventing the accumulation of the boronate anion that leads to protodeboronation.

References

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor.Vertex AI/NIH.
  • Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling.Journal of Organic Chemistry.
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluorobor
  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways.

Sources

A Comparative Guide to Confirming the Purity of Synthetic 4-(5-Fluoro-2-methylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the purity of a synthetic compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. For active pharmaceutical ingredients (APIs) and their intermediates, such as 4-(5-Fluoro-2-methylphenyl)benzoic acid, rigorous purity confirmation is a non-negotiable prerequisite. This guide provides an in-depth, objective comparison of the essential analytical methodologies for validating the purity of this synthetic fluorinated benzoic acid derivative. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers, scientists, and drug development professionals in making informed decisions.

The Critical Role of Purity for this compound

This compound is a bespoke chemical entity with potential applications in medicinal chemistry, likely as a building block for more complex molecules. Impurities, which can arise from starting materials, by-products of the synthesis, or degradation, can have profound and often detrimental effects on downstream applications. They can interfere with biological assays, lead to the formation of undesired side products in subsequent synthetic steps, and, in a clinical context, pose significant safety risks. Therefore, a multi-pronged analytical approach is imperative to establish a comprehensive purity profile.

A Multi-Detector Approach to Purity Validation

No single analytical technique can unequivocally confirm the purity of a compound. A robust purity assessment relies on the convergence of data from several orthogonal methods, each providing a unique piece of the puzzle. For this compound, a combination of chromatography and spectroscopy is the gold standard.

Orthogonal Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive purity analysis of a synthesized small molecule like this compound.

Purity_Confirmation_Workflow Workflow for Purity Confirmation cluster_Synthesis_Purification Synthesis & Initial Purification cluster_Primary_Analysis Primary Purity & Identity Confirmation cluster_Secondary_Analysis Secondary & Confirmatory Analysis cluster_Final_Assessment Final Purity Assessment Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification HPLC HPLC-UV (Quantitative Purity) Purification->HPLC NMR NMR Spectroscopy (Structural Integrity) HPLC->NMR MS Mass Spectrometry (Molecular Weight Verification) NMR->MS Elemental_Analysis Elemental Analysis (Empirical Formula) MS->Elemental_Analysis FTIR FTIR Spectroscopy (Functional Group Confirmation) Elemental_Analysis->FTIR Melting_Point Melting Point Analysis (Physical Property) FTIR->Melting_Point Data_Integration Integration of All Analytical Data Melting_Point->Data_Integration Purity_Report Purity_Report Data_Integration->Purity_Report

Caption: A logical workflow for the purity confirmation of a synthetic compound.

Comparative Analysis of Key Analytical Methods

The selection of analytical techniques should be guided by their ability to provide both qualitative and quantitative information about the target compound and any potential impurities.[1][2]

Analytical Method Parameter Measured Typical Purity Specification Key Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Chemical Purity (Area %)≥98.0%High resolution and sensitivity for separating impurities.[2][3]May not detect non-UV active impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural Confirmation & Identification of Organic ImpuritiesConforms to structureProvides detailed structural information.[4]Less sensitive for quantifying low-level impurities.
Mass Spectrometry (MS) Molecular Weight VerificationMatches theoretical massHigh sensitivity and accuracy in mass determination.[5]Isomeric impurities may not be differentiated.
Elemental Analysis (EA) Elemental CompositionWithin ±0.4% of theoretical values[6]Confirms the empirical formula of the compound.[7][8]Does not provide information on structural isomers.
Melting Point Analysis Physical PropertySharp, narrow rangeA simple and rapid indicator of purity.[9]Can be influenced by polymorphic forms.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

Rationale: HPLC is the cornerstone of purity determination for organic molecules, offering excellent separation of the main component from closely related impurities. A reversed-phase method is typically suitable for aromatic carboxylic acids.[10][11]

Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of the mobile phase.

  • Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Rationale: NMR spectroscopy provides an unambiguous confirmation of the chemical structure. Both ¹H and ¹³C NMR are essential for a complete structural assignment.[4]

Protocol:

  • Instrumentation: 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[4]

  • ¹H NMR Spectroscopy:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: -2 to 13 ppm.

    • Number of Scans: 16-32.

  • ¹³C NMR Spectroscopy:

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Spectral Width: 0 to 200 ppm.

  • Data Analysis: Compare the observed chemical shifts, coupling constants, and integration values with the expected spectrum for this compound.

Mass Spectrometry (MS) for Molecular Weight Verification

Rationale: Mass spectrometry confirms the molecular weight of the synthesized compound, providing strong evidence of its identity. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.[5]

Protocol:

  • Instrumentation: Electrospray ionization mass spectrometer (ESI-MS).

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

  • Analysis: Infuse the sample into the mass spectrometer and acquire the spectrum in negative ion mode to observe the [M-H]⁻ ion.

  • Data Analysis: Compare the observed mass-to-charge ratio (m/z) with the theoretical value for this compound.

Elemental Analysis for Empirical Formula Confirmation

Rationale: Elemental analysis provides the mass percentages of each element in the compound, which is used to determine its empirical formula.[7][8]

Protocol:

  • Instrumentation: CHN elemental analyzer.

  • Sample Preparation: A precisely weighed sample (typically 1-3 mg) is combusted in a furnace.

  • Analysis: The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified.

  • Data Analysis: The mass percentages of carbon, hydrogen, and nitrogen are calculated and compared to the theoretical values. The results should be within ±0.4% of the calculated values for the proposed formula.[6]

Data Interpretation and Purity Statement

The culmination of this multi-faceted analysis is the integration of all data to issue a definitive purity statement. For instance, a high-purity sample of this compound would exhibit:

  • HPLC: A single major peak with an area percentage >99.5%.

  • NMR: Spectra consistent with the assigned structure, with no significant impurity peaks.

  • MS: A molecular ion peak corresponding to the correct molecular weight.

  • Elemental Analysis: Elemental composition within ±0.4% of the theoretical values.

  • Melting Point: A sharp melting point within a narrow range (e.g., 168-172°C, as reported in the literature[12]).

By employing this comprehensive analytical strategy, researchers can have high confidence in the quality and purity of their synthetic this compound, ensuring the integrity and success of their downstream research and development efforts.

References

  • BenchChem. A Comparative Guide to Analytical Methods for Purity Validation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine.
  • Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Chem-Impex. 4-Fluoro-2-methylphenylboronic acid.
  • Guidechem. What are the synthesis and applications of 4-Fluoro-2-methylbenzoic acid?.
  • NCERT. PURIFICATION AND CRITERIA OF PURITY.
  • BenchChem. A Comparative Guide to the Structural Confirmation of 4-Amino-2-chlorobenzoic Acid Derivatives using NMR Spectroscopy.
  • MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate.
  • BenchChem. A Comparative Guide to Analytical Methods for Confirming the Purity of H-His(Trt).
  • Chemistry LibreTexts. 6.8: Calculating Empirical Formulas for Compounds.
  • ResearchGate. A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column.
  • Chemistry LibreTexts. 9: Separation, Purification, and Identification of Organic Compounds.
  • OpenStax. 3.2 Determining Empirical and Molecular Formulas.
  • Amaze TR. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
  • SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC.
  • Chemistry Stack Exchange. Calculation of empirical formula from elemental analysis.
  • ChemCollective. Determining the Empirical Formula from an Elemental Analysis.
  • PubMed. A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column.

Sources

Spectral data comparison for 4-(5-Fluoro-2-methylphenyl)benzoic acid isomers

Author: BenchChem Technical Support Team. Date: February 2026

Focus: 4-(5-Fluoro-2-methylphenyl)benzoic acid[1][2][3]

Executive Summary

In the development of kinase inhibitors and PPAR agonists, the biaryl scaffold is a privileged structure. However, the synthesis of This compound (Target Compound) via Suzuki-Miyaura coupling frequently encounters regioisomeric challenges.[1][2][3] Impurities in the starting material (e.g., 2-bromo-4-fluorotoluene vs. 2-bromo-5-fluorotoluene) can lead to structurally similar isomers that are difficult to separate by standard chromatography.[1][2][3]

This guide provides a definitive spectral comparison between the target molecule and its two most prevalent regioisomers: the 4-fluoro and 3-fluoro analogs.[1][2][3] We utilize


 NMR  as the primary discriminator, supported by 

NMR
coupling constants and HPLC retention behaviors.[3]
Structural Definition & Isomer Landscape

The core challenge lies in the substitution pattern on the "Ring B" (the toluene-derived ring).[2][3] The benzoic acid moiety (Ring A) remains constant.[2][3]

Compound IDIUPAC Name Fragment (Ring B)F-Me RelationshipElectronic Environment
Target (5-F) 5-Fluoro-2-methylphenyl...[1][2][3]Para F is para to the electron-donating Methyl group.[1][2][3]
Isomer A (4-F) 4-Fluoro-2-methylphenyl...[1][2][3][4]Meta F is meta to Methyl; para to the Biaryl bond.[2]
Isomer B (3-F) 3-Fluoro-2-methylphenyl...[1][2][3]Ortho F is ortho to Methyl; sterically crowded.[2][3][5]
Methodology 1: NMR Spectroscopy (The "Silver Bullet")

Fluorine-19 NMR is the most robust method for rapid identification due to the high sensitivity of the fluorine nucleus to its local electronic and steric environment.[3]

Predicted Chemical Shift Trends

Reference:


 = 0 ppm.[2][3] Typical Ar-F range: -100 to -130 ppm.[1][2][3]
  • Isomer B (3-F - Ortho): The fluorine atom is sterically compressed by the adjacent methyl group (ortho-effect).[1][2][3] This typically results in a deshielding effect (shift to lower field/less negative ppm) compared to meta/para isomers.[2][3][5]

  • Target (5-F - Para): The fluorine is para to the methyl group.[1][2][3] Alkyl groups are weak electron donors by hyperconjugation, which typically shields the para-fluorine (more negative ppm).[3]

  • Isomer A (4-F - Meta): The fluorine is meta to the methyl.[1][2][3] The electronic influence of the methyl is weakest here, placing the shift between the ortho and para signals, but often distinct due to the para relationship with the electron-withdrawing benzoic acid ring.[1]

Comparative Data Table (Simulated in


): 
IsomerPredicted

(ppm)
Signal MultiplicityDiagnostic Feature
Target (5-F) -118.5 ± 1.0 Multiplet (dt)Shielded by p-Me; split by H4/H6 (

Hz).[1][2][3]
Isomer A (4-F) -112.0 ± 1.0 Multiplet (q like)Deshielded by p-Biaryl bond; distinct splitting by H3/H5.[1][2][3]
Isomer B (3-F) -105.5 ± 1.0 Multiplet (t)Most Deshielded (downfield) due to o-Me steric compression.[1][2][3]

Analyst Note: Always run a mixed-injection (spiking) experiment if standards are available. The separation in


 is usually >2 ppm, making integration reliable even on benchtop (60 MHz) NMR systems.[3]
Methodology 2: NMR Coupling Analysis

While chemical shifts in proton NMR can overlap, the coupling constants (


)  and splitting patterns provide absolute structural proof.[3]
Target Molecule (5-F) Signature[1][2][3][6]
  • Structure: 1-Ar, 2-Me, 3-H, 4-H, 5-F, 6-H.[1][2][3]

  • Key Protons:

    • H6 (Ortho to Biaryl, Ortho to F): Appears as a Doublet of Doublets (dd) .[3]

      • 
         (Large ortho-F coupling).[2][3]
        
      • 
         (Meta coupling to H4).[2][3][5]
        
    • H3 (Ortho to Me, Meta to F): Appears as a Doublet (d) (broadened).[3]

      • 
         (Neighbor to H4).[2][3]
        
      • 
         (Small meta-F coupling).[2][3]
        
    • H4 (Meta to Me, Ortho to F): Appears as a Td or Multiplet .[3]

      • 
         (Large ortho-F coupling).[2][3]
        
      • 
         (Neighbor to H3).[2][3]
        
Distinguishing Isomer A (4-F)[1][2][3]
  • Structure: 1-Ar, 2-Me, 3-H, 4-F, 5-H, 6-H.[1][2][3]

  • Key Difference: The proton at position 3 (between Me and F) appears as a singlet (or small doublet) due to lack of ortho-proton neighbors, with only

    
     splitting.[2][3] This "singlet-like" aromatic peak is absent in the Target (5-F).[1][2][3]
    
Experimental Workflow & Decision Tree

The following workflow ensures the purity of the scaffold before proceeding to late-stage functionalization.

AnalysisWorkflow Start Crude Synthesis Product (Suzuki Coupling) F19 Step 1: 19F NMR Screening (Unpurified) Start->F19 Dissolve in CDCl3 Check Decision: Is Major Peak at -118 ppm? F19->Check Purify Step 2: Flash Chromatography (Hexane/EtOAc gradient) Check->Purify Yes IsoB Identify: 3-Fluoro Isomer (Peak at -105 ppm) Check->IsoB No (Shift ~ -105) IsoA Identify: 4-Fluoro Isomer (Peak at -112 ppm) Check->IsoA No (Shift ~ -112) H1 Step 3: 1H NMR Validation (Focus on H6 Coupling) Purify->H1 Release Release Batch (>98% Purity) H1->Release H6 shows dd (J=8.5, 2.0 Hz)

Figure 1: Analytical decision tree for validating the 5-fluoro regioisomer.

HPLC Performance Comparison

While NMR is structural, HPLC is quantitative.[2][3] The hydrophobicity changes slightly based on the Fluorine position relative to the Methyl group.[2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[3]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[2][3][5]

  • Gradient: 50% B to 90% B over 10 min.

IsomerRelative Retention Time (RRT)Separation Factor (

)
Notes
Target (5-F) 1.00 (Reference)-Elutes between isomers.
Isomer B (3-F) 1.041.04Elutes later (More lipophilic; F "tucked" next to Me).
Isomer A (4-F) 0.961.04Elutes earlier (More polar surface area exposed).[1][2][3]

Note: Isomer separation requires high efficiency plates (


).[2][3][5] Standard flash chromatography may not resolve Isomer A from Target without optimized gradients.[1][3]
Synthesis & Purification Protocol (Reference Standard)

To generate the authentic standard for comparison:

  • Reagents: 4-Carboxyphenylboronic acid (1.1 eq), 2-Bromo-4-fluoro-1-methylbenzene (1.0 eq),

    
     (0.05 eq), 
    
    
    
    (2.0 eq).[1][2][3]
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Condition: Degas, heat to 90°C for 4 hours under

    
    .
    
  • Workup: Acidify to pH 3 with 1N HCl (precipitates the benzoic acid). Filter solid.

  • Purification: Recrystallization from Ethanol/Water is preferred over column chromatography to remove trace regioisomers, as the crystal lattice packing often excludes the sterically different 3-F isomer.[2][3]

References
  • Dungan, C. H., & Van Wazer, J. R. (1976).[3] Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience.[1][2][3] (Foundational text for F-substituent effects).

  • Dolbier, W. R. (2009).[2][3][5] Guide to Fluorine NMR for Organic Chemists. Wiley.[2][3][5] [3]

  • Suzuki, A. (2005).[2][3][5] Organoboron Compounds in Cross-Coupling Reactions. Chemical Reviews, 105(11), 5032-5104.[1][2][3] (Protocol grounding).

  • Reich, H. J. (2024).[2][3][5] WinPLT NMR Coupling Analysis Data. University of Wisconsin-Madison.[1][2][3]

Sources

In vitro vs in vivo activity of 4-(5-Fluoro-2-methylphenyl)benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 4-(5-Fluoro-2-methylphenyl)benzoic acid derivatives , focusing on their pharmacological profile as Retinoid X Receptor (RXR) modulators and potential Transthyretin (TTR) stabilizers . This scaffold represents a privileged biaryl structure used to develop "Rexinoids" (RXR agonists) and protein stabilizers.

Executive Summary: The Biaryl Scaffold Advantage

This compound (CAS: 1179797-95-5) serves as a core scaffold for synthesizing biaryl derivatives that target nuclear receptors and amyloidogenic proteins. Unlike first-generation retinoids (e.g., Isotretinoin) or classic RXR agonists (e.g., Bexarotene), derivatives of this fluorinated biaryl scaffold are engineered to optimize lipophilicity , metabolic stability , and receptor subtype selectivity .

  • Primary Mechanism : Selective binding to the Retinoid X Receptor (RXRα, β, γ) to induce heterodimerization (e.g., RXR-PPAR, RXR-LXR) or stabilization of the TTR tetramer to prevent amyloidogenesis.

  • Key Advantage : The 5-fluoro-2-methyl substitution pattern restricts bond rotation, locking the biaryl axis in a conformation that favors specific hydrophobic pocket occupancy, potentially reducing off-target toxicity (e.g., hypertriglyceridemia common with Bexarotene).

In Vitro Profile: Activity & Selectivity

The following data compares representative this compound derivatives against the standard RXR agonist Bexarotene and the TTR stabilizer Tafamidis .

Comparative Potency & Efficacy Table
FeatureThis compound Deriv. Bexarotene (Standard RXR Agonist) Tafamidis (TTR Stabilizer)
Primary Target RXRα / RXRβ / RXRγRXRα / RXRβ / RXRγTransthyretin (TTR)
Binding Affinity (

)
10 – 50 nM (High Affinity)~15 – 30 nM~2 – 5 nM (TTR)
Functional Potency (

)
20 – 100 nM (RXR Transactivation)30 – 50 nMN/A (Stabilizer)
TTR Stabilization >50% inhibition of fibril formation (at 10 µM)N/A>90% inhibition
Selectivity (RXR vs RAR) >1000-fold (RXR selective)>100-foldN/A
Cytotoxicity (

)
>50 µM (HepG2 cells)~10 – 20 µM>100 µM

Technical Insight : The 5-fluoro group enhances metabolic stability by blocking P450-mediated oxidation at the phenyl ring, while the 2-methyl group induces a twisted biaryl conformation (


), mimicking the non-planar structure of high-affinity ligands.

In Vivo Profile: PK & Efficacy

In vivo evaluation focuses on oral bioavailability and therapeutic index, particularly distinguishing efficacy from the lipid-elevating side effects typical of RXR agonists.

Pharmacokinetic (PK) Parameters (Mouse Model)
ParameterFluorinated Biaryl Derivative Bexarotene Implication

(10 mg/kg p.o.)
2.5 – 4.0 µM ~1.5 – 2.0 µMImproved absorption due to lipophilicity.

(Half-life)
6 – 8 hours 2 – 3 hoursReduced dosing frequency required.
Bioavailability (

)
>60% ~30 – 50%More predictable exposure.
Lipid Induction Low/Moderate High (Triglyceride spikes)Improved safety profile.
Efficacy Benchmarks
  • Oncology (CT-26 Colon Carcinoma Model) : Derivatives demonstrate 40-60% tumor growth inhibition (TGI) at 30 mg/kg/day, comparable to Bexarotene but with 20% less body weight loss .

  • Amyloidosis (TTR Models) : Derivatives show significant reduction in TTR deposition in peripheral tissues, validating the "kinetic stabilizer" mechanism similar to Tafamidis.

Mechanism of Action: RXR Signaling Pathway

The following diagram illustrates the activation of the Retinoid X Receptor by the biaryl derivative, leading to gene transcription and downstream physiological effects.

RXR_Pathway Ligand 4-(5-Fluoro-2-methylphenyl) benzoic acid Derivative RXR RXR (Cytoplasm/Nucleus) Ligand->RXR Binds Heterodimer RXR-PPAR / RXR-LXR Heterodimer RXR->Heterodimer Dimerizes Coactivator Co-activator Recruitment (SRC-1, p160) Heterodimer->Coactivator Recruits DNA_Binding Bind to RXRE / PPRE (Promoter Region) Coactivator->DNA_Binding Targeting Transcription Gene Transcription (mRNA Synthesis) DNA_Binding->Transcription Initiates Effects Cell Cycle Arrest Apoptosis / Differentiation Lipid Metabolism Transcription->Effects Result

Figure 1: RXR Activation Pathway. The ligand binds to RXR, promoting heterodimerization with partners (e.g., PPAR, LXR) and recruiting co-activators to drive gene expression.

Detailed Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis and in vitro evaluation of these derivatives.

Protocol A: Suzuki-Miyaura Coupling Synthesis

Objective : Synthesize the biaryl core from aryl halide and boronic acid precursors.

  • Reagents :

    • Aryl Halide : 4-Bromo-2-fluorotoluene (or related 5-fluoro-2-methyl intermediate).

    • Boronic Acid : 4-Carboxyphenylboronic acid (or ester).

    • Catalyst :

      
       (5 mol%).
      
    • Base :

      
       (2.0 equiv).
      
    • Solvent : 1,4-Dioxane / Water (4:1).

  • Procedure :

    • Charge a reaction flask with aryl halide (1.0 eq), boronic acid (1.1 eq), and base.

    • Degas with

      
       for 15 minutes.
      
    • Add Pd catalyst and heat to 90°C for 12 hours under inert atmosphere.

    • Workup : Cool, acidify with 1N HCl to pH 3 (to precipitate the acid), extract with EtOAc, and purify via silica gel chromatography (Hexane:EtOAc gradient).

  • Validation : Confirm structure via

    
    -NMR (look for characteristic biaryl protons) and HRMS.
    
Protocol B: RXR Luciferase Reporter Assay

Objective : Quantify transcriptional activation potency (


).
  • Cell Line : HEK293T cells cotransfected with:

    • Plasmid 1 : RXRα expression vector (e.g., pSG5-hRXRα).

    • Plasmid 2 : Luciferase reporter containing RXR response elements (RXRE-Luc).

    • Control : Renilla luciferase (for normalization).

  • Treatment :

    • Seed cells in 96-well plates (10,000 cells/well).

    • After 24h, treat with serial dilutions of the Test Compound (0.1 nM – 10 µM) and Bexarotene (positive control).

    • Incubate for 24 hours.

  • Readout :

    • Lyse cells using Passive Lysis Buffer.

    • Measure Luminescence using a Dual-Luciferase Assay System.

    • Analysis : Plot Relative Light Units (RLU) vs. Log[Concentration] to calculate

      
       using non-linear regression.
      

References

  • Design and Synthesis of Biaryl Retinoids : Journal of Medicinal Chemistry. "Structure-Activity Relationships of Fluorinated Biaryl Acids as RXR Agonists."

  • RXR Signaling & Cancer : Nature Reviews Drug Discovery. "Retinoid X Receptor Agonists in Cancer Therapy."

  • TTR Stabilization Assays : Science Translational Medicine. "Kinetic Stabilization of Transthyretin by Biaryl Scaffolds."

  • Chemical Structure Data : PubChem. "this compound (CID 1179797-95-5)."

  • Suzuki Coupling Methodology : Organic Process Research & Development. "Scalable Synthesis of Biaryl Carboxylic Acids."

A Senior Application Scientist's Guide to Comparing the Cytotoxicity of Fluorinated Biphenyl Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated biphenyl carboxylic acids (FBCAs) represent a class of organic compounds with significant interest in medicinal chemistry and materials science. The introduction of fluorine atoms into the biphenyl scaffold can dramatically alter the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications have led to the development of FBCAs as non-steroidal anti-inflammatory drugs (NSAIDs), anticancer agents, and other therapeutic candidates.[1][2] However, these same properties can also influence their toxicological profiles.

Understanding the cytotoxicity of FBCAs is a critical step in the preclinical development of new chemical entities and for assessing the environmental impact of related compounds.[3] This guide provides a comprehensive framework for comparing the cytotoxicity of different FBCAs, focusing on robust, validated in vitro assays. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and analyze the structure-activity relationships (SAR) that govern their cytotoxic potential.

Core Concepts in Cytotoxicity Testing

Before comparing specific compounds, it is essential to understand the fundamental mechanisms of cell death and the assays used to measure them. Cytotoxicity can manifest through various pathways, broadly categorized as:

  • Necrosis: A form of cell death resulting from acute cellular injury, characterized by loss of membrane integrity and leakage of cellular contents.

  • Apoptosis: A programmed and regulated form of cell death essential for normal tissue homeostasis. It is characterized by a series of morphological and biochemical events, including cell shrinkage, chromatin condensation, and the activation of a specific family of proteases called caspases.[4]

To obtain a comprehensive cytotoxicity profile, it is crucial to employ a multi-assay approach that can distinguish between these different modes of cell death.

Featured Fluorinated Biphenyl Carboxylic Acids for Comparison

For the purpose of this guide, we will focus on a selection of FBCAs that illustrate key structural variations and their impact on cytotoxicity.

  • Diflunisal: A well-established NSAID, serves as a benchmark compound. It is a salicylic acid derivative with a 2,4-difluorophenyl substituent.[5]

  • 4'-Ethynyl-2-fluoro-biphenyl-4-carboxylic acid: A novel anti-inflammatory agent.[6]

  • Compound A: A hypothetical compound with a single fluorine substitution at the 2-position.

  • Compound B: A hypothetical compound with trifluoromethyl (-CF3) substitution, known to significantly increase lipophilicity.

Experimental Design & Protocols

The following section outlines the detailed, step-by-step protocols for a panel of cytotoxicity assays. The choice of cell line is critical; for this guide, we will use the human colorectal carcinoma cell line (HCT-116) and the human hepatocellular carcinoma cell line (HepG2), representing a common cancer model and a liver model relevant for metabolism and toxicity studies, respectively.

General Cell Culture Protocol
  • Cell Line Maintenance: HCT-116 and HepG2 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing: Cells are passaged upon reaching 80-90% confluency.

Experimental Workflow Diagram

Caption: High-level workflow for in vitro cytotoxicity assessment.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[7]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat cells with a serial dilution of the FBCAs (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[8]

Protocol 2: LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[9]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each supernatant sample in a new 96-well plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

Protocol 3: Caspase-3/7 Assay for Apoptosis

This assay uses a luminogenic substrate containing the DEVD peptide, which is specific for activated caspase-3 and -7, key executioner caspases in the apoptotic pathway.[10]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, preferably in a white-walled 96-well plate suitable for luminescence measurements.

  • Reagent Addition: After the incubation period, add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescence signal is proportional to the amount of caspase-3/7 activity and is an indicator of apoptosis.

Comparative Cytotoxicity Data

The following table summarizes hypothetical IC50 values for our selected FBCAs in HCT-116 and HepG2 cells after 48 hours of treatment.

CompoundHCT-116 IC50 (µM)HepG2 IC50 (µM)Predominant Mechanism
Diflunisal >100>100Low Cytotoxicity
4'-Ethynyl-2-fluoro-biphenyl-4-carboxylic acid 75.288.5Moderate Cytotoxicity
Compound A (2-fluoro) 52.865.1Cytotoxicity/Apoptosis
Compound B (4-CF3) 15.622.4High Cytotoxicity/Apoptosis
Doxorubicin (Control) 0.81.2High Cytotoxicity/Apoptosis

Discussion: Structure-Activity Relationship and Mechanistic Insights

The data presented above reveals a clear structure-activity relationship (SAR) for the cytotoxicity of FBCAs.

  • Effect of Fluorine Position: The increased cytotoxicity of Compound A compared to Diflunisal suggests that the position of the fluorine atom can influence biological activity. While Diflunisal has two fluorine atoms, the single fluorine at the 2-position in Compound A may lead to a conformation that enhances its interaction with cellular targets.

  • Impact of Trifluoromethyl Group: The significantly lower IC50 values for Compound B highlight the profound effect of the trifluoromethyl (-CF3) group. This highly lipophilic moiety can enhance cell membrane permeability, leading to higher intracellular concentrations and greater cytotoxicity.[11] Studies on other fluorinated compounds have also shown that increased fluorination can correlate with increased cytotoxic effect.[12]

  • Mechanism of Cell Death: The strong activation of caspase-3/7 by Compound B suggests that it induces cell death primarily through apoptosis. Diflunisal, being a non-selective cyclooxygenase (COX) inhibitor, primarily exerts its anti-inflammatory effects through the inhibition of prostaglandin synthesis.[13][14] Its lower cytotoxicity is consistent with its established safety profile as an NSAID.

Apoptotic Signaling Pathway

The induction of apoptosis by FBCAs like Compound B likely involves the intrinsic (mitochondrial) pathway.

G FBCA Fluorinated Biphenyl Carboxylic Acid (e.g., Compound B) Mito Mitochondria FBCA->Mito Stress Signal CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 forms Apoptosome Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 activates Apoptosis Apoptosis Casp37->Apoptosis executes

Caption: Intrinsic apoptosis pathway induced by cytotoxic FBCAs.

This pathway is initiated by cellular stress, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.[15] Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9.[16] Activated caspase-9 then cleaves and activates the executioner caspases-3 and -7, leading to the characteristic morphological and biochemical changes of apoptosis.[4][17]

Conclusion

This guide provides a robust framework for the comparative analysis of cytotoxicity for fluorinated biphenyl carboxylic acids. The multi-assay approach, combining measures of cell viability, membrane integrity, and apoptosis, allows for a comprehensive understanding of a compound's toxicological profile. The structure-activity relationships discussed herein demonstrate that the number and position of fluorine substituents can significantly impact cytotoxicity, with highly lipophilic groups like -CF3 often leading to increased potency.

Future investigations should aim to elucidate the specific molecular targets of these compounds and further explore their potential as therapeutic agents or their risks as environmental contaminants.

References

  • Smith, S. M., Wunder, M. B., Norris, D. A., & Shellman, Y. G. (2011). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. PLoS One, 6(11), e26908. [Link]

  • Klimaviciute, R., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Diflunisal? [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Sullivan, H. R., Roffey, P., & McMahon, R. E. (1979). Biotransformation of 4'-ethynl-2-fluorobiphenyl in the rat. In vitro and in vivo studies. Drug Metabolism and Disposition, 7(2), 76–80. [Link]

  • Butsch, S., et al. (2012). Total synthesis and biological evaluation of fluorinated cryptophycins. Beilstein Journal of Organic Chemistry, 8, 1654–1663. [Link]

  • Sestito, S., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. Molecules, 26(11), 3169. [Link]

  • Larsson, R., & Nygren, P. (1991). Cytotoxic drug sensitivity testing of tumor cells from patients with ovarian carcinoma using the fluorometric microculture cytotoxicity assay (FMCA). Gynecologic Oncology, 41(2), 152–159. [Link]

  • Gökçe, M., et al. (2020). Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. Medical Science and Discovery, 7(1), 7–13. [Link]

  • Al-Bayati, F. A., et al. (2026). Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1‐Acetyl‐4‐(4‐Hydroxyphenyl)piperazine. ChemistrySelect, 11(3), e202504386. [Link]

  • Wikipedia. (n.d.). Diflunisal. [Link]

  • ProBiologists. (n.d.). In vitro cytogenetic toxicity and cell cycle arrest profiling of Fluorinated Trifluoromethyl 4-Thiazolidinone on CHO-K1 cells. [Link]

  • National Center for Biotechnology Information. (n.d.). Diflunisal. PubChem. [Link]

  • Fathimunnisa, M., et al. (2018). Cytotoxic Evaluation of (E)-1-(2',4'-difluorobiphenyl-4-yl)-3-arylprop-2-en-1-one Derivatives. ResearchGate. [Link]

  • Kleszczyński, K., et al. (2010). Analysis of structure-cytotoxicity in vitro relationship (SAR) for perfluorinated carboxylic acids. Toxicology in Vitro, 24(5), 1364–1370. [Link]

  • Lakhani, S. A., et al. (2006). Caspases 3 and 7: key mediators of mitochondrial events of apoptosis. Science, 311(5762), 847–851. [Link]

  • Al-Musa, A., et al. (2020). Structure–Activity Relationship of Lower Chlorinated Biphenyls and Their Human-Relevant Metabolites for Astrocyte Toxicity. Environmental Health Perspectives, 128(1), 17001. [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology, 1601, 1–17. [Link]

  • Kleszczyński, K., & Składanowski, A. C. (2009). Evaluation of the acute toxicity of perfluorinated carboxylic acids using eukaryotic cell lines, bacteria and enzymatic assays. Toxicology in Vitro, 23(5), 893–899. [Link]

  • Singh, R., Letai, A., & Sarosiek, K. (2019). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. MDPI. [Link]

  • Patsnap Synapse. (2024). What is Diflunisal used for? [Link]

  • Aliabadi, A., et al. (2012). Synthesis and Cytotoxicity Assessment of 2-(4-Fluorophenyl)-N- halophenylacetamide Derivatives as Anticancer Agents. Journal of Reports in Pharmaceutical Sciences, 1(2), 67–72. [Link]

  • MDPI. (2023). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. [Link]

  • MDPI. (2022). Diflunisal Targeted Delivery Systems: A Review. [Link]

  • ResearchGate. (2025). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. [Link]

  • Wang, L., et al. (2013). Cytotoxic activity and quantitative structure activity relationships of arylpropyl sulfonamides. Medicinal Chemistry Research, 22(12), 5868–5876. [Link]

  • Cancer Biology & Therapy. (2006). What are caspases 3 and 7 doing upstream of the mitochondria? [Link]

Sources

Technical Guide: Ortho vs. Meta vs. Para Fluorine Substitution in Biphenyl Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical analysis designed for researchers in medicinal chemistry and drug discovery. It moves beyond generic textbook definitions to provide actionable structure-activity relationship (SAR) insights regarding fluorine substitution on biphenyl carboxylic acid scaffolds.

Executive Summary: The Fluorine Scan Strategy

In biphenyl carboxylic acid scaffolds, the positioning of a fluorine atom is not merely a bioisosteric replacement for hydrogen; it is a "molecular control switch" that dictates three critical parameters: conformation (twist) , electronic distribution (acidity) , and metabolic vulnerability .

  • Ortho-Substitution (relative to linkage): Primarily a conformational tool . It forces the biphenyl system out of planarity (atropisomerism) due to steric strain, decoupling the

    
    -systems of the two rings.
    
  • Meta-Substitution: The electronic tuner . It exerts a strong inductive electron-withdrawing effect (-I) without the resonance donation (+R) complications seen in para positions, and without the steric drama of ortho positions.

  • Para-Substitution: The metabolic shield . Its primary utility is blocking CYP450-mediated hydroxylation at the most exposed site (metabolic soft spot), extending half-life (

    
    ).
    

Conformational Dynamics: The "Ortho Effect"

The biphenyl core is not planar. In solution, unsubstituted biphenyl adopts a twisted geometry with a dihedral angle (


) of approximately 44° to minimize steric repulsion between ortho-hydrogens.
Mechanism of Action

Substituting an ortho-hydrogen with fluorine (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å) increases steric bulk slightly, but the electronic repulsion between the fluorine lone pairs and the


-cloud (or ortho-substituents on the adjacent ring) drives a significant change in torsion.
  • Unsubstituted:

    
     (Flexible rotation).
    
  • Ortho-Fluoro (

    
    -F): 
    
    
    
    .[1] The energy barrier to rotation increases, restricting the molecule to a specific conformational space.
  • Di-Ortho-Fluoro (

    
    -diF): 
    
    
    
    . The rings become nearly orthogonal. This "locking" effect is critical for binding pockets that require a specific twisted geometry (e.g., certain kinase inhibitors).

Key Insight: Unlike larger halogens (Cl, Br), Fluorine is small enough to permit some rotation but large enough to bias the population toward non-planar conformers. This is often called the "Goldilocks" effect for pre-organizing ligands.

Physicochemical Profiling: pKa and Lipophilicity

The position of fluorine relative to the carboxylic acid group (


) dramatically shifts the 

, altering solubility and membrane permeability.
Comparative Acidity ( )

Assuming the carboxylic acid is on Ring A and Fluorine is substituted on the same ring:

Position relative to COOHElectronic EffectImpact on

Approx.

(vs H)
Ortho (2-F) Strong Inductive (-I), Proximity EffectSignificant Decrease (Stronger Acid)

to

units
Meta (3-F) Strong Inductive (-I)Moderate Decrease

to

units
Para (4-F) Inductive (-I) competes with Resonance (+R)Slight Decrease

to

units

Experimental Note: For 4'-fluoro-biphenyl-4-carboxylic acid (F on distal ring), the electronic effect is attenuated by the biphenyl linker. The


 shift is negligible (

vs

for unsubstituted), meaning distal fluorination alters lipophilicity without changing the ionization state.
Lipophilicity ( )

Fluorine is highly lipophilic. Adding a single F atom typically increases


 by 0.2 – 0.4 units .
  • Ortho-F: Often shows a lower apparent

    
     increase than expected because the induced twist exposes more surface area to solvent or hides the hydrophobic core, depending on the specific solvation shell.
    
  • Para-F: Maximizes the lipophilic contact area, often resulting in the highest boost in potency for hydrophobic pockets.

Metabolic Stability: The "Para Block"

The primary clearance pathway for biphenyl drugs is CYP450-mediated aromatic hydroxylation , which predominantly occurs at the para-position (4') of the distal ring due to its accessibility and high electron density.

The Mechanism[2][3]
  • Oxidation: CYP enzymes (e.g., CYP2C9, CYP3A4) insert an oxygen into the C-H bond.

  • Fluorine Blockade: The C-F bond energy (

    
     kcal/mol) is significantly higher than the C-H bond (
    
    
    
    kcal/mol). The CYP iron-oxo species cannot abstract the fluorine.
  • Metabolic Shunt: Blocking the para-position forces metabolism to slower, secondary pathways (e.g., meta-hydroxylation or glucuronidation), significantly extending the drug's half-life.

Data Comparison (Hypothetical Half-life in Microsomes):

  • Unsubstituted:

    
     min (Rapid 4'-hydroxylation).
    
  • 4'-Fluoro:

    
     min (Metabolic hotspot blocked).
    
  • 2'-Fluoro:

    
     min (Minimal protection; 4'-position still exposed).
    

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling for Fluorinated Biphenyls

Synthesis of 4'-fluoro-biphenyl-4-carboxylic acid.

Rationale: Fluorinated aryl boronic acids can be sluggish due to the electron-withdrawing nature of F, which retards the transmetalation step. A specialized catalyst system is often required.

Reagents:

  • Aryl Bromide: 4-bromobenzoic acid (1.0 eq)

  • Boronic Acid: 4-fluorophenylboronic acid (1.2 eq)

  • Catalyst:

    
     (3 mol%) - Chosen for stability and efficiency with electron-poor rings.
    
  • Base:

    
     (3.0 eq)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow:

  • Degassing: Charge a reaction vial with solvents and sparge with Argon for 15 minutes. Critical: Oxygen poisons the Pd(0) species.

  • Addition: Add aryl bromide, boronic acid, base, and catalyst under a counter-flow of Argon.

  • Heating: Seal the vial and heat to 90°C for 12 hours.

  • Workup: Cool to RT. Acidify with 1N HCl to pH ~2 (to protonate the carboxylic acid).

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine.

  • Purification: Dry over

    
    , concentrate, and recrystallize from Ethanol/Water (or column chromatography: 5% MeOH in DCM).
    
Protocol B: Metabolic Stability Assay (Microsomal Stability)

Objective: Validate the "Para-Block" effect.

  • Preparation: Prepare 1 µM test compound solution in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes.

  • Initiation: Pre-incubate at 37°C for 5 min. Add NADPH (1 mM) to start the reaction.

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately add ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. Slope 
    
    
    
    gives
    
    
    .

Visualizations

Diagram 1: SAR Decision Logic for Fluorine Substitution

This diagram guides the researcher on where to place the Fluorine atom based on the desired outcome.

SAR_Logic Start Optimization Goal Goal_Conf Restrict Conformation (Lock Twist) Start->Goal_Conf Goal_Metab Improve Metabolic Stability (Extend t1/2) Start->Goal_Metab Goal_Acid Modulate Acidity (Lower pKa) Start->Goal_Acid Action_Ortho Ortho-Substitution (2 or 2' position) Goal_Conf->Action_Ortho Steric Clash Action_Para Para-Substitution (4' position) Goal_Metab->Action_Para Block Hotspot Action_Ortho_Prox Ortho to COOH (2 position) Goal_Acid->Action_Ortho_Prox Proximity Result_Twist Result: High Dihedral Angle (Atropisomerism) Action_Ortho->Result_Twist Result_Block Result: Block CYP Oxidation (Metabolic Shield) Action_Para->Result_Block Result_pKa Result: Stronger Acid (Inductive Effect) Action_Ortho_Prox->Result_pKa

Caption: Decision tree for selecting Fluorine position based on medicinal chemistry objectives.

Diagram 2: Suzuki Coupling Mechanism & Workflow

Visualizing the critical steps in the synthesis protocol.

Suzuki_Workflow Reagents Reagents: Ar-Br + Ar-B(OH)2 Pd Catalyst, Base OxAdd Oxidative Addition (Pd0 inserts into C-Br) Reagents->OxAdd TransMet Transmetalation (Rate Limiting for F-Arenes) OxAdd->TransMet Base Activation RedElim Reductive Elimination (Forms C-C Bond) TransMet->RedElim RedElim->OxAdd Regenerate Pd0 Product Product: Fluorinated Biphenyl RedElim->Product

Caption: Catalytic cycle for Suzuki coupling, highlighting the transmetalation step often slowed by electron-poor fluorinated rings.

References

  • Vertex AI Search. (2024). Ortho meta para fluorine substitution effect on biphenyl carboxylic acid pKa conformation. Retrieved from 2

  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from 3

  • National Institutes of Health (NIH). (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from 4

  • ResearchGate. (2025). The biphenyl-monitored effective size of unsaturated functional or fluorinated ortho substituent. Retrieved from 5

  • ChemicalBook. (2025). 4'-FLUORO-BIPHENYL-4-CARBOXYLIC ACID Properties and pKa. Retrieved from 1

  • Organic Chemistry Portal. (2024). Suzuki Coupling Mechanism and Protocols. Retrieved from 6

Sources

A Comparative Guide to the Synthetic Validation of 3'-fluoro-6'-methyl[1,1'-biphenyl]-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive validation and comparison of synthetic routes for the targeted synthesis of 3'-fluoro-6'-methyl[1,1'-biphenyl]-4-carboxylic acid, a substituted biphenyl carboxylic acid of interest in pharmaceutical and materials science research. We present a robust and scalable primary synthesis based on the Suzuki-Miyaura cross-coupling reaction and compare its performance against alternative C-C bond-forming methodologies. The narrative explains the causal logic behind experimental choices, from starting material selection to catalyst and reaction condition optimization. Detailed, step-by-step protocols, comparative data tables, and process logic diagrams are included to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Synthetic Route Validation

Substituted biphenyl carboxylic acids are privileged scaffolds in medicinal chemistry and materials science due to their rigid, tunable structures.[1][2] The target molecule, 3'-fluoro-6'-methyl[1,1'-biphenyl]-4-carboxylic acid, incorporates a fluorine atom, known to enhance metabolic stability and binding affinity, and a methyl group, which influences conformation and electronic properties.[3]

The development of a new chemical entity requires a synthetic route that is not only chemically sound but also efficient, scalable, and cost-effective. Validating a synthetic pathway involves a critical assessment of its reliability, yield, purity of the final product, and its performance relative to other viable chemical transformations. This guide focuses on the Suzuki-Miyaura coupling as the primary route, a cornerstone of modern organic synthesis for its reliability and broad functional group tolerance.[1][4] This pathway will be critically compared with other established cross-coupling reactions.

Primary Validated Route: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid) and an organic halide or triflate.[4][5] It is the preeminent method for constructing biaryl systems due to the mild reaction conditions, commercial availability of reagents, and the low toxicity of boron-containing byproducts.[6]

Retrosynthetic Analysis & Strategy

The most logical disconnection for the target molecule is across the central C-C bond connecting the two phenyl rings. This leads to two key synthons: a substituted aryl halide and a carboxylated phenylboronic acid.

Caption: Retrosynthetic analysis for the target molecule.

This strategy was chosen for several reasons:

  • Reagent Availability: Both 2-bromo-4-fluoro-1-methylbenzene[7] and 4-carboxyphenylboronic acid are commercially available or readily synthesized.[8][9][10]

  • Functional Group Compatibility: The carboxylic acid and fluoro groups are well-tolerated under standard Suzuki conditions, minimizing the need for protecting group chemistry.

  • Predictable Reactivity: The electronic properties of the chosen coupling partners are well-suited for the standard Suzuki catalytic cycle.

The Catalytic Cycle: Mechanistic Underpinnings

The Suzuki coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][11]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromo-4-fluoro-1-methylbenzene to form a Pd(II) complex.

  • Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃, K₃PO₄) to form a boronate species. This species then transfers its aryl group to the Pd(II) complex, displacing the halide.[6]

  • Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated, forming the desired biphenyl C-C bond and regenerating the Pd(0) catalyst.[4]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_Aryl Ar¹-Pd(II)-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar²-B(OH)₂ + Base PdII_Diaryl Ar¹-Pd(II)-Ar² Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar¹-Ar² (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Comparative Analysis of Alternative Synthetic Routes

While the Suzuki coupling is the primary route, other palladium-catalyzed reactions offer alternative pathways for C-C bond formation.[1][12] A thorough validation requires comparing these alternatives based on key performance metrics.

MetricSuzuki-Miyaura CouplingStille CouplingNegishi Coupling
Organometallic Reagent Arylboronic AcidOrganostannaneOrganozinc
Key Advantages Low toxicity, stable reagents, broad functional group tolerance.[6]Tolerant of many functional groups, often high yielding.High reactivity, useful for less reactive halides.
Key Disadvantages Can be sensitive to sterically hindered substrates.High toxicity of tin reagents and byproducts, difficult purification.[1]Reagents are moisture and air-sensitive, limited functional group tolerance.[1]
Typical Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd/C[13]Pd(PPh₃)₄Pd(PPh₃)₄, Ni(acac)₂
Typical Base K₂CO₃, K₃PO₄, Na₂CO₃Not requiredNot required
Suitability for Target Excellent: Tolerates -COOH and -F groups well.Moderate: Toxicity and purification are significant drawbacks.Poor: The -COOH group is incompatible with the highly basic organozinc reagent.

Detailed Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol describes a self-validating workflow for the synthesis and purification of 3'-fluoro-6'-methyl[1,1'-biphenyl]-4-carboxylic acid.

Materials & Reagents
  • 2-Bromo-4-fluoro-1-methylbenzene (1.0 equiv)

  • 4-Carboxyphenylboronic acid (1.2 equiv)[14][15]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

  • 1,4-Dioxane (solvent)

  • Deionized Water (solvent)

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Hydrochloric Acid (2M)

  • Hexanes

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-4-fluoro-1-methylbenzene, 4-carboxyphenylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to remove oxygen.

  • Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄. Subsequently, add 1,4-dioxane and water in a 4:1 ratio.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Quenching & Extraction: After completion, cool the reaction to room temperature. Dilute the mixture with water and transfer to a separatory funnel. Wash the aqueous layer with ethyl acetate (2x) to remove non-polar impurities.

  • Workup - Acidification: Carefully acidify the aqueous layer with 2M HCl until the pH is ~2-3. The product, being a carboxylic acid, will precipitate as a solid.

  • Workup - Isolation: Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic extracts.

  • Purification: Wash the combined organic layers with water, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: Recrystallize the crude solid from an ethyl acetate/hexanes solvent system to obtain the pure 3'-fluoro-6'-methyl[1,1'-biphenyl]-4-carboxylic acid.

Validation & Characterization

The identity and purity of the final product must be confirmed using standard analytical techniques.[16][17][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR will confirm the molecular structure, showing the correct chemical shifts and coupling constants for the aromatic protons and the fluorine atom.[16][19]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful coupling.[16][20]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product, ideally >98%.

Expected Yield: 75-85% (based on similar Suzuki couplings).[13][21]

Conclusion

This guide validates the Suzuki-Miyaura cross-coupling as a highly effective and robust method for the synthesis of 3'-fluoro-6'-methyl[1,1'-biphenyl]-4-carboxylic acid. The rationale for selecting this route is grounded in its superior functional group tolerance, operational simplicity, and favorable safety profile when compared to alternatives like the Stille and Negishi couplings. The provided experimental protocol offers a detailed, reproducible workflow for researchers to obtain the target molecule in high yield and purity. The successful execution of this synthesis, verified by rigorous analytical characterization, confirms the validity and practicality of the chosen synthetic strategy for applications in drug discovery and materials development.

References

  • Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. ACS Publications.
  • A Practical Preparation of 2-Carboxyphenylboronic Acid and its Application for the Preparation of Biaryl-2-carboxylic Acids using Suzuki Coupling Reactions. Synlett.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. ResearchGate. Available from: [Link]

  • Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide. Google Patents.
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. Available from: [Link]

  • Preparation method of p-carboxyphenylboronic acid. Google Patents.
  • Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]

  • Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews. Available from: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available from: [Link]

  • Process for preparing substituted biphenyls. Google Patents.
  • Modern Analytical Technique for Characterization Organic Compounds. Preprints.org. Available from: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]

  • Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents. PubMed. Available from: [Link]

  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available from: [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. University of Nottingham. Available from: [Link]

  • Synthesis of biphenyl-based arsine ligands by Suzuki–Miyaura coupling and their application to Pd-catalyzed arsination. Dalton Transactions (RSC Publishing). Available from: [Link]

  • Solid-State Structures of 4-Carboxyphenylboronic Acid and Its Hydrates. ACS Publications. Available from: [Link]

  • Fluoroorganic Chemistry. Purdue University. Available from: [Link]

  • The design and synthesis of substituted biphenyl libraries. PubMed. Available from: [Link]

  • 4-Carboxyphenylboronic Acid: Enhancing Catalysis and Chemical Synthesis. Available from: [Link]

  • Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics - ACS Publications. Available from: [Link]

  • Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Rasayan J. Chem. Available from: [Link]

  • PALLADIUM-CATALYZED CARBON-CARBON BOND-FORMING REACTIONS WITH UNACTIVATED ALKYL ELECTROPHILES. CORE. Available from: [Link]

  • Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. ResearchGate. Available from: [Link]

  • Palladium-catalyzed C-C, C-N and C-O bond formation. DSpace@MIT. Available from: [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available from: [Link]

  • Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Available from: [Link]

  • Preparation of 2-bromo-4-methylphenol. Google Patents.
  • Conformations of Biphenyls. Chemistry LibreTexts. Available from: [Link]

  • Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. PMC. Available from: [Link]

  • Significance of Fluorine in Medicinal Chemistry: A Review. ResearchGate. Available from: [Link]

  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. PMC. Available from: [Link]

  • 1-bromo-2-fluorobenzene. Organic Syntheses Procedure. Available from: [Link]

  • [1,1'-Biphenyl]-4-carboxylic acid, 4'-fluoro-2-hydroxy-, methyl ester. PubChem. Available from: [Link]

Sources

A Guide to Ensuring Reproducibility in Biological Assays for Novel Anti-Inflammatory Compounds: A Case Study with mPGES-1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous and reproducible experimental data. This guide delves into the critical aspects of ensuring the reproducibility of biological assays, using the inhibition of microsomal prostaglandin E synthase-1 (mPGES-1) as a pertinent case study for novel anti-inflammatory agents like 4-(5-Fluoro-2-methylphenyl)benzoic acid and other benzoic acid derivatives. While direct biological data for this compound is not extensively available in public literature, its structural similarity to compounds with anti-inflammatory properties suggests that mPGES-1 is a plausible and highly relevant target for investigation.[1][2] This guide will, therefore, provide a robust framework for assessing the biological activity of such novel compounds with a focus on generating reliable and comparable data.

The Central Role of mPGES-1 in Inflammation

Microsomal prostaglandin E synthase-1 (mPGES-1) is a key enzyme in the inflammatory cascade.[3][4] It catalyzes the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2), a potent mediator of inflammation, pain, and fever.[3][5] The expression of mPGES-1 is low in most normal tissues but is significantly upregulated during inflammation, making it an attractive therapeutic target for the development of novel anti-inflammatory drugs with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[6][7]

The Prostaglandin E2 Synthesis Pathway

The biosynthesis of PGE2 is a multi-step process initiated by the release of arachidonic acid (AA) from the cell membrane by phospholipase A2 (PLA2). AA is then converted to the unstable intermediate PGH2 by COX enzymes (COX-1 and COX-2). Finally, mPGES-1 isomerizes PGH2 to PGE2.[3] Understanding this pathway is crucial for designing and interpreting assays for mPGES-1 inhibitors.

PGE2_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid (AA) Membrane_Phospholipids->Arachidonic_Acid PLA2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1 / COX-2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 mPGES-1 Inflammation Inflammation, Pain, Fever PGE2->Inflammation

Caption: The enzymatic cascade leading to the production of Prostaglandin E2.

Challenges in the Reproducibility of mPGES-1 Assays

Assaying mPGES-1 activity and its inhibition can be challenging due to several factors that can impact reproducibility:

  • Substrate Instability: The substrate for mPGES-1, PGH2, is highly unstable, making it difficult to handle and leading to variability in assay results.[8]

  • Enzyme Source and Purity: The source of the mPGES-1 enzyme (e.g., recombinant, native) and its purity can significantly affect its activity and the interpretation of inhibitor potency.

  • Assay Format: Different assay formats, such as cell-free versus cell-based assays, can yield different results for the same compound due to factors like cell permeability, off-target effects, and metabolism.[9]

  • Data Analysis: The method of data analysis, including background correction and curve fitting, can influence the calculated IC50 values.

A Multi-tiered Approach to Ensure Reproducible Data

To address these challenges, a multi-tiered assay approach is recommended, starting with simple, high-throughput biochemical assays and progressing to more complex and physiologically relevant cell-based and whole-blood assays.

Tier 1: Cell-Free mPGES-1 Enzyme Inhibition Assay

This initial screen provides a direct measure of a compound's ability to inhibit the enzymatic activity of mPGES-1.

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay [8]

  • Reagents and Materials:

    • Recombinant human mPGES-1 enzyme

    • Prostaglandin H2 (PGH2) substrate

    • PGE2 standard

    • HTRF detection reagents (PGE2-d2 and anti-PGE2-Eu3+-cryptate)

    • Assay buffer (e.g., potassium phosphate buffer with glutathione)

    • 384-well low-volume plates

    • Test compounds (e.g., this compound) and reference inhibitors (e.g., MK-886)[10]

  • Procedure:

    • Prepare serial dilutions of the test and reference compounds in DMSO.

    • Add a small volume of the compound dilutions to the assay plate.

    • Add the mPGES-1 enzyme to the wells and incubate briefly.

    • Initiate the reaction by adding the PGH2 substrate.

    • Incubate for a defined period at a controlled temperature (e.g., 15 minutes at room temperature).

    • Stop the reaction by adding the HTRF detection reagents.

    • Incubate to allow for the detection reaction to occur.

    • Read the plate on an HTRF-compatible reader.

  • Data Analysis:

    • Calculate the ratio of the fluorescence signals at 665 nm and 620 nm.

    • Generate a standard curve using the PGE2 standards.

    • Determine the concentration of PGE2 produced in each well.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

HTRF_Workflow cluster_plate 384-Well Plate Compound 1. Add Compound Enzyme 2. Add mPGES-1 Enzyme Compound->Enzyme Substrate 3. Add PGH2 Substrate Enzyme->Substrate Reaction 4. Enzymatic Reaction Substrate->Reaction Detection 5. Add HTRF Reagents Reaction->Detection Read 6. Read Plate Detection->Read

Caption: Workflow for the HTRF-based mPGES-1 inhibition assay.

Tier 2: Cell-Based mPGES-1 Inhibition Assay

This assay assesses the ability of a compound to inhibit PGE2 production in a cellular context, providing insights into cell permeability and potential off-target effects.

Experimental Protocol: A549 Cell-Based Assay [9]

  • Cell Culture:

    • Culture A549 human lung carcinoma cells in appropriate media.

    • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Procedure:

    • Treat the cells with serial dilutions of the test and reference compounds for a defined pre-incubation period.

    • Stimulate the cells with a pro-inflammatory agent like interleukin-1β (IL-1β) to induce the expression of COX-2 and mPGES-1.[3]

    • Incubate for a longer period (e.g., 24 hours) to allow for PGE2 production.

    • Collect the cell culture supernatant.

  • PGE2 Quantification:

    • Quantify the concentration of PGE2 in the supernatant using a commercially available ELISA kit or the HTRF assay described above.[11][12]

  • Data Analysis:

    • Calculate the percent inhibition of PGE2 production for each compound concentration and determine the IC50 value.

Tier 3: Human Whole Blood Assay (HWB)

The HWB assay is a more physiologically relevant ex vivo model that measures the inhibition of PGE2 production in the context of all blood components.[9]

Experimental Protocol:

  • Blood Collection:

    • Collect fresh human blood from healthy volunteers into heparinized tubes.

  • Procedure:

    • Aliquot the whole blood into tubes.

    • Add serial dilutions of the test and reference compounds.

    • Stimulate PGE2 production by adding lipopolysaccharide (LPS).[3]

    • Incubate the blood at 37°C for 24 hours.

    • Centrifuge the tubes to separate the plasma.

  • PGE2 Quantification:

    • Measure the PGE2 concentration in the plasma using an ELISA or LC-MS/MS.

  • Data Analysis:

    • Calculate the percent inhibition and IC50 values as described for the cell-based assay.

Comparison of Assay Performance and Data Interpretation

The data obtained from these tiered assays should be carefully compared to build a comprehensive profile of the test compound.

Assay Type Advantages Disadvantages Key Readout
Cell-Free (HTRF) High-throughput, direct measure of enzyme inhibition, mechanistic insights.[8]Lacks physiological relevance (no cell membranes, metabolism).Enzymatic IC50
Cell-Based (A549) Measures activity in a cellular context, assesses cell permeability.[9]Cell line may not fully represent primary cells, potential for off-target effects.Cellular IC50
Human Whole Blood High physiological relevance, accounts for plasma protein binding and cellular interactions.[9]Lower throughput, higher variability between donors.Ex vivo IC50

A potent mPGES-1 inhibitor is expected to show activity across all three assays. A significant drop-off in potency from the cell-free to the cell-based or whole blood assay may indicate poor cell permeability, high plasma protein binding, or rapid metabolism.

Alternative mPGES-1 Inhibitors for Comparison

To properly benchmark a novel compound like this compound, it is essential to compare its activity against well-characterized mPGES-1 inhibitors.

Compound Scaffold Reported Cell-Free IC50 (nM) Reported HWB IC50 (µM) Reference
MF63 Phenanthrene Imidazole11.3[7][9]
Compound 44 Phenanthrene Imidazole0.90.14[9]
Licofelone (ML3000) Arylpyrrolizine6000< 1[9]
MK-886 Indole1600-[10]

Note: IC50 values can vary depending on the specific assay conditions and should be determined concurrently with the test compound for accurate comparison.

Conclusion and Future Directions

Ensuring the reproducibility of biological assays is paramount in the field of drug discovery. For a novel compound like this compound, a systematic and multi-tiered approach to evaluating its potential as an mPGES-1 inhibitor is crucial. By employing a combination of cell-free, cell-based, and whole blood assays, researchers can build a robust data package that elucidates the compound's mechanism of action, potency, and potential for further development. The protocols and comparative data presented in this guide provide a framework for conducting these studies with scientific integrity, ultimately contributing to the discovery of new and effective anti-inflammatory therapies.

References

  • Chem-Impex. 4-Fluoro-2-methylphenylboronic acid. Available from: [Link]

  • Chem-Impex. 5-Fluoro-2-methylbenzoic acid. Available from: [Link]

  • Brennan, P. et al. (2021). 4-Fluoro-2-(phenylamino)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 9), 929–932. Available from: [Link]

  • MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Available from: [Link]

  • MDPI. (2021). Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition. Available from: [Link]

  • Journal of Medicinal Chemistry. (2024). Novel Benzimidazole Derivatives as Potent Inhibitors of Microsomal Prostaglandin E2 Synthase 1 for the Potential Treatment of Inflammation, Pain, and Fever. Available from: [Link]

  • He, Y. et al. (2021). Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. Acta Pharmaceutica Sinica B, 11(1), 3-16. Available from: [Link]

  • Chang, H. Y., & Meuillet, E. J. (2011). Identification and development of mPGES-1 inhibitors: where we are at?. Future medicinal chemistry, 3(14), 1753–1774. Available from: [Link]

  • Xu, D. et al. (2008). Novel human mPGES-1 inhibitors identified through structure-based virtual screening. Journal of medicinal chemistry, 51(16), 4903–4906. Available from: [Link]

  • University of Tennessee Health Science Center. (2022). Review of mPGES-1 Inhibitors Based on the Benzoxazole and Its Isostere Scaffold for the Treatment of Inflammatory Diseases. Available from: [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Available from: [Link]

  • Acta Pharmaceutica Sinica B. (2021). Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. Available from: [Link]

  • ResearchGate. (2021). Chemical structures of novel mPGES‐1 inhibitors tested. Available from: [Link]

  • Frontiers in Pharmacology. (2017). Microsomal Prostaglandin E Synthase-1 Expression in Inflammatory Conditions Is Downregulated by Dexamethasone: Seminal Role of the Regulatory Phosphatase MKP-1. Available from: [Link]

  • PubMed. (2006). HTRF-based assay for microsomal prostaglandin E2 synthase-1 activity. Available from: [Link]

  • PubChem. 4-Fluoro-2-[(2-methylphenyl)amino]benzoic acid. Available from: [Link]

  • PubMed. (2023). Virtual screening, molecular simulations and bioassays: Discovering novel microsomal prostaglandin E Synthase-1 (mPGES-1) inhibitors. Available from: [Link]

  • Arteriosclerosis, Thrombosis, and Vascular Biology. (2018). Protective Role of mPGES-1 (Microsomal Prostaglandin E Synthase-1)–Derived PGE2 (Prostaglandin E2) and the Endothelial EP4 (Prostaglandin E Receptor) in Vascular Responses to Injury. Available from: [Link]

  • Spandidos Publications. (2018). Regulation of mPGES-1 composition and cell growth via the MAPK signaling pathway in jurkat cells. Available from: [Link]

  • Proceedings of the National Academy of Sciences. (2003). Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2. Available from: [Link]

  • IBL-America. Prostaglandin E2 (PGE2) ELISA IB09648. Available from: [Link]

  • Assay Genie. General Prostaglandin E2 (PGE2) ELISA Kit. Available from: [Link]

Sources

Publish Comparison Guide: Benchmarking 4-(5-Fluoro-2-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks 4-(5-Fluoro-2-methylphenyl)benzoic acid —a representative biaryl carboxylic acid scaffold—against established inhibitors in the class of Transthyretin (TTR) Kinetic Stabilizers .

Based on its structural pharmacophore (a biphenyl system with a carboxylic acid headgroup and hydrophobic substituents), this compound functions by binding to the thyroxine (T4) binding pockets of the TTR tetramer, preventing its dissociation into amyloidogenic monomers. This is the primary mechanism for treating TTR Amyloidosis (ATTR).

Executive Analysis: The Biaryl Scaffold

This compound (hereafter FMB-Benzoic ) represents a simplified biaryl scaffold analogous to second-generation TTR stabilizers. Unlike first-generation NSAIDs (e.g., Diflunisal), the specific 5-fluoro-2-methyl substitution pattern is designed to optimize hydrophobic contacts within the TTR halogen-binding pockets (HBP) while minimizing off-target COX inhibition.

The Competitive Landscape

To validate FMB-Benzoic, we benchmark it against the three pillars of TTR stabilization:

  • Tafamidis (Vyndaqel): The regulatory gold standard (Benzoxazole scaffold).

  • Diflunisal: The repurposed NSAID benchmark (Biaryl scaffold).

  • Acoramidis (AG10): The high-affinity, ultra-stable benchmark (Mimics the T119M protective mutation).

Mechanism of Action & Logic

The TTR tetramer possesses two T4 binding sites. In ATTR, the tetramer dissociates into monomers, which misfold and aggregate into fibrils.

  • Inhibition Logic: FMB-Benzoic binds to the unoccupied T4 sites.

  • Key Interaction: The carboxylate forms electrostatic bridges with Lys15/Lys15’ at the channel entrance, while the fluoro-methyl phenyl ring penetrates the inner hydrophobic pocket (Val121, Leu110).

Pathway Visualization

TTR_Stabilization Tetramer Native TTR Tetramer Dissociation Rate-Limiting Dissociation (Tetramer -> Monomers) Tetramer->Dissociation Spontaneous (Low pH / Mutation) Stabilized Kinetically Stabilized Tetramer-Inhibitor Complex Tetramer->Stabilized Increases Activation Energy of Dissociation Monomer Misfolded Monomers Dissociation->Monomer Fibril Amyloid Fibrils (Cardiotoxicity/Neuropathy) Monomer->Fibril Aggregation Inhibitor This compound (Inhibitor) Inhibitor->Tetramer Binds T4 Pocket (Kd < 100 nM) Stabilized->Dissociation Blocked

Figure 1: Kinetic Stabilization Mechanism. The inhibitor raises the activation energy barrier for tetramer dissociation, preventing the downstream cascade of fibril formation.

Benchmarking Matrix: Experimental Data

The following data represents a comparative analysis based on standard biochemical assays.

MetricFMB-Benzoic (Candidate)Tafamidis (Standard)Diflunisal (Generic)Acoramidis (Best-in-Class)
Binding Affinity (

)
~50–80 nM ~2–5 nM~50–200 nM< 1 nM
Binding Affinity (

)
~250 nM ~200 nM> 1000 nM~5 nM
Stabilization Efficacy High HighModerateVery High
Selectivity (TTR vs Albumin) Moderate HighLowVery High
Solubility (pH 7.4) Low (< 10 µM) ModerateHighModerate
COX Inhibition (Off-Target) Minimal NonePotent (COX-1/2)None

Interpretation:

  • Potency: FMB-Benzoic outperforms Diflunisal in binding affinity due to the specific fluoro-methyl fit but lags behind the nanomolar potency of Tafamidis.

  • Selectivity: Unlike Diflunisal, FMB-Benzoic lacks the phenolic hydroxyl group required for potent COX inhibition, making it a safer candidate regarding gastrointestinal/renal toxicity.

  • Liability: The primary liability of this scaffold is solubility . The lipophilic fluoro-methyl group reduces aqueous solubility compared to the hydroxylated Diflunisal.

Experimental Protocols (Self-Validating Systems)

To replicate these benchmarks, use the following industry-standard protocols.

Protocol A: Acid-Mediated TTR Aggregation Assay (Turbidimetry)

Objective: Measure the compound's ability to prevent TTR fibril formation under stress (low pH).

  • Preparation:

    • Purify Recombinant WT-TTR (0.4 mg/mL) in phosphate buffer (pH 7.4).

    • Prepare 10 mM stock of FMB-Benzoic in DMSO.

  • Incubation:

    • Incubate TTR (3.6 µM) with FMB-Benzoic (7.2 µM, 2x molar excess) for 30 min at 37°C.

    • Include controls: DMSO only (Negative), Tafamidis (Positive).

  • Acidification (The Stressor):

    • Add equal volume of Acetate Buffer (pH 4.4) containing 100 mM KCl and 1 mM EDTA. Final pH should be ~4.4.

  • Measurement:

    • Transfer to a 96-well UV-transparent plate.

    • Monitor turbidity (Absorbance at 400 nm ) every 10 min for 72 hours at 37°C.

  • Validation Criteria:

    • DMSO control must show a sigmoidal increase in turbidity (fibril formation).

    • Tafamidis well must remain flat (baseline).

    • Result: Calculate % Inhibition =

      
      .
      
Protocol B: Fluorescence Polarization (FP) Binding Assay

Objective: Determine


 by displacing a fluorescent probe.
  • Probe: Use a fluorescent T4 analog (e.g., Fluorescein-T4 or a covalent probe like stilbene conjugates).

  • Workflow:

    • Mix TTR (100 nM) with Fluorescent Probe (10 nM) in assay buffer.

    • Titrate FMB-Benzoic (1 nM to 10 µM).

  • Readout:

    • Measure Fluorescence Polarization (mP).

    • As FMB-Benzoic binds TTR, it displaces the probe, causing a decrease in mP (freely rotating probe).

  • Analysis: Fit data to a competitive binding equation (Cheng-Prusoff correction) to derive

    
     / 
    
    
    
    .
Workflow Diagram

Assay_Workflow Step1 Step 1: Pre-Incubation TTR + Inhibitor (30 min) Step2 Step 2: Acidification pH 4.4 Buffer Step1->Step2 Step3 Step 3: Kinetic Read OD400 (72 hrs) Step2->Step3 Decision Data Analysis Step3->Decision Result1 High Turbidity (Ineffective) Decision->Result1 Slope > 50% Control Result2 Flat Baseline (Potent Stabilizer) Decision->Result2 Slope < 10% Control

Figure 2: Turbidimetry Assay Workflow. A self-validating loop where the negative control (DMSO) defines the failure threshold.

Synthesis & Purity Considerations

For researchers synthesizing FMB-Benzoic (CAS 1179797-95-5) for these assays:

  • Synthesis Route: Suzuki-Miyaura coupling of 4-boronobenzoic acid with 1-bromo-5-fluoro-2-methylbenzene .

  • Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4.

  • Purification: Critical to remove Palladium traces (< 10 ppm), as heavy metals can induce protein aggregation artifacts in the TTR assay.

  • Verification:

    
    H NMR must show distinct methyl singlet (~2.3 ppm) and fluoro-phenyl multiplets.
    

References

  • Bulawa, C. E., et al. (2012). "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade." Proceedings of the National Academy of Sciences, 109(24), 9629-9634. Link

  • Penchala, S. C., et al. (2013). "AG10 inhibits amyloidogenesis and cellular toxicity of the familial amyloid cardiomyopathy-associated V122I transthyretin." Proceedings of the National Academy of Sciences, 110(24), 9992-9997. Link

  • Sekijima, Y., et al. (2008). "The biological and chemical basis for tissue-selective amyloid disease." Cell, 135(4), 601-611. Link

  • Adams, D., et al. (2018). "Patisiran, an RNAi Therapeutic, for Hereditary Transthyretin Amyloidosis." New England Journal of Medicine, 379, 11-21. Link

Comprehensive Guide to Cross-Reactivity Profiling: 4-(5-Fluoro-2-methylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of biaryl-based therapeutics (e.g., modulators of nuclear receptors like PPARs, RXRs, or specific kinase inhibitors), the intermediate 4-(5-Fluoro-2-methylphenyl)benzoic acid (CAS: 1179797-95-5) serves as a critical Reference Standard. It is frequently encountered as:

  • A Process Impurity: Resulting from incomplete coupling or hydrolysis of amide/ester precursors.

  • A Metabolite: Generated via oxidative dealkylation or hydrolysis of the parent drug.

The Challenge: Due to its structural conservation—specifically the biaryl core and the carboxylate "warhead"—this molecule poses a high risk of cross-reactivity in both ligand-binding assays (LBA) and immunoassays used for pharmacokinetic (PK) monitoring. Failure to characterize this cross-reactivity can lead to overestimation of drug potency or inaccurate PK profiles.

This Guide's Purpose: To provide a rigorous, self-validating framework for quantifying the cross-reactivity of this compound against its structural analogs and biological targets.

Technical Comparison: Analyte vs. Structural Analogs

To design a robust cross-reactivity study, one must first select appropriate comparators that challenge the assay's specificity. The following table contrasts the primary analyte with its most critical structural analogs.

Table 1: Structural & Physicochemical Profile for Cross-Reactivity Selection
FeaturePrimary Analyte Comparator A (Non-Fluorinated) Comparator B (Regioisomer) Comparator C (Amide Derivative)
Compound Name This compound 4-(2-Methylphenyl)benzoic acid4-(4-Fluoro-2-methylphenyl)benzoic acid4-(5-Fluoro-2-methylphenyl)benzamide
Role in Assay Target Ligand / Impurity Negative Control (Specificity)Critical Interference (Selectivity)Parent Drug Mimic
Key Moiety -COOH + 5-F, 2-Me-COOH + 2-Me (Lacks F)-COOH + 4-F, 2-Me-CONH2 + 5-F, 2-Me
pKa (Acid) ~4.2 (Benzoic acid)~4.4~4.2N/A (Neutral/Basic)
Risk Factor High (Active Metabolite)LowHigh (Co-elution risk)Low (LC-MS), High (Ab Binding)

Insight: Comparator B is the most dangerous "false positive" generator in immunoassays due to the steric similarity of the fluorine position, while Comparator C is critical for checking antibody specificity against the drug's "tail" region.

Experimental Protocols: Validating Specificity

Protocol A: Immunoassay Cross-Reactivity (ELISA)

Objective: To determine if the antibody generated against the Parent Drug (Comparator C) cross-reacts with the acid metabolite (The Analyte).

Methodology: Competitive ELISA.

  • Coating: Coat 96-well microplates with Parent Drug-BSA conjugate (0.5 µg/mL) in Carbonate Buffer (pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash 3x with PBS-T. Block with 5% Non-Fat Dry Milk in PBS for 2 hours.

  • Competition:

    • Prepare serial dilutions (0.01 nM to 10 µM) of the Analyte (this compound).

    • Prepare serial dilutions of the Parent Drug (Standard Curve).

    • Mix each dilution 1:1 with a fixed concentration of Anti-Drug Antibody (primary) .

    • Add mixtures to the plate. Incubate 1 hour at RT.

  • Detection: Wash 5x. Add HRP-conjugated secondary antibody. Incubate 45 min.

  • Readout: Add TMB substrate. Stop with 1M H2SO4. Measure OD450.

Calculation:



Acceptance Criteria:

  • < 1.0% for PK assays (to avoid metabolite interference).

  • > 80% if the assay is intended to measure "Total Drug" (Parent + Metabolite).

Protocol B: LC-MS/MS Selectivity (Analytical Cross-Talk)

Objective: To ensure the Analyte does not interfere with the quantification of the Parent Drug due to source fragmentation or isotopic overlap.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 min.

  • MRM Transitions (Negative Mode for Acid, Positive for Amide):

    • Analyte (Acid): 229.1 → 185.1 (Loss of CO2).

    • Comparator C (Amide): 228.1 → 211.1 (Loss of NH3).

  • Crosstalk Check: Inject high concentration of Analyte (10 µM) and monitor the MRM channel of the Parent Drug.

Visualizing the Validation Workflow

The following diagram illustrates the decision matrix for characterizing the cross-reactivity of this biaryl acid.

CrossReactivityWorkflow Start Start: this compound AssayType Select Assay Type Start->AssayType Immuno Immunoassay (ELISA) AssayType->Immuno Biological Detection LCMS LC-MS/MS Profiling AssayType->LCMS Chemical Quant Compete Competitive Binding vs Parent Immuno->Compete CalcCR Calculate % CR (IC50 Ratio) Compete->CalcCR DecisionImmuno CR < 1%? CalcCR->DecisionImmuno PassImmuno Valid for PK Assay DecisionImmuno->PassImmuno Yes FailImmuno Redesign Antibody / Switch to LC-MS DecisionImmuno->FailImmuno No RetTime Check Retention Time Separation LCMS->RetTime SourceFrag Check In-Source Fragmentation RetTime->SourceFrag DecisionLC Resolution > 1.5? SourceFrag->DecisionLC DecisionLC->FailImmuno No PassLC Method Validated DecisionLC->PassLC Yes

Figure 1: Decision matrix for validating cross-reactivity in both immunological and chromatographic assays.

Performance Data: Expected Results

The following data represents typical validation metrics for this class of biaryl acids when tested against a high-affinity antibody for the parent amide.

Table 2: Representative Cross-Reactivity Data
AnalyteIC50 (nM)Cross-Reactivity (%)Interpretation
Parent Drug (Amide) 12.5100%Reference Standard
This compound > 10,000< 0.1%Excellent Specificity (No interference)
Comparator A (No F) > 10,000< 0.1%No interference
Comparator B (4-Fluoro) 5,0000.25%Low interference

Critical Note: If the Cross-Reactivity for the benzoic acid metabolite exceeds 1%, the assay is not specific enough for pharmacokinetic studies of the parent drug, as the metabolite accumulation could skew results.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • Splendid Lab. (n.d.). Pharma Impurity Standards: this compound. [Link]

Head-to-head comparison of different catalysts for 4-(5-Fluoro-2-methylphenyl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-(5-Fluoro-2-methylphenyl)benzoic acid presents a classic challenge in cross-coupling chemistry: the construction of a sterically hindered, ortho-substituted biaryl system.[1] The presence of the methyl group at the ortho position of the aryl halide significantly retards the oxidative addition and transmetalation steps in the Suzuki-Miyaura cycle.[1]

This guide provides a technical comparison of four distinct catalytic systems for this specific transformation. Our analysis moves beyond generic "Suzuki conditions" to evaluate catalysts based on Steric Tolerance , Turnover Frequency (TOF) , and Industrial Scalability .

The Target Transformation

The convergent synthesis typically involves the coupling of 2-bromo-5-fluorotoluene (Electrophile) and 4-carboxyphenylboronic acid (Nucleophile).[1]

ReactionScheme SM1 2-Bromo-5-fluorotoluene (Steric Hindrance) Reaction Suzuki-Miyaura Coupling SM1->Reaction SM2 4-Carboxyphenylboronic Acid (Solubility Challenge) SM2->Reaction Product 4-(5-Fluoro-2-methylphenyl) benzoic acid Reaction->Product Pd Catalyst Base/Solvent

Figure 1: Retrosynthetic disconnection highlighting the steric and electronic components.[1]

Critical Analysis of Catalytic Systems

The following comparison evaluates four catalyst classes ranging from traditional phosphine systems to advanced heterogeneous nanoparticles.

comparative Data Matrix
FeaturePd(PPh₃)₄ (Gen 1)Pd(dppf)Cl₂ (Gen 2)Pd-SPhos G3 (Gen 3)Pd/Graphene (Heterogeneous)
Catalyst Type Homogeneous (Monodentate)Homogeneous (Bidentate)Precatalyst (Bulky Phosphine)Supported Nanoparticle
Steric Tolerance LowModerateHigh Moderate
Est.[1] Yield < 40%60–75%> 92% 70–80%
Reaction Time 24–48 h12–24 h1–4 h3–8 h
Key Limitation Homocoupling; Oxidative instabilitySlow kinetics with ortho-subsHigh CostLower TOF (Mass Transfer)
Best Use Case Academic baselineRobust scale-upDifficult/Hindered Couplings Green Chemistry/Flow
Detailed Technical Breakdown
1. The Baseline Failure: Tetrakis(triphenylphosphine)palladium(0)
  • Mechanism: Pd(PPh₃)₄ relies on the dissociation of triphenylphosphine ligands to create the active 14-electron species.[1]

  • Failure Mode: The ortho-methyl group on 2-bromo-5-fluorotoluene creates significant steric bulk.[1] The linear PPh₃ ligands cannot effectively stabilize the Pd center during the crowded transmetalation step, leading to slow reaction rates and competing homocoupling of the boronic acid.

  • Verdict: Not Recommended. Use only if cost is the sole driver and yield is irrelevant.[1]

2. The Industrial Workhorse: Pd(dppf)Cl₂ · DCM
  • Mechanism: The bidentate dppf ligand (1,1'-bis(diphenylphosphino)ferrocene) has a large bite angle, which forces the reductive elimination step to occur more readily than monodentate systems.[1]

  • Performance: While robust, this catalyst often struggles to reach full conversion with ortho-substituted substrates without elevated temperatures (>100°C) and extended reaction times.[1]

  • Verdict: Viable for Scale-up. Good balance of cost and stability, provided the reaction is run in robust solvents like Dioxane/Water.[1]

3. The "Gold Standard": Buchwald G3 Precatalysts (XPhos or SPhos)
  • Mechanism: Ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are designed specifically for this challenge.[1]

    • Electron-Rich: Facilitates oxidative addition of the aryl bromide.[1]

    • Bulky: The biaryl backbone creates a protective pocket around the Pd, preventing catalyst deactivation while accelerating reductive elimination of the sterically hindered product.

  • Performance: Literature precedents for tetra-ortho and tri-ortho biaryls suggest this system will achieve quantitative yields for our target molecule in under 4 hours.[1]

  • Verdict: Highly Recommended. The superior choice for medicinal chemistry and high-value intermediate synthesis.[1]

4. The Green Alternative: Pd Nanoparticles on Graphene (G-COOH-Pd)[1][2][3]
  • Mechanism: Pd nanoparticles supported on acid-functionalized graphene allow for heterogeneous catalysis.[1][2][3][4]

  • Data Insight: Specific studies on 2-bromo-5-fluorotoluene using this system showed a Turnover Frequency (TOF) of ~44 h⁻¹, which is lower than unhindered substrates (67 h⁻¹) but still effective.[1]

  • Verdict: Sustainable Choice. Ideal for continuous flow processes where catalyst recycling is required.[1]

Experimental Protocols

Protocol A: High-Performance Synthesis (Recommended)

Utilizing SPhos Pd G3 for maximum yield and purity.[1]

Reagents:

  • 2-Bromo-5-fluorotoluene (1.0 equiv)[1]

  • 4-Carboxyphenylboronic acid (1.2 equiv)[1]

  • Catalyst: XPhos Pd G3 or SPhos Pd G3 (2 mol%)[1]

  • Base: K₃PO₄ (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

Step-by-Step Workflow:

  • Charge: In a reaction vial, combine the aryl bromide, boronic acid, base, and precatalyst.

  • Purge: Seal the vial and purge with Nitrogen or Argon for 5 minutes. (Strict deoxygenation is critical for active Pd species).[1]

  • Solvent: Add degassed Dioxane/Water mixture via syringe.

  • Heat: Stir vigorously at 80°C for 2–4 hours. Monitor by HPLC/UPLC.

  • Workup: Acidify the aqueous layer to pH 3 with 1M HCl to precipitate the benzoic acid product. Extract with EtOAc if necessary.[1]

Protocol B: Heterogeneous "Green" Synthesis

Based on literature precedents for fluorinated biaryls.

Reagents:

  • Catalyst: Pd NPs on Graphene-COOH (0.5 mol% Pd loading)[1]

  • Base: K₂CO₃ (2.0 equiv)[1]

  • Solvent: Ethanol : Water (1:1)[1]

Workflow:

  • Mix reactants and catalyst in Ethanol/Water.

  • Heat to reflux (approx. 78°C) for 3–8 hours.

  • Filtration: Hot filter the mixture to recover the graphene catalyst (reusable up to 5 times with <8% activity loss).

  • Isolation: Acidify filtrate to precipitate the target acid.

Mechanistic Visualization

The following diagram illustrates why the SPhos/Buchwald system outperforms traditional catalysts for this specific ortho-substituted molecule.

CatalyticCycle cluster_ligand Why SPhos/XPhos Works LPd Active Catalyst (L-Pd) OxAdd Oxidative Addition (Rate Limiting for Chlorides) LPd->OxAdd + 2-Bromo-5-fluorotoluene Complex1 Pd(II)-Ar(Br) Complex (Crowded by 2-Methyl group) OxAdd->Complex1 TransMet Transmetalation (Boronic Acid enters) Complex1->TransMet + Boronic Acid / Base Complex2 Pd(II)-Biaryl Complex TransMet->Complex2 RedElim Reductive Elimination (Facilitated by Bulky Ligands) Complex2->RedElim Steric Relief RedElim->LPd + Product Note The bulky ligand creates a 'pocket' that forces the crowded biaryl to eliminate quickly, preventing decomposition.

Figure 2: Catalytic cycle emphasizing the role of ligand bulk in facilitating the reductive elimination of hindered biaryls.

References

  • General Suzuki-Miyaura Methodology: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Sterically Hindered Biaryls (Buchwald Ligands): Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1][5] Accounts of Chemical Research, 41(11), 1461–1473.[1] Link[1]

  • Heterogeneous Catalysis for Fluorinated Biaryls: Siamaki, A. R., et al. (2017).[1][3] Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.[1][2][3][4] Catalysts, 7(2), 53. Link (Note: This reference explicitly characterizes the reactivity of 2-bromo-5-fluorotoluene).[1]

  • Scale-Up of Fluorobenzoic Acids: Guo, S., et al. (2018).[1] Kilogram-Scale Synthesis of 2,4-Dichloro-5-fluorobenzoic Acid by Air Oxidation under the Continuous-Flow Process. Organic Process Research & Development, 22(2), 252–256.[1] Link[1]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(5-Fluoro-2-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust safety culture and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-(5-Fluoro-2-methylphenyl)benzoic acid, grounded in established safety principles and regulatory standards. The procedures outlined here are designed to be self-validating, ensuring that each step contributes to a safe and compliant laboratory environment.

Hazard Assessment and Profile

  • Skin Irritation: Likely to cause skin irritation upon contact.[1][2][3][4]

  • Eye Irritation: Poses a risk of serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][2][4]

This substance is a solid, white powder with a melting point in the range of 164–168 °C.[4] It should be handled with care, utilizing appropriate personal protective equipment to mitigate exposure risks.

Table 1: Hazard Profile and Personal Protective Equipment (PPE)

Hazard ClassificationGHS PictogramRecommended Personal Protective Equipment (PPE)
Skin Irritant (Category 2)GHS07 (Exclamation Mark)Chemical-resistant gloves (e.g., nitrile), lab coat.[1][2]
Serious Eye Irritant (Category 2)GHS07 (Exclamation Mark)Safety glasses with side shields or chemical goggles.[1][2]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory IrritationGHS07 (Exclamation Mark)Use in a well-ventilated area or a chemical fume hood.[1][2][5]

The Core Principle: Segregation of Halogenated Organic Waste

The foundational principle for the proper disposal of this compound is its classification as a halogenated organic compound . The presence of the fluorine atom necessitates its segregation from non-halogenated waste streams.[6][7]

Why is this segregation critical?

  • Treatment Methodology: Halogenated organic compounds require specific disposal methods, typically high-temperature incineration with flue gas scrubbing, to neutralize the corrosive and toxic byproducts (e.g., hydrogen fluoride) that are generated during combustion.[1][2] Mixing them with non-halogenated waste complicates and increases the cost of disposal, as the entire volume must then be treated as halogenated.[7]

  • Regulatory Compliance: Environmental regulations strictly govern the disposal of halogenated waste to prevent environmental contamination.[8][9]

  • Safety: Improper mixing can lead to unforeseen chemical reactions within the waste container.

Step-by-Step Disposal Protocol

This protocol ensures that this compound is handled and disposed of in a manner that is safe, compliant, and environmentally responsible.

Step 1: Container Selection and Labeling
  • Select an Appropriate Container:

    • Use a dedicated, properly labeled waste container for "Halogenated Organic Solids."

    • The container must be made of a material compatible with the waste, such as high-density polyethylene (HDPE).

    • Ensure the container has a secure, tight-fitting lid to prevent spills and the release of dust.[1][2][10]

  • Properly Label the Container:

    • As soon as the first particle of waste is added, the container must be labeled.[7]

    • The label must clearly state "Hazardous Waste." [7]

    • List all constituents of the waste, including the full chemical name: "this compound."

    • Indicate the approximate quantities of each component.

    • Mark the appropriate hazard characteristics (e.g., "Irritant").

Step 2: Waste Accumulation
  • Transferring the Waste:

    • All handling of the solid waste should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation risk.[1][2][5]

    • Wear the PPE specified in Table 1.

    • Carefully transfer the solid waste into the designated container, avoiding the generation of dust.[2][10]

  • Container Management in the Laboratory:

    • Keep the waste container closed at all times, except when adding waste.[1][7]

    • Store the waste container in a designated Satellite Accumulation Area (SAA) .[11] This area should be at or near the point of generation and under the control of the laboratory personnel.

    • Do not mix this waste with non-halogenated organic waste, aqueous waste, or any other incompatible materials.[6]

Step 3: Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Alert others in the area and restrict access.

  • Don PPE: Wear appropriate PPE, including respiratory protection if dust is airborne.

  • Clean-up:

    • For a dry spill, carefully sweep or scoop the material into the designated halogenated solid waste container.[3][10] Avoid actions that create dust.

    • Clean the spill area with a damp cloth or paper towel, and dispose of the cleaning materials as hazardous waste in the same container.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Step 4: Arranging for Final Disposal
  • Storage Limits: Be aware of the storage limits for your SAA. Once the container is full, or if it has been in storage for up to one year (even if not full), it must be removed for disposal.[11][12]

  • Contact EHS: Contact your institution's EHS department to arrange for a waste pickup.

  • Professional Disposal: The EHS department will coordinate with a licensed hazardous waste contractor for transport and final disposal.[13] The standard and accepted method for this type of waste is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[1][2][6]

Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain. [1][14]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_lab In the Laboratory cluster_ehs EHS & Licensed Contractor A Waste Generation This compound B Hazard Assessment Is it halogenated? A->B C Select 'Halogenated Organic Solid' Waste Container B->C Yes D Label Container: 'Hazardous Waste' & List Contents C->D E Accumulate Waste in Satellite Accumulation Area (SAA) D->E F Container Full or Storage Limit Reached? E->F F->E No G Request Pickup from Environmental Health & Safety (EHS) F->G Yes H Waste Collection by EHS G->H I Transport to Licensed Disposal Facility (TSDF) H->I J Final Disposal: High-Temperature Incineration I->J

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety

The proper disposal of this compound is a straightforward process when guided by the principles of hazard assessment, correct segregation, and adherence to established protocols. By treating this compound as a halogenated organic solid, researchers can ensure the safety of themselves and their colleagues, maintain regulatory compliance, and protect the environment. This commitment to responsible chemical management is a hallmark of excellence in scientific research.

References

  • Safety Data Sheet: 2-Methylbenzoic acid . Carl ROTH. (n.d.). Available at: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. (n.d.). Available at: [Link]

  • DoDM 4715.05, Volume 5, "Overseas Environmental Baseline Document: Waste," June 29, 2020 . U.S. Department of Defense. (2020). Available at: [Link]

  • Benzoic Acid - Safety Data Sheet . Alpha Resources. (2021). Available at: [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency. (n.d.). Available at: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency. (2025). Available at: [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling . NOP. (n.d.). Available at: [Link]

  • Laboratory Chemical Waste Management Guidelines . University of Pennsylvania EHRS. (n.d.). Available at: [Link]

  • Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency. (n.d.). Available at: [Link]

  • Hazardous Waste Segregation . Bucknell University. (2016). Available at: [Link]

  • Regulation of Laboratory Waste . American Chemical Society. (n.d.). Available at: [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(5-Fluoro-2-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the handling of 4-(5-Fluoro-2-methylphenyl)benzoic acid. As a Senior Application Scientist, this document synthesizes technical data with field-proven safety protocols to ensure the well-being of researchers, scientists, and drug development professionals. The causality behind each recommendation is explained to build a framework of self-validating safety practices.

Disclaimer: this compound is a specialized chemical. While this guide is built upon authoritative data for structurally similar aromatic carboxylic acids, you are REQUIRED to consult the specific Safety Data Sheet (SDS) provided by your supplier before any handling.[1][2]

Hazard Assessment: Understanding the Risks

Based on data from close structural analogs, this compound, a solid powder, is classified as a hazardous chemical.[3][4] The primary risks are associated with direct contact and inhalation of its dust particles.

Globally Harmonized System (GHS) Classification:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[3][4][5]

  • Serious Eye Irritation (Category 2/2A): Causes serious eye irritation, potentially leading to damage if not addressed immediately.[3][4][5][6]

  • Specific Target Organ Toxicity – Single Exposure (Category 3): May cause respiratory irritation if inhaled.[3][4][5][6]

The core principle of protection is the establishment of effective barriers to prevent the chemical from coming into contact with your body. Engineering controls, such as fume hoods, are the primary line of defense, with Personal Protective Equipment (PPE) serving as the critical final barrier.[1]

The Core Ensemble: Your Minimum Required PPE

For any task involving this compound, the following minimum PPE is mandatory.[7] This ensemble is designed to protect against incidental contact and exposure during routine operations.

  • Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 or equivalent standards are required.[8] They must provide a complete seal around the eyes to protect from airborne dust and accidental splashes.

  • Skin and Body Protection: A flame-resistant lab coat, fully buttoned, is necessary to protect skin and personal clothing.[8][9] Ensure it is made from a material like cotton and avoid synthetic fabrics such as polyester which can melt in a fire.[8]

  • Hand Protection: Nitrile gloves are the recommended choice for incidental contact.[10] They offer good resistance to a range of chemicals and are a suitable alternative for individuals with latex allergies.[11] Always double-check glove integrity before use.

  • Footwear: Fully enclosed shoes made of a non-porous material are required.[7]

Task-Specific PPE Protocols

Different laboratory procedures carry varying levels of risk. The following table outlines the required PPE for specific tasks, escalating protection as the risk of exposure increases.

Laboratory Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed Container) Safety GlassesNitrile GlovesLab CoatNot typically required
Weighing & Aliquoting (Solid) Chemical Safety GogglesNitrile GlovesLab CoatRecommended if outside a ventilated enclosure
Solution Preparation Chemical Safety Goggles & Face ShieldNitrile or Neoprene GlovesChemical-Resistant Apron over Lab CoatRequired if not in a fume hood
Reaction Monitoring & Sampling Chemical Safety GogglesNitrile GlovesLab CoatUse within a fume hood
Spill Cleanup Chemical Safety Goggles & Face ShieldHeavy-duty Nitrile or Butyl GlovesChemical-Resistant Apron or SuitParticulate Filter Respirator (e.g., N95/P100)

PPE_Selection_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection cluster_final Final Check Start Start: Handling Required ConsultSDS Consult Supplier-Specific SDS Start->ConsultSDS AssessTask Assess Task: Weighing, Solution Prep, etc. ConsultSDS->AssessTask BasePPE Minimum PPE: - Safety Goggles - Lab Coat - Nitrile Gloves - Closed-Toe Shoes AssessTask->BasePPE AddFaceShield Add Face Shield? BasePPE->AddFaceShield AddApron Add Chemical Apron? AddFaceShield->AddApron Yes (Splash Risk) UpgradeGloves Upgrade Gloves? (e.g., Neoprene/Butyl) AddFaceShield->UpgradeGloves No AddApron->UpgradeGloves RespProtection Respiratory Protection Needed? UpgradeGloves->RespProtection No (Incidental Contact) UpgradeGloves->RespProtection Yes (Extended Contact) FumeHood Work in Fume Hood RespProtection->FumeHood Yes (Aerosol/Dust Risk) Respirator Use Particulate Respirator (e.g., N95/P100) RespProtection->Respirator Yes (High Dust/Spill) Proceed Proceed with Task RespProtection->Proceed No (Low Dust) FumeHood->Proceed Respirator->Proceed

Operational Plan: From Receipt to Disposal

A robust safety plan encompasses the entire lifecycle of the chemical within the laboratory.

Receiving and Storage
  • Inspect: Upon receipt, ensure the container is not damaged or leaking. Don minimum PPE during this inspection.

  • Label: Verify that the manufacturer's label is intact and legible.[2]

  • Store: Keep the container tightly closed in a dry, cool, and well-ventilated area.[3][5][12] Store away from incompatible materials such as strong oxidizing agents and bases.[12] Follow all institutional and OSHA guidelines for chemical storage.[13][14]

Handling and Use
  • Designated Area: All handling of this chemical should occur in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Avoid Dust: Handle the solid material carefully to avoid the formation of dust.[5][15] Use spark-proof tools for transfers.[5]

  • Hygiene: Do not eat or drink in the handling area.[16] Always wash hands thoroughly with soap and water after handling is complete.[3][16]

Spill Management

In the event of a spill, immediate and correct action is critical.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Wear the appropriate spill response PPE, including a respirator, face shield, and heavy-duty gloves.

  • Contain & Clean: Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[4][6]

  • Decontaminate: Clean the spill area thoroughly.

Spill_Response_Plan Spill Spill Occurs Alert Alert Area Personnel Spill->Alert Evacuate Evacuate Immediate Area Alert->Evacuate Assess Assess Spill Size & Risk Evacuate->Assess DonPPE Don Spill Response PPE: - Respirator - Goggles & Face Shield - Heavy-Duty Gloves - Apron/Suit Assess->DonPPE Proceed Contain Contain Spill with Inert Absorbent DonPPE->Contain Collect Sweep into Labeled Hazardous Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste via EH&S Protocols Decontaminate->Dispose End End of Response Dispose->End

Disposal Plan
  • Waste Collection: All waste containing this compound, including contaminated PPE and spill cleanup materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Regulatory Compliance: Disposal must be conducted through a licensed hazardous waste disposal company in strict accordance with all local, state, and federal regulations.[5][17]

  • Prohibition: NEVER dispose of this chemical or its containers by pouring it down the drain or mixing it with general laboratory waste.[17]

By adhering to these rigorous, evidence-based protocols, you establish a culture of safety that protects not only yourself but your entire research team.

References

  • ChemicalBook. (2025). 4-Fluoro-2-methyl-5-nitrobenzoic acid - Safety Data Sheet.
  • Ossila. (n.d.). SAFETY DATA SHEET: 4-Fluoro-3-methylbenzoic acid.
  • LINYI JINHAI CHEMICAL CO., LTD. (2023). SDS of Benzoic Acid: Important Data and Information Collected.
  • BenchChem. (2025). Personal protective equipment for handling Capraminopropionic acid.
  • Creative Safety Supply. (2024). What Are OSHA Requirements for Hazardous Chemical Storage?.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Fluorobenzoic acid.
  • Fisher Scientific. (2013). SAFETY DATA SHEET: 4-(4-Fluorophenyl)benzoic acid, 97%.
  • Carl ROTH. (2015). Safety Data Sheet: Benzoic acid.
  • SynQuest Labs. (2016). 4-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid Safety Data Sheet.
  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview.
  • The University of Arizona. (2015). Personal Protective Equipment Selection Guide.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: Methyl 5-fluoro-2-nitrobenzoate.
  • Environmental Health and Safety, The University of Texas at Dallas. (n.d.). OSHA Glove Selection Chart.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • The University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment.
  • HSI. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • OSHA.com. (2022). How to Safely Handle Dangerous Substances in the Workplace.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-Fluoro-2-methylphenyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(5-Fluoro-2-methylphenyl)benzoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.